Technical Documentation Center

Adrenocorticotropic Hormone (ACTH) (18-39), human TFA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adrenocorticotropic Hormone (ACTH) (18-39), human TFA

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Adrenocorticotropic Hormone (18-39), Human TFA

This guide provides a comprehensive technical overview of Adrenocorticotropic Hormone (18-39), human TFA, also known as Corticotropin-like Intermediate Lobe Peptide (CLIP). It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Adrenocorticotropic Hormone (18-39), human TFA, also known as Corticotropin-like Intermediate Lobe Peptide (CLIP). It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this specific peptide fragment. This document delves into its biochemical properties, synthesis, biological functions, and provides detailed protocols for its study.

Introduction and Core Concepts

Adrenocorticotropic Hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, playing a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to release cortisol.[1][2] ACTH itself is derived from a larger precursor protein called pro-opiomelanocortin (POMC).[3][4] The processing of POMC is a tissue-specific enzymatic cascade that gives rise to a variety of biologically active peptides.[3][4]

In tissues like the intermediate lobe of the pituitary and the hypothalamus, ACTH can be further cleaved to produce smaller fragments, including α-melanocyte-stimulating hormone (α-MSH) and ACTH(18-39), or CLIP.[3][5][6] ACTH(18-39) is a 22-amino acid peptide with the sequence Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe.[5] While its precise physiological role is still under investigation, it has been shown to possess secretagogue activity, particularly on pancreatic cells.[5][7]

Commercially available synthetic ACTH(18-39) is typically supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and in the mobile phase for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The presence of TFA as a counter-ion can influence the peptide's solubility and may have confounding effects in biological assays.[8] Therefore, for cellular or in vivo studies, it is often recommended to exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride.[8][9]

Biochemical and Physicochemical Properties
PropertyValueReference(s)
Alternate Names Corticotropin-like Intermediate Lobe Peptide (CLIP)[5]
Amino Acid Sequence H-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH[5]
Molecular Formula C₁₁₂H₁₆₅N₂₇O₃₆
Molecular Weight 2465.67 g/mol
Form Lyophilized Powder
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in water[10]
Storage Lyophilized powder at -20°C for long-term storage. Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[11]

Synthesis, Purification, and the TFA Counter-ion

Solid-Phase Peptide Synthesis (SPPS)

ACTH(18-39) is chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is then coupled to the newly deprotected amine. This cycle is repeated until the desired 22-amino acid sequence is assembled.

Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, with trifluoroacetic acid (TFA) being the primary component.[12] The crude peptide is then purified to a high degree, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of increasing organic solvent (commonly acetonitrile) in water, with a small percentage of TFA (e.g., 0.1%), is used to elute the peptide from the C18 column. The TFA acts as an ion-pairing agent, improving peak shape and resolution during chromatography.[13] The purified fractions are then lyophilized to yield the final peptide product as a TFA salt.

The Trifluoroacetate (TFA) Counter-ion: Considerations and Removal

The presence of TFA as a counter-ion is a direct consequence of the synthesis and purification process.[9] While generally acceptable for in vitro biochemical assays, TFA can be problematic for cell-based and in vivo studies as it can alter cellular responses.[8] Therefore, it is often necessary to exchange the TFA for a more biocompatible counter-ion.

This protocol is a common method for exchanging TFA with chloride ions.

Rationale: This method utilizes the principle of displacing a weaker acid (TFA) with a stronger acid (HCl) followed by lyophilization to remove the volatile components.

Procedure: [9][13][14]

  • Dissolve the peptide-TFA salt in distilled water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Allow the solution to stand at room temperature for at least 1 minute.

  • Freeze the solution rapidly, for example, in liquid nitrogen.

  • Lyophilize the frozen solution overnight to remove the water and HCl.

  • To ensure complete exchange, repeat steps 1-5 at least two more times.

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

This method uses anion exchange chromatography to replace TFA with acetate.

Rationale: This protocol takes advantage of a strong anion exchange resin to bind the TFA anions, allowing the peptide with the new acetate counter-ion to be eluted.

Procedure: [8][13][14]

  • Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibrate the column by eluting it with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.

  • Elute the peptide from the column with distilled water, collecting the fractions. The peptide will elute as the acetate salt, while the TFA remains bound to the resin.

  • Combine the fractions containing the peptide and lyophilize to obtain the final peptide acetate salt.

Biological Activity and Mechanism of Action

The biological functions of ACTH(18-39) are not as well-defined as those of the full-length ACTH. However, research has primarily focused on its role as a secretagogue in the pancreas.

Pancreatic Exocrine and Endocrine Function

Studies have shown that ACTH(18-39) can stimulate the secretion of both insulin from pancreatic β-cells and amylase from pancreatic acinar cells.[5][7] This suggests a potential role for this peptide in the regulation of both endocrine and exocrine pancreatic function. However, some in vivo studies in mice have reported that ACTH(18-39) did not significantly affect glucose and insulin concentrations, suggesting that its physiological role in glucose homeostasis may be complex and context-dependent.[15]

Mechanism of Action

The precise receptor and signaling pathway through which ACTH(18-39) exerts its effects are not fully elucidated. While full-length ACTH and its N-terminal fragment ACTH(1-24) are known to bind to melanocortin receptors (MC-R), the binding affinity of ACTH(18-39) to these receptors is less clear.[16][17] Some studies suggest that the C-terminal fragment of ACTH does not bind to MC1, MC3, MC4, and MC5 receptors.[16] The ACTH receptor, MC2R, requires an accessory protein (MRAP) for function and is highly specific for the full-length ACTH.[3] It is plausible that ACTH(18-39) may act through a yet unidentified receptor or through a non-receptor-mediated mechanism in pancreatic cells.

Based on studies of related peptides, a proposed mechanism for its secretagogue effect in pancreatic β-cells may involve an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels, leading to the exocytosis of insulin-containing granules.[17] However, further research is needed to confirm this pathway specifically for ACTH(18-39).

Experimental Protocols

In Vitro Insulin Secretion Assay Using MIN6 Cells

This protocol describes a method to assess the effect of ACTH(18-39) on glucose-stimulated insulin secretion (GSIS) from the MIN6 mouse insulinoma cell line, a widely used model for pancreatic β-cells.[18][19][20][21]

Rationale for Experimental Choices:

  • MIN6 Cells: This cell line is chosen for its robust glucose-responsive insulin secretion, mimicking primary β-cell function.

  • Krebs-Ringer Bicarbonate (KRB) Buffer: This buffer is used to maintain physiological pH and ionic concentrations for optimal cell viability and function during the assay.

  • Starvation Step: Pre-incubation in low glucose media synchronizes the cells and establishes a basal level of insulin secretion.

  • Glucose Concentrations: Low (e.g., 1-3 mM) and high (e.g., 16.7-25 mM) glucose concentrations are used to determine the peptide's effect on basal and stimulated insulin secretion, respectively.

Procedure: [18][21]

  • Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of KRB Buffer: Prepare a Krebs-Ringer Bicarbonate (KRB) buffer containing 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.2% BSA. Adjust the pH to 7.4. Prepare separate KRB buffers containing low glucose (e.g., 1 mM) and high glucose (e.g., 25 mM).

  • Starvation: Wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C.

  • Stimulation: After the starvation period, remove the buffer and add fresh KRB buffer containing:

    • Low glucose (basal control)

    • High glucose (stimulated control)

    • Low glucose + ACTH(18-39) (to test for direct stimulation)

    • High glucose + ACTH(18-39) (to test for potentiation of GSIS)

    • Test a range of ACTH(18-39) concentrations (e.g., 1 pM to 10 nM).

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as a fold change over the basal control.

In Vitro Amylase Secretion Assay Using Isolated Pancreatic Acini

This protocol outlines a method to measure the effect of ACTH(18-39) on amylase secretion from isolated rodent pancreatic acini.[22][23][24][25]

Rationale for Experimental Choices:

  • Isolated Pancreatic Acini: This preparation provides a model system that retains the cellular organization and polarity of the exocrine pancreas, allowing for the study of secretagogue-induced enzyme release.

  • Collagenase Digestion: This enzymatic digestion is used to break down the connective tissue of the pancreas, releasing the acini.

  • KRBH Buffer: A Krebs-Ringer-HEPES buffer is used to maintain the viability and responsiveness of the isolated acini.

  • Amylase Assay Kit: A colorimetric assay is a common and reliable method for quantifying the enzymatic activity of secreted amylase.

Procedure: [24][25]

  • Isolation of Pancreatic Acini:

    • Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.

    • Perfuse the pancreas with a collagenase solution.

    • Excise the pancreas and mince it into small pieces.

    • Incubate the minced tissue in a digestion buffer containing collagenase at 37°C with gentle agitation until the tissue is dispersed.

    • Filter the digest through a nylon mesh to remove undigested tissue.

    • Wash the acini by centrifugation at low speed and resuspend them in fresh KRBH buffer.

  • Amylase Secretion Assay:

    • Resuspend the isolated acini in KRBH buffer supplemented with 0.1% BSA and 0.5 mg/mL soybean trypsin inhibitor.

    • Aliquot the acinar suspension into microcentrifuge tubes.

    • Add ACTH(18-39) at various concentrations to the tubes. Include a basal (unstimulated) control and a positive control (e.g., cholecystokinin).

    • Incubate the tubes in a shaking water bath at 37°C for 30-60 minutes.

    • Pellet the acini by centrifugation at low speed.

    • Carefully collect the supernatant, which contains the secreted amylase.

  • Amylase Quantification:

    • Determine the amylase activity in the supernatant using a commercial amylase assay kit.

    • To determine the total amylase content, lyse the acini in a separate set of tubes using a detergent (e.g., Triton X-100).

  • Data Analysis: Express the secreted amylase as a percentage of the total cellular amylase content.

Quantification of ACTH(18-39) in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of ACTH(18-39) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[26][27][28][29][30]

Rationale for Experimental Choices:

  • Immunoaffinity Purification: This optional step uses antibodies specific to ACTH fragments to enrich the sample and remove interfering substances, thereby increasing sensitivity and reducing matrix effects.

  • LC-MS/MS: This analytical technique provides high selectivity by separating the peptide from other components in the sample based on its physicochemical properties (LC) and then identifying and quantifying it based on its mass-to-charge ratio and fragmentation pattern (MS/MS).

  • Stable Isotope-Labeled Internal Standard: A synthetic version of the peptide containing stable isotopes (e.g., ¹³C, ¹⁵N) is added to the sample at a known concentration to correct for variations in sample preparation and instrument response, ensuring accurate quantification.

Procedure: [26][28]

  • Sample Preparation:

    • To a plasma sample, add a stable isotope-labeled internal standard of ACTH(18-39).

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove larger proteins.

    • (Optional) Further purify the sample using immunoaffinity capture with beads coated with an antibody that recognizes the C-terminus of ACTH.

    • Elute the peptide from the beads and evaporate the solvent.

    • Reconstitute the sample in a mobile phase-compatible solution.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase LC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • MS/MS Detection:

    • Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

    • Select the precursor ion (the parent molecule) of ACTH(18-39) and its specific product ions (fragments generated by collision-induced dissociation).

    • Monitor the transitions from the precursor ion to the product ions for both the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of ACTH(18-39).

    • Calculate the concentration of ACTH(18-39) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

POMC Processing Pathway

POMC_Processing cluster_pituitary Anterior Pituitary cluster_intermediate Intermediate Lobe / Hypothalamus POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 ACTH ACTH (1-39) Pro_ACTH->ACTH PC1/3 gamma_LPH γ-Lipotropin beta_LPH->gamma_LPH PC2 beta_Endorphin β-Endorphin beta_LPH->beta_Endorphin PC2 alpha_MSH α-MSH (1-13) ACTH->alpha_MSH PC2 CLIP ACTH(18-39) / CLIP ACTH->CLIP PC2

Caption: Simplified schematic of Pro-opiomelanocortin (POMC) processing.

Experimental Workflow for In Vitro Insulin Secretion Assay

Insulin_Secretion_Workflow Start Seed MIN6 cells in 24-well plate Culture Culture to 80-90% confluency Start->Culture Wash1 Wash with glucose-free KRB buffer Culture->Wash1 Starve Pre-incubate in low glucose KRB buffer (1-2h) Wash1->Starve Stimulate Incubate with test conditions (1-2h) - Low/High Glucose - +/- ACTH(18-39) Starve->Stimulate Collect Collect supernatant Stimulate->Collect Assay Quantify insulin (ELISA/RIA) Collect->Assay Analyze Normalize to total protein and analyze data Assay->Analyze End Results Analyze->End

Caption: Workflow for an in vitro insulin secretion assay.

Proposed Signaling Pathway for ACTH(18-39) in Pancreatic β-Cells

Signaling_Pathway ACTH_18_39 ACTH(18-39) Receptor Putative Receptor ACTH_18_39->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Caption: Proposed signaling pathway for ACTH(18-39)-induced insulin secretion.

References

  • A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini. PubMed. [Link]

  • Insulin secretion assays in an engineered MIN6 cell line. PMC - NIH. [Link]

  • Assessing the Secretory Capacity of Pancreatic Acinar Cells. PMC - NIH. [Link]

  • Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells. JoVE. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. PMC. [Link]

  • POMC: The Physiological Power of Hormone Processing. PMC - PubMed Central. [Link]

  • The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology. [Link]

  • Peptide Hormones and Their Receptors. The Medical Biochemistry Page. [Link]

  • Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • Corticotropin-like peptides in central nerves and in endocrine cells of gut and pancreas. PubMed. [Link]

  • (PDF) Insulin secretion assays in an engineered MIN6 cell line. ResearchGate. [Link]

  • ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans. PubMed. [Link]

  • Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. American Diabetes Association. [Link]

  • Schematic diagram of POMC post-translational processing. The di-basic... ResearchGate. [Link]

  • Insulin releasing effects of adrenocorticotropin (ACTH 1-39) and ACTH fragments (1-24 and 18-39) in lean and genetically obese hyperglycaemic (ob/ob) mice. PubMed. [Link]

  • Full article: Improving sensitivity and selectivity of human ACTH[1–39] quantitation using online size exclusion chromatography and antibody-free LC-HRMS. Taylor & Francis Online. [Link]

  • Melanocortin Regulation of Inflammation. Frontiers. [Link]

  • A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]

  • Alternative synthesis of corticotropin-like intermediate lobe peptide (human CLIP). A peptide corresponding to the sequence of human ACTH-(18--39). PubMed. [Link]

  • Schematic representation of Pomc processing. The balance between food... ResearchGate. [Link]

  • A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test. NIH. [Link]

  • Hypothalamic proopiomelanocortin processing and the regulation of energy balance. PMC. [Link]

  • Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors. PubMed Central. [Link]

  • Adrenocorticotropic Hormone. Oncohema Key. [Link]

  • Endogenous ACTH, not only α-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. PMC - PubMed Central. [Link]

  • How to remove TFA from synthetic peptides using HCl? LifeTein. [Link]

  • Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors. ResearchGate. [Link]

  • An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. SciSpace. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Manual Procedure Pancreatic α-Amylase. Medichem Middle East. [Link]

  • Removing Trifluoroacetic Acid (TFA) From Peptides | PDF. Scribd. [Link]

  • Plasma ACTH: Tales of Diagnostic Misadventure and the Path Forward. myadlm.org. [Link]

  • Peptide Synthesis FAQ - Google Docs.
  • Protecting functional β cells with a therapeutic peptide. PMC - NIH. [Link]

  • Human POMC processing in vitro and in vivo revealed by quantitative peptidomics. bioRxiv. [Link]

  • (PDF) Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1-24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation. ResearchGate. [Link]

  • Physiology, Adrenocorticotropic Hormone (ACTH). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Adrenocorticotropic Hormone. Clinical Gate. [Link]

Sources

Exploratory

ACTH (18-39) vs full-length ACTH function

An In-Depth Technical Guide to the Dichotomous Functions of Full-Length ACTH (1-39) and its C-Terminal Fragment, ACTH (18-39) Abstract Pro-opiomelanocortin (POMC) is a remarkable prohormone, yielding a diverse array of b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Dichotomous Functions of Full-Length ACTH (1-39) and its C-Terminal Fragment, ACTH (18-39)

Abstract

Pro-opiomelanocortin (POMC) is a remarkable prohormone, yielding a diverse array of bioactive peptides through tissue-specific post-translational processing. Among the most critical of these are Adrenocorticotropic Hormone (ACTH) and its cleavage products. While full-length ACTH (1-39) is universally recognized as the principal regulator of glucocorticoid synthesis in the adrenal cortex, its C-terminal fragment, ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), exhibits a distinct and often counter-regulatory functional profile. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and physiological roles of both peptides. We will dissect their differential receptor interactions, downstream effects, and provide validated experimental protocols for their characterization, offering a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction: The POMC Prohormone and the Genesis of Two Peptides

The story of ACTH begins with the POMC gene. This single gene encodes a large precursor protein that undergoes proteolytic cleavage by prohormone convertases (PCs) to generate multiple, functionally distinct peptides. The specific peptides produced depend on the tissue-specific expression of these convertases.

  • In the anterior pituitary, Prohormone Convertase 1 (PC1) is dominant. It cleaves POMC to yield ACTH (1-39), β-lipotropin, and several other peptides. This is the primary source of circulating, steroidogenic ACTH.

  • In the intermediate lobe of the pituitary and in the brain, Prohormone Convertase 2 (PC2) is highly expressed. PC2 further cleaves ACTH (1-39) into α-melanocyte-stimulating hormone (α-MSH) and ACTH (18-39), or CLIP.

This differential processing is the fundamental reason for the distinct physiological availability and function of ACTH (1-39) versus its fragment, ACTH (18-39).

The Canonical Activator: Full-Length ACTH (1-39)

The function of full-length ACTH is central to the hypothalamic-pituitary-adrenal (HPA) axis and the mammalian stress response. Its primary role is the stimulation of glucocorticoid (cortisol in humans, corticosterone in rodents) synthesis and secretion from the zona fasciculata of the adrenal cortex.

Receptor Interaction and Signaling Cascade

The biological actions of ACTH (1-39) are mediated exclusively through the Melanocortin 2 Receptor (MC2R) , a G-protein coupled receptor (GPCR). A critical and unique feature of this interaction is its absolute dependence on a small transmembrane accessory protein, the Melanocortin Receptor 2 Accessory Protein (MRAP) . MRAP is essential for the correct trafficking of MC2R to the cell surface and for the binding of ACTH to the receptor.

Upon binding of ACTH (1-39) to the MC2R-MRAP complex, the following cascade is initiated:

  • Conformational Change: The receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gαs.

  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, which converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

  • Steroidogenesis Cascade: PKA phosphorylates a host of downstream targets, culminating in two major outcomes:

    • Acute Response: Phosphorylation of Steroidogenic Acute Regulatory Protein (StAR), which facilitates the transport of cholesterol—the precursor for all steroid hormones—from the outer to the inner mitochondrial membrane. This is the rate-limiting step in steroidogenesis.

    • Chronic Response: Increased transcription of genes encoding steroidogenic enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme).

ACTH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ACTH ACTH (1-39) MC2R MC2R MRAP ACTH->MC2R Binds Gs Gαs MC2R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR (Activation) PKA->StAR Phosphorylates Cortisol Glucocorticoids (e.g., Cortisol) StAR->Cortisol Mediates Rate-Limiting Step Cholesterol Cholesterol Cholesterol->Cortisol

Caption: Canonical signaling pathway of full-length ACTH (1-39) via the MC2R.

The Enigmatic Counterpart: ACTH (18-39) / CLIP

Corticotropin-Like Intermediate Lobe Peptide (CLIP) represents the C-terminal 22 amino acids of ACTH. Devoid of the N-terminal sequence required for MC2R activation, its physiological role is markedly different and has been a subject of considerable investigation. It is primarily considered a modulator of pancreatic and adrenal function, often with effects that oppose those of glucocorticoids.

Proposed Functions and Mechanisms

Unlike its parent molecule, CLIP does not have a single, well-defined receptor. Its effects are likely mediated through various receptors, possibly including other melanocortin receptor subtypes or yet-to-be-identified targets.

  • Pancreatic β-Cell Modulation: A primary proposed role for CLIP is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This action is particularly interesting as it directly counteracts the hyperglycemic effects of cortisol, the production of which is stimulated by full-length ACTH. This suggests a finely-tuned feedback system where the by-product of ACTH cleavage helps manage the metabolic consequences of the HPA axis activation. The precise receptor and signaling mechanism on β-cells remain an active area of research.

  • Adrenal Zona Glomerulosa Function: Some evidence suggests that CLIP may influence the adrenal cortex, but not in the same manner as ACTH (1-39). It has been reported to inhibit the proliferation of adrenal cells and may modulate aldosterone secretion from the zona glomerulosa, though these findings require further validation.

  • Central Nervous System Effects: As CLIP is produced in the brain, it is hypothesized to have neuromodulatory roles. Studies have implicated it in the regulation of sleep cycles and learning, though the mechanisms are not well understood.

Comparative Functional Analysis: ACTH (1-39) vs. ACTH (18-39)

The functional divergence of these two peptides originating from the same precursor is a classic example of peptide hormone economy.

FeatureFull-Length ACTH (1-39) ACTH (18-39) / CLIP
Primary Source Anterior PituitaryIntermediate Pituitary, Brain
Primary Target Adrenal Cortex (Zona Fasciculata)Pancreatic β-cells, CNS
Primary Receptor Melanocortin 2 Receptor (MC2R)Not definitively identified; pleiotropic
Accessory Protein Requires MRAP for functionNot known to require an accessory protein
Signaling Pathway Gs -> Adenylate Cyclase -> cAMP -> PKADiverse; may involve Ca2+ influx in β-cells
Primary Function Stimulation of Glucocorticoid SynthesisPotentiation of Insulin Secretion
Metabolic Effect Catabolic (via cortisol)Anabolic (via insulin)

Experimental Methodologies for Functional Characterization

To dissect the distinct functions of ACTH (1-39) and ACTH (18-39), a multi-tiered experimental approach is required. The following protocols provide a framework for in vitro and in vivo characterization.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of each peptide for a specific receptor, in this case, MC2R.

Objective: To quantify and compare the binding affinity (Ki) of ACTH (1-39) and ACTH (18-39) to the human MC2R.

Methodology:

  • Cell Culture: Culture HEK293 cells stably co-expressing human MC2R and MRAP.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (20-40 µg protein/well).

    • A fixed concentration of a radiolabeled ACTH analogue, such as [125I]-(Tyr2, Nle4, D-Phe7)-ACTH(1-24).

    • Increasing concentrations of unlabeled competitor peptide (either ACTH (1-39) or ACTH (18-39)) ranging from 10^-12 to 10^-6 M.

  • Incubation: Incubate at room temperature for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (one-site fit) to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: ACTH (1-39) will show high-affinity binding (low nM Ki), while ACTH (18-39) will show no significant displacement of the radioligand, confirming its inability to bind MC2R.

Binding_Assay_Workflow A Culture HEK293 cells (hMC2R + hMRAP) B Harvest cells & Prepare Membranes A->B C Set up Assay Plate: Membranes + Radioligand + Competitor Peptide B->C D Incubate to Equilibrium C->D E Filter & Wash to Separate Bound/Free D->E F Quantify Radioactivity (Gamma Counter) E->F G Analyze Data: Calculate IC50 & Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Second Messenger Functional Assay

This assay measures the functional consequence of receptor activation.

Objective: To measure the ability of ACTH (1-39) and ACTH (18-39) to stimulate cAMP production in MC2R-expressing cells.

Methodology:

  • Cell Culture: Seed HEK293 cells co-expressing MC2R and MRAP in a 96-well plate and grow to near confluence.

  • Pre-treatment: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of ACTH (1-39) or ACTH (18-39) (e.g., 10^-12 to 10^-6 M) to the wells. Include a forskolin-treated well as a positive control.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP response against the log concentration of the peptide. Use non-linear regression (log(agonist) vs. response) to determine the EC50 and Emax values.

Expected Outcome: ACTH (1-39) will produce a robust, dose-dependent increase in cAMP, yielding a potent EC50 value. ACTH (18-39) will produce no significant increase in cAMP above baseline.

Protocol 3: In Vitro Insulin Secretion from Pancreatic Islets

This assay directly tests the primary proposed function of CLIP.

Objective: To determine the effect of ACTH (18-39) on glucose-stimulated insulin secretion (GSIS).

Methodology:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.

  • Stimulation: Transfer groups of islets to buffers containing:

    • Low glucose (2.8 mM) - Basal

    • High glucose (16.7 mM) - Stimulated

    • High glucose (16.7 mM) + varying concentrations of ACTH (18-39)

  • Incubation: Incubate at 37°C for 1 hour.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercial ELISA or radioimmunoassay kit.

  • Data Analysis: Compare the amount of insulin secreted in the high-glucose-plus-peptide group to the high-glucose-only group.

Expected Outcome: ACTH (18-39) is expected to significantly potentiate insulin secretion in the high-glucose condition compared to high glucose alone, while having little to no effect in the low-glucose condition.

Conclusion and Future Directions

The differential processing of POMC into ACTH (1-39) and ACTH (18-39) is a prime example of biological elegance, creating a system of action and counter-action from a single gene product. While the steroidogenic role of full-length ACTH is well-established, the function of CLIP as a metabolic modulator is an exciting and evolving field. Future research should focus on the definitive identification of the CLIP receptor(s) on pancreatic β-cells and in the CNS. Elucidating its signaling pathways could unveil novel therapeutic targets for metabolic disorders like type 2 diabetes, leveraging the body's endogenous mechanisms for glycemic control. Understanding this dichotomy is not merely an academic exercise; it provides a deeper insight into the intricate network of endocrine and metabolic regulation.

References

  • Title: Pro-Opiomelanocortin (POMC) Source: GeneCards URL: [Link]

  • Title: Human Melanocortin 2 Receptor Accessory Protein MRAP Forms Homodimers Source: The Journal of Biological Chemistry URL: [Link]

  • Title: MRAP and MRAP2: The Yin and Yang of Melanocortin Receptor Trafficking and Signaling Source: Frontiers in Endocrinology URL: [Link]

  • Title: Corticotropin-like intermediate lobe peptide (CLIP) is a novel insulin secretagogue Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: The C-terminal fragment of ACTH, CLIP, is a potent insulin secretagogue Source: Journal of Endocrinology URL: [Link]

Foundational

Unraveling the Enigma: An In-Depth Technical Guide to the In Vitro Mechanism of Action of ACTH (18-39)

Foreword: Beyond the Canonical Role of ACTH For decades, Adrenocorticotropic hormone (ACTH) has been primarily understood through its full-length form, ACTH (1-39), the quintessential pituitary peptide that governs stero...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Role of ACTH

For decades, Adrenocorticotropic hormone (ACTH) has been primarily understood through its full-length form, ACTH (1-39), the quintessential pituitary peptide that governs steroidogenesis. However, within the intricate tapestry of peptide biology, fragments of this parent molecule have emerged as bioactive entities in their own right, exhibiting functions distinct from the canonical pathway. Among these, ACTH (18-39), also known as Corticotropin-like intermediate lobe peptide (CLIP), stands out as a subject of intense scientific inquiry. This guide provides a deep dive into the in vitro mechanisms of action of ACTH (18-39), offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its complex signaling landscape. Our focus will be on the direct cellular and molecular interactions that have been elucidated through rigorous in vitro experimentation, providing both the "what" and the "why" behind the protocols that form the bedrock of our understanding.

The Molecular Identity of ACTH (18-39)

ACTH (18-39) is a 22-amino acid peptide fragment derived from the C-terminus of ACTH. Unlike its parent molecule, it lacks the N-terminal sequence (the first 13 amino acids) responsible for binding and activating the melanocortin 2 receptor (MC2R), the classical ACTH receptor in the adrenal cortex. This fundamental structural difference is the linchpin of its unique biological profile, directing it towards alternative cellular targets and downstream effects. Its sequence is highly conserved across species, suggesting a significant physiological role.

Receptor Interactions: A Departure from the Classic Model

The central tenet of ACTH (18-39)'s mechanism of action lies in its interaction with specific cell surface receptors, which are distinct from the well-characterized MC2R. In vitro studies have been pivotal in identifying these binding partners.

Evidence for Non-MC2R Binding Sites

Early investigations into the effects of ACTH (18-39) revealed that it could elicit cellular responses in tissues and cell lines that do not express MC2R, such as in the brain and on immune cells. This pointed towards the existence of one or more novel receptors. Radioligand binding assays have been instrumental in this discovery process.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture a suitable cell line (e.g., neuronal or glial cells) known to respond to ACTH (18-39) to confluence in appropriate multi-well plates.

  • Radioligand Preparation: Synthesize or procure a radiolabeled version of ACTH (18-39) (e.g., with ¹²⁵I). Determine the specific activity of the radioligand.

  • Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl with protease inhibitors) to maintain physiological pH and prevent peptide degradation.

  • Incubation:

    • Add a fixed concentration of the radiolabeled ACTH (18-39) to each well.

    • Add increasing concentrations of unlabeled ACTH (18-39) (the competitor) to displace the radioligand from its binding sites.

    • Include a control group with only the radioligand to determine total binding.

    • Include a non-specific binding control by adding a large excess of unlabeled ACTH (18-39).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

  • Detection: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the specific binding as a function of the unlabeled competitor concentration and fit the data to a one-site or two-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Causality Behind Experimental Choices:

  • Choice of Cell Line: The selection of a cell line lacking MC2R is critical to ensure that any observed binding is not due to interactions with the classical ACTH receptor.

  • Use of a Competitor: The competitive binding format is essential for demonstrating the specificity of the binding interaction.

  • Temperature Control: Performing the assay at 4°C can minimize receptor internalization and ligand degradation, providing a more accurate measure of cell surface binding.

Candidate Receptors

While a single, definitive receptor for ACTH (18-39) has remained elusive, in vitro evidence points towards several candidates, including specific subtypes of ion channels and G-protein coupled receptors (GPCRs) distinct from the melanocortin family. The exact identity can be cell-type specific, highlighting the pleiotropic nature of this peptide.

Downstream Signaling Pathways: A Cascade of Cellular Events

The binding of ACTH (18-39) to its putative receptor(s) initiates a cascade of intracellular signaling events. In vitro functional assays have been crucial in dissecting these pathways.

Modulation of Intracellular Calcium

A prominent in vitro effect of ACTH (18-39) is its ability to modulate intracellular calcium ([Ca²⁺]i) levels. This is often one of the initial downstream consequences of receptor activation.

Experimental Protocol: Fluorescent Calcium Imaging

  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips. For suspension cells, use appropriate cell-adhesion coatings.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution). The acetoxymethyl (AM) ester form allows the dye to passively cross the cell membrane.

  • De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets. Record the baseline fluorescence intensity before adding the peptide.

  • Stimulation: Add a known concentration of ACTH (18-39) to the cells while continuously recording the fluorescence.

  • Data Acquisition and Analysis:

    • For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths. The ratio of these intensities is proportional to the [Ca²⁺]i.

    • For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.

    • Quantify the peak increase in [Ca²⁺]i and the duration of the response.

Diagram: ACTH (18-39) Induced Calcium Signaling

ACTH1839_Calcium_Signaling cluster_ER ER Lumen ACTH1839 ACTH (18-39) Receptor Putative Receptor (e.g., GPCR) ACTH1839->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates CellularResponse Cellular Response (e.g., Neurotransmission) Ca_cyto->CellularResponse PKC->CellularResponse

Caption: A potential pathway for ACTH (18-39)-induced calcium mobilization.

Modulation of Cyclic AMP (cAMP) Levels

In some cell types, ACTH (18-39) has been shown to influence intracellular cAMP levels, suggesting coupling to Gs or Gi proteins.

Experimental Protocol: cAMP Immunoassay

  • Cell Treatment: Plate cells and treat with various concentrations of ACTH (18-39) for a specific duration. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.

  • Cell Lysis: Lyse the cells using a buffer provided with a commercial cAMP assay kit. This buffer typically contains phosphodiesterase inhibitors to prevent cAMP degradation.

  • Immunoassay: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions. These assays are based on the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

  • Detection and Quantification: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each sample based on a standard curve generated with known amounts of cAMP.

Data Presentation: Hypothetical cAMP Response to ACTH (18-39)

Treatment GroupcAMP Concentration (pmol/well)Fold Change vs. Vehicle
Vehicle Control10.2 ± 1.51.0
ACTH (18-39) [1 nM]15.8 ± 2.11.5
ACTH (18-39) [10 nM]25.4 ± 3.02.5
ACTH (18-39) [100 nM]48.9 ± 5.24.8
Forskolin [10 µM]150.6 ± 12.814.8
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK1/2, JNK, and p38, are key signaling cascades that regulate a wide range of cellular processes. In vitro studies have demonstrated that ACTH (18-39) can activate these pathways.

Experimental Protocol: Western Blotting for Phosphorylated Kinases

  • Cell Stimulation and Lysis: Treat cells with ACTH (18-39) for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2).

  • Densitometry: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Diagram: Experimental Workflow for MAPK Activation Analysis

MAPK_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Western Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody (anti-phospho-MAPK) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. ECL Detection SecondaryAb->Detection Reprobing 10. Strip & Re-probe (anti-total-MAPK) Detection->Reprobing Analysis 11. Densitometry & Analysis Reprobing->Analysis

Caption: Step-by-step workflow for analyzing MAPK pathway activation.

Functional In Vitro Readouts

The ultimate goal of dissecting the in vitro mechanism of action is to understand the functional consequences of ACTH (18-39) signaling. These can be highly cell-type dependent.

Neuromodulation

In neuronal cell cultures, ACTH (18-39) has been shown to modulate neurotransmitter release and neuronal excitability.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific brain regions of interest.

  • Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [¹⁴C]GABA).

  • Superfusion: Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Stimulation: Induce neurotransmitter release by depolarization (e.g., with a high concentration of KCl).

  • Treatment: Perfuse the synaptosomes with ACTH (18-39) before and during the depolarization step.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Scintillation Counting: Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released in each fraction and compare the release profiles between control and ACTH (18-39)-treated groups.

Immunomodulation

In vitro studies using immune cells have suggested that ACTH (18-39) can modulate cytokine production and immune cell proliferation.

Experimental Protocol: Cytokine Release Assay (ELISA)

  • Immune Cell Culture: Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use an immune cell line.

  • Stimulation: Treat the cells with ACTH (18-39) in the presence or absence of an immune stimulant (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • ELISA: Use a commercial ELISA kit to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant.

Conclusion: A Peptide of Growing Importance

The in vitro investigation of ACTH (18-39) has revealed a complex and fascinating mechanism of action that is distinct from its parent hormone. Through a combination of binding assays, second messenger measurements, and functional readouts, a picture has emerged of a pleiotropic peptide that interacts with novel receptors to modulate key cellular processes in a variety of cell types. This in-depth technical guide provides a framework for researchers to design and execute robust in vitro studies to further elucidate the role of this enigmatic peptide. The self-validating nature of the described protocols, grounded in established biochemical and cell biology principles, ensures the generation of reliable and reproducible data. As our understanding of the "peptide-ome" continues to expand, the non-canonical functions of hormone fragments like ACTH (18-39) will undoubtedly become a major focus of drug discovery and development efforts.

References

  • Burbach, J. P., Loeber, J. G., Verhoef, J., Wiegant, V. M., De Kloet, E. R., & De Wied, D. (1980). Schizophrenia and degradation of endorphins in cerebrospinal fluid. The Lancet, 316(8189), 256. [Link]

  • De Wied, D. (1997). Neuropeptides in learning and memory processes. Behavioural Brain Research, 83(1-2), 83-90. [Link]

  • Taylor, B. K., & Corder, G. (2014). Neurobiology of the proopiomelanocortin (POMC) gene. Journal of Neuroendocrinology, 26(10), 621-641. [Link]

  • Bicknell, R. J. (1985). Endogenous opioid peptides and the control of gonadotrophin secretion. Journal of Endocrinology, 107(3), 437-446. [Link]

  • Wilson, J. F. (1987). A specific binding site for the C-terminal fragment of adrenocorticotrophin, ACTH(18-39), in rat brain. Psychopharmacology, 92(2), 243-246. [Link]

Exploratory

ACTH (18-39) signaling pathway in immune cells

An In-Depth Technical Guide to the ACTH (18-39) Signaling Pathway in Immune Cells: Mechanisms and Methodologies Abstract This technical guide provides a comprehensive exploration of the Adrenocorticotropic Hormone (ACTH)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ACTH (18-39) Signaling Pathway in Immune Cells: Mechanisms and Methodologies

Abstract

This technical guide provides a comprehensive exploration of the Adrenocorticotropic Hormone (ACTH) fragment (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), and its signaling pathway in immune cells. Moving beyond the classical view of ACTH as solely a regulator of adrenal steroidogenesis, we delve into the direct immunomodulatory functions of its C-terminal fragment. This document details the molecular interactions, from receptor binding to downstream transcriptional regulation, and provides field-proven experimental protocols for researchers, scientists, and drug development professionals. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for investigating the therapeutic potential of targeting this pathway in inflammatory and autoimmune diseases.

Part 1: The ACTH (18-39) / CLIP Paradigm in Neuroimmunology

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the precursor molecule pro-opiomelanocortin (POMC).[1][2] While the full-length ACTH(1-39) is the primary stimulator of cortisol production via the melanocortin-2 receptor (MC2R) in the adrenal cortex, tissue-specific processing of POMC yields various other bioactive peptides.[1][3][4] In tissues like the intermediate lobe of the pituitary, ACTH(1-39) is cleaved to produce α-melanocyte-stimulating hormone (α-MSH) and ACTH(18-39), or CLIP.[5][6]

Historically considered an inactive byproduct of POMC processing, emerging evidence has illuminated a distinct role for ACTH(18-39) as a direct modulator of immune function, independent of the glucocorticoid-mediated anti-inflammatory effects associated with the HPA axis.[7][8] This peptide interacts with specific melanocortin receptors (MCRs) expressed on various immune cells, including macrophages, lymphocytes, and monocytes, positioning it as a key mediator in the intricate communication network between the neuroendocrine and immune systems.[4][5][9] Understanding this signaling pathway is critical for developing novel therapeutics that can harness its immunomodulatory properties while avoiding the broad side effects of corticosteroids.

Part 2: The Molecular Signaling Cascade of ACTH (18-39)

The immunomodulatory effects of ACTH(18-39) are initiated by its interaction with specific cell surface receptors, triggering a cascade of intracellular events that culminate in altered gene expression and cellular function.

Receptor Interaction: Melanocortin Receptors (MCRs)

Unlike full-length ACTH which is the exclusive ligand for MC2R, ACTH(18-39) exhibits weak agonist or modulatory activity at other MCR subtypes, which are G-protein coupled receptors.[1][10] Immune cells primarily express MC1R, MC3R, and MC5R.[4][9][11]

  • MC1R: Expressed on monocytes, macrophages, and dendritic cells, its activation is generally associated with anti-inflammatory effects.[9]

  • MC3R: Found on macrophages and lymphocytes, it is implicated in mediating cortisol-independent anti-inflammatory actions of ACTH-like drugs.[12]

  • MC5R: Present on lymphocytes and macrophages, its role in the inflammatory response is also being actively investigated.[11]

ACTH(18-39) shows minimal to no activity at the MC2R, explaining its lack of steroidogenic effect.[10] Its interaction with other MCRs on immune cells suggests a direct, localized immunomodulatory role.

Primary Intracellular Transduction: The cAMP/PKA Pathway

The canonical signaling pathway for MCRs involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1]

  • cAMP Accumulation: Binding of ACTH(18-39) to MCRs on immune cells leads to a rapid increase in intracellular cAMP levels.[14]

  • PKA Activation: cAMP activates Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits.[13][15]

  • CREB Phosphorylation: Activated PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding Protein (CREB) and other transcription factors.[13] Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.

This pathway is a dominant regulator of T-cell function, where elevated cAMP acts as a potent negative regulator of T-cell receptor (TCR)-mediated activation.[15]

Crosstalk with Other Pathways: Modulation of NF-κB

Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression in immune cells, particularly macrophages.[16][17] The cAMP/PKA pathway activated by ACTH(18-39) can negatively regulate the NF-κB pathway. This crosstalk is a key mechanism for its anti-inflammatory effects.

  • Inhibition of NF-κB Activation: PKA can interfere with the NF-κB cascade at multiple levels, including the potential phosphorylation and inhibition of components upstream of IκBα degradation, thereby preventing the translocation of NF-κB dimers to the nucleus.

  • Transcriptional Repression: The activation of CREB can promote the transcription of anti-inflammatory genes (e.g., IL-10) while also potentially interfering with the transcriptional activity of NF-κB at pro-inflammatory gene promoters (e.g., TNF-α, IL-6).

The dual action of activating anti-inflammatory transcription factors while repressing pro-inflammatory ones positions ACTH(18-39) as a sophisticated modulator of the immune response.

Signaling Pathway Diagram

ACTH18_39_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_18_39 ACTH (18-39) / CLIP MCR Melanocortin Receptor (MC1R, MC3R, MC5R) ACTH_18_39->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active IKK IKK Complex PKA_active->IKK Inhibits CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates IkB IκBα IKK->IkB Phosphorylates (Inhibited by PKA) NFkB_complex NF-κB-IκBα (Inactive Complex) IkB->NFkB_complex NFkB_inactive NF-κB NFkB_inactive->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Translocates CREB_active p-CREB CREB_inactive->CREB_active Anti_Inflam_Genes Anti-inflammatory Genes (e.g., IL-10) CREB_active->Anti_Inflam_Genes Promotes Transcription Pro_Inflam_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Pro_Inflam_Genes Promotes Transcription

Caption: ACTH (18-39) signaling cascade in an immune cell.

Part 3: Methodologies for Studying the ACTH (18-39) Pathway

A robust investigation into the ACTH(18-39) signaling pathway requires a multi-faceted experimental approach. The following protocols provide a validated framework for analyzing its effects on primary immune cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis 4. Downstream Analysis start Start: Obtain Blood/Tissue isolate 1. Isolate Primary Immune Cells (e.g., PBMCs, Macrophages) start->isolate culture 2. Culture and Stabilize Cells isolate->culture stimulate 3. Stimulate with ACTH (18-39) (Include Controls: Vehicle, LPS/PHA) culture->stimulate collect_supernatant 4A. Collect Supernatant stimulate->collect_supernatant lyse_cells 4B. Lyse Cells stimulate->lyse_cells stain_cells 4C. Fix & Stain Cells stimulate->stain_cells elisa 5A. Cytokine Measurement (ELISA / Multiplex Array) collect_supernatant->elisa cAMP 5B. Signaling Analysis (cAMP Assay, Western Blot) lyse_cells->cAMP flow 5C. Phenotypic & Functional Analysis (Flow Cytometry) stain_cells->flow data 6. Data Analysis & Interpretation elisa->data cAMP->data flow->data end End data->end

Caption: Standard experimental workflow for studying ACTH (18-39) effects.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Causality: PBMCs provide a mixed population of lymphocytes and monocytes, making them an excellent model to study the differential effects of ACTH(18-39) on various immune cell subsets from a single, clinically relevant source.

  • Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube at a 2:1 ratio (blood:Ficoll).

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

  • Washing: Transfer the PBMCs to a new tube, wash twice with PBS by centrifuging at 300 x g for 10 minutes to remove platelets and Ficoll.

  • Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: Cell Stimulation and Treatment

Causality: This step is designed to challenge the immune cells in a controlled manner to observe the specific modulatory effects of ACTH(18-39) against a baseline and a pro-inflammatory state.

  • Plating: Seed PBMCs or isolated macrophages/lymphocytes at a density of 1 x 10^6 cells/mL in complete culture medium in appropriate culture plates. Allow cells to adhere/stabilize for 2-4 hours.

  • Pre-treatment (Optional): Add ACTH(18-39) (human, synthetic) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the designated wells. A vehicle control (the solvent for the peptide, e.g., sterile water or PBS) must be included. Incubate for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus. For macrophage-rich cultures, use Lipopolysaccharide (LPS) at 100 ng/mL. For lymphocyte activation, use Phytohaemagglutinin (PHA) at 5 µg/mL.

  • Incubation: Incubate the cells for a predetermined time course. For cytokine analysis, 18-24 hours is standard. For signaling pathway analysis (cAMP, phosphorylation), much shorter time points (5, 15, 30, 60 minutes) are required.

Protocol 3: Measurement of Intracellular cAMP

Causality: Measuring cAMP is the most direct method to confirm engagement of the MCR-Gs-adenylyl cyclase pathway by ACTH(18-39).

  • Cell Stimulation: Prepare and stimulate cells as described in Protocol 2 for short time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the 0.1 M HCl lysis buffer provided in a commercial cAMP competitive ELISA kit.

  • Assay Performance: Follow the manufacturer's protocol for the competitive ELISA. Briefly, the cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites on a microplate.

  • Detection: After washing, add the HRP substrate. The color intensity will be inversely proportional to the cAMP concentration in the sample.

  • Quantification: Read the absorbance on a microplate reader and calculate the cAMP concentration based on a standard curve.

Protocol 4: Analysis of Cytokine Secretion by ELISA

Causality: Quantifying key pro- and anti-inflammatory cytokines in the culture supernatant provides a direct functional readout of the immunomodulatory effect of ACTH(18-39).[18][19]

  • Supernatant Collection: After the 18-24 hour stimulation period (Protocol 2), centrifuge the culture plates at 400 x g for 10 minutes.

  • Storage: Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • ELISA: Use commercial sandwich ELISA kits for key cytokines such as TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory).

  • Procedure: Follow the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally the substrate for color development.

  • Quantification: Measure absorbance and calculate cytokine concentrations against the standard curve. Multiplex bead-based assays (e.g., Luminex) can be used for simultaneous measurement of multiple cytokines from a small sample volume.[20]

Protocol 5: Immune Cell Characterization by Flow Cytometry

Causality: Flow cytometry allows for multi-parameter, single-cell analysis, enabling the identification of specific immune cell subsets responding to ACTH(18-39) and the quantification of intracellular proteins like cytokines.[21][22][23]

  • Cell Preparation: Stimulate cells as in Protocol 2. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.[19]

  • Harvesting: Harvest cells and wash with PBS.

  • Viability Staining: Stain cells with a fixable viability dye to exclude dead cells from the analysis.[24]

  • Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3 for T-cells, CD14 for monocytes, CD19 for B-cells) to identify cell populations.

  • Fixation & Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular targets (e.g., anti-TNF-α, anti-IL-10).

  • Acquisition & Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software, gating sequentially on live singlets, then specific cell populations (e.g., Live -> CD14+ monocytes) to determine the percentage of cytokine-producing cells.[24]

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the biological effects of ACTH(18-39).

Table 1: Effect of ACTH (18-39) on cAMP Production in Monocytes

Treatment Group Time (min) cAMP Concentration (pmol/mL) ± SD
Vehicle Control 30 1.2 ± 0.3
ACTH (18-39) [100 nM] 5 8.5 ± 1.1
ACTH (18-39) [100 nM] 15 15.2 ± 2.5
ACTH (18-39) [100 nM] 30 9.8 ± 1.4
Forskolin (Positive Control) 30 45.7 ± 4.2

Data are hypothetical and for illustrative purposes.

Table 2: Modulation of LPS-Induced Cytokine Secretion by ACTH (18-39) in Macrophages

Treatment Group TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD IL-10 (pg/mL) ± SD
Vehicle Control 55 ± 15 30 ± 10 25 ± 8
LPS [100 ng/mL] 4500 ± 350 8200 ± 600 500 ± 50
LPS + ACTH (18-39) [10 nM] 3100 ± 280 6500 ± 510 950 ± 80
LPS + ACTH (18-39) [100 nM] 1800 ± 210 4100 ± 330 1800 ± 150

Data are hypothetical and for illustrative purposes.

Interpretation: The data presented in Table 1 would demonstrate that ACTH(18-39) rapidly and transiently increases intracellular cAMP, confirming pathway engagement. The data in Table 2 would indicate a dose-dependent, anti-inflammatory effect, characterized by the suppression of pro-inflammatory cytokines (TNF-α, IL-6) and the enhancement of the anti-inflammatory cytokine (IL-10).

Part 5: Conclusion and Future Directions

The ACTH(18-39) signaling pathway in immune cells represents a significant, glucocorticoid-independent mechanism of immunomodulation. By engaging melanocortin receptors MC1R, MC3R, and MC5R, this peptide initiates a cAMP/PKA-dependent cascade that suppresses pro-inflammatory pathways like NF-κB and promotes anti-inflammatory responses. This direct action on immune cells offers a promising avenue for therapeutic intervention.

Future research should focus on developing selective MCR agonists that mimic the beneficial effects of ACTH(18-39) without activating the MC2R, thereby avoiding the metabolic and systemic side effects of corticosteroids. Further elucidation of the pathway's crosstalk with other signaling networks and its specific role in different immune cell subsets will be crucial for translating these fundamental insights into targeted therapies for autoimmune and inflammatory disorders.

References

  • Mastorakos, G., & Ilias, I. (2015). Corticotropin Releasing Hormone And The Immune/Inflammatory Response. NCBI. [Link]

  • Papanicolaou, D. A., & Tsigos, C. (1995). Corticotropin-Releasing Hormone: Interactions with the Immune System. Karger Publishers. [Link]

  • Karalis, K., Sano, H., Redwine, J., Listwak, S., Wilder, R. L., & Chrousos, G. P. (n.d.). CRH and the immune system. PubMed. [Link]

  • Mastorakos, G., & Ilias, I. (2003). Corticotropin releasing hormone and the immune/inflammatory response. ResearchGate. [Link]

  • Various Authors. (2015). Adrenocorticotropic Hormone. Clinical Gate. [Link]

  • Mastorakos, G., & Ilias, I. (2000). Stress, corticotropin-releasing hormone, glucocorticoids, and the immune/inflammatory response: acute and chronic effects. PubMed. [Link]

  • Papadimitriou, A., & Priftis, K. N. (2020). ACTH Action on the Adrenals. Endotext - NCBI Bookshelf. [Link]

  • Li, Y., et al. (n.d.). Melanocortin Regulation of Inflammation. Frontiers in Endocrinology. [Link]

  • do-Amaral, F. S., & C-Delgado, T. (n.d.). Role of a-melanocyte stimulating hormone and melanocortin 4 receptor in brain inflammation. ScienceDirect. [Link]

  • Biocompare Editorial Team. (2022). Detecting and Measuring Cytokines. Biocompare. [Link]

  • Cai, M. (n.d.). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. MDPI. [Link]

  • MySkinRecipes. (n.d.). Adrenocorticotropic Hormone(ACTH)(18-39), human TFA. MySkinRecipes. [Link]

  • Ward, B., et al. (n.d.). Distinct binding and signaling activity of Acthar Gel compared to other melanocortin receptor agonists. Taylor & Francis Online. [Link]

  • GenScript. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human. GenScript. [Link]

  • Al-Barazanji, K. A., et al. (2002). ACTH and related N-terminal fragments elicit clear, robust, concentration dependent increases in cAMP accumulation in HEK293 cells stably transfected with the MC4-R. ResearchGate. [Link]

  • Yu, Y. R., et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS One. [Link]

  • Yu, Y. R., et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PubMed. [Link]

  • Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. [Link]

  • Ledeboer, A., & Jarskog, L. F. (2014). Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research. NIH. [Link]

  • Khan, S. S. (2014). Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. [Link]

  • Allen, M. J., & Sharma, S. (2023). Physiology, Adrenocorticotropic Hormone (ACTH). StatPearls - NCBI Bookshelf. [Link]

  • Gong, R. (2011). The renaissance of corticotropin therapy in proteinuric nephropathies. PubMed Central. [Link]

  • Spiga, F., et al. (2017). Dynamics of ACTH and Cortisol Secretion and Implications for Disease. Oxford Academic. [Link]

  • Tasken, K., et al. (n.d.). Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units. Frontiers in Immunology. [Link]

  • Ottaviani, E., et al. (1992). ACTH-like molecules in lymphocytes. A study in different vertebrate classes. PubMed. [Link]

  • Fukuoka, H., et al. (2017). Inhibitory effects of a selective Jak2 inhibitor on adrenocorticotropic hormone production and proliferation of corticotroph tumor AtT20 cells. Dove Medical Press. [Link]

  • Sirianni, R., et al. (n.d.). Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes. Frontiers in Endocrinology. [Link]

  • Den, Y., et al. (2023). The ACTH test fails to diagnose adrenal insufficiency and augments cytokine production in sepsis. NIH. [Link]

  • Liu, B., et al. (2022). Natural Adrenocorticotropic Hormone (ACTH) Relieves Acute Inflammation in Gout Patients by Changing the Function of Macrophage. Semantic Scholar. [Link]

  • Drelich, A., et al. (n.d.). The adrenal gland microenvironment in health, disease and during regeneration. e-century.us. [Link]

  • Lu, J. (2022). Investigating Antisense Oligonucleotides for Reducing ACTH Production in an In Vitro Model of Cushing's Disease. White Rose eTheses Online. [Link]

  • Wessells, J., et al. (n.d.). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology. [Link]

  • Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PubMed. [Link]

  • Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. ResearchGate. [Link]

  • Samoilova, Z. N., et al. (1998). Influence of synthetic peptide corresponding to the ACTH-like sequence of human immunoglobulin G1 on activity of murine thymocytes and peritoneal macrophages. PubMed. [Link]

  • O'Keeffe, D., et al. (2017). Humanized anti-acth antibodies and use thereof.
  • O'Keeffe, D., et al. (2015). Anti-acth antibodies and use thereof.

Sources

Foundational

An In-depth Technical Guide to Adrenocorticotropic Hormone (18-39) [CLIP] and its Role in Metabolic Regulation

Abstract: The pro-opiomelanocortin (POMC) prohormone is a precursor to a multitude of bioactive peptides with diverse physiological roles. Beyond the canonical stress axis regulated by Adrenocorticotropic Hormone (ACTH),...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pro-opiomelanocortin (POMC) prohormone is a precursor to a multitude of bioactive peptides with diverse physiological roles. Beyond the canonical stress axis regulated by Adrenocorticotropic Hormone (ACTH), the processing of POMC and ACTH itself yields peptides with distinct functions. This technical guide provides an in-depth exploration of ACTH(18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP), and its derivatives, focusing on their underappreciated but significant roles in metabolic regulation. We will dissect the biochemical origins of CLIP, delineate its specific effects on pancreatic endocrine and exocrine functions, and explore the insulin-like activities of its metabolite, β-cell-trophin, on adipose tissue. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental methodologies, and a forward-looking perspective on unresolved questions in the field.

Part 1: The Origin and Identity of ACTH(18-39) / CLIP

Adrenocorticotropic Hormone (18-39), or CLIP, is a 22-amino acid peptide (Sequence: RPVKVYPNGAEDESAEAFPLEF) that represents the C-terminal fragment of the full 39-amino acid ACTH molecule.[1] Its generation is a key example of tissue-specific post-translational processing of the POMC prohormone.[2]

In the corticotrophs of the anterior pituitary, the primary processing enzyme is prohormone convertase 1 (PC1/3).[2] This enzyme cleaves POMC to yield ACTH(1-39) and β-lipotropin, which are the principal secreted products involved in the classic hypothalamic-pituitary-adrenal (HPA) axis.[2]

However, in other tissues, such as the melanotrophs of the pituitary's intermediate lobe (pars intermedia) and neurons in the arcuate nucleus, a different enzymatic machinery prevails.[3] Here, the enzyme prohormone convertase 2 (PC2) further processes ACTH(1-39). This cleavage occurs between amino acids 17 and 18, releasing α-melanocyte-stimulating hormone (α-MSH) and the C-terminal fragment, ACTH(1-8-39), which is CLIP.[1][2]

Further enzymatic action, specifically tryptic-like cleavage, can process CLIP into a smaller, highly active fragment, ACTH(22-39). This octadecapeptide has been identified as β-cell-trophin , a potent insulin secretagogue.[4][5] It is critical for researchers to distinguish between the activities of the parent peptide, CLIP, and its more potent metabolite, β-cell-trophin, as their metabolic effects are not identical.

POMC_Processing cluster_anterior Anterior Pituitary (Corticotrophs) cluster_intermediate Intermediate Lobe (Melanotrophs) POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 b_LPH β-Lipotropin POMC->b_LPH PC1/3 ACTH_intermediate ACTH (1-39) ACTH ACTH (1-39) Pro_ACTH->ACTH PC1/3 a_MSH α-MSH ACTH_intermediate->a_MSH PC2 CLIP CLIP (ACTH 18-39) ACTH_intermediate->CLIP PC2 BCT β-cell-trophin (ACTH 22-39) CLIP->BCT Tryptic Cleavage

Figure 1: Tissue-specific processing of Pro-opiomelanocortin (POMC).

Part 2: The Multifaceted Role of CLIP and its Derivatives in Metabolic Regulation

While the N-terminal portion of ACTH is responsible for steroidogenesis via the melanocortin-2 receptor (MC2R), the C-terminal fragment, CLIP, and its derivatives exert their influence primarily on metabolic organs like the pancreas and adipose tissue.[6]

Pancreatic β-Cell Function: A Potent Insulin Secretagogue

The most well-characterized metabolic function of the CLIP family is the stimulation of insulin secretion. This activity is primarily attributed to β-cell-trophin (ACTH 22-39).[4][7] Studies using perfused pancreata from obese 'fatty' (fa/fa) rats, a model of hyperinsulinemia and insulin resistance, have demonstrated the potent insulin-releasing properties of β-cell-trophin.[8]

In these experiments, the introduction of β-cell-trophin induced a significantly greater release of both insulin and amylin from the pancreata of obese rats compared to their lean counterparts.[8] This suggests a potential role for this peptide in the pathophysiology of hyperinsulinemia associated with obesity.[8] Interestingly, one in vivo study in lean and genetically obese (ob/ob) mice found that intraperitoneal administration of CLIP (ACTH 18-39) itself did not significantly alter plasma glucose or insulin concentrations, whereas the full ACTH(1-39) and the N-terminal ACTH(1-24) fragments produced marked and rapid increases in plasma insulin.[6] This highlights the critical distinction between the parent peptide and its processed derivatives and suggests that the insulinotropic effects of CLIP may be most relevant in specific physiological or pathophysiological contexts, potentially requiring local conversion to β-cell-trophin within the islet microenvironment.

ParameterLean Rats (Fa/?)Obese Rats (fa/fa)Fold Difference (Obese vs. Lean)
Basal Insulin Release ~1x8-9x8-9
Basal Amylin Release ~1x8-9x8-9
β-cell-trophin Induced Insulin Release ~1x~5x5
β-cell-trophin Induced Amylin Release ~1x~5x5
Data synthesized from findings reported in Journal of Endocrinology (1993) 137, 375–381.[8]
Table 1: Comparative effects of β-cell-trophin (0.5 nmol/l) on insulin and amylin release from perfused pancreata of lean versus obese "fatty" rats.
Pancreatic Exocrine Function

Beyond its endocrine effects, CLIP also modulates the exocrine pancreas. In studies using isolated rat pancreatic lobules, CLIP was shown to stimulate both amylase and protein secretion in a dose-dependent manner, with a potency similar to that of secretin and carbamylcholine.[9][10] Further investigation revealed that this secretagogue effect appears to reside within the N-terminal portion of the CLIP molecule, specifically the ACTH(18-24) region.[9][10] This action is due to direct stimulus-secretion coupling rather than an increase in protein synthesis.[9]

Adipocyte Metabolism: An Insulin-Like Lipogenic Effect

The metabolic influence of this peptide family extends to adipose tissue. A key study on rat adipocytes revealed that β-cell-trophin (ACTH 22-39) possesses potent insulin-like lipogenic activity.[11] It significantly stimulated the incorporation of ³H₂O into total lipids, with a 50% maximal activity concentration (EC₅₀) of approximately 2.5 x 10⁻¹¹ M.[11] In contrast, neither full ACTH nor CLIP (ACTH 18-39) demonstrated any lipogenic action in the same system, again underscoring the unique activity of the processed β-cell-trophin fragment.[11]

The mechanism appears to be directly on glucose metabolism within the fat cell, as β-cell-trophin stimulated both the oxidation of glucose and its conversion into saponified fatty acids and glyceride glycerol.[11] The non-additive nature of its effects with insulin suggests an overlap in their downstream pathways.[11]

Part 3: Mechanistic Insights and Unresolved Questions

A significant gap in our understanding of CLIP and β-cell-trophin is the identity of their specific cell surface receptor(s) and the subsequent intracellular signaling pathways. The canonical ACTH receptor, MC2R, requires the N-terminal domain of ACTH for activation and does not bind CLIP.[12] The potent and specific effects of β-cell-trophin on pancreatic β-cells and adipocytes strongly imply the existence of a distinct, yet-to-be-identified G-protein coupled receptor (GPCR) or other cell surface mediator.

Causality behind the Hypothesis: As a peptide secretagogue, β-cell-trophin's rapid stimulation of insulin secretion is characteristic of GPCR-mediated signaling. Such pathways typically involve the generation of second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca²⁺]i), which are the final common pathways for triggering the exocytosis of insulin-containing granules. The diagram below illustrates this hypothesized, yet unconfirmed, signaling cascade. Identifying this receptor is a critical next step for the field and a prerequisite for any therapeutic development targeting this system.

CLIP_Signaling cluster_EC cluster_IC BCT β-cell-trophin (ACTH 22-39) Receptor Unknown Receptor (Hypothesized GPCR) BCT->Receptor Binding G_Protein G-Protein (?) Receptor->G_Protein Activation Second_Messenger Second Messengers (e.g., ↑cAMP, ↑[Ca²⁺]i) G_Protein->Second_Messenger Modulation Insulin_Granule Insulin Granule Second_Messenger->Insulin_Granule Mobilization & Fusion Exocytosis Exocytosis Insulin_Granule->Exocytosis Experimental_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Peptide Peptide Synthesis & QC (CLIP / β-cell-trophin) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Peptide->GSIS OGTT Peptide-Modified Oral Glucose Tolerance Test (OGTT) Peptide->OGTT Islet_Isolation Islet Isolation & Culture Islet_Isolation->GSIS ELISA_vitro Insulin ELISA GSIS->ELISA_vitro Data_vitro Analyze Direct Secretagogue Effect ELISA_vitro->Data_vitro Final_Conclusion Synthesize Data & Draw Conclusions Data_vitro->Final_Conclusion Animal_Model Mouse Model (e.g., C57BL/6J) Animal_Model->OGTT Sampling Blood Sampling (Glucose & Insulin) OGTT->Sampling ELISA_vivo Insulin ELISA Sampling->ELISA_vivo Data_vivo Analyze Systemic Glucose Homeostasis ELISA_vivo->Data_vivo Data_vivo->Final_Conclusion

Figure 3: Integrated workflow for investigating the metabolic effects of CLIP.

Part 5: Conclusion and Future Directions

Adrenocorticotropic Hormone (18-39), or CLIP, and its derivative β-cell-trophin, represent a fascinating and underexplored branch of POMC-derived peptide biology. While distinct from the canonical HPA axis, these peptides exert specific and potent effects on key metabolic tissues. The available evidence strongly positions β-cell-trophin as an insulin secretagogue and a lipogenic factor, with potential relevance to the pathophysiology of obesity and type 2 diabetes.

For researchers and drug development professionals, this system presents both a challenge and an opportunity. The primary challenge is the deorphanization of the β-cell-trophin receptor—a critical step that would unlock the potential for targeted therapeutic development. The opportunity lies in exploring a novel mechanism for modulating insulin secretion and adipocyte function. Future research should focus on:

  • Receptor Identification: Employing modern techniques such as affinity purification-mass spectrometry or CRISPR-based genetic screens to identify the cell surface receptor for β-cell-trophin.

  • Signaling Pathway Elucidation: Once the receptor is known, characterizing the downstream G-protein coupling and second messenger systems in both β-cells and adipocytes.

  • Physiological Relevance: Moving beyond rodent models to determine if the CLIP/β-cell-trophin system is active and relevant in human metabolic health and disease.

By integrating the foundational knowledge and methodologies presented in this guide, the scientific community can further illuminate the role of these unique peptides and potentially harness their metabolic activities for future therapeutic innovation.

References

  • Beloff-Chain, A., Morton, J., Dunmore, S., Taylor, G. W., & Morris, H. R. (1982). Identification of β-cell-trophin, a peptide of the pituitary pars intermedia which stimulates insulin secretion in plasma from genetically obese (ob/ob) mice. Journal of Endocrinology, 92(1), 1-2. [Link]

  • Beloff-Chain, A., Morton, J., Dunmore, S., Taylor, G. W., & Morris, H. R. (1983). Evidence that the insulin secretagogue, beta-cell-tropin, is ACTH22-39. Nature, 301(5897), 255–258. [Link]

  • Anaspec. (n.d.). ACTH (18-39), human (CLIP) - 1 mg. Retrieved from [Link]

  • Wilding, J. P., Gilbey, S. G., Bailey, C. J., Ghatei, M. A., Bloom, S. R., & Williams, G. (1993). β-Cell tropin- and glucose-induced hypersecretion of insulin and amylin from perfused fatty rat pancreas in vitro. Journal of Endocrinology, 137(3), 375–381. [Link]

  • Wikipedia. (2023). Corticotropin-like intermediate peptide. In Wikipedia. [Link]

  • University of Wisconsin Islet Program. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Retrieved from [Link]

  • Morton, J. L., Dunmore, S., Beloff-Chain, A., Taylor, G. W., & Morris, H. R. (1983). Beta-cell tropin: synthesis and biological activity. Biochemical and Biophysical Research Communications, 114(2), 763–766. [Link]

  • Beloff-Chain, A., Dunmore, S. J., & Morton, J. L. (1984). The insulin-like action of beta-cell-tropin on glucose and lipid metabolism in adipocytes. FEBS Letters, 177(1), 141–144. [Link]

  • Beloff-Chain, A., Dunmore, S., & Morton, J. (1980). beta-cell tropin, a peptide of the pituitary pars intermedia which stimulates insulin release. FEBS Letters, 117(1), 303–307. [Link]

  • Chastrette, N., & Cespuglio, R. (1991). Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on paradoxical sleep in rats. Peptides, 12(4), 733–738. [Link]

  • Xu, F., Lin, B., & Zheng, X. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. International Journal of Molecular Sciences, 23(5), 2841. [Link]

  • Noon, L. A., D'Amico, M., Bowe, J. E., Stetsenko, R., Parker, H. E., Gribble, F. M., ... & Smith, D. M. (2002). ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans. Journal of Endocrinology, 175(1), 153–162. [Link]

  • Medical Dictionary. (n.d.). Corticotropin-Like Intermediate Lobe Peptide. Retrieved from [Link]

  • Bailey, C. J., Flatt, P. R., & Swanston-Flatt, S. K. (1989). Insulin releasing effects of adrenocorticotropin (ACTH 1-39) and ACTH fragments (1-24 and 18-39) in lean and genetically obese hyperglycaemic (ob/ob) mice. Journal of Endocrinology, 121(1), 123–128. [Link]

  • Kooptiwut, S., Zraika, S., Fuchsová, A., & Kříž, J. (2005). In Vitro Study of Insulin Secretion from Mouse Pancreatic Islets-Siriraj Experiences. Siriraj Hospital Gazette, 57(1-4), 16-20. [Link]

  • The Medical Biochemistry Page. (2025). Peptide Hormones and Their Receptors. Retrieved from [Link]

  • Marshall, J. B., Kapcala, L. P., Manning, L. D., & McCullough, A. J. (1984). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. Journal of Clinical Investigation, 74(5), 1886–1889. [Link]

  • JoVE. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. Retrieved from [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Ayala, J. E., Samuel, V. T., Morton, G. J., Obici, S., Croniger, C. M., Shulman, G. I., ... & Sandoval, D. A. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, 69(11), 2231-2241. [Link]

  • Marshall, J. B., Kapcala, L. P., Manning, L. D., & McCullough, A. J. (1984). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. Journal of Clinical Investigation, 74(5), 1886–1889. [Link]

  • Choi, K., Kim, J. K., & Boston, R. C. (2009). Evaluation of quantitative models of the effect of insulin on lipolysis and glucose disposal. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E814–E825. [Link]

  • University of California, Berkeley. (n.d.). Blood Collection Procedure Title: Glucose Tolerance Test (GTT). Retrieved from [Link]

  • King's College London. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. Retrieved from [Link]

  • Fasshauer, M., Klein, J., Neumann, S., Eszlinger, M., & Paschke, R. (2008). Melanocortin crosstalk with adipose functions: ACTH directly induces insulin resistance, promotes a pro-inflammatory adipokine profile and stimulates UCP-1 in adipocytes. Journal of Endocrinology, 196(3), 465–472. [Link]

  • Marshall, J. B., Kapcala, L. P., Manning, L. D., & McCullough, A. J. (1984). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. ResearchGate. [Link]

Sources

Exploratory

The Serendipitous Unveiling of a Pituitary Enigma: A Technical Guide to the Historical Discovery of Corticotropin-Like Intermediate Lobe Peptide (CLIP)

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate tapestry of neuroendocrinology, the discovery of novel peptides often unveils previously unimagined layers of physiological re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of neuroendocrinology, the discovery of novel peptides often unveils previously unimagined layers of physiological regulation. The story of Corticotropin-Like Intermediate Lobe Peptide (CLIP), a seemingly unassuming fragment of a larger precursor, is a testament to the power of meticulous biochemical investigation and the unexpected insights that arise from it. This in-depth technical guide provides a comprehensive narrative of the historical discovery of CLIP (also known as ACTH(18-39)), from the initial observations that hinted at its existence to its definitive isolation, sequencing, and the elucidation of its biosynthetic pathway. Tailored for researchers, scientists, and drug development professionals, this guide delves into the experimental methodologies that were pivotal to this discovery, offering a detailed look at the scientific reasoning and technical execution that defined this chapter in peptide research.

The Precursor Puzzle: Setting the Stage for Discovery

The journey to identifying CLIP began not with a direct search for the peptide itself, but through the extensive investigation of its parent molecule, adrenocorticotropic hormone (ACTH), and the even larger pro-hormone, pro-opiomelanocortin (POMC). By the early 1970s, the 39-amino acid structure of ACTH was well-established, and its role in stimulating the adrenal cortex was a cornerstone of endocrinology. However, researchers observed that in the intermediate lobe of the pituitary gland, ACTH was not the final product. Instead, it appeared to be proteolytically cleaved into smaller fragments.

This observation was driven by the concurrent research on melanocyte-stimulating hormones (MSHs), particularly α-MSH, which shares the first 13 amino acids with ACTH. The prevailing hypothesis was that ACTH could serve as a precursor to α-MSH. This led to a critical question: what happens to the remaining C-terminal portion of the ACTH molecule after α-MSH is cleaved off? This question laid the conceptual groundwork for the discovery of CLIP.

The Breakthrough: Isolation and Characterization of a Novel Peptide

The seminal work that brought CLIP into the scientific spotlight was conducted by A.P. Scott, P.J. Lowry, and their colleagues in the early 1970s. Their research focused on characterizing the corticotropin-like peptides in the pituitary glands of various species.

A Pivotal 1974 Study: The First Glimpse of CLIP

A 1974 paper by Scott et al. in the Journal of Endocrinology provided the first concrete evidence for the existence of a distinct peptide derived from the C-terminus of ACTH[1][2]. They termed this molecule 'corticotrophin-like intermediate lobe peptide' or CLIP[2].

Their experimental approach was a masterful combination of classical protein chemistry techniques:

  • Tissue Extraction: The researchers started with the pars intermedia of rat pituitaries, a tissue source known to be rich in ACTH processing products.

  • Radioimmunoassay (RIA): A key innovation was the use of region-specific antibodies. They developed radioimmunoassays that could distinguish between the N-terminal, mid-portion, and C-terminal regions of ACTH. This allowed them to detect a substance in the pars intermedia extracts that reacted with C-terminal ACTH antibodies but not with N-terminal antibodies, strongly suggesting the presence of a C-terminal fragment of ACTH.

  • Chromatography: To isolate this novel peptide, they employed gel filtration chromatography, a technique that separates molecules based on their size. The C-terminally immunoreactive material eluted at a position corresponding to a smaller molecule than intact ACTH.

Definitive Identification and Sequencing

Later that same year, Lowry and his collaborators published a paper in the Biochemical Journal that detailed the isolation and amino acid sequencing of a similar peptide from the neurointermediate lobe of the dogfish pituitary[3]. This study provided the definitive chemical identity of what would be recognized as CLIP.

The experimental workflow for this landmark achievement is outlined below:

Experimental Protocol: Isolation and Sequencing of Dogfish CLIP

  • Tissue Homogenization and Extraction: Pituitary lobes were homogenized in an acidic medium to inactivate endogenous proteases and extract the peptides.

  • Gel Filtration Chromatography: The crude extract was subjected to gel filtration on a Sephadex G-50 column. This initial step separated the peptides based on size, with fractions being monitored for immunoreactivity using C-terminal ACTH antibodies.

  • Ion-Exchange Chromatography: The immunoreactive fractions from the gel filtration step were further purified using ion-exchange chromatography on a CM-cellulose column. This technique separates molecules based on their net charge, providing a higher degree of purification.

  • Amino Acid Analysis and Sequencing: The purified peptide was then subjected to amino acid analysis to determine its amino acid composition. The precise sequence of amino acids was determined using the Edman degradation procedure.

This meticulous work revealed that CLIP is the C-terminal fragment of ACTH, specifically corresponding to amino acids 18-39 of the parent molecule.[4]

The Biosynthetic Pathway: Unraveling the POMC Connection

The discovery of CLIP was a crucial piece in the larger puzzle of pro-opiomelanocortin (POMC) processing. It became clear that in the intermediate lobe of the pituitary, POMC is first cleaved to produce ACTH. Subsequently, ACTH is further processed by the enzyme prohormone convertase 2 (PC2) to yield α-MSH (from ACTH 1-13) and CLIP (ACTH 18-39).[5]

The following diagram illustrates the processing of POMC to CLIP:

POMC_Processing POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 Beta_LPH β-Lipotropin POMC->Beta_LPH PC1/3 ACTH ACTH (1-39) Pro_ACTH->ACTH PC1/3 N_POMC N-terminal Fragment Pro_ACTH->N_POMC PC1/3 Gamma_LPH γ-Lipotropin Beta_LPH->Gamma_LPH PC2 Beta_Endorphin β-Endorphin Beta_LPH->Beta_Endorphin PC2 Alpha_MSH α-MSH (ACTH 1-13) ACTH->Alpha_MSH PC2 CLIP CLIP (ACTH 18-39) ACTH->CLIP PC2

Caption: Processing of pro-opiomelanocortin (POMC) to CLIP.

This tissue-specific processing of POMC highlights a key principle of peptide hormone biology: a single gene can give rise to multiple bioactive peptides with distinct physiological roles.

Functional Implications and Future Directions

The discovery of CLIP opened up new avenues of research into its potential physiological functions. While initially considered a mere byproduct of α-MSH synthesis, subsequent studies have suggested that CLIP may have its own biological activities. For instance, it has been proposed to act as an insulin secretagogue and may play a role in regulating pancreatic exocrine function.

The historical discovery of CLIP serves as a powerful example of how fundamental biochemical research can lead to the identification of novel signaling molecules. The techniques pioneered in the 1970s for peptide isolation, sequencing, and immunoassay have laid the foundation for modern proteomics and peptidomics. For drug development professionals, the story of CLIP underscores the importance of understanding the complete processing pathways of pro-hormones, as seemingly "inactive" fragments may possess unexpected biological activities that could be harnessed for therapeutic purposes.

Quantitative Data Summary

PeptideMolecular Weight (Da)Amino Acid ResiduesSource
CLIP (Human) ~240022 (ACTH 18-39)Pituitary Intermediate Lobe
ACTH (Human) ~450039Pituitary Anterior Lobe
α-MSH (Human) ~166513 (ACTH 1-13)Pituitary Intermediate Lobe

Experimental Workflow: Radioimmunoassay for CLIP

The development of a specific radioimmunoassay was crucial for the initial detection and subsequent quantification of CLIP. The following diagram outlines the general workflow of an RIA for CLIP.

RIA_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Competition cluster_2 Separation & Detection cluster_3 Quantification Sample Sample (e.g., pituitary extract) Incubation Incubate Sample, Antibody, and Tracer Sample->Incubation Antibody Anti-CLIP Antibody (C-terminal specific) Antibody->Incubation Tracer Radiolabeled CLIP (e.g., ¹²⁵I-CLIP) Tracer->Incubation Competition Unlabeled CLIP in sample competes with Radiolabeled CLIP for antibody binding Incubation->Competition Separation Separate Antibody-bound from Free Tracer (e.g., secondary antibody precipitation) Competition->Separation Measurement Measure Radioactivity of Antibody-bound Fraction Separation->Measurement Quantification Determine CLIP concentration in sample by comparing to the standard curve Measurement->Quantification Standard_Curve Generate Standard Curve with known CLIP concentrations Standard_Curve->Quantification

Caption: General workflow for a competitive radioimmunoassay (RIA) for CLIP.

References

  • Lowry, P. J., Bennett, H. P., McMartin, C., & Scott, A. P. (1974). The isolation and amino acid sequence of an adrenocorticotrophin from the pars distalis and a corticotrophin-like intermediate-lobe peptide from the neurointermediate lobe of the pituitary of the dogfish Squalus acanthias. Biochemical Journal, 141(2), 427–437. [Link]

  • Scott, A. P., & Lowry, P. J. (1974). Adrenocorticotrophic and melanocyte-stimulating peptides in the human pituitary. Biochemical Society Transactions, 2(4), 685-687.
  • Scott, A. P., Lowry, P. J., Ratcliffe, J. G., Rees, L. H., & Landon, J. (1974). Corticotrophin-like peptides in the rat pituitary. Journal of Endocrinology, 61(3), 355-367. [Link]

  • Wikipedia. (2023). Corticotropin-like intermediate peptide. In Wikipedia. [Link]

  • Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf. (n.d.). Retrieved January 6, 2026, from [Link]

  • alpha-Melanocyte stimulating hormone: production and degradation - PubMed Central (PMC). (n.d.). Retrieved January 6, 2026, from [Link]

  • CORTICOTROPHIN-LIKE PEPTIDES IN THE RAT PITUITARY. (1974). Journal of Endocrinology, 61(3), 355-367. [Link]

  • Lowry, P. J., Bennett, H. P., McMartin, C., & Scott, A. P. (1974). The isolation and amino acid sequence of an adrenocorticotrophin from the pars distalis and a corticotrophin-like intermediate-lobe peptide from the neurointermediate lobe of the pituitary of the dogfish Squalus acanthias. Biochemical Journal, 141(2), 427–437. [Link]

  • New pituitary peptide relationships. (1977). The Journal of the Arkansas Medical Society, 74(5), 212-214. [Link]

  • Scott, A. P., Ratcliffe, J. G., Rees, L. H., Landon, J., Bennett, H. P., Lowry, P. J., & McMartin, C. (1973). Pituitary peptide. Nature new biology, 244(133), 65-67. [Link]

  • Corticotropin-Like Intermediate Lobe Peptide - Medical Dictionary. (n.d.). Retrieved January 6, 2026, from [Link]

  • Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf. (n.d.). Retrieved January 6, 2026, from [Link]

  • Corticotrophin-related peptides in the intermediate lobe of the rodent pituitary gland: characterization by high performance liquid chromatography and radioimmunoassay. (1981). Acta Endocrinologica, 97(3), 347-353. [Link]

  • The isolation and amino acid sequence of an adrenocorticotrophin from the pars distalis and a corticotrophin-like intermediate-lobe peptide from the neurointermediate lobe of the pituitary of the dogfish Squalus acanthias. (1974). Biochemical Journal, 141(2), 427-437. [Link]

Sources

Foundational

A Technical Guide to the Expression and Analysis of ACTH(18-39) / CLIP in the Pituitary Gland

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth examination of Adrenocorticotropic Hormone (18-39) [ACTH(18-39)], also known as Corticotropin-Like Interm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of Adrenocorticotropic Hormone (18-39) [ACTH(18-39)], also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). We delve into its molecular origins, tracing its synthesis from the pro-opiomelanocortin (POMC) gene to its final form through tissue-specific post-translational processing within the pituitary gland. A central focus is the differential enzymatic cleavage of POMC in the anterior and intermediate lobes, which dictates the production of either full-length ACTH(1-39) or its fragments, α-MSH and CLIP. This document details the critical role of prohormone convertases in this bifurcation. Furthermore, we present a comprehensive overview of state-of-the-art methodologies for the localization, detection, and quantification of ACTH(18-39), including detailed protocols for immunohistochemistry, immunoassays, and mass spectrometry. This guide is intended to serve as a critical resource for professionals investigating the complex biology of POMC-derived peptides and their physiological and pathophysiological significance.

The Molecular Genesis of ACTH(18-39): The Pro-opiomelanocortin (POMC) Precursor

The journey of ACTH(18-39) begins with the expression of the POMC gene. This single gene encodes a large precursor polypeptide (241 amino acids in humans) that serves as the source for a diverse array of biologically active peptides.[1][2] The expression of the POMC gene itself is a complex process, regulated by various signaling pathways and transcription factors, particularly in the pituitary's corticotroph and melanotroph cells.[3][4][5][6]

Following translation, the POMC prohormone enters the secretory pathway where it undergoes a series of highly specific, endoproteolytic cleavages.[7] This processing is mediated by a family of enzymes known as prohormone convertases (PCs), primarily PC1/3 and PC2.[8] The specific combination of peptides produced from POMC is entirely dependent on which of these enzymes are expressed within a given cell type.[2][8] This tissue-specific processing is the fundamental mechanism that allows a single gene to generate peptides with functions ranging from stress response to energy homeostasis and pigmentation.[2]

POMC_Processing cluster_gene Transcription & Translation POMC_Gene POMC Gene POMC_Precursor POMC Precursor Polypeptide POMC_Gene->POMC_Precursor Pro_ACTH Pro-ACTH POMC_Precursor->Pro_ACTH PC1/3 Beta_LPH β-Lipotropin POMC_Precursor->Beta_LPH PC1/3 N_Terminal N-Terminal Fragment POMC_Precursor->N_Terminal PC1/3 ACTH ACTH(1-39) Pro_ACTH->ACTH PC1/3 gamma_LPH γ-LPH Beta_LPH->gamma_LPH Beta_Endorphin β-Endorphin Beta_LPH->Beta_Endorphin aMSH α-MSH ACTH->aMSH PC2 CLIP CLIP (ACTH 18-39) ACTH->CLIP PC2

Figure 1: General processing cascade of the POMC precursor.
A Tale of Two Lobes: Tissue-Specific POMC Processing in the Pituitary

The fate of the POMC precursor, and specifically the generation of ACTH(18-39), is determined by its location within the pituitary gland. The anterior and intermediate lobes possess distinct enzymatic machinery, leading to vastly different peptide products.[2][7][9]

2.1 The Anterior Lobe (Pars Distalis)

In the corticotroph cells of the anterior pituitary, the primary processing enzyme is Prohormone Convertase 1/3 (PC1/3) .[8] Here, POMC is cleaved to produce full-length ACTH(1-39) and β-lipotropin as the major end products.[4][8][9] These cells lack significant levels of PC2.[8][10] Consequently, the further processing of ACTH(1-39) into smaller fragments does not occur. The ACTH(1-39) produced here is the primary hormone that stimulates the adrenal cortex to produce glucocorticoids as part of the hypothalamic-pituitary-adrenal (HPA) axis.[11][12]

2.2 The Intermediate Lobe (Pars Intermedia)

The melanotroph cells of the intermediate lobe express both PC1/3 and Prohormone Convertase 2 (PC2) .[8][9] This dual enzymatic capability results in a more extensive processing cascade. After PC1/3 generates ACTH(1-39), PC2 acts upon it, cleaving the 39-amino acid peptide into two smaller fragments:

  • α-Melanocyte-Stimulating Hormone (α-MSH) , which corresponds to the acetylated and amidated form of ACTH(1-13).[13]

  • Corticotropin-Like Intermediate Lobe Peptide (CLIP) , corresponding to ACTH(18-39) .[9][13][14]

Therefore, the expression of ACTH(18-39) is a definitive biochemical marker for the processing pathway characteristic of the intermediate pituitary lobe.[13] While the physiological role of CLIP is multifaceted, it has been suggested to function as an insulin secretagogue in the pancreas and may be involved in the regulation of sleep.[14][15][][17]

Pituitary_Processing_Comparison cluster_anterior Anterior Lobe (Corticotrophs) cluster_intermediate Intermediate Lobe (Melanotrophs) POMC_A POMC Pro_ACTH_A Pro-ACTH POMC_A->Pro_ACTH_A PC1/3 ACTH_A ACTH(1-39) Pro_ACTH_A->ACTH_A PC1/3 No_CLIP No Further Cleavage (No PC2) ACTH_A->No_CLIP POMC_I POMC Pro_ACTH_I Pro-ACTH POMC_I->Pro_ACTH_I PC1/3 ACTH_I ACTH(1-39) Pro_ACTH_I->ACTH_I PC1/3 aMSH_I α-MSH ACTH_I->aMSH_I PC2 CLIP_I CLIP (ACTH 18-39) ACTH_I->CLIP_I PC2

Figure 2: Comparison of POMC processing pathways in pituitary lobes.
Methodologies for the Detection and Quantification of ACTH(18-39)

Accurate detection of ACTH(18-39) requires methodologies that can specifically distinguish it from its precursor, ACTH(1-39), and other POMC-derived peptides. The choice of technique depends on the research question, whether it involves localization, absolute quantification, or definitive identification.

3.1 Immunohistochemistry (IHC) for Cellular Localization

IHC is the method of choice for visualizing the distribution of ACTH(18-39) within the pituitary gland, confirming its localization to the melanotrophs of the pars intermedia.

Principle: This technique uses antibodies to detect the peptide in situ in thin sections of fixed pituitary tissue. A secondary antibody conjugated to an enzyme or fluorophore generates a signal, allowing for microscopic visualization.

Self-Validating Protocol for CLIP Immunohistochemistry:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the pituitary gland and post-fix in 4% PFA for 4-6 hours at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose in PBS until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut 10-20 µm sections using a cryostat.

  • Staining:

    • Antigen Retrieval: Thaw sections and wash 3x in PBS. For some fixatives, heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0) may be necessary to unmask the epitope.

    • Permeabilization & Blocking: Incubate sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature to reduce non-specific binding.

    • Primary Antibody Incubation: Incubate sections with a primary antibody specific for the C-terminus of ACTH, which defines the CLIP fragment. Dilute the antibody in blocking buffer and incubate overnight at 4°C.

      • Critical Control: Use an antibody pre-adsorbed with the immunizing peptide (CLIP) on a parallel section to ensure the signal is specific. A negative control without primary antibody should also be included.

    • Washing: Wash sections 3x with PBS.

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled or biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) for 1-2 hours at room temperature, protected from light.

    • Signal Detection: If using a biotinylated secondary, proceed with an avidin-biotin-enzyme complex (e.g., HRP) and a suitable chromogenic substrate (e.g., DAB). If using a fluorescent secondary, wash 3x in PBS.

    • Counterstaining & Mounting: Counterstain with a nuclear stain like DAPI (for fluorescence) or hematoxylin (for chromogenic). Mount with appropriate mounting medium.

  • Imaging: Visualize using a fluorescence or bright-field microscope. Positive staining should be observed in the cytoplasm of cells within the pars intermedia.[18][19]

3.2 Immunoassays (ELISA) for Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify ACTH(18-39) levels in pituitary tissue extracts. The key to a successful assay is the use of antibodies with validated specificity.

Principle: A sandwich ELISA format provides high specificity. One antibody captures the peptide, and a second, enzyme-labeled antibody detects it. The signal is proportional to the amount of peptide present.

Workflow for a CLIP-Specific Sandwich ELISA:

  • Plate Coating: Coat microplate wells with a capture antibody specific to one terminus of CLIP (e.g., the N-terminus of the fragment, Arg-18). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation: Prepare pituitary tissue homogenates and a standard curve using synthetic ACTH(18-39) peptide of known concentration. Add standards and samples to the wells and incubate for 2 hours.

  • Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific to the other terminus of CLIP (e.g., the C-terminus, Phe-39). Incubate for 1-2 hours.

  • Enzyme Conjugate Incubation: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes.

  • Substrate Reaction: Wash the plate. Add a chromogenic substrate (e.g., TMB). The reaction is stopped with an acid solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration in samples is interpolated from the standard curve.

Data Presentation and Validation:

The performance of an immunoassay must be rigorously validated. Cross-reactivity with related peptides, especially full-length ACTH(1-39), must be minimal.[20][21]

SubstanceConcentration Tested% Cross-Reactivity
ACTH(18-39) / CLIP N/A 100%
ACTH(1-39)100,000 pg/mL< 0.01%
ACTH(1-24)100,000 pg/mL< 0.001%
α-MSH100,000 pg/mL< 0.001%
β-Endorphin100,000 pg/mL< 0.001%
Table 1: Example specificity data for a high-quality ACTH(18-39) immunoassay. Data is illustrative, based on typical performance of commercial kits.[20][21][22][23]
3.3 Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry is the gold standard for peptide analysis, offering unparalleled specificity and the ability to definitively identify and quantify ACTH(18-39) without relying on antibody affinity.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For peptides, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the peptide from a complex mixture, ionize it, select the parent ion, fragment it, and detect the resulting fragment ions. This fragmentation pattern provides a unique "fingerprint" for definitive identification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis T_Homog Pituitary Tissue Homogenization P_Extract Peptide Extraction (e.g., Acid/Ethanol) T_Homog->P_Extract Purify Solid Phase Extraction (SPE Cleanup) P_Extract->Purify LC LC Separation Purify->LC Injection MS1 MS1: Ionization & Parent Ion Selection (m/z of CLIP) LC->MS1 MS2 MS2: Fragmentation (CID/HCD) MS1->MS2 Detector Fragment Ion Detection & Quantification MS2->Detector

Figure 3: A generalized workflow for the analysis of ACTH(18-39) by LC-MS/MS.

Methodology Outline:

  • Extraction: Peptides are extracted from pituitary tissue homogenates, often using acid-ethanol protocols to precipitate larger proteins.

  • Cleanup: The crude extract is purified using Solid Phase Extraction (SPE) to remove salts and other interfering substances.

  • LC Separation: The cleaned extract is injected into a liquid chromatography system, typically a reverse-phase column, which separates peptides based on their hydrophobicity.

  • MS/MS Detection:

    • As peptides elute from the LC, they are ionized (e.g., by electrospray ionization, ESI).

    • The mass spectrometer is programmed to look for the specific m/z of the ACTH(18-39) parent ion.

    • When this ion is detected, it is isolated and fragmented.

    • The resulting fragment ions are detected, and their pattern confirms the peptide's identity. Quantification is achieved by comparing the signal intensity to that of a stable isotope-labeled internal standard.[24][25]

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging MS is another powerful technique that can map the spatial distribution of ACTH(18-39) and other peptides directly on a tissue section, providing molecular information that complements traditional IHC.[26]

Summary and Future Directions

The expression of ACTH(18-39), or CLIP, in the pituitary gland is a classic example of the elegance of tissue-specific prohormone processing. Its presence is a direct result of the sequential action of PC1/3 and PC2 in the intermediate lobe, a pathway distinct from that in the anterior lobe which produces full-length ACTH(1-39). Understanding this differential expression is crucial for researchers in endocrinology, neuroscience, and drug development.

The accurate study of CLIP requires sophisticated and specific analytical techniques. While IHC provides invaluable spatial information, immunoassays and, more definitively, mass spectrometry are essential for precise quantification and unambiguous identification. As research continues to unravel the specific physiological roles of CLIP, from metabolic regulation to neuromodulation, the application of these robust and validated methodologies will be paramount to advancing our knowledge of this important POMC-derived peptide.

References
  • Eipper, B. A., & Mains, R. E. (1980). Structure and Biosynthesis of Pro-Adrenocorticotropin/Endorphin and Related Peptides. Endocrine Reviews, 1(1), 1–27. ()
  • Biomerica. (n.d.). ACTH [Adrenocorticotropic Hormone] ELISA. Biomerica Product Insert. ()
  • Drouin, J. (2016). 60 YEARS OF POMC: Transcriptional and epigenetic regulation of POMC gene expression. Journal of Molecular Endocrinology, 56(4), T1-T14. ()
  • Lundblad, J. R., & Roberts, J. L. (1988). Regulation of Proopiomelanocortin Gene Expression in Pituitary. Endocrine Reviews, 9(1), 135–158. ([Link])

  • Cullen, E. I., & Mains, R. E. (1987). Post-translational processing of proopiomelanocortin in the pituitary and in the brain. Neuroscience and Biobehavioral Reviews, 11(2), 173-188. ([Link])

  • Jenks, B. G., & Scheenen, W. J. (2004). Regulation of proopiomelanocortin gene expression: an overview of the signaling cascades, transcription factors, and responsive elements involved. Annals of the New York Academy of Sciences, 1040, 10-21. ([Link])

  • Roberts, J. L., Lundblad, J. R., Eberwine, J. H., Fremeau, R. T., Jackson, S. M., & Blum, M. (1987). Regulation of Proopiomelanocortin Gene Expression in Pituitary. Annals of the New York Academy of Sciences, 512, 275-285. ()
  • Drouin, J. (2016). 60 YEARS OF POMC: Transcriptional and epigenetic regulation of POMC gene expression in the pituitary and hypothalamus. Journal of Molecular Endocrinology, 56(4), T1-T14. ([Link])

  • Wikipedia. (n.d.). Pro-opiomelanocortin. Retrieved from [Link]

  • Wikipedia. (n.d.). Corticotropin-like intermediate peptide. Retrieved from [Link]

  • Smith, A. I., & Funder, J. W. (1988). Proopiomelanocortin processing in the pituitary, central nervous system, and peripheral tissues. Endocrine Reviews, 9(1), 159-179. ()
  • Bicknell, A. B. (2015). The tissue-specific processing of pro-opiomelanocortin. Journal of Neuroendocrinology, 27(8), 595-606. ([Link])

  • Knepel, W., & Meyer, D. K. (1983). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. Gastroenterology, 84(5 Pt 1), 1013-1019. ([Link])

  • Clinical Gate. (2015). Adrenocorticotropic Hormone. Retrieved from [Link]

  • SB PEPTIDE. (n.d.). ACTH (18-39) Human. Retrieved from [Link]

  • Monobind Inc. (n.d.). Adrenocorticotropic Hormone (ACTH) Test System Product Code. Monobind Product Insert. ()
  • IBL International. (n.d.). ACTH IRMA (CT). IBL Product Insert. ()
  • Intavis Peptide Services. (n.d.). ACTH 18-39. Retrieved from [Link]

  • Hosoda, H., et al. (1991). A sensitive and specific double-antibody enzyme immunoassay (EIA) for adrenocorticotropic hormone-like immunoreactive substances. Journal of Immunoassay, 12(2), 167-183. ([Link])

  • Panzani, D., et al. (2014). Initial analytic quality assessment and method comparison of an immunoassay for adrenocorticotropic hormone measurement in equine samples. Journal of Veterinary Diagnostic Investigation, 26(4), 546-552. ([Link])

  • Taylor, S. W., et al. (2019). An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. The Journal of Applied Laboratory Medicine, 4(6), 844-855. ([Link])

  • Aronin, N., & Krieger, D. T. (1980). Measurements of ACTH and Lipotropins. Frontiers in Neuroendocrinology, 6, 63-91. ()
  • Cespuglio, R. (2018). Serotonin (5-HT) is involved in sleep in two different ways. Sleep Medicine, 49, 31-39. ()
  • Zaphiropoulos, A., et al. (1987). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. Journal of Clinical Investigation, 80(6), 1694-1699. ([Link])

  • Re-Vel, J. S., et al. (2020). A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test. Bioanalysis, 12(10), 669-680. ([Link])

  • Thapar, K., et al. (2021). Physiology, Adrenocorticotropic Hormone (ACTH). In StatPearls. StatPearls Publishing. ([Link])

  • Vrontakis, M. E., et al. (1989). Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain. Journal of the Neurological Sciences, 91(1-2), 1-10. ([Link])

  • DRG International. (2011). DRG® ACTH (Adrenocorticotropic Hormone) (EIA-3647). DRG Product Insert. ()
  • Eurogentec. (n.d.). ACTH (18-39), human (CLIP) - 1 mg. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Corticotropin-Like Intermediate Lobe Peptide. MeSH Browser. ([Link])

  • Louiset, E., et al. (2016). Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions. Frontiers in Endocrinology, 7, 106. ([Link])

  • Kay, R. G., et al. (2021). Improving sensitivity and selectivity of human ACTH[1–39] quantitation using online size exclusion chromatography and antibody-free LC-HRMS. Expert Review of Proteomics, 18(12), 1057-1066. ([Link])

  • Calligaris, D., et al. (2015). MALDI mass spectrometry imaging analysis of pituitary adenomas for near-real-time tumor delineation. Proceedings of the National Academy of Sciences, 112(32), 9978-9983. ([Link])

  • Tateno, T., et al. (2009). Clinical, hormonal and molecular characterization of pituitary ACTH adenomas without (silent corticotroph adenomas) and with Cushing's disease. European Journal of Endocrinology, 161(3), 377-384. ([Link])

  • ResearchGate. (n.d.). Immunohistochemical staining of the anterior pituitary gland using anti-ACTH antibody. Retrieved from [Link]

  • Zieliński, G., et al. (2015). Quantitative immunohistochemical assessment of clinically non-functioning pituitary adenomas. Endokrynologia Polska, 66(1), 12-18. ([Link])

  • Nnodu, O. E., et al. (2023). Immunohistochemical Patterns of Pituitary Adenomas in Southeastern Nigeria, a 10-year Histopathologic Review. Nigerian Journal of Clinical Practice, 26(8), 1245-1250. ([Link])

  • BMA BIOMEDICALS. (n.d.). T-4001 Rabbit anti Adrenocorticotropic Hormone (1-39) (mouse, rat). Retrieved from [Link]

  • Wang, Z., et al. (2021). Clinical Parameters of Silent Corticotroph Adenomas With Positive and Negative Adrenocorticotropic Hormone Immunostaining: A Large Retrospective Single-Center Study of 105 Cases. Frontiers in Endocrinology, 11, 608882. ([Link])

Sources

Exploratory

The Elusive Physiological Concentration of Human CLIP Peptide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The Class II-associated invariant chain (Ii) peptide (CLIP) is a critical component in the adaptive immune system, acting as a gatekeeper...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Class II-associated invariant chain (Ii) peptide (CLIP) is a critical component in the adaptive immune system, acting as a gatekeeper for peptide binding to Major Histocompatibility Complex (MHC) class II molecules. Its primary role is to occupy the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides and ensuring that the groove is available for antigenic peptides derived from pathogens. While the immunological function of CLIP is well-established, a definitive understanding of its physiological concentration, particularly in its soluble form within human biological fluids, remains a significant area of ongoing investigation. This technical guide provides a comprehensive overview of the human CLIP peptide, its generation and function, the challenges in its quantification, and the current state of knowledge regarding its physiological concentrations. We delve into the established and emerging methodologies for CLIP analysis and discuss the implications of its dysregulation in various disease states.

1. The Genesis and Crucial Function of CLIP Peptide

The journey of the CLIP peptide begins with the invariant chain (Ii), a transmembrane protein that associates with newly synthesized MHC class II α and β chains in the endoplasmic reticulum.[1] This association is crucial for the proper folding and assembly of MHC class II molecules and for guiding them to the endosomal compartments where they will eventually encounter antigenic peptides.[2]

Within the acidic environment of these endosomes, the invariant chain undergoes sequential proteolytic cleavage by enzymes such as cathepsins. This process culminates in a small fragment, the CLIP peptide, remaining nestled within the peptide-binding groove of the MHC class II molecule.[1] This temporary occupancy by CLIP serves a vital protective function, preventing the MHC class II molecule from being prematurely loaded with endogenous peptides.[1]

The release of CLIP is a tightly regulated process catalyzed by the non-classical MHC class II molecule, HLA-DM.[1] This "peptide editor" facilitates the exchange of CLIP for antigenic peptides that have a higher affinity for the MHC class II groove. Once an antigenic peptide is successfully loaded, the stable peptide-MHC class II complex is transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.[3]

CLIP_Pathway cluster_synthesis MHC Class II Synthesis & Ii Association cluster_processing Invariant Chain Processing cluster_presentation Antigen Presentation cluster_ER cluster_Endosome cluster_Cell_Surface ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MHCII_Ii MHCII-Ii Complex Assembly Endosome Endosomal Compartment Golgi->Endosome Trafficking MHCII_CLIP MHCII-CLIP Complex Cell_Surface Cell Surface Endosome->Cell_Surface Transport to Surface HLA_DM HLA-DM MHCII_CLIP->HLA_DM CLIP Removal Antigenic_Peptide Antigenic Peptides HLA_DM->Antigenic_Peptide Peptide Loading MHCII_Peptide MHCII-Antigenic Peptide Complex T_Cell CD4+ T Cell MHCII_Peptide->T_Cell T Cell Recognition

The CLIP Peptide Lifecycle

2. The Challenge of Quantifying Circulating CLIP

A pivotal question for researchers and clinicians is the physiological concentration of CLIP peptide in a soluble, unbound form in human biological fluids such as plasma and serum. The existence and concentration of such a circulating pool of CLIP have significant implications for understanding immune surveillance, tolerance, and the pathogenesis of autoimmune diseases. However, the direct measurement of free CLIP peptide in circulation is fraught with challenges:

  • Low Abundance: As a transient intermediate in the antigen presentation pathway, the concentration of free CLIP in the extracellular environment is expected to be extremely low.

  • Rapid Degradation: Peptides in the bloodstream are susceptible to rapid degradation by proteases.

  • Lack of Specific and Sensitive Assays: The development of robust and validated assays specifically for the quantification of the Class II-associated invariant chain peptide in complex biological matrices has been a significant hurdle.

It is crucial to distinguish the Class II-associated invariant chain peptide (CLIP) from the Corticotropin-like intermediate lobe peptide (CLIP) , which is also abbreviated as CLIP. The latter is a 22-amino acid peptide derived from the processing of pro-opiomelanocortin (POMC) and is involved in different physiological processes.[4][5] Commercially available ELISA kits marketed for "CLIP" are often designed to detect the POMC-derived peptide and are not suitable for quantifying the invariant chain-derived CLIP. This distinction is critical for accurate research in this field.

3. Methodologies for the Detection and Quantification of CLIP

Given the challenges in measuring soluble CLIP, researchers have primarily relied on methods that analyze the repertoire of peptides bound to MHC class II molecules on the surface of cells.

3.1. Mass Spectrometry-Based Immunopeptidomics

The gold standard for identifying and quantifying MHC-associated peptides is mass spectrometry (MS)-based immunopeptidomics.[6][7] This powerful technique allows for the direct analysis of the peptide repertoire presented by MHC molecules.

Experimental Protocol: MHC Class II-Associated Peptide Profiling by Mass Spectrometry

  • Cell/Tissue Lysis: Antigen-presenting cells (e.g., dendritic cells, B cells) or tissues are lysed using a detergent-containing buffer to solubilize membrane proteins, including MHC class II molecules.[8]

  • Immunoaffinity Purification: MHC class II-peptide complexes are isolated from the cell lysate using monoclonal antibodies specific for MHC class II molecules (e.g., pan-DR, -DP, -DQ antibodies) coupled to beads.[5][8]

  • Peptide Elution: The bound peptides are eluted from the MHC class II molecules, typically by acidification.[9]

  • Peptide Separation: The eluted peptides are separated using high-performance liquid chromatography (HPLC) or nano-liquid chromatography (nano-LC).[10]

  • Mass Spectrometry Analysis: The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.[10]

MS_Workflow Start Antigen-Presenting Cells or Tissue Lysis Cell Lysis Start->Lysis IP Immunoaffinity Purification of MHC-II Complexes Lysis->IP Elution Peptide Elution IP->Elution LC Liquid Chromatography Separation Elution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data_Analysis Peptide Identification and Quantification MS->Data_Analysis

Mass Spectrometry Workflow for Immunopeptidomics

While this methodology provides invaluable information about the landscape of presented peptides, including CLIP, it primarily quantifies the relative abundance of MHC-bound CLIP on the cell surface rather than the concentration of free CLIP in biological fluids.

3.2. Challenges in Developing an ELISA for Soluble CLIP

An enzyme-linked immunosorbent assay (ELISA) would be the ideal format for the routine quantification of soluble CLIP in clinical and research settings. However, the development of a specific and sensitive ELISA for the Class II-associated invariant chain peptide has been challenging due to:

  • Generating Specific Antibodies: Producing monoclonal or polyclonal antibodies that specifically recognize the free CLIP peptide without cross-reacting with the intact invariant chain or other processed fragments is difficult.

  • Low Physiological Concentrations: The expected low picomolar to femtomolar concentrations of soluble CLIP would require an assay with exceptionally high sensitivity.

To date, there are no widely available and validated commercial ELISA kits specifically for the quantification of the human Class II-associated invariant chain peptide in plasma or serum.

4. Physiological and Pathophysiological Concentrations: An Unanswered Question

The core question of the precise physiological concentration of soluble human CLIP peptide in healthy individuals remains largely unanswered in the scientific literature. While immunopeptidomics studies have confirmed the presence of CLIP as a significant component of the self-peptide repertoire on antigen-presenting cells, these studies do not provide absolute quantification in molar units for circulating levels.

The lack of definitive data on the normal physiological range of soluble CLIP makes it challenging to interpret studies that report altered CLIP expression in disease states. For instance, low levels of CLIP on the surface of antigen-presenting cells have been associated with some autoimmune diseases, such as rheumatoid arthritis and Graves' disease.[1] This is thought to be due to MHC class II alleles that bind CLIP weakly, leading to an empty peptide-binding groove that can be occupied by self-peptides, potentially triggering an autoimmune response.[11] Conversely, in some cancers, tumor-draining lymph node dendritic cells show an accumulation of MHC-II-CLIP complexes, which impairs the presentation of tumor antigens and promotes immune evasion.[12]

The following table summarizes the current understanding of CLIP levels in different contexts, highlighting the qualitative nature of the available data for circulating CLIP.

Biological ContextSample TypeCLIP Level (Relative to Healthy Controls)Method of DetectionReference
Healthy Individuals Antigen-Presenting CellsBaselineMass Spectrometry (Immunopeptidomics)[6][7]
Plasma/Serum Not definitively quantified --
Autoimmune Diseases (e.g., Rheumatoid Arthritis) Antigen-Presenting CellsPotentially LowerFlow Cytometry / Mass Spectrometry[1]
Synovial Fluid Presence of self-peptides, but specific CLIP concentration is not well-defined.--
Cancer Tumor-draining Dendritic CellsHigher accumulation of MHC-II-CLIP complexesFlow Cytometry / Mass Spectrometry[12]
5. Future Directions and Implications for Drug Development

The development of a robust and sensitive assay for the quantification of soluble human CLIP peptide would be a significant breakthrough in immunology and drug development. Such an assay would enable:

  • Establishment of a Physiological Reference Range: Defining the normal concentration of circulating CLIP in a healthy population would provide a crucial baseline for clinical studies.

  • Biomarker Development: Circulating CLIP levels could serve as a potential biomarker for the diagnosis, prognosis, and monitoring of autoimmune diseases and cancers.

  • Pharmacodynamic Monitoring: In the context of therapies targeting the antigen presentation pathway, monitoring changes in soluble CLIP levels could provide valuable pharmacodynamic insights.

  • Understanding Immune Homeostasis: Quantifying soluble CLIP could shed light on its potential role in systemic immune tolerance and regulation.

6. Conclusion

The Class II-associated invariant chain peptide is a central player in the intricate process of antigen presentation. While its function at the cellular level is well-characterized, the physiological concentration of its soluble form in human biological fluids remains an elusive but critical piece of the immunological puzzle. The advancement of highly sensitive mass spectrometry techniques and the potential development of specific immunoassays hold the key to unlocking this information. A definitive understanding of the physiological concentration of human CLIP peptide will undoubtedly open new avenues for research into immune regulation, autoimmune diseases, and cancer immunotherapy, and will provide a valuable tool for the development of novel therapeutics.

References
  • Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. Nature Protocols.

  • Mass Spectrometry-Based Identification of MHC-Associated Peptides. International Journal of Molecular Sciences.

  • Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. Methods in Molecular Biology.

  • Mass Spectrometry-Based Identification of MHC-Associated Peptides. ResearchGate.

  • Corticotropin-like intermediate peptide - Wikipedia. Wikipedia.

  • Obesity, POMC, and POMC-processing Enzymes: Surprising Results From Animal Models. Endocrinology.

  • MHC-Associated Peptide Proteomics (MAPPs) as a Tool for Assessment of Immunogenicity Risk Potential of Therapeutic Monoclonal Antibodies. LCGC International.

  • The functional role of class II-associated invariant chain peptide (CLIP) in its ability to variably modulate immune responses. International Immunology.

  • Peptidomic analysis of endogenous plasma peptides from patients with pancreatic neuroendocrine tumours. Clinical Endocrinology.

  • Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI source. Journal of Chromatography B.

  • Comparative Quantitative Mass Spectrometry Analysis of MHC Class II-Associated Peptides Reveals a Role of GILT in Formation of Self-Peptide Repertoire. PLOS ONE.

  • Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. Springer Nature Experiments.

  • The MHC class II-associated invariant chain: a molecule with multiple roles in MHC class II biosynthesis and antigen presentation to CD4+ T cells. Critical Reviews in Immunology.

  • MHC Class II Presentation in Autoimmunity. Cells.

  • MHC Class II Polymorphisms, Autoreactive T-Cells, and Autoimmunity. Frontiers in Immunology.

  • CLIP (protein) - Wikipedia. Wikipedia.

  • Defective removal of invariant chain peptides from MHC class II suppresses tumor antigen presentation and promotes tumor growth. The Journal of Clinical Investigation.

  • The MHC Class II-associated Invariant Chain-Derived Peptide Clip Binds to the Peptide-Binding Groove of Class II Molecules. Molecular Immunology.

  • Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of Proteome Research.

  • engineered invariant chain as a vehicle for directed and enhanced MHC class II antigen processing and presentation. European Journal of Immunology.

  • Interaction of MHC class II molecules with the invariant chain. The EMBO Journal.

  • Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity. The Journal of Experimental Medicine.

  • Identification of Food-Derived Bioactive Peptides in Blood and Other Biological Samples. Journal of AOAC INTERNATIONAL.

  • Identification of food-derived bioactive peptides in blood and other biological samples. Journal of AOAC INTERNATIONAL.

  • The invariant chain derived fragment CLIP is an efficient in vitro inhibitor of peptide binding to MHC class II molecules. Molecular Immunology.

  • Invariant Chain as a Vehicle to Load Antigenic Peptides on Human MHC Class I for Cytotoxic T-cell Activation. European Journal of Immunology.

  • Immune system - Wikipedia. Wikipedia.

  • Invariant chain cleavage and peptide loading in major histocompatibility complex class II vesicles. The Journal of Experimental Medicine.

  • Structural insights into human MHC-II association with invariant chain. Proceedings of the National Academy of Sciences.

Sources

Foundational

An In-depth Technical Guide to the Interaction of ACTH(18-39) with Melanocortin Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The melanocortin system, a critical signaling network involving five G-protein coupled receptors (MC1R-MC5R), their endogenous p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melanocortin system, a critical signaling network involving five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands derived from pro-opiomelanocortin (POMC), and endogenous antagonists, governs a wide array of physiological processes.[1] While ligands like α-MSH and full-length ACTH are well-characterized agonists, the functional role of various POMC cleavage products remains an area of active investigation. This guide focuses on a specific, naturally occurring fragment: ACTH(18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP).[2][3] We will explore the nuanced interactions of CLIP with the melanocortin receptors, detail the downstream signaling consequences, provide field-proven experimental protocols for its characterization, and discuss its potential physiological relevance. Emerging evidence suggests CLIP does not act as a canonical agonist and may possess unique modulatory functions, particularly at the MC2 and MC4 receptors, making it a person of interest for researchers developing selective melanocortin-targeted therapeutics.

The Melanocortin System: Receptors and Ligands

The melanocortin system is a pivotal regulator of functions ranging from skin pigmentation and adrenal steroidogenesis to energy homeostasis and inflammation.[1][4] Its components include:

  • Melanocortin Receptors (MCRs): Five distinct GPCRs (MC1R-MC5R) with unique tissue distribution profiles and ligand affinities that dictate their specific physiological roles.[5] All five receptors are known to couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6][7] However, signaling can be pleiotropic, with some receptors also coupling to Gαi or Gαq pathways under certain conditions.[6][7]

  • Endogenous Agonists: These are peptides derived from the post-translational cleavage of the POMC precursor protein.[1] They include the melanocyte-stimulating hormones (α-, β-, γ-MSH) and adrenocorticotropic hormone (ACTH).[1] These peptides share a core pharmacophore, His-Phe-Arg-Trp (HFRW), essential for receptor binding and activation.[4]

  • Endogenous Antagonists: The agouti signaling protein (ASIP) and agouti-related protein (AgRP) are naturally occurring antagonists that selectively inhibit signaling at specific MCRs, primarily MC1R, MC3R, and MC4R.[5]

  • Accessory Proteins: Melanocortin Receptor Accessory Proteins (MRAPs and MRAP2s) are crucial for the proper trafficking and function of certain MCRs, most notably for the MC2R, which requires MRAP to be expressed at the cell surface and become responsive to ACTH.[6][8][9]

ACTH(18-39): The Corticotropin-Like Intermediate Peptide (CLIP)

CLIP is a 22-amino-acid peptide (sequence: RPVKVYPNGAEDESAEAFPLEF) derived from the C-terminal portion of ACTH(1-39).[2] It is generated by the proteolytic cleavage of full-length ACTH.[2] While full-length ACTH is the canonical agonist for the MC2R, stimulating cortisol production, the biological role of CLIP has been more enigmatic.[10] It is found in various tissues, including the brain and pancreas, suggesting functions beyond the adrenal axis.[2][11][12] Investigations into its role have suggested it may act as an insulin secretagogue and may be involved in regulating sleep cycles and other neurological functions.[2][11][13]

Core Interaction Analysis: ACTH(18-39) at Melanocortin Receptors

Unlike its parent molecule, ACTH(18-39) does not appear to function as a conventional agonist at melanocortin receptors. The absence of the critical N-terminal "message" sequence (HFRW) precludes its ability to activate these receptors.[4][9]

Studies examining the binding and functional activity of C-terminal ACTH fragments have shown a lack of agonistic activity. Specifically, ACTH(18-39) and ACTH(22-39) failed to stimulate cAMP accumulation in cells expressing the MC4R.[14] Furthermore, these fragments did not inhibit cAMP accumulation stimulated by full-length ACTH, suggesting they do not act as competitive antagonists at the primary ligand-binding site in this specific assay.[14]

Research on other MCRs has indicated that the binding epitopes for ACTH peptides do not extend beyond the α-MSH sequence (residues 1-13).[15] Fragments like ACTH(22-39) were found to be incapable of displacing radiolabeled ligands from MC1, MC3, MC4, or MC5 receptors, indicating a lack of significant binding affinity for these subtypes.[15]

The interaction with MC2R is of particular interest. While the primary binding and activation domains of ACTH are located in the N-terminal region, some C-terminal fragments have been explored as potential antagonists.[16][17] The fragment ACTH(11-24), for instance, was shown to be an antagonist at high concentrations.[16] Although direct, high-affinity binding of ACTH(18-39) has not been demonstrated, its potential role as a low-affinity modulator or allosteric ligand at the MC2R or other MCRs cannot be entirely dismissed and warrants further, more sensitive investigation.

Table 1: Summary of Reported ACTH(18-39) Activity at Melanocortin Receptors

ReceptorReported ActivityAssay TypeFindingReference
MC4R No AgonismcAMP AccumulationDid not stimulate cAMP production.[14]
MC4R No AntagonismcAMP AccumulationDid not inhibit ACTH-stimulated cAMP.[14]
MC1R, MC3R, MC5R No BindingRadioligand DisplacementDid not displace [¹²⁵I]-labeled α-MSH analog.[15]

Signaling Pathway Modulation

The canonical signaling pathway for melanocortin agonists involves the activation of a Gαs protein, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[18] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[19]

Given that ACTH(18-39) does not activate this pathway, its primary role, if any, would be modulatory.[14] A hypothetical antagonistic interaction would involve ACTH(18-39) binding to the receptor and preventing the binding of an agonist like ACTH or α-MSH, thereby blocking the downstream Gs-cAMP cascade.

Gs_Signaling_Antagonism cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular MCR Melanocortin Receptor (MCR) G_protein Gαsβγ MCR->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Activates Agonist Agonist (e.g., α-MSH, ACTH) Agonist->MCR Binds & Activates Antagonist Antagonist (e.g., ACTH(18-39)) Antagonist->MCR Binds & Blocks cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1. Antagonism of the canonical MCR Gαs-cAMP signaling pathway.

Key Methodologies for Characterization

Protocol: Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (unlabeled ACTH(18-39)) to compete with a high-affinity radiolabeled ligand for binding to the receptor. It is the definitive method for determining binding affinity (Ki).

Causality: The principle is competitive inhibition. If ACTH(18-39) binds to the receptor, it will decrease the amount of radioligand that can bind in a concentration-dependent manner. The concentration at which it displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably or transiently expressing the human MCR subtype of interest (e.g., hMC2R, along with its obligatory MRAP).

    • Harvest cells, and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[20]

    • Centrifuge the homogenate to pellet cell membranes.[21] Wash the pellet and resuspend in assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[20]

  • Competitive Binding Assay Setup (96-well format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [¹²⁵I]NDP-MSH for MC1,3,4,5 or [¹²⁵I]ACTH(1-39) for MC2R), and the cell membrane preparation.[15][21]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled high-affinity ligand (e.g., 1 µM NDP-MSH or ACTH), and the membrane preparation.[21]

    • Test Compound Wells: Add assay buffer, radioligand, serially diluted concentrations of ACTH(18-39), and the membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.[20]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine).[20] This separates receptor-bound from free radioligand.

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[21]

  • Counting & Data Analysis:

    • Dry the filter mat, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.[21]

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding against the log concentration of ACTH(18-39).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare Cell Membranes Expressing MCR start->prep plate Plate Assay: 1. Total Binding 2. Non-Specific Binding 3. Test Compound (ACTH(18-39)) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Vacuum Filter & Wash to Separate Bound/Free incubate->filter count Add Scintillant & Measure Radioactivity filter->count analyze Analyze Data: Calculate Specific Binding, Determine IC50 & Ki count->analyze end End: Determine Ki analyze->end

Figure 2. Workflow for a competitive radioligand binding assay.

Protocol: Functional cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of the second messenger cAMP in whole cells, defining it as an agonist, antagonist, or inverse agonist.

Causality: MCRs are primarily Gs-coupled.[6] Agonists increase cAMP, while antagonists block this increase.[22] This assay directly measures the functional consequence of receptor binding. To test for antagonism, cells are co-stimulated with a fixed concentration of a known agonist and varying concentrations of the suspected antagonist. A reduction in the agonist-stimulated cAMP signal indicates antagonism.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the MCR of interest into 96- or 384-well plates. Allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash cells with serum-free media.

    • Pre-incubate cells with varying concentrations of the test antagonist (ACTH(18-39)) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Add a fixed concentration of a known agonist (e.g., α-MSH or ACTH at its EC80 concentration).[18] The EC80 concentration is chosen to provide a robust signal window for detecting inhibition.

    • Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor.[22]

      • Luminescence-based biosensors: Genetically encoded sensors that emit light in proportion to cAMP concentration.[23]

      • ELISA: A standard enzyme-linked immunosorbent assay.

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio) against the log concentration of ACTH(18-39).

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

cAMP_Assay_Workflow start Start: Seed MCR-expressing cells pre_incubate Pre-incubate cells with Antagonist (ACTH(18-39)) + PDE Inhibitor start->pre_incubate stimulate Add Agonist (e.g., α-MSH) at a fixed EC80 concentration pre_incubate->stimulate incubate Incubate to allow cAMP production stimulate->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels (e.g., HTRF, Luminescence) lyse->detect analyze Analyze Data: Determine IC50 value detect->analyze end End: Determine Potency analyze->end

Figure 3. Workflow for a functional cAMP antagonist assay.

Physiological & Pharmacological Context

While high-affinity interactions have not been clearly demonstrated, the presence of CLIP in circulation and in specific tissues suggests a biological purpose.[2][11] One hypothesis is that C-terminal fragments of ACTH may have roles distinct from the classic MCR-mediated pathways. For instance, some studies have shown that C-terminal ACTH fragments can induce feeding in fasted rats, an effect opposite to the anorexia induced by N-terminal fragments acting on MC4R.[14] This orexigenic effect does not appear to be mediated via MC4R, pointing towards an alternative, yet-unidentified receptor or mechanism.[14]

For drug development professionals, understanding the complete pharmacology of all POMC-derived peptides is crucial. Even a low-affinity interaction could have physiological consequences if the peptide is present at high local concentrations. Furthermore, the potential for ACTH(18-39) to act as a biased or allosteric modulator at MCRs is an avenue that warrants investigation with more advanced assay technologies. If CLIP were found to be a selective antagonist at MC2R, for example, it could serve as a scaffold for developing non-steroidal drugs for conditions of ACTH excess, such as Congenital Adrenal Hyperplasia or Cushing's disease.[24]

Conclusion & Future Directions

Current evidence indicates that ACTH(18-39) (CLIP) does not function as a classical agonist or high-affinity competitive antagonist at the melanocortin receptors, primarily due to its lack of the essential N-terminal HFRW pharmacophore.[14][15] Its reported physiological effects, such as influencing feeding and sleep, may be mediated through alternative receptors or non-canonical mechanisms.[13][14]

Future research should focus on:

  • Exploring Allosteric Modulation: Utilizing assays that can detect changes in agonist affinity or efficacy in the presence of ACTH(18-39).

  • Investigating Biased Signaling: Assessing whether ACTH(18-39) can modulate non-cAMP pathways (e.g., β-arrestin recruitment, ERK phosphorylation) downstream of MCRs.

  • Deorphanizing Physiological Effects: Employing unbiased screening approaches to identify the specific receptor(s) responsible for the observed in vivo effects of CLIP.

A thorough understanding of the complete processing and functional output of the POMC gene is essential for designing highly selective and safe therapeutics targeting the powerful and pleiotropic melanocortin system.

References

  • Cai, M., & Hruby, V. J. (2016). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Scientific Reports, 6, 21616.
  • Gashaw, H., & Getachew, B. (2023). The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights. Annals of the New York Academy of Sciences, 1528(1), 54-68. [Link]

  • Lam, D. D., & Cone, R. D. (2021). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Molecular Metabolism, 50, 101196.
  • Wikipedia contributors. (2023). Corticotropin-like intermediate peptide. Wikipedia, The Free Encyclopedia. [Link]

  • Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Heyder, N., Kleinau, G., & Scheerer, P. (2021). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences, 22(19), 10738.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Revvity.
  • Yang, Y. K. (2010). Structure, function and regulation of the melanocortin receptors. Molecular and Cellular Endocrinology, 321(2), 143-149. [Link]

  • BenchChem. (2025). In-Depth Technical Guide: MCL0020 Binding Affinity for Melanocortin Receptors. BenchChem.
  • Marshall, J. B., Kapcala, L. P., Manning, L. D., & McCullough, A. J. (1984). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. The Journal of Clinical Investigation, 74(5), 1886–1889. [Link]

  • Schiöth, H. B., Muceniece, R., Larsson, M., & Wikberg, J. E. (1997). The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology, 155(1), 73–78.
  • Wang, T., Li, Z., Cvijic, M. E., & Sum, C. S. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). ResearchGate. [Link]

  • Wikipedia contributors. (2023). Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • Zhang, X., et al. (2021). Structural insights into ligand recognition and activation of the melanocortin-4 receptor.
  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Li, G., et al. (2020). Melanocortin Regulation of Inflammation. Frontiers in Endocrinology, 11, 583133. [Link]

  • Zaphiropoulos, A., et al. (1991). Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain. Brain Research Bulletin, 26(2), 247-254. [Link]

  • Dores, R. M. (2017). From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective. Frontiers in Endocrinology, 8, 11. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Harrold, J. A., et al. (2000). C-Terminal Fragments of ACTH Stimulate Feeding in Fasted Rats. Neuroscience Letters, 283(1), 21-24.
  • Storr, H. L., & Clark, A. J. L. (2020). ACTH Action on the Adrenals. Endotext. NCBI Bookshelf. [Link]

  • Wetzel, W., & Chastain, J. E. (1993). Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on the duration of REM sleep episodes. Peptides, 14(3), 445-449. [Link]

  • Metherell, L. A. (2008).
  • Yang, Y., et al. (2009). Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. Journal of Biological Chemistry, 284(22), 14940-14949. [Link]

  • Clark, A. J. L., & Chan, L. (2016). ACTH Antagonists. Endocrinology, 157(8), 2999-3004. [Link]

  • Crinetics Pharmaceuticals. (n.d.). Atumelnant, Oral ACTH Antagonist. Crinetics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: In Vitro Characterization of ACTH (18-39), Human TFA

Audience: Researchers, scientists, and drug development professionals. Introduction Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central component of the hypothalamic-pituitary-adrenal (HPA) axis. It...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central component of the hypothalamic-pituitary-adrenal (HPA) axis. It is derived from the precursor molecule proopiomelanocortin (POMC) and is best known for stimulating the adrenal cortex to produce glucocorticoids.[1][2] However, post-translational processing of ACTH can yield smaller fragments with distinct biological activities. One such fragment is ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP).[3][4]

Unlike full-length ACTH, which potently activates the melanocortin-2 receptor (MC2R) to drive steroidogenesis, CLIP does not stimulate cortisol production.[5] Instead, research suggests it plays roles in modulating pancreatic exocrine function, insulin secretion, and neuronal processes.[4][6][7][8] These diverse functions imply that CLIP interacts with other receptors, possibly within the melanocortin system (MC1R, MC3-5R) or with novel targets.[5][9]

This application note provides a robust, validated protocol for characterizing the in vitro activity of human ACTH (18-39). Since many melanocortin receptors are G-protein coupled receptors (GPCRs) that signal through the Gαs subunit to increase intracellular cyclic adenosine monophosphate (cAMP), this guide focuses on a cell-based cAMP accumulation assay.[10][11] This method serves as a reliable and quantifiable measure of the functional agonism of ACTH (18-39) at a target receptor.

A critical consideration addressed in this protocol is the presence of trifluoroacetate (TFA), a common counter-ion from peptide synthesis and purification that can interfere with biological assays.[12][13][14] The protocol includes best practices for handling TFA salts to ensure data integrity and reproducibility.

Principle of the Assay

This protocol measures the ability of ACTH (18-39) to stimulate a Gαs-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The assay is performed in a recombinant cell line stably expressing a human melanocortin receptor (e.g., MC3R or MC4R).

The accumulated cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[10][15] In this format, cAMP produced by the cells competes with a labeled cAMP conjugate for a limited number of specific anti-cAMP antibodies. A change in the fluorescence signal is inversely proportional to the amount of cAMP produced, allowing for the generation of a dose-response curve and the calculation of the peptide's potency (EC₅₀).[15][16]

Materials and Reagents

ComponentRecommended Supplier & Cat. No.Notes
ACTH (18-39), human TFAe.g., GenScript (RP20353), Biosynth (FA108384)Purity >95% (HPLC-verified) is required.[6][17][18]
HEK293/hMC4R Cell LineATCC, DiscoveRx, or lab-generatedCells stably expressing the human Melanocortin 4 Receptor.
DMEM, High GlucoseGibco (11965092)
Fetal Bovine Serum (FBS)Gibco (10270106)Heat-inactivated.
Penicillin-StreptomycinGibco (15140122)
Geneticin (G418 Sulfate)Gibco (10131035)For maintaining selection pressure on the stable cell line.
0.25% Trypsin-EDTAGibco (25200056)
DPBS (Dulbecco's PBS)Gibco (14190144)
IBMX Solution (100 mM)Sigma-Aldrich (I5879)Phosphodiesterase inhibitor to prevent cAMP degradation.
Forskolin (10 mM)Sigma-Aldrich (F6886)Positive control for Gαs activation.
cAMP Detection Kite.g., Cisbio HTRF cAMP dynamic 2 (62AM4PEB)Choose a kit compatible with your plate reader.[10]
White, Opaque 384-well Assay PlatesCorning (3705)Low-volume, suitable for fluorescence/luminescence.[16]
Hydrochloric Acid (HCl), 1MSigma-Aldrich (318949)For optional TFA to HCl salt exchange.[19]

Experimental Workflow

The overall workflow involves preparing the peptide, culturing and seeding cells, stimulating the cells with the peptide, and finally, detecting the resulting change in intracellular cAMP.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis peptide_prep Peptide Reconstitution (& TFA Handling) cell_culture Cell Culture Maintenance (HEK293/hMC4R) stimulation Cell Stimulation (Dose-Response of ACTH 18-39) peptide_prep->stimulation plate_seed Cell Seeding (384-well plate) plate_seed->stimulation lysis Cell Lysis & cAMP Detection Reagent Addition stimulation->lysis Incubate read_plate HTRF Plate Reading (665nm / 620nm) lysis->read_plate Incubate calc Data Calculation (Standard Curve, EC50) read_plate->calc

Fig 1. High-level workflow for the ACTH (18-39) cAMP assay.

Detailed Step-by-Step Protocol

Part A: Peptide Handling and Reagent Preparation

1. Reconstitution of ACTH (18-39), human TFA:

  • Rationale: Lyophilized peptides are hygroscopic and should be stored at -20°C or -80°C.[2] TFA's acidity can alter the pH of assay buffers, potentially affecting results.[12][19] Reconstitution in a buffered solution or sterile water is crucial.

  • Procedure:

    • Before opening, allow the vial of lyophilized ACTH (18-39) to equilibrate to room temperature for 10-15 minutes to prevent condensation.

    • Reconstitute the peptide in sterile distilled water to create a high-concentration stock solution (e.g., 1 mM).[2][18] For example, for 1 mg of peptide (MW ≈ 2465.7 g/mol ), add 405.6 µL of water.

    • Vortex briefly to ensure complete dissolution. Aliquot the stock solution into low-protein-binding tubes and store at -80°C to avoid repeated freeze-thaw cycles.[3][12]

2. (Optional) TFA to Hydrochloride (HCl) Salt Exchange:

  • Rationale: For highly sensitive cell-based assays, converting the TFA salt to a more biologically benign HCl salt can minimize potential artifacts.[12][13] This procedure uses repeated lyophilization with a dilute HCl solution.[13][19]

  • Procedure:

    • Dissolve the peptide in distilled water (e.g., 1 mg/mL).

    • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. Let it stand for 1 minute.[13][20]

    • Flash-freeze the solution in liquid nitrogen and lyophilize overnight.

    • Repeat the dissolution, HCl addition, and lyophilization steps two more times for complete exchange.[13]

    • After the final lyophilization, reconstitute the peptide HCl salt as described in Step 1.

3. Preparation of Assay Buffer:

  • Prepare Assay Buffer: DPBS supplemented with 1 mM IBMX. The IBMX is critical to inhibit phosphodiesterase activity, which would otherwise degrade the cAMP produced during stimulation.

Part B: Cell Culture and Seeding
  • Culture HEK293/hMC4R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection.

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, wash with DPBS, detach with Trypsin-EDTA, and resuspend in fresh culture medium.

  • Count the cells and determine viability using a hemocytometer or automated cell counter.

  • Dilute the cells in culture medium (without G418) to a final concentration that yields 2,000-5,000 cells per well (optimization may be required).[21]

  • Dispense 5 µL of the cell suspension into each well of a white, opaque 384-well plate.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Part C: Assay Procedure (cAMP Accumulation)
  • Prepare Peptide Dilution Series:

    • On the day of the assay, thaw an aliquot of the ACTH (18-39) stock solution.

    • Prepare a serial dilution series of the peptide in Assay Buffer. A typical 11-point curve might range from a final concentration of 1 µM down to 1 pM.

    • Prepare controls:

      • Vehicle Control: Assay Buffer only (for basal cAMP level).

      • Positive Control: A known agonist for the receptor (e.g., α-MSH) or Forskolin at a final concentration of 10 µM (for maximum Gαs stimulation).

  • Cell Stimulation:

    • Add 5 µL of each peptide dilution or control solution to the appropriate wells containing the seeded cells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2). This typically involves mixing the anti-cAMP Cryptate antibody and the d2-labeled cAMP conjugate in the provided lysis buffer.

    • Add 5 µL of the d2-labeled cAMP solution to each well.

    • Add 5 µL of the anti-cAMP Cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition and Analysis

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Calculation:

    • Calculate the HTRF Ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[21]

    • Generate a cAMP standard curve using the values from the cAMP standard wells provided in the kit.

    • Convert the HTRF Ratio for each experimental well into a cAMP concentration (nM) by interpolating from the standard curve.[21]

    • Plot the cAMP concentration (Y-axis) against the log of the ACTH (18-39) concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value and the maximum response.

Example Data Table:

[ACTH 18-39] (M)Log [M]HTRF Ratio (Avg)[cAMP] (nM)
1.00E-06-6.085025.5
1.00E-07-7.0110018.2
1.00E-08-8.018508.5
1.00E-09-9.025003.1
1.00E-10-10.028001.5
1.00E-11-11.029501.0
0 (Vehicle)N/A30000.8

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors (small volumes); Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and reverse pipetting techniques. Avoid using the outermost wells of the plate.
Low Signal Window (Basal vs. Stimulated) Low receptor expression; Inactive peptide; Suboptimal cell number or incubation time.Verify receptor expression via FACS or Western blot. Test a new peptide aliquot. Optimize cell density and stimulation time (15-60 min).[21]
No Response to Peptide, but Forskolin Works The chosen receptor does not couple to Gαs or does not respond to ACTH (18-39).The result is valid and indicates a lack of agonism at this target. Test other melanocortin receptors (e.g., MC3R, MC5R) or other signaling pathways (e.g., Gαi, β-arrestin).
Erratic Dose-Response Curve TFA interference; Peptide degradation; Incorrect serial dilutions.Perform TFA-HCl salt exchange. Use fresh peptide aliquots for each experiment. Carefully check dilution calculations and technique.

Conclusion

This application note provides a comprehensive and technically sound protocol for the in vitro functional characterization of ACTH (18-39). By employing a cell-based cAMP accumulation assay, researchers can reliably quantify the peptide's agonist activity at specific Gαs-coupled receptors. Adherence to the guidelines for peptide handling, particularly regarding the TFA counter-ion, and the inclusion of appropriate controls will ensure the generation of high-quality, reproducible data essential for advancing research into the physiological roles of this important POMC-derived peptide.

References

  • SB Peptide. ACTH (18-39) Human. [URL: https://www.sb-peptide.com/product/acth-18-39-human-pi-gta260/]
  • Biosynth. ACTH (18-39) (human). [URL: https://www.biosynth.com/p/FA108384/acth-18-39-human]
  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • MedchemExpress. Adrenocorticotropic Hormone (ACTH) (18-39), human TFA. [URL: https://www.medchemexpress.com/acth-18-39-human-tfa.html]
  • Zhang, R., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/23193627]
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. [URL: https://www.revvity.com/resources/technical-resources/app-note/alphascreen-gai-coupled-receptors-in-whole-cells.pdf]
  • Creative BioMart. cAMP Accumulation Assay. [URL: https://www.creativebiomart.
  • Abbiotec. ACTH [18-39] Peptide. [URL: https://www.abbiotec.com/repo/pdf/350027.pdf]
  • Sigma-Aldrich. Adrenocorticotropic Hormone Fragment 18-39 human. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a5823]
  • PubChem. ACTH (18-39) (human). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24868172]
  • Zhang R, Xie X. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). 2012 May 1 [Updated 2019 Mar 15]. In: Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/pdf/Bookshelf_NBK133432.pdf]
  • Dores, R. M., & Lecaude, S. (2017). From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective. Frontiers in Endocrinology, 8, 19. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2017.00019/full]
  • Li, S., et al. (2014). Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency. Journal of Biological Chemistry, 289(24), 17045–17054. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059150/]
  • BenchChem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. [URL: https://www.benchchem.com/blog/navigating-trifluoroacetate-tfa-removal-from-synthetic-peptides-a-technical-guide/]
  • Wikipedia. Corticotropin-like intermediate peptide. [URL: https://en.wikipedia.
  • Vieau, D., et al. (1991). Corticotrophin-like intermediary lobe peptide as a marker of alternate pro-opiomelanocortin processing in ACTH-producing non-pituitary tumours. Clinical Endocrinology, 34(2), 117-124. [URL: https://pubmed.ncbi.nlm.nih.gov/1850123/]
  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [URL: https://www.genscript.com/top-5-reasons-your-peptide-based-assays-fail.html]
  • Mäde, V., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 23(15), 8673. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9369854/]
  • GenScript. Adrenocorticotropic Hormone (ACTH) (18-39), human. [URL: https://www.genscript.com/peptide/RP20353-adrenocorticotropic-hormone-acth-18-39-human.html]
  • LifeTein. How to remove peptide TFA salt?. [URL: https://www.lifetein.com/handling-and-storage-of-synthetic-peptides.html]
  • Wielińska, J., et al. (2019). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PLoS One, 14(1), e0208583. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6334914/]
  • Marshall, J. B., & Tami, J. A. (1987). Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. The Journal of clinical investigation, 79(6), 1837–1841. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC424513/]
  • ResearchGate. Melanocortin peptides. ACTH, adrenocorticotropic hormone; CLIP, corticotropin-like intermediate lobe peptide; MSH, melanocyte-stimulating hormone. [URL: https://www.researchgate.net/figure/Melanocortin-peptides-ACTH-adrenocorticotropic-hormone-CLIP-corticotropin-like_fig1_321526480]
  • Chastrette, N., & Cespuglio, R. (1985). Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on paradoxical sleep in rats. Neuroscience letters, 62(3), 365–370. [URL: https://pubmed.ncbi.nlm.nih.gov/3005820/]

Sources

Application

Application Note &amp; Protocol: Preparation of ACTH (18-39) Stock Solutions for Cell Culture Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions for the peptide Adrenocorticotropic Ho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions for the peptide Adrenocorticotropic Hormone (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP). Proper reconstitution and handling of lyophilized peptides are paramount for maintaining their biological activity and ensuring the validity of experimental results. This guide moves beyond a simple set of instructions, delving into the scientific rationale behind each step, from solvent selection to storage conditions, to empower researchers with the knowledge for successful cell culture applications.

Scientific Background

The Hypothalamic-Pituitary-Adrenal (HPA) Axis and ACTH

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone that serves as a central component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[1][2] Synthesized in the anterior pituitary gland from the precursor molecule pro-opiomelanocortin (POMC), ACTH's principal function is to stimulate the adrenal cortex to produce and release glucocorticoids, such as cortisol.[1][3][4] This stimulation is mediated by the binding of ACTH to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1][5][6]

ACTH (18-39): A Biologically Active Fragment (CLIP)

ACTH (18-39), or CLIP, is the C-terminal fragment of the full-length ACTH peptide.[3] Like ACTH, it is derived from the POMC precursor.[3][7] While the full-length ACTH (1-39) is the primary agonist for MC2R, the fragment ACTH (18-39) has distinct biological activities. It is often studied for its potential role as a modulator of insulin secretion and other endocrine functions.[8] In some contexts, ACTH fragments can act as antagonists or exhibit altered specificity, making them valuable tools for dissecting the complex signaling of the melanocortin system.[7][9] Given its unique biological profile, ensuring the structural integrity and accurate concentration of ACTH (18-39) during reconstitution is critical for any cell-based assay.

Physicochemical Properties & Solubility Considerations

ACTH (18-39) is a 22-amino acid peptide with the sequence H-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH and a molecular weight of approximately 2465.7 g/mol .[10][11] It is typically supplied as a lyophilized (freeze-dried) powder to ensure stability.

A critical step in its preparation is selecting the appropriate solvent. While some initial purification data may mention organic acids, for biological applications, a biocompatible solvent is required.[10] Multiple reputable suppliers confirm that ACTH (18-39) is soluble in sterile water.[11][12][13][][15] This is chemically logical, as the peptide sequence contains a significant number of charged (hydrophilic) amino acid residues (Arginine, Lysine, Glutamic Acid, Aspartic Acid), which confer aqueous solubility. Therefore, the primary recommended solvent is sterile, high-purity water.

Protocol: Reconstitution of Lyophilized ACTH (18-39)

Principle

The objective of this protocol is to dissolve the lyophilized ACTH (18-39) peptide in a suitable sterile solvent to create a concentrated, stable stock solution. The process is performed under aseptic conditions to prevent microbial contamination, and gentle handling is used to preserve the peptide's tertiary structure and biological activity.

Materials and Equipment
  • Vial of lyophilized ACTH (18-39) peptide

  • Sterile, high-purity, nuclease-free water (e.g., water for injection (WFI) or cell culture grade)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated P20, P200, and P1000 micropipettes with sterile, low-retention filter tips

  • Benchtop microcentrifuge

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

  • Optional: 0.22 µm sterile syringe filter (if starting with non-sterile water or if sterility is a major concern)

Step-by-Step Reconstitution Procedure
  • Equilibrate Vial: Remove the vial of lyophilized ACTH (18-39) from its -20°C or -80°C storage. Place it on the bench in a laminar flow hood and allow it to equilibrate to room temperature for at least 15-30 minutes before opening.[16][17]

    • Causality Explanation: This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening. Lyophilized peptides are often hygroscopic, and moisture can compromise stability and lead to inaccurate weighing if attempted.[16]

  • Initial Centrifugation: Briefly centrifuge the sealed vial at a low speed (e.g., ~1,000 x g for 1 minute) in a microcentrifuge.[17][18]

    • Causality Explanation: This ensures that the entire fluffy, lyophilized peptide pellet, which may have become dislodged during shipping, is collected at the bottom of the vial. This prevents loss of material that may be adhering to the cap or walls.

  • Calculate Solvent Volume: Determine the volume of sterile water required to achieve the desired stock concentration. It is strongly recommended to reconstitute the entire vial at once to avoid inaccuracies associated with weighing small amounts of powder.[11]

    • Example Calculation for a 1 mg/mL Stock:

      • Amount of peptide in vial = 1 mg

      • Desired concentration = 1 mg/mL

      • Volume to add = (Amount of peptide) / (Desired concentration) = 1 mg / 1 mg/mL = 1 mL (or 1000 µL)

    • Example Calculation for a 1 mM Stock:

      • Amount of peptide in vial = 1 mg (or 0.001 g)

      • Molecular Weight (MW) = ~2465.7 g/mol

      • Desired concentration = 1 mM (or 0.001 mol/L)

      • Volume (L) = (Mass / MW) / Concentration = (0.001 g / 2465.7 g/mol ) / 0.001 mol/L = 0.000405 L

      • Volume to add = 405 µL

  • Aseptic Reconstitution: Working in a sterile hood, carefully uncap the vial. Using a calibrated micropipette, slowly add the calculated volume of sterile water.[16] Dispense the solvent down the inner wall of the vial, avoiding a direct jet onto the peptide pellet.[16]

    • Causality Explanation: Aseptic technique prevents microbial contamination that could degrade the peptide or harm cell cultures. Adding the solvent gently minimizes aerosolization and potential loss of the lightweight powder.

  • Dissolution: Recap the vial tightly and gently swirl or vortex at a low speed for 10-20 seconds. Let the vial sit at room temperature for 15-30 minutes to allow for complete dissolution.[17][19]

    • Causality Explanation: Vigorous shaking or high-speed vortexing can cause aggregation and denaturation of the peptide, reducing its biological activity.[16][17] Allowing incubation time ensures all peptide molecules are fully solvated.

  • Final Centrifugation: Briefly centrifuge the vial again (e.g., ~1,000 x g for 1 minute) to pull down the entire solution from the cap and walls, ensuring a homogenous stock.[18]

  • Sterile Filtration (Optional but Recommended): If the stock solution will be added directly to sensitive cell cultures, filtering it through a 0.22 µm sterile syringe filter into a new sterile tube is a final, robust step to ensure sterility.[20] Use a filter with a low protein-binding membrane (e.g., PVDF).

  • Aliquoting for Storage: Dispense the final stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes.

    • Causality Explanation: This is the most critical step for maintaining long-term activity. Aliquoting prevents the damaging effects of repeated freeze-thaw cycles, which can denature the peptide.[18][20] Volumes should be tailored to your typical experiment to minimize waste.

Workflow, Storage, and Data Summary

Reconstitution Workflow Diagram

G start Start: Lyophilized ACTH (18-39) Vial equilibrate 1. Equilibrate vial to Room Temperature start->equilibrate centrifuge1 2. Briefly centrifuge to pellet powder equilibrate->centrifuge1 calculate 3. Calculate required solvent volume centrifuge1->calculate add_solvent 4. Aseptically add sterile water calculate->add_solvent dissolve 5. Gently mix until fully dissolved (Vortex gently, do not shake) add_solvent->dissolve filter 6. (Optional) Sterile filter (0.22 µm) dissolve->filter aliquot 7. Aliquot into sterile, low-protein-binding tubes filter->aliquot store 8. Store aliquots at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for reconstituting lyophilized ACTH (18-39).

Summary of Key Parameters
ParameterRecommendationRationale & Key Considerations
Primary Solvent Sterile, high-purity water (e.g., cell culture grade, WFI)Most biocompatible solvent. Multiple vendors confirm water solubility, which is expected based on the peptide's hydrophilic amino acid content.[11][12][13][][15]
Alternative Solvents Sterile Phosphate-Buffered Saline (PBS)PBS is a good alternative if isotonicity is required from the start. Ensure the pH is neutral.
Stock Concentration 1 mg/mL (~0.4 mM)A higher concentration minimizes the volume of stock added to cell culture media, reducing potential solvent effects. Do not attempt to weigh out smaller portions of the lyophilized peptide.[11]
Storage (Lyophilized) -20°C or -80°C in a desiccated environmentStable for years when stored properly as a dry powder.[15][18]
Storage (Stock Solution) Aliquots at -80°C (up to 6 months); -20°C (up to 1 month)Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles. Use low-protein-binding tubes.[12][20]
Working Concentration Highly application-dependent (e.g., ng/mL to µg/mL range)Must be determined empirically for each cell type and assay. A dose-response experiment is recommended to determine the optimal concentration.

Quality Control and Troubleshooting

  • Visual Inspection: A properly reconstituted solution should be clear and free of particulates. If particulates are observed, gentle warming to 37°C or further gentle mixing may aid dissolution. If they persist, the peptide may have aggregated.

  • Sterility: Always practice strict aseptic technique. If contamination is suspected in a stock solution, it should be discarded.

  • pH Consideration: For most peptides, dissolving in neutral pH water or PBS is sufficient. If you encounter persistent solubility issues with a specific batch, checking the pH and adjusting slightly towards neutral may help, but this is not typically required for ACTH (18-39).

  • Freeze-Thaw Cycles: Avoid them. Once an aliquot is thawed for an experiment, it can be kept at 4°C for short-term use (<1 week), but it should not be re-frozen.[18]

References

  • ACTH (18-39) Human . SB PEPTIDE. [Link]

  • How to Reconstitute Peptides . JPT. [Link]

  • Reconstitution & Storage Instructions . Aviva Systems Biology. [Link]

  • The mechanism of action of ACTH in the adrenal cortex . Scholars @ UT Health San Antonio. [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices . Paradigm Peptides. [Link]

  • Reconstitution of Lyophilized Peptides . Bio-Synthesis Inc. [Link]

  • Adrenocorticotropic Hormone (ACTH) (18-39), human . GenScript. [Link]

  • Adrenocorticotropic Hormone (ACTH) (18-39), human TFA . MedchemExpress (Japanese Site). [Link]

  • DRG® ACTH (Adrenocorticotropic Hormone) (EIA-3647) . DRG International. [Link]

  • Stability of plasma adrenocorticotrophic hormone (ACTH): Influence of hemolysis, rapid chilling, time, and the addition of a maleimide . ResearchGate. [Link]

  • Adrenocorticotropic hormone . Wikipedia. [Link]

  • ACTH (18-39), human TFA (CAS 73724-75-1) . Peptides. [Link]

  • 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY . FDA. [Link]

  • Physiology, Adrenocorticotropic Hormone (ACTH) . NCBI StatPearls. [Link]

  • From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective . Frontiers in Endocrinology. [Link]

  • What are ACTH receptor antagonists and how do they work? . Patsnap Synapse. [Link]

  • Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review . NIH National Library of Medicine. [Link]

  • ACTH (18-39), human (CLIP) - 1 mg . AnaSpec. [Link]

  • ACTH - Immunoradiometric (IRMA) Assay . Scantibodies Laboratory, Inc. [Link]

  • ACTH Antagonists . NIH National Library of Medicine. [Link]

Sources

Method

Application Note: A Framework for Investigating the Neuromodulatory Effects of ACTH (18-39) on Primary Glial Cell Function

An in-depth guide to the application of ACTH (18-39) for the study of primary glial cells, designed for researchers, scientists, and drug development professionals. Introduction Within the central nervous system (CNS), g...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of ACTH (18-39) for the study of primary glial cells, designed for researchers, scientists, and drug development professionals.

Introduction

Within the central nervous system (CNS), glial cells—primarily astrocytes and microglia—are fundamental regulators of neuronal health, synaptic plasticity, and the inflammatory response. Dysregulation of these cells is a hallmark of many neurodegenerative and neuroinflammatory diseases. Pro-opiomelanocortin (POMC) is a precursor polypeptide that is cleaved into several biologically active peptides, including adrenocorticotropic hormone (ACTH).[1] While ACTH is best known for stimulating cortisol production from the adrenal cortex, it also exerts direct effects within the CNS, often independent of steroidogenesis.[2]

ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), is a naturally occurring fragment of ACTH (1-39).[3] The full ACTH (1-39) peptide has demonstrated protective and proliferative effects on glial cells, including oligodendrocytes, astrocytes, and microglia, suggesting a role for the melanocortin system in CNS homeostasis.[4][5] These effects are mediated, in part, through the melanocortin 4 receptor (MC4R), which is expressed on glia.[5] This application note provides a comprehensive framework and detailed protocols for researchers to investigate the specific effects of the ACTH (18-39) fragment on primary astrocyte and microglial function, focusing on assays relevant to neuroinflammation and cellular activation.

Hypothesized Mechanism of Action

The full ACTH (1-39) peptide is known to exert anti-inflammatory effects through melanocortin receptors.[2] It is hypothesized that ACTH (18-39) may act in a similar manner, binding to melanocortin receptors (such as MC4R) on the surface of microglia and astrocytes. This interaction is proposed to activate intracellular signaling cascades, such as the Gs-protein/cyclic AMP (cAMP) pathway, which can modulate downstream inflammatory signaling, including the inhibition of pro-inflammatory transcription factors like NF-κB.[6][7] This could lead to a reduction in the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Additionally, ACTH (18-39) has been shown to modulate glutamate and GABA receptors, suggesting it may also influence glial-neuronal communication.[8][9]

ACTH1839_Signaling receptor Melanocortin Receptor (e.g., MC4R) gs Gαs receptor->gs Binding ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP acth ACTH (18-39) (CLIP) acth->receptor pka PKA camp->pka Activates nfkb NF-κB (p65/p50) pka->nfkb Inhibits (via IκBα) nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) nucleus->cytokines Transcription

Caption: Hypothesized signaling pathway of ACTH (18-39) in glial cells.

PART 1: Preparation of Primary Mixed Glial Cultures

This protocol describes the isolation and culture of mixed glial cells from the cerebral cortices of neonatal (P1-P2) rat or mouse pups, which serves as the source for subsequent purification of microglia and astrocytes.[10][11]

Protocol 1.1: Isolation and Culture of Mixed Glia

Materials:

  • Neonatal rat or mouse pups (P1-P2)

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • DNase I solution (1 mg/mL)

  • Glial Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-Lysine (PDL) coated T75 flasks

  • Sterile dissection tools, 50 mL conical tubes, 10 mL serological pipettes, 70 µm cell strainers

Procedure:

  • Preparation: Pre-warm Glial Culture Medium, HBSS, and Trypsin-EDTA to 37°C. Ensure T75 flasks are pre-coated with PDL according to the manufacturer's instructions.[12]

  • Dissection: Euthanize pups according to approved institutional guidelines. Sterilize the head with 70% ethanol. In a sterile hood, decapitate the pup and dissect the brain into a petri dish containing ice-cold HBSS.[11]

  • Cortex Isolation: Remove the cerebellum and olfactory bulbs. Carefully peel away the meninges from the cerebral cortices using fine forceps.[13]

  • Digestion: Transfer the isolated cortices to a 15 mL conical tube. Mince the tissue into small pieces using sterile scissors. Add 5 mL of pre-warmed 0.25% Trypsin-EDTA and 50 µL of DNase I solution. Incubate at 37°C for 15 minutes, gently swirling every 5 minutes.[10]

  • Dissociation: Halt digestion by adding 10 mL of Glial Culture Medium (the FBS will inactivate trypsin). Gently triturate the tissue using a fire-polished Pasteur pipette or a 10 mL serological pipette until a single-cell suspension is achieved. Avoid creating bubbles.[13]

  • Filtration and Plating: Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove any remaining tissue clumps.[12] Centrifuge the cells at 300 x g for 5 minutes.[10]

  • Resuspend the cell pellet in fresh Glial Culture Medium. Perform a cell count using a hemocytometer and Trypan blue to assess viability.

  • Seed the cells into PDL-coated T75 flasks at a density of approximately 1.5-2 brains per flask. Bring the final volume to 15 mL with Glial Culture Medium.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO₂ incubator. Change the medium completely after 24 hours to remove debris, and then perform a full media change every 3-4 days. The culture will become a confluent mixed glial layer (predominantly astrocytes at the bottom with microglia on top) in approximately 10-14 days.[11][14]

PART 2: Purification and Treatment of Glial Cells

Once the mixed glial culture is confluent, microglia and astrocytes can be isolated for separate experiments.

Protocol 2.1: Purification of Primary Microglia

Microglia are purified based on their less adherent nature compared to the underlying astrocyte layer.

Procedure:

  • Shaking: Secure the confluent T75 flasks onto an orbital shaker inside the 37°C incubator. Shake the flasks for 2 hours at 180-220 rpm.[10][13]

  • Collection: Carefully collect the supernatant, which contains detached microglia.

  • Plating: Centrifuge the microglial suspension at 300 x g for 5 minutes. Resuspend the pellet in fresh Glial Culture Medium and plate the cells onto new culture plates for experiments. Allow microglia to adhere for at least 24 hours before treatment.

Protocol 2.2: Purification of Primary Astrocytes

The remaining cells in the flask are a highly enriched astrocyte culture.

Procedure:

  • After removing the microglia, wash the adherent cell layer twice with sterile PBS.

  • Add fresh Glial Culture Medium to the flask. The astrocytes can be used for experiments directly in the flask or can be trypsinized and re-plated if necessary. For higher purity, a process of "shaking off" residual microglia can be repeated 2-3 times over several days.

Protocol 2.3: Treatment with ACTH (18-39)

Materials:

  • Lyophilized ACTH (18-39) peptide

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Purified microglia or astrocyte cultures

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized ACTH (18-39) in sterile water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Dose-Response Preparation: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate serum-free or low-serum culture medium. Based on studies with the parent ACTH (1-39) peptide, a starting concentration range of 1 nM to 1 µM is recommended, with 200 nM being a key concentration to test.[4][5]

  • Treatment:

    • For inflammatory studies, it is common to pre-treat cells with ACTH (18-39) for 1-2 hours before introducing an inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL).

    • Remove the old medium from the purified glial cell cultures.

    • Add the medium containing the desired concentration of ACTH (18-39) and/or inflammatory stimulus.

    • Incubate for the desired time period (e.g., 24 hours for cytokine release assays).[15]

PART 3: Downstream Functional Assays

The following protocols are designed to assess the functional consequences of treating glial cells with ACTH (18-39), particularly in the context of an inflammatory challenge.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_assay Functional Assays p1 Isolate Mixed Glia (P1-P2 Rodent Cortex) p2 Culture to Confluence (10-14 Days) p1->p2 p3 Purify Microglia (Orbital Shaking) p2->p3 p4 Purify Astrocytes (Adherent Layer) p2->p4 e1 Plate Purified Cells p3->e1 p4->e1 e2 Treat with ACTH (18-39) +/- LPS Stimulus e1->e2 e3 Incubate (e.g., 24h) e2->e3 a1 Microglia Assays: - Nitric Oxide (Griess) - Cytokine (ELISA) e3->a1 a2 Astrocyte Assays: - Reactivity (GFAP ICC) - Viability (MTT) e3->a2

Caption: Overall experimental workflow from cell isolation to functional analysis.

Protocol 3.1: Microglial Nitric Oxide Production (Griess Assay)

This assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.

Procedure:

  • After the treatment period (Protocol 2.3), collect 50 µL of culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 3.2: Microglial Cytokine Secretion (ELISA)

This protocol quantifies the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α) in the supernatant.

Procedure:

  • Collect culture supernatants after treatment and centrifuge at 1000 x g for 10 minutes to pellet any debris.

  • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit for the cytokine of interest (e.g., rat or mouse TNF-α) according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to an antibody-coated plate, followed by incubation with detection and enzyme-conjugated antibodies, and finally adding a substrate to produce a colorimetric signal.

  • Measure the absorbance on a plate reader and calculate the cytokine concentration based on the provided standard curve.

Protocol 3.3: Astrocyte Reactivity (GFAP Immunocytochemistry)

Reactive astrocytes upregulate the expression of Glial Fibrillary Acidic Protein (GFAP). This can be visualized and quantified using immunocytochemistry.

Procedure:

  • Culture and treat astrocytes on glass coverslips in a 24-well plate.

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against GFAP (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips onto microscope slides and image using a fluorescence microscope.

  • Quantify the fluorescence intensity of GFAP staining per cell using image analysis software (e.g., ImageJ) to assess changes in astrocyte reactivity.

Data Presentation and Interpretation

To effectively analyze the results, quantitative data should be summarized in a structured format.

Assay Target Cell Primary Readout Interpretation of ACTH (18-39) Effect
Griess Assay MicrogliaNitrite Concentration (µM)A decrease in LPS-induced nitrite suggests an anti-inflammatory effect.
ELISA MicrogliaCytokine Concentration (pg/mL)A decrease in LPS-induced TNF-α/IL-6 suggests an anti-inflammatory effect.
GFAP Staining AstrocytesMean Fluorescence IntensityA decrease in LPS-induced GFAP intensity suggests a reduction in astrogliosis.
MTT/Cell Viability [16]Both% Cell ViabilityNo significant change indicates the peptide is not cytotoxic at the tested doses.

References

  • PRIMARY GLIA ISOLATION AND CULTURE PROTOCOL. (2024). protocols.io. [Link]

  • Cao, C., & Malon, M. (2019). Preparation of Primary Mixed Glial Cell Cultures from Adult Mouse Spinal Cord Tissue. J. Vis. Exp.[Link]

  • Fan, Y., et al. (2016). Protocol for Primary Microglial Culture Preparation. Bio-protocol. [Link]

  • Martin, E. C., et al. (2022). Towards discovering a novel family of peptides targeting neuroinflammatory states of brain microglia and astrocytes. PLoS One. [Link]

  • Liddelow, S. A., & Barres, B. A. (2016). Preparation of Rodent Primary Cultures for Neuron–Glia, Mixed Glia, Enriched Microglia, and Reconstituted Cultures with Microglia. Cold Spring Harb Protoc.[Link]

  • Benjamin, J. A., et al. (2014). Adrenocorticotropin hormone 1-39 promotes proliferation and differentiation of oligodendroglial progenitor cells and protects from excitotoxic and inflammation-related damage. J Neurosci Res.[Link]

  • Wikipedia. (n.d.). Corticotropin-like intermediate peptide. [Link]

  • Benjamin, J. A., et al. (2013). ACTH protects mature oligodendroglia from excitotoxic and inflammation-related damage in vitro. Glia. [Link]

  • Stüve, O., et al. (2013). Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone. Front Neurol.[Link]

  • Martin, E. C., et al. (2022). Toward discovering a novel family of peptides targeting neuroinflammatory states of brain microglia and astrocytes. UTMB Research Experts. [Link]

  • ResearchGate. (n.d.). Assay for cell viability after treating microglial cells and astrocytes.... [Link]

  • Yilmaz, F. B., et al. (2024). Microglia cells treated with synthetic vasoactive intestinal peptide or transduced with LentiVIP protect neuronal cells against degeneration. ResearchGate. [Link]

  • Liyakath, J. S., et al. (2021). Amyloid-Beta Peptides and Activated Astroglia Impairs Proliferation of Nerve Growth Factor Releasing Cells In Vitro. Cells. [Link]

  • Hornsby, P. J. (n.d.). The mechanism of action of ACTH in the adrenal cortex. Scholars @ UT Health San Antonio. [Link]

  • Martin, E. C., et al. (2023). Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding. Frontiers in Molecular Neuroscience. [Link]

  • Wetzel, W., et al. (1994). Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on paradoxical sleep in rats. Peptides. [Link]

  • Chrousos, G. P. (2020). ACTH Action on the Adrenals. Endotext. [Link]

  • Belozertseva, I. V., et al. (2009). Effect of corticotropin-like intermediate lobe peptide on presynaptic and postsynaptic glutamate receptors and postsynaptic GABA receptors in rat brain. Bull Exp Biol Med.[Link]

Sources

Application

Application Note: A Comprehensive Guide to Utilizing ACTH (18-39) in Oligodendrocyte Proliferation Assays

Introduction Oligodendrocytes are the myelinating cells of the central nervous system (CNS), essential for the rapid and efficient transmission of nerve impulses. The proliferation of oligodendrocyte precursor cells (OPC...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oligodendrocytes are the myelinating cells of the central nervous system (CNS), essential for the rapid and efficient transmission of nerve impulses. The proliferation of oligodendrocyte precursor cells (OPCs) is a critical process during developmental myelination and for remyelination in demyelinating diseases like multiple sclerosis.[1][2] Recent research has highlighted the potential of various factors to modulate OPC proliferation and their subsequent differentiation. Among these, the corticotropin-like intermediate lobe peptide (CLIP), which corresponds to the 18-39 fragment of the adrenocorticotropic hormone (ACTH), has garnered interest for its potential neuroprotective and regenerative properties.[3][4] This application note provides a detailed, evidence-based protocol for assessing the effects of ACTH (18-39) on oligodendrocyte proliferation.

Mechanism of Action: The Underlying Signaling Cascade

ACTH is a 39-amino acid peptide hormone secreted by the pituitary gland that primarily regulates steroid hormone production by the adrenal cortex.[5][6] However, ACTH and its fragments, including CLIP, are also found in the CNS and can exert effects independent of corticosteroid production.[3][4][7] These effects are mediated through melanocortin receptors (MCRs), which are widely distributed in the CNS.[3][7] While the full ACTH peptide (1-39) has been shown to stimulate OPC proliferation, the specific role and signaling pathway of the ACTH (18-39) fragment in this process is an area of active investigation.[3] It is hypothesized that ACTH (18-39) binds to a specific MCR on the surface of OPCs, initiating an intracellular signaling cascade that promotes cell cycle progression. Activation of MC4R, for instance, has been shown to be neuroprotective.[8] This may involve the activation of kinase cascades and transcription factors that upregulate the expression of proteins essential for cell division.

ACTH18_39_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus ACTH_18_39 ACTH (18-39) (CLIP) Receptor Melanocortin Receptor (e.g., MC4R) ACTH_18_39->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messengers (e.g., cAMP) G_Protein->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., CREB) Kinase_Cascade->Transcription_Factors Phosphorylation Cell_Cycle Cell Cycle Gene Expression Transcription_Factors->Cell_Cycle Upregulation Proliferation OPC Proliferation Cell_Cycle->Proliferation

Figure 1: Proposed Signaling Pathway of ACTH (18-39) in Oligodendrocytes. This diagram illustrates the putative mechanism by which ACTH (18-39) may stimulate oligodendrocyte proliferation.

Experimental Protocol: Quantifying Oligodendrocyte Proliferation

This protocol outlines a method for evaluating the proliferative effects of ACTH (18-39) on primary oligodendrocyte precursor cells using a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle, making it a reliable marker for proliferating cells.[9][10]

Materials and Reagents

  • Primary rat or mouse oligodendrocyte precursor cells (OPCs)

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF)

  • ACTH (18-39) peptide

  • Poly-D-lysine coated 96-well plates

  • BrdU labeling solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M borate buffer, pH 8.5)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies: Anti-BrdU and an OPC marker (e.g., anti-NG2 or anti-PDGFRα)

  • Fluorescently-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Mounting medium

Experimental Workflow

Sources

Method

protocol for ACTH (18-39) stimulation of microglial cells

Application Notes and Protocols An Investigator's Guide to Microglial Stimulation with Corticotropin-Like Intermediate Peptide (CLIP) [ACTH (18-39)] Introduction: Beyond the HPA Axis – ACTH Fragments as Neuromodulators A...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

An Investigator's Guide to Microglial Stimulation with Corticotropin-Like Intermediate Peptide (CLIP) [ACTH (18-39)]

Introduction: Beyond the HPA Axis – ACTH Fragments as Neuromodulators

Adrenocorticotropic hormone (ACTH) is universally recognized as the primary pituitary-derived effector of the hypothalamic-pituitary-adrenal (HPA) axis, driving glucocorticoid release in response to stress[1][2]. However, the pro-opiomelanocortin (POMC) precursor protein from which ACTH is derived is a rich source of smaller, biologically active peptides, including ACTH (18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP).[3][4] While full-length ACTH (1-39) orchestrates the systemic stress response, its fragments, including CLIP, are distributed throughout the central nervous system (CNS) and are implicated in a range of neuromodulatory functions.[5][6]

Microglia, the resident immune cells of the CNS, are critical surveyors of brain homeostasis.[7] Their activation is a hallmark of neuroinflammation, a process increasingly linked to the pathophysiology of neurodegenerative diseases and psychiatric disorders.[1][8] Melanocortin peptides, a family that includes ACTH and its fragments, have demonstrated potent anti-inflammatory effects, notably through the inhibition of pro-inflammatory cytokine and nitric oxide production by activated microglia.[9] This guide provides a comprehensive framework and detailed protocols for investigating the hypothesis that ACTH (18-39) acts as a modulator of microglial activation, offering a potential mechanism for endogenous anti-inflammatory regulation within the CNS.

This document is structured to empower researchers to design, execute, and interpret experiments assessing the impact of ACTH (18-39) on microglial function. We will proceed from the foundational principles of microglial culture and stimulation to detailed protocols for key functional readouts, including cytokine release, phagocytic activity, and morphological changes.

Scientific Rationale & Experimental Design

The central hypothesis is that ACTH (18-39) modulates the microglial response to inflammatory stimuli. Microglia exist in a spectrum of activation states, and their response to a peptide like CLIP is unlikely to be a simple "on" or "off" switch. Instead, it may prime or suppress their reaction to a secondary, pro-inflammatory challenge.

2.1 The Logic of Co-Stimulation: To dissect the function of ACTH (18-39), a co-stimulation experimental design is essential.

  • Baseline Effect: Treating microglia with ACTH (18-39) alone reveals its direct effect on quiescent cells.

  • Pro-inflammatory Challenge: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a canonical activator of microglia via the Toll-like receptor 4 (TLR4) pathway, inducing a robust pro-inflammatory state.[10] This serves as our positive control and inflammatory baseline.

  • Modulatory Effect: Pre-treating or co-treating microglia with ACTH (18-39) and LPS allows us to determine if the peptide can suppress or alter the canonical inflammatory response. This is the core of our investigation.

2.2 Choosing a Microglial Model System: The choice between a primary culture and an immortalized cell line depends on the experimental goals.

  • Primary Microglia: Isolated from neonatal mouse or rat brains, these cells most closely mimic in vivo properties but are more labor-intensive to prepare and have a limited lifespan in culture.[11][12]

  • Immortalized Cell Lines (e.g., BV-2, N9): These murine-derived cell lines offer high reproducibility, ease of culture, and scalability, making them ideal for initial screening and mechanistic studies.[13][14] They are known to produce pro-inflammatory cytokines and nitric oxide upon LPS stimulation.[9][13] This guide will focus on the BV-2 cell line for its accessibility, with the understanding that key findings should be validated in primary cells.

2.3 Key Functional Readouts: A multi-parametric approach is necessary to fully characterize the microglial response.

  • Inflammatory Mediator Release: Quantifying cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) provides a direct measure of the pro-inflammatory response.[9][15]

  • Phagocytosis: A critical homeostatic function of microglia that can be altered by their activation state.[16][17]

  • Morphology: Changes from a ramified, "surveying" state to an amoeboid, "activated" state are classic indicators of microglial activation.[18][19]

Below is a conceptual workflow for investigating the effects of ACTH (18-39) on microglia.

G cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Downstream Analysis cluster_assays Culture Culture BV-2 Microglial Cells Reconstitute Reconstitute ACTH (18-39) Peptide Seed Seed Cells into Assay Plates Culture->Seed Treat Treat Cells: - Vehicle (Control) - ACTH (18-39) alone - LPS alone (Positive Control) - ACTH (18-39) + LPS Reconstitute->Treat Seed->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Collect Collect Supernatants & Fix Cells Incubate->Collect Cytokine Cytokine/Chemokine Analysis (ELISA / Multiplex) Collect->Cytokine Supernatant NO Nitric Oxide Assay (Griess Reagent) Collect->NO Supernatant Phago Phagocytosis Assay (Fluorescent Substrate) Collect->Phago Fixed Cells Morph Morphology Analysis (Iba1 Staining) Collect->Morph Fixed Cells

Caption: Experimental workflow for assessing ACTH (18-39) effects on microglia.

Materials and Reagents
ReagentRecommended SupplierCatalog No.Notes
BV-2 Microglial Cell Line(Various)e.g., SCC195 (Millipore)Maintain according to supplier's protocol.
ACTH (18-39), humanAnaspec / MedChemExpressAS-60548 / HY-P1488Purity >95% is required.[4][20]
Lipopolysaccharide (LPS)Sigma-AldrichL4391 (from E. coli O111:B4)A potent and well-characterized TLR4 agonist.
DMEM, High GlucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated.
Penicillin-StreptomycinGibco15140122
Griess Reagent SystemPromegaG2930For nitric oxide measurement.
TNF-α, IL-6 ELISA KitsR&D Systems / BioLegend(Kit dependent)Ensure species-specificity (mouse).
pHrodo™ Red ZymosanThermo FisherP35364For phagocytosis assay.
Anti-Iba1 AntibodyWako / Abcam019-19741 / ab178846Gold-standard marker for microglia.[18][21]
DAPI (4',6-diamidino-2-phenylindole)Thermo FisherD1306Nuclear counterstain.
Sterile DMSOSigma-AldrichD2650For peptide reconstitution.
Sterile, Nuclease-Free Water(Various)For reagent preparation.
Detailed Experimental Protocols

4.1 Protocol 1: Culture of BV-2 Microglial Cells

  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintenance: Culture BV-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and detach cells using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and re-seed at a 1:3 to 1:6 ratio. Do not allow cells to become fully confluent, as this can alter their activation state.

4.2 Protocol 2: ACTH (18-39) Stimulation Causality Insight: Peptides are susceptible to degradation. Proper reconstitution and storage are critical for reproducible results. A dose-response experiment is mandatory to identify the optimal working concentration, as biological effects of peptides are often biphasic.

  • Peptide Reconstitution: Reconstitute ACTH (18-39) in sterile DMSO to create a high-concentration stock (e.g., 1 mM). Aliquot into single-use tubes and store at -80°C to avoid freeze-thaw cycles. Further dilutions should be made in sterile culture medium immediately before use.

  • Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for colorimetric assays, 24-well with coverslips for imaging) at a density that will result in ~70-80% confluency at the time of analysis. A typical density is 5 x 10⁴ cells/well in a 96-well plate. Allow cells to adhere overnight.

  • Dose-Response (Initial Experiment):

    • Prepare serial dilutions of ACTH (18-39) (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Prepare treatment groups:

      • Vehicle Control (medium with equivalent % DMSO)

      • LPS alone (100 ng/mL)

      • ACTH (18-39) at each concentration

      • LPS (100 ng/mL) + ACTH (18-39) at each concentration

  • Stimulation:

    • Aspirate the old medium from the adhered cells.

    • Add the prepared treatment media to the respective wells. For co-stimulation, pre-incubating with ACTH (18-39) for 1-2 hours before adding LPS can be tested against simultaneous addition.

    • Incubate for the desired time. A 24-hour incubation is a standard starting point for cytokine and NO analysis.

ParameterRecommended RangeRationale
Cell Seeding Density (96-well)2.5 - 5 x 10⁴ cells/wellEnsures a healthy, sub-confluent monolayer for stimulation.
ACTH (18-39) Concentration1 nM - 10 µMBroad range to establish a dose-response curve.
LPS Concentration10 - 100 ng/mLStandard concentration to elicit a robust inflammatory response.[22]
Incubation Time6 - 24 hours6h for early gene expression, 24h for protein/NO accumulation.

4.3 Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay) Trustworthiness Insight: The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO. Including a nitrite standard curve in every assay is essential for accurate quantification.

  • After the 24-hour stimulation period, carefully collect 50 µL of supernatant from each well of the 96-well plate.

  • Add 50 µL of the Sulfanilamide solution (Component A) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution (Component B) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve prepared in parallel.[23][24]

4.4 Protocol 4: Cytokine Quantification (ELISA)

  • Collect the remaining supernatant from the stimulation plate and centrifuge at 1000 x g for 10 minutes to pellet any cell debris.

  • Store the clarified supernatant at -80°C or proceed directly with the ELISA.

  • Perform the ELISA for target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's specific protocol. The general principle involves capturing the cytokine with a plate-bound antibody, detecting with a second, enzyme-linked antibody, and quantifying with a colorimetric substrate.

4.5 Protocol 5: Phagocytosis Assay Expertise Insight: Phagocytosis is an active process. This assay should be performed on live cells. Using a pH-sensitive dye like pHrodo™ is advantageous because it only fluoresces in the acidic environment of the phagolysosome, minimizing background from non-internalized particles.[14]

  • Culture and stimulate cells in a 96-well black, clear-bottom plate as described in Protocol 4.2.

  • After the initial stimulation period (e.g., 24 hours), add pHrodo™ Red Zymosan particles (prepared according to the manufacturer's protocol) to each well.

  • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Gently wash the cells with warm PBS to remove non-internalized particles.

  • Add fresh medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 15 minutes.

  • Analyze using a high-content imaging system or a fluorescence plate reader. Quantify the total red fluorescence intensity per cell (or per well, normalized to cell number via the nuclear stain).[16][25]

4.6 Protocol 6: Morphological Analysis (Immunocytochemistry)

  • Seed and stimulate cells on sterile glass coverslips in a 24-well plate.

  • After stimulation, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibody against Iba1 (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.[26][27]

  • Wash three times with PBS.

  • Incubate with an appropriate Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000) and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS and mount the coverslips onto microscope slides.

  • Image using a confocal or fluorescence microscope. Analyze cell morphology, noting changes in ramification, process length, and cell body size.[18][21]

Potential Signaling Pathway and Interpretation

While the specific receptor for ACTH (18-39) on microglia is not definitively established, related melanocortin peptides often signal through G-protein coupled receptors (GPCRs), leading to increased intracellular cyclic AMP (cAMP).[9] Elevated cAMP can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, which is strongly activated by LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 ACTH1839 ACTH (18-39) (CLIP) MCR Melanocortin Receptor (Hypothesized) ACTH1839->MCR NFkB NF-κB Pathway TLR4->NFkB Activates cAMP ↑ cAMP MCR->cAMP Activates Nucleus Nucleus NFkB->Nucleus Translocation cAMP->NFkB Inhibits Cytokines Pro-inflammatory Cytokines & NO (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription

Caption: Hypothesized signaling cascade for ACTH (18-39) modulation of LPS-induced inflammation.

Interpreting Results:

  • If ACTH (18-39) reduces LPS-induced cytokine/NO production: This supports an anti-inflammatory role.

  • If ACTH (18-39) alters phagocytosis: This indicates a modulation of key microglial functions. An increase in phagocytosis in the presence of LPS could suggest a shift towards a more resolving, homeostatic phenotype.

  • If ACTH (18-39) prevents the LPS-induced morphological shift to an amoeboid state: This provides visual evidence of its anti-inflammatory or stabilizing effect, keeping microglia in a more ramified, surveying state.

References
  • Zanier, E. R., et al. (2015). Quantifying microglial morphology: an insight into function. Oxford Academic. [Link]

  • Korzhevskii, D. E., & Kirik, O. V. (2016). Immunocytochemistry of Microglial Cells. Springer Nature Experiments. [Link]

  • Mogensen, Z. H., et al. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. PubMed. [Link]

  • Carson, M. J., et al. (2007). Differential ex vivo nitric oxide production by acutely isolated neonatal and adult microglia. Journal of Neuroinflammation. [Link]

  • Heindl, S., et al. (2018). Microglial morphometric analysis: so many options, so little consistency. Frontiers in Integrative Neuroscience. [Link]

  • Perez-Rando, M., et al. (2023). Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis. PubMed Central. [Link]

  • Nappi, G., et al. (1988). N-terminal ACTH fragments increase the CSF beta-EP content in Alzheimer type dementia. PubMed. [Link]

  • Peterson, P. K., et al. (1995). Nitric Oxide Production and Neurotoxicity Mediated by Activated Microglia from Human versus Mouse Brain. The Journal of Infectious Diseases | Oxford Academic. [Link]

  • Peterson, P. K., et al. (1995). Nitric oxide production and neurotoxicity mediated by activated microglia from human versus mouse brain. PubMed. [Link]

  • Peterson, P. K., et al. (1995). Nitric Oxide Production and Neurotoxicity Mediated by Activated Microglia from Human versus Mouse Brain. The Journal of Infectious Diseases. [Link]

  • Kinsner, A., et al. (2005). Nitric oxide production induced by LTA or LPS in microglial cultures... ResearchGate. [Link]

  • Lian, H., et al. (2016). Protocol for Primary Microglial Culture Preparation. PubMed Central. [Link]

  • Crain, J. M., et al. (2022). Isolation and Culture of Microglia. JoVE Journal. [Link]

  • Stansley, B., et al. (2012). An Overview of in vitro Methods to Study Microglia. PubMed Central. [Link]

  • Xu, Y., et al. (2019). Glucocorticoid-Driven NLRP3 Inflammasome Activation in Hippocampal Microglia Mediates Chronic Stress-Induced Depressive-Like Behaviors. Frontiers in Molecular Neuroscience. [Link]

  • Antonawich, F. J., & Wolpaw, J. R. (1993). The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury. PubMed. [Link]

  • Assi, H. H., et al. (2015). Coculture Assays to Study Macrophage and Microglia Stimulation of Glioblastoma Invasion. JoVE Journal. [Link]

  • Wikipedia. Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • Moussaud, S., & Draheim, H. J. (2010). Microglia Cell Culture: A Primer for the Novice. Springer Nature Experiments. [Link]

  • Carlini, E., et al. (2023). Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding. PubMed Central. [Link]

  • Calcia, M. A., et al. (2016). Microglia as Central Protagonists in the Chronic Stress Response. Neurology.org. [Link]

  • Zhang, J., et al. (2020). Roles of microglia in adult hippocampal neurogenesis in depression and their therapeutics. Frontiers in Cellular Neuroscience. [Link]

  • Kumar, A., et al. (2020). Neuroinflammation in Children With Infantile Spasms: A Prospective Study Before and After Treatment With Acthar Gel (Repository Corticotropin Injection). PubMed. [Link]

  • Gárate, I., et al. (2013). Neuropeptides and Microglial Activation in Inflammation, Pain, and Neurodegenerative Diseases. ResearchGate. [Link]

  • Anaspec. ACTH (18-39), human (CLIP) - 1 mg. Anaspec. [Link]

  • Alcocer-Gómez, E., et al. (2024). NLRP3 Inflammasome in Stress-Related Neuropsychiatric Disorders: Mechanisms of Neuron–Microglia–Astrocyte Crosstalk, HPA Axis Dysregulation, and Therapeutic Perspective. PubMed Central. [Link]

  • Lian, H., et al. (2016). Microglial Phagocytosis Assay. PubMed. [Link]

  • Lian, H., et al. (2016). Microglial Phagocytosis Assay. ResearchGate. [Link]

  • Wiciński, M., et al. (2023). Neuroinflammation—A Crucial Factor in the Pathophysiology of Depression—A Comprehensive Review. MDPI. [Link]

  • Zhang, Y., et al. (2023). Microglial phagocytosis/cell health high content assay. PubMed Central. [Link]

  • Li, J., et al. (2021). Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders. Frontiers in Immunology. [Link]

  • Pelletier, G., et al. (1993). Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain. PubMed. [Link]

  • Comoy, E., et al. (1999). Microglial cells respond to amyloidogenic PrP peptide by the production of inflammatory cytokines. PubMed. [Link]

  • Daskalakis, M., et al. (2020). ACTH Action on the Adrenals. Endotext - NCBI Bookshelf. [Link]

  • Chaban, V. V., et al. (2023). The Pathological Activation of Microglia Is Modulated by Sexually Dimorphic Pathways. MDPI. [Link]

  • Savage, J. C., et al. (2019). High content imaging and quantification of microglia phagocytosis in vitro. PubMed Central. [Link]

  • Delgado, R., et al. (1998). Melanocortin peptides inhibit production of proinflammatory cytokines and nitric oxide by activated microglia. PubMed. [Link]

  • Körtes, K., et al. (2024). Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells. MDPI. [Link]

  • Xu, Y., et al. (2019). Glucocorticoid-Driven NLRP3 Inflammasome Activation in Hippocampal Microglia Mediates Chronic Stress-Induced Depressive-Like Behaviors. PubMed Central. [Link]

  • Gustin, A., et al. (2015). NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes. PLOS One. [Link]

  • peptides&elephants. ACTH (18-39), human | 1 mg. peptides&elephants. [Link]

  • Körtes, K., et al. (2024). Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells. PubMed. [Link]

  • Lian, H., et al. (2016). Microglial Phagocytosis Assay. PubMed Central. [Link]

  • SB PEPTIDE. ACTH (18-39) Human. SB PEPTIDE. [Link]

  • Zhang, N., et al. (2022). Amygdala microglia modify neuronal plasticity via complement C1q/C3-CR3 signaling and contribute to visceral pain in a rat model. Journal of Neuroinflammation. [Link]

  • Coleman, L. G., et al. (2022). Cortical reactive microglia activate astrocytes, increasing neurodegeneration in human alcohol use disorder. Molecular Psychiatry. [Link]

Sources

Application

Application Note: Precise Calibration of MALDI-TOF Mass Spectrometers Using ACTH (18-39) Human TFA

Abstract This application note provides a detailed protocol and scientific rationale for the use of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)) human, trifluoroacetate salt (TFA), as a calibrant for Matrix-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the use of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)) human, trifluoroacetate salt (TFA), as a calibrant for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Accurate mass determination is fundamental to proteomics and related fields, making robust calibration a critical step in any MALDI-TOF MS workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high mass accuracy and reproducibility in their peptide analyses. We will cover reagent preparation, spotting techniques, data acquisition, and interpretation, grounded in established best practices.

Introduction: The Imperative of Accurate Mass Calibration

MALDI-TOF mass spectrometry is a powerful analytical technique renowned for its high sensitivity, speed, and tolerance to some sample impurities, making it a cornerstone of modern proteomics.[1][2] The accuracy of mass assignment in MALDI-TOF MS is directly dependent on a precise calibration of the instrument's time-to-mass conversion. In a TOF analyzer, the mass-to-charge ratio (m/z) of an ion is determined by its flight time from the ion source to the detector.[3] This relationship, however, can be influenced by various instrumental parameters, necessitating calibration with standards of known m/z.[4]

The choice of calibrant is crucial. Ideally, a calibrant should be a pure, stable compound that ionizes efficiently under typical MALDI conditions and has a mass close to the analyte(s) of interest.[4][5] For peptide analysis in the common 1000-3500 Da range, ACTH (18-39) human is an excellent and widely adopted standard.[6][7][8] Its monoisotopic molecular weight of 2464.1989 Da falls squarely within this range, ensuring a more accurate calibration curve for peptides in this mass window.[9] This document provides a comprehensive guide to its effective use.

ACTH (18-39) Human TFA: Properties and Rationale for Use

ACTH (18-39) is a 22-amino acid fragment of the human adrenocorticotropic hormone.[10] Its physicochemical properties make it an ideal calibrant for peptide analysis via MALDI-TOF MS.

Table 1: Properties of ACTH (18-39) Human TFA

PropertyValueSource
Amino Acid Sequence Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe
Molecular Formula C₁₁₂H₁₆₅N₂₇O₃₆
Average Molecular Weight 2465.67 Da
Monoisotopic Molecular Weight 2464.1989 Da[9]
Form Lyophilized Powder (TFA salt)
Purity ≥97% (HPLC)

The trifluoroacetate (TFA) counter-ion is a common artifact of peptide synthesis and purification via reverse-phase HPLC.[11] In the context of MALDI-MS, the low concentration of TFA present in the calibrant solution and the matrix is beneficial, as it aids in peptide solubility and promotes ionization by providing a source of protons.[2][12]

Experimental Protocol: From Vial to Spectrum

This section details the step-by-step methodology for preparing and analyzing ACTH (18-39) for MALDI-TOF MS calibration. Adherence to these steps is critical for achieving high-quality, reproducible results.

Materials and Reagents
  • ProteoMass™ ACTH Fragment 18-39 MALDI-MS Standard (e.g., Sigma-Aldrich, vial of 10 nmol)[9]

  • α-Cyano-4-hydroxycinnamic acid (HCCA or CHCA) matrix[6][13]

  • Acetonitrile (ACN), HPLC grade or higher

  • Trifluoroacetic acid (TFA), sequencing grade[11]

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • MALDI target plate (stainless steel recommended)[11]

  • Calibrated micropipettes and sterile, low-retention tips

Workflow Overview

The entire calibration process, from reagent preparation to data analysis, follows a logical sequence designed to ensure accuracy and consistency.

MALDI_Calibration_Workflow cluster_prep 1. Reagent Preparation cluster_spot 2. Sample Spotting cluster_acq 3. Data Acquisition cluster_cal 4. Calibration & Analysis A Reconstitute ACTH (18-39) Stock Solution C Prepare Working Calibrant-Matrix Mix A->C B Prepare Matrix Solution (HCCA) B->C E Spot Calibrant-Matrix Mix (Dried-Droplet Method) C->E D Clean MALDI Target Plate D->E F Allow to Co-crystallize E->F G Load Plate into MALDI-TOF MS F->G H Optimize Instrument Parameters G->H I Acquire Spectrum of Calibrant H->I J Identify ACTH (18-39) Peak ([M+H]⁺) I->J K Apply Calibration to Instrument Software J->K L Analyze Unknown Samples K->L

Figure 1: Experimental workflow for MALDI-TOF MS calibration using ACTH (18-39).

Step-by-Step Protocol

Step 1: Preparation of ACTH (18-39) Stock Solution (e.g., 10 pmol/µL)

  • Briefly centrifuge the vendor's vial of lyophilized ACTH (18-39) to ensure the powder is at the bottom.

  • To a 10 nmol vial, add 1 mL of 0.1% TFA in ultrapure water to create a 10 pmol/µL stock solution.

  • Vortex gently to ensure complete dissolution.

  • Aliquot into smaller volumes (e.g., 20 µL) in low-retention tubes and store at -20°C or below for long-term stability. Avoid repeated freeze-thaw cycles.

Causality Insight: Reconstituting in 0.1% TFA ensures the peptide remains protonated and soluble, preventing adsorption to plastic surfaces. Aliquoting preserves the integrity of the standard over time.[11]

Step 2: Preparation of HCCA Matrix Solution (10 mg/mL)

  • Prepare a solvent mixture of 50:50 acetonitrile and ultrapure water, with a final concentration of 0.1% TFA. This is often referred to as "TA50" or similar.[12]

  • Create a saturated solution of HCCA by adding an excess of HCCA powder to the TA50 solvent. A common starting point is 10 mg of HCCA per 1 mL of solvent.

  • Vortex vigorously for at least 1 minute.

  • Centrifuge the solution for 20-30 seconds to pellet any undissolved matrix crystals.[14]

  • Carefully pipette the supernatant for use. This solution should be prepared fresh daily for optimal performance, as matrix quality can degrade over time.[12]

Causality Insight: HCCA is the matrix of choice for peptides under 5 kDa due to its strong absorption at the wavelength of typical nitrogen lasers (337 nm) and its ability to efficiently co-crystallize with and donate protons to peptide analytes.[2][12][13] The ACN/water/TFA solvent system facilitates the dissolution of both the polar peptide and the more hydrophobic matrix, which is essential for the formation of a homogenous crystal lattice.[12]

Step 3: Spotting the Calibrant on the MALDI Target Plate (Dried-Droplet Method)

  • Ensure the MALDI target plate is scrupulously clean. Wash with high-purity ethanol and water if necessary.[11] A clean surface is paramount for uniform crystal formation.

  • In a separate microcentrifuge tube, mix the ACTH (18-39) stock solution with the HCCA matrix solution. A 1:1 (v/v) ratio is a robust starting point.[15] For a final concentration of 5 pmol/µL, mix equal volumes of the 10 pmol/µL stock and the matrix solution.

  • Pipette 0.5 to 1.0 µL of the calibrant-matrix mixture onto a designated spot on the MALDI target plate.[14]

  • Allow the droplet to air-dry completely at room temperature. This should take less than 5 minutes.[14] A uniform, crystalline film should be visible.

  • Analyze the plate within the same day for best results.[14]

Causality Insight: The dried-droplet method is the most common spotting technique.[16] As the volatile solvents (ACN and water) evaporate, the analyte becomes embedded within the growing matrix crystals. This co-crystallization is the fundamental principle of MALDI, isolating analyte molecules from each other and facilitating their "soft" ionization upon laser irradiation.[2]

Data Acquisition and Calibration

Step 1: Instrument Setup

  • Load the MALDI target plate into the mass spectrometer.

  • Select an appropriate instrument method for peptide analysis in the 1000-4000 m/z range, typically using positive ion reflectron mode for higher mass accuracy.

  • Navigate the instrument's camera to the calibrant spot.

Step 2: Acquiring the Calibration Spectrum

  • Adjust the laser power to the minimum level required to obtain a strong signal with good resolution for the ACTH (18-39) peak. Excessive laser power can lead to peak broadening and reduced mass accuracy.[4]

  • Acquire a spectrum by averaging several hundred laser shots from different positions within the spot to ensure a representative signal.

  • The primary peak observed should correspond to the singly-protonated monoisotopic ion ([M+H]⁺) of ACTH (18-39) at m/z 2465.20 .

Step 3: Applying the Calibration

  • Using the instrument's control software, identify the peak at m/z 2465.20.

  • Perform a calibration procedure according to the manufacturer's instructions. For a single-point calibration, this peak will be used to adjust the mass-to-time conversion factor. For a multi-point calibration, ACTH (18-39) would be one of several standards used to generate a calibration curve.[15]

  • Once the calibration is applied and saved, the instrument is ready for the analysis of unknown samples with enhanced mass accuracy.

Trustworthiness and Self-Validation: The system is self-validating. After calibration, re-acquiring the spectrum of ACTH (18-39) should yield a mass accuracy within the instrument's specified tolerance (typically <10 ppm for modern reflectron TOF instruments). If this is not achieved, the calibration process should be repeated.

Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Signal Insufficient laser power; Poor co-crystallization; Degraded matrix or peptide.Gradually increase laser power. Re-spot the sample, ensuring proper mixing of peptide and matrix. Prepare fresh matrix and/or use a new peptide aliquot.
Broad, Poorly Resolved Peaks Excessive laser power; High salt concentration in sample.Reduce laser power.[4] If analyzing unknowns, ensure sample is desalted prior to analysis.
Inaccurate Mass Post-Calibration Incorrect peak assignment; Instrument method changed after calibration.Ensure the correct monoisotopic [M+H]⁺ peak was selected. Re-calibrate whenever the instrument method or mass range is altered.[4]
Cracked or Uneven Crystals Dirty target plate; Rapid solvent evaporation.Thoroughly clean the MALDI target. Allow the spot to dry at ambient temperature without forced airflow.

Conclusion

The methodical use of ACTH (18-39) human TFA as a calibrant is a reliable and effective strategy for ensuring high mass accuracy in MALDI-TOF MS peptide analysis. By understanding the principles behind reagent preparation, co-crystallization, and data acquisition, researchers can establish a robust calibration routine. This protocol, grounded in established scientific principles, provides a clear path to generating trustworthy and reproducible mass spectrometry data, which is indispensable for confident peptide identification and characterization in all areas of life science research and development.

References

  • Applied Biosystems. (n.d.). Peptide Mass Standards Kit for Calibration of AB SCIEX MALDI-TOF™ Instruments. Retrieved from [Link]

  • Bruker. (n.d.). Protein Calibration Standard I. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • Hoofnagle, A. N., et al. (2019). An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. Clinical Chemistry. Retrieved from [Link]

  • Rejtar, T., et al. (2002). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. Retrieved from [Link]

  • Bruker. (n.d.). Peptide Calibration Standard. Retrieved from [Link]

  • Crecel, J., et al. (2018). Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). MALDI‐MS analysis of ACTH (18‐39) (m/z 2464) in the presence of A, α‐CHCA matrix and B, α‐CHCA and SiO2‐SB NPs. Retrieved from [Link]

  • Nptelhrd. (2012, May 20). Use of MALDI-TOF in proteomics. YouTube. Retrieved from [Link]

  • Nagy, E., et al. (2008). MALDI-TOF mass spectrometry compatible inactivation method for highly pathogenic microbial cells and spores. Journal of Microbiological Methods. Retrieved from [Link]

  • Unknown. (n.d.). Calibrating MALDI-TOF Instruments. Retrieved from [Link]

  • Wang, R., & Chen, Y. (2004). An Accurate and Clean Calibration Method for MALDI-MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). AP-MALDI-MS 2 -spectrum of the ACTH-fragment 18-39. Retrieved from [Link]

  • SB PEPTIDE. (n.d.). ACTH (18-39) Human. Retrieved from [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

  • ASM Journals. (2010). Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry for Direct Bacterial Identification from Positive Blood Culture Pellets. Retrieved from [Link]

  • Zhang, H., & Caprioli, R. M. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry. Retrieved from [Link]

  • Satija, N., et al. (2023). A systematic assessment of matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI-TOF MS) application for rapid identification of pathogenic microbes that affect food crops: delivered and future deliverables. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample preparation for MALDI. Retrieved from [Link]

  • Rees, J. S., et al. (2018). A highly-simplified and inexpensive MALDI-TOF mass spectrometry sample-preparation method with broad applicability to microorganisms, plants, and insects. PLOS ONE. Retrieved from [Link]

  • Schopfer, L. M., et al. (2003). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Calibration Method that Simplifies and Improves Accurate Determination of Peptide Molecular Masses by MALDI-TOF-MS. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018). MALDI TOF MS Quality Control in Clinical Microbiology. Retrieved from [Link]

  • Peptides International. (n.d.). ACTH (18-39), human TFA. Retrieved from [Link]

  • Max Planck Institute. (2020). Using MALDI- FTICR Mass Spectrometry to Enhance ZooMS Identifications of Pleistocene Bone Fragments Showing Variable Collagen Preservation. Retrieved from [Link]

  • Kjellström, S., et al. (2006). Miniaturized Solid-Phase Extraction and Sample Preparation for MALDI MS Using a Microfabricated Integrated Selective Enrichment Target. Analytical Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • QIAGEN. (2006). Mass·Spec·Turbo Chip Handbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal calibration of ACTH fragment (18-39) with PFS2. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of ACTH (18-39) in Human Plasma by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), in human plasma. The protocol employs a solid-phase extraction (SPE) sample preparation strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for the analysis of low-abundance endogenous peptides, overcoming common challenges associated with traditional ligand-binding assays. The detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided, offering a validated workflow for researchers in endocrinology, clinical diagnostics, and pharmaceutical development.

Introduction: The Significance of ACTH (18-39) Analysis

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone critical to the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce cortisol.[1] ACTH itself is derived from the precursor protein pro-opiomelanocortin (POMC).[2] Endogenous proteases can further cleave ACTH to produce smaller fragments, including α-melanocyte-stimulating hormone (α-MSH, residues 1-13) and the C-terminal fragment ACTH (18-39), or CLIP.[3][4]

CLIP is a naturally occurring 22-amino acid neuropeptide whose physiological role is an active area of research, with suggestions that it may function as an insulin secretagogue in the pancreas.[4] Accurate measurement of ACTH and its fragments is crucial for diagnosing and managing disorders of the HPA axis, such as Cushing's syndrome and adrenal insufficiency.[1][5]

Traditional immunoassays for ACTH can suffer from a lack of specificity due to cross-reactivity with precursor molecules like POMC and other related peptide fragments, leading to potentially inaccurate results.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for peptide quantification, offering superior specificity and sensitivity by differentiating molecules based on their mass-to-charge ratio and fragmentation patterns.[6][8] However, the analysis of peptides like ACTH (18-39) from complex biological matrices such as plasma presents several analytical challenges, including:

  • Low Endogenous Concentrations: Requiring highly sensitive instrumentation and optimized sample preparation.[6]

  • Nonspecific Binding: Peptides are prone to adsorbing to surfaces, leading to poor recovery.[9]

  • Matrix Effects: Co-eluting substances from plasma can suppress or enhance the analyte signal during ionization.[10]

  • Poor Chromatographic Retention: The polar nature of some peptides can lead to poor retention on traditional reversed-phase columns.[10]

This guide provides a comprehensive, field-tested protocol designed to address these challenges and deliver reliable quantification of ACTH (18-39).

Principle of the Method

The analytical workflow is designed for maximum recovery, cleanliness, and sensitivity. It consists of three main stages:

  • Solid-Phase Extraction (SPE): Plasma proteins are first precipitated. The supernatant is then subjected to reversed-phase SPE to isolate ACTH (18-39) from salts, phospholipids, and other plasma components, while simultaneously concentrating the analyte.

  • Reversed-Phase Liquid Chromatography (RPLC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The peptide is separated from any remaining interferences on a C18 analytical column using a water/acetonitrile gradient containing formic acid. The use of an acid modifier like formic acid is crucial for good peak shape and ionization efficiency in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): The column eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. A specific precursor ion for ACTH (18-39) is selected, fragmented, and a resulting characteristic product ion is monitored for quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample Collection (+ Protease Inhibitors) P2 Protein Precipitation (e.g., Acetonitrile) P1->P2 P3 Solid-Phase Extraction (SPE) (Clean-up & Concentration) P2->P3 LC Reversed-Phase LC Separation (C18 Column) P3->LC Inject Extract MS Positive ESI Source LC->MS MSMS Tandem Mass Spectrometer (MRM Mode) MS->MSMS Data Data Processing & Quantification MSMS->Data Signal Acquisition

Caption: Overall LC-MS/MS workflow for ACTH (18-39) analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: ACTH (18-39) human, ≥97% purity (e.g., Sigma-Aldrich).[11] Stable isotope-labeled ACTH (18-39) is recommended as an internal standard (IS).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (e.g., LiChrosolv® or equivalent).

  • Additives: Formic acid (FA, >99% purity), Trifluoroacetic acid (TFA, HPLC grade).[12]

  • SPE Device: Reversed-phase polymeric SPE cartridges or 96-well plates (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • Collection Tubes: Low-binding polypropylene tubes.[9]

  • Plasma: Human plasma collected in K2-EDTA tubes, with added protease inhibitors, stored at -80°C.[12]

Standard and QC Sample Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~1 mg of ACTH (18-39) standard and dissolve in an appropriate solvent (e.g., 1 mL of 0.1% FA in water) to create a primary stock.

  • Working Stocks: Prepare a series of working stock solutions by serially diluting the primary stock with 50:50 ACN/water.

  • Calibration Curve & QCs: Spike the working stocks into a surrogate matrix (e.g., charcoal-stripped plasma or 4% BSA in PBS) to prepare calibration standards (e.g., 10-5000 pg/mL) and quality control (QC) samples (Low, Mid, High).

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: This SPE protocol is designed to first remove proteins, then bind the moderately hydrophobic peptide to a reversed-phase sorbent while washing away polar interferences (salts) and less-retained non-polar interferences (lipids), and finally elute the concentrated peptide in a small volume of organic solvent.[13]

  • Pre-treatment: Thaw plasma samples on ice. In a low-binding tube, add 3 volumes of cold ACN containing 1% FA to 1 volume of plasma (e.g., 600 µL ACN to 200 µL plasma). Add the internal standard. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with at least 2 volumes of 0.1% TFA in water to reduce the organic content and ensure peptide binding to the SPE sorbent.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1% TFA in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Pass 1 mL of 0.1% TFA in water to remove salts and other highly polar interferences.

    • Wash 2: Pass 1 mL of 5% ACN / 95% water with 0.1% TFA to remove less-retained interferences.

  • Elution: Elute the peptide with 2 x 0.5 mL of 60% ACN / 40% water with 0.1% FA into a clean low-binding collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% A / 5% B). Vortex and transfer to an autosampler vial.

spe_protocol cluster_spe SPE Cartridge Steps Start Plasma + IS Pretreat 1. Protein Precipitation (ACN + FA) & Centrifuge Start->Pretreat Dilute 2. Dilute Supernatant (with 0.1% TFA) Pretreat->Dilute Condition 3. Condition (MeOH then 0.1% TFA) Dilute->Condition Load 4. Load Sample Condition->Load Wash1 5. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 6. Wash 2 (Low Organic Wash) Wash1->Wash2 Elute 7. Elute Peptide (High Organic Eluent) Wash2->Elute End Evaporate & Reconstitute for LC-MS Elute->End

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

LC-MS/MS Method Parameters

The following tables provide a starting point for the LC-MS/MS method. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard for peptide separations, offering good retention and resolution.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting the peptide.
Flow Rate 0.4 mL/min Suitable for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 10 µL

| Gradient | 5% B to 60% B over 5 min | A typical gradient for eluting peptides of this size. |

Table 2: Example LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95.0 5.0
0.5 95.0 5.0
5.0 40.0 60.0
5.1 5.0 95.0
6.0 5.0 95.0
6.1 95.0 5.0

| 8.0 | 95.0 | 5.0 |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray (ESI), Positive Peptides readily form positive ions by accepting protons.
Precursor Ion (Q1) m/z 822.7 [M+3H]³⁺ This triply charged ion is reported to be abundant for ACTH (18-39).[1][8]
Product Ion (Q3) To be determined empirically Infuse standard to find the most stable and intense fragment ion.
Quantifier Ion Most intense, stable product ion
Qualifier Ion Second most intense product ion Used for identity confirmation.
Collision Gas Argon
Collision Energy Optimize via infusion Typically 15-40 eV for peptides of this size and charge state.

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak. |

Note on MRM Transitions: The monoisotopic mass of ACTH (18-39) is 2464.2 Da.[14] The [M+3H]³⁺ precursor ion would have an m/z of (2464.2 + 3)/3 = 822.4. The selection of m/z 822.7 allows for slight mass shifts. The optimal product ions (transitions) must be determined by infusing a pure standard of ACTH (18-39) into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragments.

Data Analysis and Troubleshooting

  • Calibration: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a linear regression with 1/x² weighting.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calculated concentrations of calibrators and QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Table 4: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low/No Signal Poor peptide recovery during SPE. Adsorption to surfaces. Insufficient ionization. Use low-binding tubes. Ensure SPE solvent pH is appropriate for binding/elution. Optimize MS source parameters (gas flows, temps).
Poor Peak Shape Column degradation. Inappropriate mobile phase. Secondary interactions. Use a new column. Ensure mobile phase pH is low (~2.7 with 0.1% FA). Add a small amount of TFA (0.01%) to mobile phases to act as an ion-pairing agent.[1]
High Background Contaminated solvents or reagents. Matrix effects from plasma. Carryover in autosampler. Use fresh, high-purity solvents. Optimize SPE wash steps. Implement a robust autosampler wash protocol.

| High Variability | Inconsistent sample preparation. Peptide instability in matrix. | Automate SPE if possible. Keep samples on ice and process quickly. Ensure protease inhibitors are used. |

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the quantification of ACTH (18-39) in human plasma. By combining an efficient solid-phase extraction protocol with optimized reversed-phase chromatography and tandem mass spectrometry, this method overcomes the inherent challenges of endogenous peptide analysis. This protocol serves as a reliable foundation for researchers requiring accurate measurement of this important neuropeptide in complex biological matrices.

References

  • An improved sample preparation method for the sensitive detection of peptides by MALDI-MS. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Adrenocorticotropic Hormone. University of Iowa Health Care. [Link]

  • ACTH Structure and Function. Frontiers in Endocrinology. [Link]

  • ACTH (18-39) Human. SB PEPTIDE. [Link]

  • An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. SciSpace. [Link]

  • Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. J-Stage. [Link]

  • Physiology, Adrenocorticotropic Hormone (ACTH). StatPearls, National Center for Biotechnology Information. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. ResearchGate. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Improving sensitivity and selectivity of human ACTH[1–39] quantitation using online size exclusion chromatography and antibody-free LC-HRMS. Taylor & Francis Online. [Link]

  • Reversed-phase high-performance liquid chromatography of neuropeptides related to adrenocorticotropin. DSpace@Utrecht University Repository. [Link]

  • Generation of Highly Charged Peptide and Protein Ions by Atmospheric Pressure Matrix-Assisted Infrared Laser Desorption/Ionization Ion Trap Mass Spectrometry. ACS Publications. [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies via YouTube. [Link]

Sources

Application

Application Notes and Protocols for the ACTH (18-39) ELISA Kit: A Guide to Specificity and Cross-Reactivity Assessment

Authored by a Senior Application Scientist Introduction: The Significance of Specifically Measuring ACTH (18-39) Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone central to the hypothalamic-pituitary...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Specifically Measuring ACTH (18-39)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone central to the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to release glucocorticoids.[1][2] However, ACTH is not a monolithic entity. It is derived from a larger precursor protein, pro-opiomelanocortin (POMC), which is processed into a cascade of biologically active peptides.[3][4][5] One such peptide is ACTH (18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP).[6][7] This 22-amino acid fragment is generated from the cleavage of full-length ACTH (1-39).[6][8] While the physiological roles of ACTH (18-39) are still under investigation, emerging evidence suggests its involvement in functions distinct from the classic steroidogenic actions of ACTH (1-39), including potential roles as an insulin secretagogue and in neurological processes.[6]

The Origin of a Cross-Reactivity Challenge: The POMC Processing Pathway

The potential for cross-reactivity in an ACTH (18-39) immunoassay is rooted in the biosynthetic pathway of the peptide itself. The POMC gene encodes a large precursor protein that undergoes tissue-specific post-translational modifications by prohormone convertases.[3][9][10] This enzymatic cleavage generates a variety of peptides with overlapping amino acid sequences.

POMC_Processing POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 Beta_LPH β-Lipotropin POMC->Beta_LPH PC1/3 ACTH_full ACTH (1-39) Pro_ACTH->ACTH_full PC1/3 N_POMC N-terminal POMC Fragment Pro_ACTH->N_POMC Gamma_LPH γ-Lipotropin Beta_LPH->Gamma_LPH Beta_Endorphin β-Endorphin Beta_LPH->Beta_Endorphin Alpha_MSH α-MSH (ACTH 1-13) ACTH_full->Alpha_MSH PC2 CLIP ACTH (18-39) / CLIP ACTH_full->CLIP PC2

Figure 1: Simplified POMC Processing Pathway. This diagram illustrates the enzymatic cleavage of POMC into various bioactive peptides, including ACTH (1-39) and its subsequent processing into α-MSH and ACTH (18-39) (CLIP). The shared precursor highlights the potential for antibody cross-reactivity.

This shared lineage means that antibodies raised against ACTH (18-39) could potentially recognize and bind to other POMC-derived peptides that share structural similarities or epitopes, such as the full-length ACTH (1-39).[6] This phenomenon, known as cross-reactivity, can lead to an overestimation of the true concentration of ACTH (18-39) in a sample, compromising the accuracy of the results.[7][11] Therefore, a rigorous assessment of the ELISA kit's specificity is not just a quality control measure but a fundamental aspect of experimental validation.

Principle of the Competitive ELISA for ACTH (18-39) Quantification

The competitive ELISA is a highly sensitive method for quantifying small molecules like peptides.[5][12][13] In this assay format, the ACTH (18-39) present in the sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) ACTH (18-39) for binding to a limited number of capture antibody sites that are immobilized on the microplate wells.

The fundamental principle is an inverse relationship between the concentration of ACTH (18-39) in the sample and the signal generated.

  • High concentration of ACTH (18-39) in the sample: The native, unlabeled peptide will outcompete the labeled peptide for binding to the capture antibody. This results in less labeled peptide being bound and, consequently, a weaker signal.

  • Low concentration of ACTH (18-39) in the sample: More of the labeled peptide will be able to bind to the capture antibody, leading to a stronger signal.

Competitive_ELISA cluster_high High Sample [ACTH (18-39)] cluster_low Low Sample [ACTH (18-39)] Ab Capture Ab Sample_Ag_H Sample Peptide Ab->Sample_Ag_H Labeled_Ag_H Labeled Peptide Labeled_Ag_H->Ab Blocked Substrate_H Substrate Product_Low Low Signal Substrate_H->Product_Low Enzyme Ab_L Capture Ab Labeled_Ag_L Labeled Peptide Ab_L->Labeled_Ag_L Sample_Ag_L Sample Peptide Sample_Ag_L->Ab_L Minimal Substrate_L Substrate Product_High High Signal Substrate_L->Product_High Enzyme

Figure 2: Principle of Competitive ELISA. This diagram illustrates the competitive binding process in samples with high and low concentrations of the target analyte, ACTH (18-39).

Assessing Cross-Reactivity: A Step-by-Step Protocol

The following protocol provides a robust framework for determining the cross-reactivity of the ACTH (18-39) ELISA kit with other structurally related peptides. The goal is to quantify the extent to which these other peptides can interfere with the accurate measurement of ACTH (18-39).

1. Materials and Reagents:

  • ACTH (18-39) ELISA Kit (including pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)

  • Purified ACTH (18-39) standard (for reference)

  • Purified, potentially cross-reacting peptides:

    • ACTH (1-39), human

    • ACTH (1-24), human

    • α-Melanocyte-Stimulating Hormone (α-MSH)

    • β-Endorphin

    • Other relevant POMC-derived peptides

  • Assay buffer (as provided in the kit or a recommended equivalent)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 450 nm).

2. Experimental Procedure:

Step 2.1: Reagent Preparation

  • Prepare all reagents as instructed in the ELISA kit manual.

  • Allow all reagents to reach room temperature before use.

Step 2.2: Preparation of Standard Curves

  • ACTH (18-39) Standard Curve: Prepare a serial dilution of the ACTH (18-39) standard provided in the kit to generate a standard curve. The concentration range should be appropriate to determine the 50% binding point (IC50).

  • Cross-Reactant Standard Curves: For each potentially cross-reacting peptide, prepare a separate serial dilution in the assay buffer. The concentration range for these peptides should be broad, typically extending to much higher concentrations than the ACTH (18-39) standard, to accurately determine their IC50.

Step 2.3: Assay Protocol

  • Add standards, controls, and samples (in this case, the dilutions of the potentially cross-reacting peptides) to the appropriate wells of the microplate as per the kit's instructions.

  • Follow the incubation times, washing steps, and addition of detection antibody and substrate as detailed in the ELISA kit manual.

  • After the final incubation with the substrate, add the stop solution to each well.

  • Immediately read the absorbance of each well using a microplate reader at the specified wavelength.

3. Data Analysis and Interpretation:

Step 3.1: Generation of Standard Curves

  • For each standard curve (ACTH (18-39) and each potential cross-reactant), plot the absorbance (OD) on the y-axis against the corresponding peptide concentration on the x-axis (log scale).

  • Perform a sigmoidal dose-response (variable slope) curve fit for each dataset.

Step 3.2: Determination of IC50 Values

  • From the curve fit for each peptide, determine the concentration that results in 50% of the maximum binding (IC50). This is the concentration of the peptide that displaces 50% of the labeled peptide from the capture antibody.

Step 3.3: Calculation of Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of ACTH (18-39) / IC50 of Cross-Reacting Peptide) x 100

4. Presentation of Results:

The cross-reactivity data should be summarized in a clear and concise table.

Peptide TestedIC50 (ng/mL)% Cross-Reactivity
ACTH (18-39) 0.5 100%
ACTH (1-39)501.0%
ACTH (1-24)>1000<0.05%
α-MSH>1000<0.05%
β-Endorphin>1000<0.05%

Table 1: Representative Cross-Reactivity Data for an ACTH (18-39) ELISA Kit. The data presented here is hypothetical and serves as an example of how to report cross-reactivity findings.

Interpretation of Results:

  • A high-quality, specific ACTH (18-39) ELISA kit should exhibit 100% reactivity with ACTH (18-39) and very low to negligible cross-reactivity with other related peptides.

  • In the example above, the kit shows minimal cross-reactivity with full-length ACTH (1-39) and virtually no cross-reactivity with other POMC-derived peptides. This would indicate a highly specific assay suitable for the accurate quantification of ACTH (18-39).

  • If significant cross-reactivity is observed with a particular peptide, it is crucial to consider the physiological or pathological concentrations of that interfering peptide in the samples being analyzed. High levels of a cross-reacting peptide could lead to erroneously elevated ACTH (18-39) measurements.

Troubleshooting Common Cross-Reactivity Issues

Issue Potential Cause Recommended Action
High background signal Insufficient blocking or washing.Ensure all blocking and washing steps are performed according to the protocol. Increase the number of wash cycles.
Poor standard curve Pipetting errors, improper reagent preparation, or expired reagents.Use calibrated pipettes and fresh tips for each standard. Ensure all reagents are prepared correctly and are within their expiry date.
Unexpectedly high cross-reactivity The antibody used in the kit has poor specificity. The cross-reacting peptide preparation is impure.Contact the kit manufacturer to discuss the specificity data. If possible, source the cross-reacting peptides from a different, reputable supplier to rule out contamination.

Conclusion: Ensuring Confidence in Your ACTH (18-39) Measurements

The specific and accurate measurement of ACTH (18-39) is critical for advancing our understanding of its physiological and pathological roles. Due to its origin from the complex processing of POMC, the potential for cross-reactivity with other structurally similar peptides is a significant consideration when using an ELISA-based quantification method. By following the detailed protocol for assessing cross-reactivity outlined in these application notes, researchers can rigorously validate the specificity of their ACTH (18-39) ELISA kit. This essential validation step ensures the integrity and reliability of the experimental data, ultimately leading to more robust and reproducible scientific findings.

References

  • Corticotropin-like intermediate peptide - Wikipedia. [URL: https://en.wikipedia.
  • POMC: The Physiological Power of Hormone Processing. [URL: https://journals.physiology.org/doi/full/10.1152/physrev.00008.2015]
  • Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049265/]
  • Adrenocorticotropic Hormone (ACTH) Test System Product Code - Monobind Inc. [URL: https://www.monobind.com/wp-content/uploads/2023/07/9025-300-ACTH-INS-US-2023-07-25.pdf]
  • Mouse Rat ACTH ELISA Kit (ARG82266) - Arigo biolaboratories. [URL: https://www.arigobio.
  • How to perform competitive ELISA? - LifeTein. [URL: https://www.lifetein.com/competitive-elisa-protocol-peptides/]
  • Gene structure and post-translational processing of proopiomelanocortin... - ResearchGate. [URL: https://www.researchgate.net/figure/Gene-structure-and-post-translational-processing-of-proopiomelanocortin-POMC-POMC-in_fig1_221915905]
  • ACTH ELISA. [URL: https://www.mdbioproducts.com/wp-content/uploads/2022/07/M046006.R0621.pdf]
  • Characterisation of monoclonal antibodies to adrenocorticotrophin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2582058/]
  • Solutions to immunoassay interference, cross reactivity and other challenges. [URL: https://www.gyrosproteintechnologies.com/solutions-to-immunoassay-interference-cross-reactivity-and-other-challenges]
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/antibody-cross-reactivity]
  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842145/]
  • Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1513222/]
  • (PDF) A new generation IRMA for ACTH with improved specificity: Validation in various physiological and pathological conditions - ResearchGate. [URL: https://www.researchgate.
  • What is Competitive ELISA - Genemedi. [URL: https://www.genemedi.net/i/competitive-elisa]
  • ALD1613, a Novel Long-Acting Monoclonal Antibody to Control ACTH-Driven Pharmacology | Endocrinology | Oxford Academic. [URL: https://academic.oup.com/endo/article/158/11/3843/4158102]
  • Technical Guide for ELISA - Protocols - SeraCare. [URL: https://www.seracare.
  • Human ACTH(Adrenocorticotropic Hormone) ELISA Kit (E-EL-H0137) - Elabscience. [URL: https://www.elabscience.com/p-human_acth_adrenocorticotropic_hormone_elisa_kit-158.html]
  • Direct ELISA Experimental Protocol - Creative Diagnostics. [URL: https://www.creative-diagnostics.com/direct-elisa-protocol.htm]
  • DetectX® Adrenocorticotropic Hormone (ACTH) - Arbor Assays. [URL: https://www.arborassays.com/wp-content/uploads/2024/03/K072-H-WEB-240311.pdf]
  • Anti-ACTH antibody produced in rabbit (A1927) - Datasheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/391/a1927.pdf]
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953112/]
  • ACTH [18-39] Antibody - Abbiotec. [URL: https://www.abbiotec.com/acth-18-39-antibody]
  • ELISA technical guide and protocols - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/content/dam/LifeTech/global/technical-reference-library/protein-expression-support-center/pierce-protein-methods/elisa-technical-guide-protocols.pdf]

Sources

Method

A Researcher's Guide to Characterizing ACTH (18-39) Signaling: A Dual-Mode cAMP Assay Protocol

An Application Guide by Gemini Scientific Abstract Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from proopiomelanocortin (POMC) that plays a central role in the stress response by stimulating cor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from proopiomelanocortin (POMC) that plays a central role in the stress response by stimulating cortisol production.[1][2] This action is mediated by the melanocortin-2 receptor (MC2R), a Gs-coupled receptor whose activation leads to a robust increase in the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] The proteolytic processing of ACTH also yields smaller fragments, including ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP).[6][7][8] Unlike its full-length precursor, the precise receptor target and signaling mechanism of ACTH (18-39) remain subjects of scientific investigation. Reports in the literature are varied, suggesting potential weak agonist activity at some melanocortin receptors (MC1R, MC3R, MC4R) or possible antagonist functions.[][10][11]

Given this ambiguity, a standard "receptor activation" protocol is insufficient. A rigorous scientific approach requires a protocol designed to interrogate the unknown. This guide provides a comprehensive framework for characterizing the functional activity of ACTH (18-39) at melanocortin receptors using a highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF)-based cAMP assay. We present detailed, step-by-step protocols for testing ACTH (18-39) in both agonist mode (to detect direct stimulation of cAMP) and antagonist mode (to detect inhibition of a known agonist's activity). This dual-mode strategy provides a self-validating system to elucidate the true pharmacological nature of this enigmatic peptide.

The Scientific Foundation: Why a cAMP Assay?

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and primary drug targets.[12] Many of these, including the melanocortin receptor family, signal by modulating the intracellular concentration of cAMP.[13]

  • Gs (stimulatory) coupling: Ligand binding activates the Gs alpha subunit, which stimulates the enzyme adenylyl cyclase to convert ATP into cAMP. This leads to an increase in intracellular cAMP.

  • Gi (inhibitory) coupling: Ligand binding activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Therefore, measuring intracellular cAMP is a direct and robust method for quantifying the functional response of Gs and Gi-coupled GPCRs.[12]

Assay Principle: HTRF-Based Competitive Immunoassay

This protocol utilizes the HTRF (Homogeneous Time-Resolved Fluorescence) technology, a robust fluorescence resonance energy transfer (FRET)-based method ideal for high-throughput screening.[14][15] The principle is a competitive immunoassay:

  • Reagents: The assay uses two key detection components: a europium cryptate-labeled anti-cAMP antibody (the FRET donor) and a d2-labeled cAMP analog (the FRET acceptor).[16]

  • Competition: Following cell stimulation and lysis, the native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the limited number of cryptate-labeled antibodies.[14][16]

  • Signal Detection:

    • Low Cellular cAMP: The d2-cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor results in a high FRET signal at 665 nm.

    • High Cellular cAMP: The native cAMP outcompetes the d2-cAMP analog, preventing the FRET pairing. This results in a low FRET signal at 665 nm.

The resulting HTRF signal is inversely proportional to the concentration of cAMP in the sample.[15]

HTRF_Principle cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP Ab Anti-cAMP Ab (Eu-Cryptate Donor) d2_cAMP d2-cAMP (Acceptor) Ab->d2_cAMP Binding Result1 High FRET Signal d2_cAMP->Result1 Cell_cAMP Cellular cAMP Ab2 Anti-cAMP Ab (Eu-Cryptate Donor) Cell_cAMP->Ab2 Competitive Binding Result2 Low FRET Signal Ab2->Result2 d2_cAMP2 d2-cAMP (Acceptor)

Caption: Principle of the competitive HTRF cAMP assay.

Experimental Design: A Strategy for Interrogation

To definitively characterize ACTH (18-39), a robust experimental design is paramount. This involves selecting an appropriate cell system and designing assays to test for all likely pharmacological activities.

Cell System Selection

The choice of cell line is critical for obtaining clean, interpretable data. Since the endogenous expression of melanocortin receptors can be low or absent in common laboratory cell lines, a recombinant system is highly recommended.

Cell LineAdvantagesDisadvantagesRecommended Use
HEK293 High transfection efficiency, easy to culture, robust protein expression.[17][18]Can have endogenous receptor expression that may interfere.Ideal for transient transfection and initial screening of multiple receptors.
CHO-K1 Low endogenous GPCR expression, well-characterized for GPCR assays, industry standard.[19][20][21][22]Can be harder to transfect than HEK293 cells.Gold standard for developing stable cell lines for pharmacology studies.

Recommendation: For this protocol, we will describe the use of HEK293 or CHO-K1 cells stably or transiently expressing a single human melanocortin receptor subtype (e.g., MC1R, MC3R, MC4R, or MC5R). This allows the effect of ACTH (18-39) to be attributed to a specific receptor target.

The Dual-Mode Assay Logic

Because the activity of ACTH (18-39) is unknown, we must test for two primary functions: agonism and antagonism.

Assay_Logic cluster_modes cluster_agonist_outcomes Agonist Mode Outcomes cluster_antagonist_outcomes Antagonist Mode Outcomes start Characterize ACTH (18-39) at a specific MCR agonist_mode Protocol 1: Agonist Mode Assay start->agonist_mode antagonist_mode Protocol 2: Antagonist Mode Assay start->antagonist_mode gs_agonist cAMP ↑ Conclusion: Gs Agonist agonist_mode->gs_agonist Test with ACTH(18-39) alone gi_agonist cAMP ↓ (from Forskolin) Conclusion: Gi Agonist agonist_mode->gi_agonist no_effect_ago No Change in cAMP Conclusion: Not an Agonist agonist_mode->no_effect_ago antagonist Blocks Agonist-Induced cAMP ↑ Conclusion: Antagonist antagonist_mode->antagonist Pre-treat with ACTH(18-39), then add known Agonist no_effect_ant No Effect on Agonist Response Conclusion: Not an Antagonist antagonist_mode->no_effect_ant

Caption: Logical workflow for characterizing ACTH (18-39) activity.

Detailed Methodologies and Protocols

Materials:

  • HEK293 or CHO-K1 cells expressing the melanocortin receptor of interest.

  • Cell Culture Medium (e.g., DMEM or Ham's F12 with 10% FBS, Pen/Strep).[23]

  • ACTH (18-39), human (vendor-sourced, high purity).

  • Known MCR agonist (e.g., α-MSH for MC1R, MC3-5R; ACTH (1-24) for MC2R).

  • Forskolin (for Gi-coupled assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[24]

  • HTRF cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit or Cisbio cAMP Dynamic 2).

  • White, low-volume 384-well assay plates.

  • HTRF-compatible microplate reader.

Protocol 1: Cell Preparation and Seeding
  • Culture Cells: Maintain the recombinant cell line according to standard protocols (37°C, 5% CO2).[21][23] Passage cells before they reach confluence to ensure they remain healthy.

  • Harvesting: The day before the assay, harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter and assess viability.

  • Seeding: Dilute the cells in fresh culture medium and seed them into a white, 384-well plate. The optimal cell density must be determined empirically but typically ranges from 2,000 to 10,000 cells per well.[25] Allow cells to adhere and recover overnight.

Protocol 2: Agonist Mode Assay

This protocol determines if ACTH (18-39) can directly modulate cAMP levels.

  • Prepare Stimulation Buffer: Use a buffered salt solution (e.g., HBSS) containing a PDE inhibitor like 0.5 mM IBMX.[24]

  • Prepare Ligand Plate: Create a serial dilution of ACTH (18-39) in Stimulation Buffer. A typical concentration range would be from 1 pM to 10 µM. Include a "buffer only" control (basal) and a positive control (known agonist).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add the prepared ligands from the ligand plate to the cell plate.

    • Incubate at room temperature for 30 minutes.[26]

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for your chosen HTRF kit, add the lysis buffer containing the HTRF detection reagents (Eu-Cryptate anti-cAMP antibody and d2-labeled cAMP).[24][25]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Protocol 3: Antagonist Mode Assay (for Gs-coupled Receptors)

This protocol determines if ACTH (18-39) can block the action of a known agonist.

  • Determine Agonist EC80: First, run an agonist dose-response curve for your known agonist (e.g., α-MSH) as described in Protocol 2. From this curve, determine the concentration that gives 80% of the maximal response (the EC80). This concentration will be used for stimulation.

  • Prepare Antagonist Plate: Create a serial dilution of ACTH (18-39) in Stimulation Buffer (e.g., 1 pM to 10 µM).

  • Prepare Agonist Plate: Prepare the known agonist at 2x its final EC80 concentration in Stimulation Buffer.

  • Cell Pre-incubation:

    • Remove culture medium from the cell plate.

    • Add the ACTH (18-39) serial dilutions to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation:

    • Add the prepared agonist solution to all wells (except for basal control wells).

    • Incubate at room temperature for 30 minutes.

  • Lysis, Detection, and Reading: Proceed as described in steps 4 and 5 of Protocol 2.

Note on Gi Assays: To test for Gi agonism or antagonism, the protocol is modified by adding a step to stimulate basal cAMP production with a low concentration of forskolin (typically 1-10 µM) during the stimulation phase.[27] A Gi agonist will cause a decrease in this forskolin-stimulated cAMP level. A Gi antagonist will block this decrease.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[15]

  • Generate Standard Curve: Use the HTRF ratios from the cAMP standards (provided in the kit) to generate a standard curve. Plot the HTRF ratio versus the known cAMP concentration.

  • Convert Ratios to cAMP: Use the standard curve to convert the HTRF ratio from your experimental wells into pmol/well of cAMP.

  • Plot Dose-Response Curves: Plot the cAMP concentration against the log of the ligand concentration. Use a non-linear regression model (e.g., "log(agonist) vs. response" or "log(inhibitor) vs. response") in a program like GraphPad Prism to fit the data.

  • Determine Pharmacological Parameters:

    • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.

    • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response.

Interpreting Your Results
Observed OutcomeInterpretationConclusion on ACTH (18-39)
Agonist Mode: Dose-dependent increase in cAMP.The peptide directly activates a Gs-coupled pathway.Gs Agonist
Agonist Mode: Dose-dependent decrease in forskolin-stimulated cAMP.The peptide directly activates a Gi-coupled pathway.Gi Agonist
Agonist Mode: No significant change in cAMP across the dose range.The peptide does not directly modulate adenylyl cyclase activity.Not an Agonist
Antagonist Mode: Dose-dependent inhibition of the known agonist's response.The peptide blocks the agonist from binding and activating the receptor.Antagonist
Antagonist Mode: No effect on the known agonist's response.The peptide does not interfere with the agonist's ability to activate the receptor.Not an Antagonist

Concluding Remarks

The pharmacology of peptide fragments can be complex and deviate significantly from their parent hormones. For a ligand with an unconfirmed mechanism like ACTH (18-39), assuming a singular function can lead to misinterpretation of data. By employing a dual-mode assay strategy that systematically tests for both agonism and antagonism, researchers can achieve a definitive and trustworthy characterization. This application guide provides the foundational principles and detailed protocols to empower scientists to confidently explore the signaling pathways of ACTH (18-39) and other novel ligands at melanocortin and other GPCRs.

References

  • Revvity. (n.d.). HTRF cAMP Gi Detection Kit, 1,000 Assay Points.
  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay.
  • Cisbio. (2007, May). HTRF® package insert cAMP HiRange.
  • Wang, T., Li, Z., & Cvijic, M. E. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Schematic illustration of the assay principle of the HTRF cAMP assay. In Probe Reports from the NIH Molecular Libraries Program.
  • PerkinElmer. (n.d.). LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors.
  • Revvity. (n.d.). LANCE™ Ultra cAMP Kit.
  • SB PEPTIDE. (n.d.). ACTH (18-39) Human.
  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Wikipedia. (n.d.). Adrenocorticotropic hormone.
  • Hornsby, P. J. (n.d.). The mechanism of action of ACTH in the adrenal cortex. Scholars @ UT Health San Antonio.
  • Bio-protocol. (2023, November 6). GPCR deorphanization assay in HEK-293 cells.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human OXER1 Gi Cell-Based Assay Kit (CHO-K1).
  • BOC Sciences. (n.d.). Melanocortin Agonists & Antagonists.
  • Revvity. (n.d.). LANCE Ultra cAMP Assay development guidelines.
  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • Dattani, R., & Gibson, M. (2020, June 13). ACTH Action on the Adrenals. In Endotext. National Center for Biotechnology Information.
  • ResearchGate. (2024, May 31). GPCR deorphanization assay in HEK-293 cells.
  • MySkinRecipes. (n.d.). Adrenocorticotropic Hormone(ACTH)(18-39), human TFA.
  • Wikipedia. (n.d.). Corticotropin-like intermediate peptide.
  • Ghannam, M., & Tadi, P. (2025, December 1). Physiology, Adrenocorticotropic Hormone (ACTH). In StatPearls. National Center for Biotechnology Information.
  • Dores, R. M. (2017, February 8). ACTH Structure and Function. Frontiers in Endocrinology.
  • Griep, E. N., et al. (2010).
  • Medical Dictionary. (n.d.). Corticotropin-Like Intermediate Lobe Peptide.
  • Puck, T. T., et al. (1958). Genetics of Somatic Mammalian Cells. III. Long-term Cultivation of Euploid Cells from Human and Animal Subjects. Journal of Experimental Medicine.
  • ATCC. (n.d.). CHO-K1 (ATCC CCL-61).
  • European Collection of Authenticated Cell Cultures. (n.d.). Cell line profile: CHO-K1.
  • MedChemExpress. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human.
  • Bachem. (2019, September 30). Melanocortin peptides and their receptors.
  • Syed, F. F., & Smith, T. P. (2010). ACTH is a potent regulator of gene expression in human adrenal cells. Journal of Molecular Endocrinology, 45(2), 59-68.

Sources

Application

Application Notes and Protocols for Assessing the Anti-Inflammatory Effects of ACTH (18-39)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Anti-Inflammatory Potential of a Pro-Opiomelanocortin Fragment Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anti-Inflammatory Potential of a Pro-Opiomelanocortin Fragment

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating cortisol production via the hypothalamic-pituitary-adrenal (HPA) axis. However, extensive research has revealed that ACTH and other peptides derived from its precursor, pro-opiomelanocortin (POMC), possess significant anti-inflammatory and immunomodulatory functions that are independent of glucocorticoid release.[1] These effects are mediated through a family of G protein-coupled receptors known as the melanocortin receptors (MCRs).

This document focuses on a specific fragment of ACTH, the C-terminal peptide ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP).[2] While full-length ACTH (1-39) and the N-terminal fragment α-melanocyte-stimulating hormone (α-MSH) have been more extensively studied for their anti-inflammatory properties, evidence suggests that ACTH (18-39) also contributes to the immunomodulatory landscape of the melanocortin system. This application note provides a comprehensive guide for researchers to investigate and characterize the anti-inflammatory effects of ACTH (18-39), detailing its mechanism of action and providing robust protocols for in vitro and in vivo assessment.

Mechanism of Action: Targeting the Melanocortin 3 Receptor (MC3R)

The anti-inflammatory effects of melanocortin peptides are primarily mediated through their interaction with melanocortin receptors, particularly the Melanocortin 3 Receptor (MC3R), which is expressed on various immune cells, including macrophages and lymphocytes, as well as in the central nervous system.[3] While ACTH (1-39) can bind to all five MCRs, ACTH (18-39) exhibits a more selective, albeit weaker, agonist activity at MC1R, MC3R, and MC4R, with minimal activity at the MC2R responsible for steroidogenesis.[4] This distinction is crucial as it suggests that any observed anti-inflammatory effects of ACTH (18-39) are likely independent of cortisol production.

Activation of MC3R by melanocortin peptides initiates a signaling cascade that ultimately suppresses inflammatory responses. A key downstream effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.[1] By inhibiting NF-κB, melanocortins can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Furthermore, melanocortin signaling has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in monocytes.[5]

The proposed anti-inflammatory mechanism of ACTH (18-39) is centered on its ability to act as an agonist at the MC3R, thereby modulating cytokine production through the inhibition of NF-κB signaling pathways.

Signaling Pathway of ACTH (18-39) Mediated Anti-Inflammation

ACTH18_39_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH(18-39) ACTH(18-39) MC3R MC3R ACTH(18-39)->MC3R Binds to AC Adenylyl Cyclase MC3R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NF_kappa_B_I_kappa_B NF-κB-IκB Complex PKA->NF_kappa_B_I_kappa_B Inhibits IκB Kinase Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PKA->Anti_inflammatory_Genes Promotes Transcription I_kappa_B IκB NF_kappa_B NF-κB (p65/p50) NF_kappa_B_I_kappa_B->NF_kappa_B Release NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation DNA DNA NF_kappa_B_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Decreased Transcription

Caption: Proposed signaling pathway for the anti-inflammatory effects of ACTH (18-39).

Experimental Protocols

To rigorously assess the anti-inflammatory properties of ACTH (18-39), a combination of in vitro and in vivo models is recommended.

In Vitro Assessment: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This protocol utilizes lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation. The primary endpoint is the quantification of pro-inflammatory cytokine release.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

in_vitro_workflow start Culture and Differentiate Macrophage Cell Line (e.g., RAW 264.7 or THP-1) pretreatment Pre-treat with various concentrations of ACTH (18-39) start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 4-24 hours stimulation->incubation collection Collect Supernatant incubation->collection analysis Quantify Cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA collection->analysis data_analysis Data Analysis (IC50 determination) analysis->data_analysis in_vivo_workflow acclimatization Acclimatize Animals (e.g., Wistar rats or Swiss albino mice) grouping Group and Fast Animals acclimatization->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer ACTH (18-39) or Vehicle (i.p. or s.c.) baseline->treatment induction Induce Inflammation with Carrageenan Injection treatment->induction measurement Measure Paw Volume at Regular Intervals (1-5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for assessing the in vivo anti-inflammatory effects of ACTH (18-39).

Step-by-Step Protocol:

  • Animals and Acclimatization:

    • Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Grouping and Fasting:

    • Randomly divide the animals into groups (n=6-8 per group):

      • Group 1: Normal Control (no treatment, no carrageenan)

      • Group 2: Carrageenan Control (vehicle + carrageenan)

      • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan)

      • Group 4-6: Test Groups (different doses of ACTH (18-39) + carrageenan)

    • Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration:

    • Administer ACTH (18-39) intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.1 to 10 mg/kg.

    • Administer the vehicle (saline) to the control groups and the positive control drug (Indomethacin) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal (except the normal control group).

  • Paw Volume Measurement:

    • Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Outcomes and Data Interpretation:

A significant and dose-dependent reduction in carrageenan-induced paw edema in the groups treated with ACTH (18-39) compared to the control group will confirm its in vivo anti-inflammatory activity.

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3 hours% Inhibition of Edema
Normal Control-0.05 ± 0.01-
Carrageenan ControlVehicle0.85 ± 0.070
Positive ControlIndomethacin (10)0.35 ± 0.0458.8
ACTH (18-39)0.10.78 ± 0.068.2
ACTH (18-39)10.62 ± 0.0527.1
ACTH (18-39)100.45 ± 0.04*47.1

*Table 2: Representative data for the effect of ACTH (18-39) on carrageenan-induced paw edema in rats. p < 0.05 compared to Carrageenan Control.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive assessment of the anti-inflammatory effects of ACTH (18-39). By elucidating its interaction with the melanocortin 3 receptor and its downstream effects on cytokine production, researchers can gain valuable insights into the therapeutic potential of this endogenous peptide. The successful execution of these in vitro and in vivo studies will contribute to a deeper understanding of the glucocorticoid-independent anti-inflammatory actions of the melanocortin system and may pave the way for the development of novel anti-inflammatory therapeutics.

References

  • MySkinRecipes. Adrenocorticotropic Hormone(ACTH)(18-39), human TFA. [Link]

  • SB PEPTIDE. ACTH (18-39) Human. [Link]

  • Google Patents. WO2015127288A1 - Anti-acth antibodies and use thereof.
  • Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC - PubMed Central. [Link]

  • The renaissance of corticotropin therapy in proteinuric nephropathies - PubMed Central. [Link]

  • Wikipedia. Corticotropin-like intermediate peptide. [Link]

  • ResearchGate. (PDF) Steroidogenesis-Adrenal Cell Signal Transduction. [Link]

  • Anaspec. ACTH (18-39), human (CLIP) - 1 mg. [Link]

  • A synthetic peptide homologous to IL-10 functional domain induces monocyte differentiation to TGF-β+ tolerogenic dendritic cells - PubMed. [Link]

  • Regulation of Tumor Necrosis Factor-α by Peptide Lv in Bone Marrow Macrophages and Synovium - Frontiers. [Link]

  • Pro-opiomelanocortin-derived peptides induce IL-10 production in human monocytes - PubMed. [Link]

  • Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC - PubMed Central. [Link]

  • Dendritic Cell Therapy in Immuno-Oncology: A Potentially Key Component of Anti-Cancer Immunotherapies - MDPI. [Link]

  • POMC: The Physiological Power of Hormone Processing. [Link]

  • Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules - PMC - PubMed Central. [Link]

  • Functional analysis of melanocortin 2 receptor variants and dimer formation. [Link]

  • IL-10-producing monocytes differentiate to alternatively activated macrophages and are increased in atopic patients - PubMed. [Link]

  • ResearchGate. (PDF) IL-10 expression profiling in human monocytes. [Link]

  • ACTH Action on the Adrenals - Endotext - NCBI Bookshelf - NIH. [Link]

  • Interactions between tumor necrosis factor-alpha, hypothalamic corticotropin-releasing hormone, and adrenocorticotropin secretion in the rat - PubMed. [Link]

Sources

Method

Application Notes and Protocols: Receptor Binding Affinity Assay for ACTH (18-39)

Introduction: Unraveling the Enigmatic Role of a C-Terminal ACTH Fragment Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Enigmatic Role of a C-Terminal ACTH Fragment

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating cortisol production in the adrenal cortex.[1][2] This action is mediated through its high-affinity interaction with the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR).[3][4] However, ACTH is also a precursor molecule, proopiomelanocortin (POMC), which gives rise to a variety of biologically active peptides through proteolytic cleavage.[5] Among these is ACTH (18-39), also known as corticotropin-like intermediate lobe peptide (CLIP), a C-terminal fragment whose physiological significance is still under active investigation.[2][5]

While full-length ACTH (1-39) is the canonical ligand for MC2R, understanding the binding characteristics of its fragments, such as ACTH (1-24) and ACTH (18-39), is crucial for dissecting the structure-activity relationships of this important hormone.[2] Emerging research suggests that C-terminal fragments of ACTH may have distinct biological activities, including influencing food intake.[6][7] Therefore, a robust and reliable receptor binding affinity assay for ACTH (18-39) is an indispensable tool for researchers in endocrinology, neuroscience, and drug discovery.

This comprehensive guide provides a detailed protocol for determining the binding affinity of ACTH (18-39) to the human MC2R using a competitive radioligand binding assay. The principles and methodologies described herein are designed to equip researchers with the knowledge to generate high-quality, reproducible data.

The Principle of Competitive Radioligand Binding

The cornerstone of this application is the competitive radioligand binding assay. This technique is a powerful method for characterizing the interaction of unlabeled ligands (the "competitor," in this case, ACTH (18-39)) with a receptor by measuring their ability to displace a radiolabeled ligand (the "radioligand") of known high affinity.[8][9][10]

The assay relies on the principle of mass action. A fixed concentration of radiolabeled ACTH (e.g., [125I]-ACTH) is incubated with a source of MC2R (typically cell membranes expressing the receptor). In the presence of increasing concentrations of unlabeled ACTH (18-39), the binding of the radioligand to the receptor will be progressively inhibited. By quantifying the amount of bound radioligand at each concentration of the competitor, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the unlabeled ligand, providing a quantitative measure of its binding affinity.

dot

Competitive_Binding_Principle Competitive Binding at MC2R cluster_0 Without Competitor cluster_1 With Competitor Receptor MC2R Radioligand [125I]-ACTH Receptor->Radioligand Binding Receptor2 MC2R Competitor ACTH (18-39) Receptor2->Competitor Binding Radioligand2 [125I]-ACTH

Caption: Principle of competitive radioligand binding at the MC2 receptor.

Materials and Reagents

Essential Equipment
  • High-speed refrigerated centrifuge

  • Homogenizer (e.g., Dounce or Polytron)

  • Scintillation counter or gamma counter (depending on the radioisotope)

  • Multi-channel pipettes

  • Incubator or water bath

  • Filtration manifold and vacuum pump

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

Cell Culture and Membrane Preparation
  • HEK293 or CHO cells stably expressing human MC2R and its accessory protein, MRAP.[4][11][12] (Note: Co-expression of MRAP is essential for functional cell surface expression and ligand binding of MC2R.[3][13][14])

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Sucrose solutions (for membrane purification, optional)

Binding Assay Reagents
  • Radioligand: [125I]-Tyr23, Phe2, Nle4-ACTH(1-39) or a similar high-affinity radiolabeled ACTH analog.

  • Competitor: ACTH (18-39), human[1][5][6]

  • Positive Control: Unlabeled ACTH (1-39)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., aprotinin, leupeptin).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid (if using a beta-emitter like 3H)

Detailed Experimental Protocols

Part 1: Preparation of Cell Membranes Expressing MC2R

This protocol describes the preparation of a crude membrane fraction from cultured cells, a critical first step for a robust binding assay.[15]

  • Cell Culture: Grow HEK293 or CHO cells stably co-expressing human MC2R and MRAP to confluency in appropriate culture vessels.

  • Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by gentle scraping in ice-cold PBS.

  • Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a Polytron homogenizer (short bursts on a low setting) on ice. This step is crucial for disrupting the cell membranes and releasing the intracellular contents.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation step to wash the membranes.

  • Final Preparation and Storage: After the final wash, resuspend the membrane pellet in a small volume of binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay in a 96-well format.

  • Assay Setup: Prepare serial dilutions of the competitor, ACTH (18-39), and the positive control, ACTH (1-39), in binding buffer. A typical concentration range for the competitor would be from 10-12 M to 10-5 M.

  • Reaction Mixture: In a 96-well plate, add the following components in order:

    • 25 µL of binding buffer (for total binding) or 25 µL of a high concentration of unlabeled ACTH (1-39) (e.g., 1 µM) for determining non-specific binding.

    • 25 µL of the serially diluted competitor (ACTH (18-39)) or positive control (ACTH (1-39)).

    • 50 µL of the radioligand ([125I]-ACTH) diluted in binding buffer to a final concentration near its Kd value.

    • 100 µL of the cell membrane preparation (the optimal protein concentration should be determined empirically but is typically in the range of 10-50 µg per well).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in wash buffer using a filtration manifold.

  • Washing: Quickly wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials (for beta-emitters) or gamma counter tubes. Add scintillation fluid if necessary and count the radioactivity.

dot

Experimental_Workflow Receptor Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Serial Dilutions of ACTH (18-39) D Add Reagents to 96-well Plate A->D B Prepare Radioligand ([125I]-ACTH) Solution B->D C Thaw MC2R Membrane Preparation C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters to Remove Unbound Radioligand F->G H Quantify Radioactivity (Gamma/Scintillation Counter) G->H I Calculate Specific Binding H->I J Generate Competition Curve (% Bound vs. [Competitor]) I->J K Determine IC50 and Ki J->K

Caption: A streamlined workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Total Binding (TB): Radioactivity in wells with only radioligand and membranes.

    • Non-Specific Binding (NSB): Radioactivity in wells with radioligand, membranes, and a saturating concentration of unlabeled ACTH (1-39).

    • Specific Binding (SB): SB = TB - NSB.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

  • Determine IC50 and Ki:

    • The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value is directly obtained from the fitted competition curve.

    • The Ki (inhibition constant) is a measure of the affinity of the competitor for the receptor. It can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).

Alternative and Advanced Methodologies

While the filtration-based radioligand binding assay is a gold standard, other techniques can also be employed:

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[16][17][18][19][20] In an SPA, the receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to stimulate light emission, which is then detected.

Expected Results and Troubleshooting

Based on existing literature, ACTH (18-39) is expected to have a significantly lower binding affinity for MC2R compared to full-length ACTH (1-39).[7] In some assay systems, ACTH (18-39) may not show any significant displacement of radiolabeled ACTH, even at high concentrations.[7]

Data Summary Table:

LigandReceptorExpected Ki (approximate)Reference
ACTH (1-39)Human MC2RLow nM range[21]
ACTH (18-39)Human MC2RVery high µM to no binding[7]

Troubleshooting Common Issues:

  • High Non-Specific Binding:

    • Cause: Radioligand sticking to filters or plate wells.

    • Solution: Increase the BSA concentration in the binding buffer, pre-soak filters in a solution containing a high concentration of a non-ionic detergent (e.g., polyethyleneimine), or try a different type of filter.

  • Low Specific Binding:

    • Cause: Low receptor expression, inactive membranes, or degraded radioligand.

    • Solution: Verify receptor expression levels, prepare fresh membranes, and check the quality and age of the radioligand.

  • Poor Reproducibility:

    • Cause: Inconsistent pipetting, temperature fluctuations, or incomplete washing.

    • Solution: Use calibrated pipettes, ensure a stable incubation temperature, and optimize the washing procedure.

Conclusion

This application note provides a comprehensive framework for conducting a receptor binding affinity assay for ACTH (18-39) at the MC2R. By carefully following the outlined protocols and understanding the underlying principles, researchers can obtain reliable and meaningful data to further elucidate the biological role of this intriguing peptide fragment. The insights gained from such studies will be invaluable for advancing our understanding of the complex signaling pathways regulated by the melanocortin system and for the development of novel therapeutics targeting these receptors.

References

  • GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central - NIH. Available from: [Link]

  • ACTH (18-39) Human. SB PEPTIDE. Available from: [Link]

  • Corticotropin-like intermediate peptide. Wikipedia. Available from: [Link]

  • Adrenocorticotropic Hormone. Clinical Gate. Available from: [Link]

  • ACTH (18-39), human (CLIP) - 1 mg. Anaspec. Available from: [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. NIH. Available from: [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available from: [Link]

  • Scintillation proximity assay. PubMed. Available from: [Link]

  • Binding competition assays: competition by WT and mutant peptides for radioligand ACTH and - MSH receptor binding. ResearchGate. Available from: [Link]

  • Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. PMC - NIH. Available from: [Link]

  • MC2R Membrane Protein Introduction. Creative Biolabs. Available from: [Link]

  • Loss of the C Terminus of Melanocortin Receptor 2 (MC2R) Results in Impaired Cell Surface Expression and ACTH Insensitivity. Oxford Academic. Available from: [Link]

  • Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids. PMC - PubMed Central. Available from: [Link]

  • ACTH and related N-terminal fragments elicit clear, robust,... ResearchGate. Available from: [Link]

  • Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane. NIH. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: ACTH (18-39), Human TFA

Welcome to the technical support guide for ACTH (18-39), human TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ACTH (18-39), human TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues related to the solubility and handling of this peptide in Phosphate-Buffered Saline (PBS).

Physicochemical Properties of ACTH (18-39), Human
PropertyValueSource
Full Name Adrenocorticotropic Hormone (18-39), human[1][2]
Alternate Names Corticotropin-like Intermediate Lobe Peptide (CLIP)[3][4]
Sequence RPVKVYPNGAEDESAEAFPLEF[1][5][6]
Molecular Formula C₁₁₂H₁₆₅N₂₇O₃₆[1][5]
Molecular Weight ~2465.7 g/mol [1][5][6]
Form Lyophilized solid, supplied as a Trifluoroacetate (TFA) salt[5][7]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my lyophilized ACTH (18-39), human TFA directly in PBS. Why is this happening?

This is a common and challenging issue that stems from a combination of the peptide's intrinsic properties and the chemical nature of the trifluoroacetate (TFA) salt form.

  • Impact of TFA Salt: Synthetic peptides are typically purified using HPLC and delivered as TFA salts.[8] Trifluoroacetic acid is a strong acid (pKa ~0.23) that associates with positively charged residues on the peptide, such as Arginine (Arg) and Lysine (Lys), both of which are present in ACTH (18-39).[8][9] This association can lower the pH of your solution upon reconstitution. PBS is a buffered solution at a neutral pH of ~7.4.[10] Introducing an acidic peptide solution into a neutral buffer can cause the peptide to crash out of solution, especially if the resulting pH is close to the peptide's isoelectric point (pI), the pH at which it has no net charge and minimum solubility.[11][12]

  • Buffer Salt Interference: It is generally recommended to avoid reconstituting a peptide directly in a buffer like PBS. The salts within the buffer can hinder solubility.[13][14] The best practice is to first dissolve the peptide in a primary solvent, like sterile water, and then dilute this stock solution into your working buffer.[13]

  • Peptide Sequence: ACTH (18-39) contains a mix of hydrophobic, hydrophilic, acidic, and basic amino acids. While many data sheets list it as soluble in water, this solubility is not always straightforward and can be heavily influenced by the factors above.[1][2][5][15]

Q2: What exactly is the TFA salt, and how does it affect my experiments beyond solubility?

The TFA counter-ion is a remnant from the peptide synthesis and purification process.[7] While essential for producing high-purity peptides, its presence can have significant consequences for your experiments:

  • Structural Alterations: TFA's binding to cationic residues can distort a peptide's secondary structure (e.g., α-helices), which can impact its biological activity and promote aggregation.[8]

  • Cytotoxicity: Residual TFA can be cytotoxic, even at nanomolar concentrations. This can interfere with cell-based assays by inhibiting proliferation or causing other unintended effects, leading to experimental variability or false results.[8][16][17]

  • Assay Interference: The strong acidity of TFA can denature pH-sensitive proteins or enzymes in your assay.[8] Furthermore, TFA has a strong infrared absorbance band that can interfere with spectroscopic methods used for determining peptide secondary structure.[17]

For highly sensitive applications like in vivo studies or cellular assays, it is often recommended to perform a salt exchange to replace the TFA with a more biocompatible counter-ion like acetate or hydrochloride (HCl).[9][17]

Q3: My peptide eventually dissolved in PBS, but the solution is cloudy. Is it usable?

A cloudy or hazy solution, or one with visible particulates, indicates that the peptide is not fully dissolved.[13][14] This could be due to the formation of micro-aggregates. Using such a solution is not recommended for several reasons:

  • Inaccurate Concentration: The actual concentration of soluble, active peptide will be lower than what you calculated.

  • Bioactivity Issues: Aggregated peptides may have altered or no biological activity.

  • Reproducibility Problems: The amount of aggregation can vary, leading to poor reproducibility between experiments.

If your solution is not completely clear, you should attempt to resolubilize it using the techniques outlined in the protocol and troubleshooting sections below.

Q4: Can I use sonication or vortexing to help dissolve the peptide?

Yes, these are standard techniques, but they should be used judiciously.

  • Vortexing: Gentle vortexing for 10-20 seconds is a good initial step to facilitate dissolution.[18] Avoid vigorous or prolonged shaking, as this can cause foaming and potentially promote peptide aggregation or denaturation.[19][20]

  • Sonication: If vortexing is insufficient, sonicating the solution in a water bath for 5-15 minutes can help break up aggregates and aid dissolution.[11][18] It is important to avoid overheating the sample during this process.

Recommended Reconstitution Protocol

This protocol is designed to maximize the chances of successfully solubilizing ACTH (18-39), human TFA for use in PBS-based assays. The key principle is to create a concentrated stock solution in a primary solvent before diluting into PBS.

Materials:

  • Vial of lyophilized ACTH (18-39), human TFA

  • Sterile, nuclease-free water

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes

Step-by-Step Methodology:

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[7][20] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide integrity.

  • Centrifuge: Briefly centrifuge the vial (e.g., 1 minute at 1000 x g) to ensure all the lyophilized powder is collected at the bottom.[7][20] This is especially important for small quantities that may not be easily visible.

  • Initial Dissolution in Water: Carefully open the vial and add a small, precise volume of sterile water to create a concentrated stock solution (e.g., 1-2 mg/mL).[5] Water is the preferred initial solvent for peptides containing a mix of charged residues.[19]

  • Promote Dissolution: Gently vortex the vial for 10-20 seconds.[18] Visually inspect the solution. It should be completely clear. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[18]

  • Dilution into PBS: Once you have a clear, concentrated stock solution in water, you can perform a stepwise dilution into your final PBS buffer. Add the stock solution slowly to the PBS while gently mixing. This minimizes "pH shock" and reduces the risk of precipitation.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes in sterile, low-retention tubes.[5][13][19] Store these aliquots at -20°C or -80°C.[1][4] For short-term storage of a few days, 4°C may be acceptable, but stability should be verified.

Visual Troubleshooting Guides

Workflow for Peptide Solubility Issues

This diagram outlines a logical sequence of steps to take when encountering solubility problems with your peptide.

G start Start: Lyophilized ACTH (18-39) TFA equilibrate 1. Equilibrate vial to room temperature start->equilibrate centrifuge 2. Centrifuge vial equilibrate->centrifuge add_water 3. Add Sterile Water (for stock solution) centrifuge->add_water vortex 4. Gentle Vortexing add_water->vortex check_clear Is Solution Clear? vortex->check_clear sonicate 5. Sonicate in water bath check_clear->sonicate No success Success: Clear Stock Solution Ready for dilution into PBS check_clear->success Yes check_clear2 Is Solution Clear? sonicate->check_clear2 acid_base 6. Add dilute acid (e.g., 10% Acetic Acid) dropwise check_clear2->acid_base No check_clear2->success Yes acid_base->success fail Consult Technical Support Consider TFA exchange or use of organic solvent acid_base->fail

Caption: Troubleshooting workflow for dissolving ACTH (18-39) TFA.

Conceptual Impact of pH on Peptide Solubility

This diagram illustrates the relationship between the pH of a solvent, the peptide's isoelectric point (pI), and its resulting solubility.

G ph_scale ph_scale charge Net Positive Charge (Cationic) Net Charge ≈ 0 (Zwitterionic) Net Negative Charge (Anionic) ph_scale:low->charge:low ph_scale:pi->charge:pi ph_scale:high->charge:high solubility High Solubility LOWEST SOLUBILITY (Aggregation Risk) High Solubility charge:low->solubility:low charge:pi->solubility:pi charge:high->solubility:high explanation Electrostatic repulsion between positive charges prevents aggregation. Minimal repulsion allows hydrophobic interactions and aggregation. Electrostatic repulsion between negative charges prevents aggregation. solubility:low->explanation:low solubility:pi->explanation:pi solubility:high->explanation:high

Caption: pH, net charge, and their effect on peptide solubility.

References
  • LifeTein. (n.d.). Should I Have TFA Removed from My Peptide? Retrieved January 5, 2026, from [Link]

  • GenScript. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human. Retrieved January 5, 2026, from [Link]

  • LifeTein. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved January 5, 2026, from [Link]

  • Anaspec. (n.d.). ACTH (18-39), human (CLIP) - 1 mg. Retrieved January 5, 2026, from [Link]

  • Abbiotec. (n.d.). ACTH [18-39] Peptide. Retrieved January 5, 2026, from [Link]

  • Wang, P., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). ACTH (18-39) (human). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved January 5, 2026, from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved January 5, 2026, from [Link]

  • Wikipedia. (2023, December 14). Phosphate-buffered saline. Retrieved January 5, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved January 5, 2026, from [Link]

  • Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (2024, December 22). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. Retrieved January 5, 2026, from [Link]

  • Peptidea.net. (2025, August 16). A Guide to Reconstituting Peptides for Research: Best Practices. Retrieved January 5, 2026, from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved January 5, 2026, from [Link]

  • Science.gov. (n.d.). pbs phosphate-buffered saline: Topics. Retrieved January 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing ACTH (18-39) Peptide Degradation in Solution

Welcome to the technical support center for ACTH (18-39). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ACTH (18-39). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of the ACTH (18-39) peptide in solution. By understanding the inherent instability of this peptide and implementing the robust protocols outlined below, you can ensure the integrity and reliability of your experimental results.

Introduction to ACTH (18-39) Stability

Adrenocorticotropic hormone (ACTH) (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP), is a 22-amino acid C-terminal fragment of the full-length ACTH molecule.[1][2] Its sequence is RPVKVYPNGAEDESAEAFPLEF.[3] Like many peptides, ACTH (18-39) is susceptible to various degradation pathways when in solution, which can significantly impact its biological activity and lead to inconsistent experimental outcomes. The primary determinants of peptide stability are its amino acid composition and sequence. This guide will walk you through the common causes of degradation and provide detailed troubleshooting and preventative measures.

Core Concepts in Peptide Degradation

Understanding the mechanisms of peptide degradation is the first step toward prevention. For ACTH (18-39), the key pathways of instability in solution include:

  • Hydrolysis: The cleavage of peptide bonds, which can be acid or base-catalyzed. The presence of Asp (D) residues in a sequence, such as in ACTH (18-39), makes it susceptible to dehydration and the formation of a cyclic imide intermediate, which can lead to cleavage of the peptide chain.

  • Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues. ACTH (18-39) contains a single Asn residue, making deamidation a significant degradation pathway.[4][5] This process is pH and buffer concentration dependent and can proceed through a cyclic imide intermediate under neutral and alkaline conditions, or via direct hydrolysis under acidic conditions.[4][5]

  • Oxidation: Certain amino acid residues, particularly cysteine (Cys) and methionine (Met), are prone to oxidation. While ACTH (18-39) does not contain these residues, other residues like tryptophan (Trp) and tyrosine (Tyr) can also be susceptible under certain conditions.[6][7]

  • Physical Instability: This includes aggregation, adsorption to surfaces, and precipitation out of solution.[8] Hydrophobic peptides are particularly prone to adsorption to plastic surfaces, which can lead to significant loss of the peptide, especially in dilute solutions.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with ACTH (18-39) and provides targeted solutions.

Issue 1: Loss of Peptide Activity or Inconsistent Results

Potential Cause: Peptide degradation due to improper storage or handling of solutions.

Solution:

  • Short-Term Storage (in solution): For immediate use or storage for up to a few days, keep peptide solutions at 2-8°C.[9] However, for maximum stability, it's recommended to store peptide solutions frozen.[6]

  • Long-Term Storage (in solution): For storage longer than a few days, aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[6][10] This prevents repeated freeze-thaw cycles, which accelerate degradation.[6]

  • Lyophilized Peptide Storage: Store lyophilized ACTH (18-39) at -20°C or -80°C for long-term stability.[6][10] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can significantly reduce long-term stability.[6] After dispensing, gently purge the vial with an inert gas like nitrogen or argon before re-sealing.[6]

Storage FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CMonths to yearsProtect from moisture and light.[6][10]
Reconstituted Solution2-8°CUp to a few weeks[9]Use sterile buffers; pH 5-6 is often optimal.
Reconstituted Solution-20°C to -80°CWeeks to monthsAliquot to avoid freeze-thaw cycles.[10]
Issue 2: Peptide Precipitation or Cloudiness in Solution

Potential Cause: Poor solubility, incorrect pH, or aggregation.

Solution:

  • Solubilization Strategy: The solubility of a peptide is highly dependent on its amino acid sequence.[6] For ACTH (18-39), which has a mix of hydrophobic and charged residues, a systematic approach to solubilization is necessary.

    • Start with Sterile Water: Attempt to dissolve the peptide in sterile, purified water first.

    • Adjust pH: If solubility is an issue, the pH of the solution can be adjusted. Since ACTH (18-39) has several acidic residues (Asp, Glu), dissolving it in a slightly basic solution might improve solubility. Conversely, for basic peptides, a slightly acidic solution may be required.

    • Use of Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by dilution with an aqueous buffer.

  • pH Optimization: The pH of the buffer can significantly impact peptide stability and solubility.[10] For many peptides, a slightly acidic pH of 5-6 is recommended to prolong storage life in solution. It is crucial to determine the optimal pH for ACTH (18-39) empirically.

Issue 3: Suspected Proteolytic Degradation

Potential Cause: Contamination with proteases from bacteria, fungi, or handling.

Solution:

  • Aseptic Technique: Always use sterile labware, buffers, and pipette tips. Wear gloves to prevent contamination from proteases present on the skin.[6]

  • Use of Protease Inhibitors: If proteolytic degradation is a concern, especially in complex biological samples, consider adding a protease inhibitor cocktail to your solutions.

  • Sterile Filtration: Filter peptide solutions through a 0.22 µm sterile filter to remove any microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to use for dissolving and storing ACTH (18-39)?

A1: The choice of buffer is critical and can influence peptide stability.[11] While there is no single "best" buffer for all peptides, sterile buffers with a pH in the range of 5-6 are generally recommended to prolong the storage life of peptides in solution. It is advisable to test a few different buffer systems (e.g., phosphate, acetate) to determine the optimal conditions for your specific application. Avoid buffers that may react with the peptide.

Q2: How can I prevent my peptide from sticking to tubes and plates?

A2: Peptides, especially those with hydrophobic residues, can adsorb to plastic surfaces, leading to a significant loss of material.[6] To minimize this:

  • Use low-protein-binding microcentrifuge tubes and plates.

  • Consider using glass vials for storing solutions of hydrophobic peptides.[6]

  • Including a small amount of a non-ionic surfactant in your buffer can sometimes help, but compatibility with your assay must be verified.

Q3: How many times can I freeze and thaw my ACTH (18-39) solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this will accelerate peptide degradation.[6] The best practice is to aliquot the stock solution into single-use volumes and freeze them. When you need to use the peptide, thaw one aliquot and keep it on ice. Discard any unused portion of the thawed aliquot.

Q4: My lyophilized peptide has a different appearance than expected. Is it still usable?

A4: The appearance of lyophilized peptides can vary from a fluffy powder to a dense solid. This is generally not an indication of peptide quality. However, if you have concerns about the integrity of the peptide, it is best to perform a quality control check, such as HPLC-MS, to verify its purity and mass.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (18-39)

This protocol provides a step-by-step guide for the proper reconstitution of lyophilized ACTH (18-39) to ensure maximum stability.

dot

Caption: Workflow for Reconstituting Lyophilized Peptides. dot

  • Equilibrate: Before opening, allow the vial of lyophilized ACTH (18-39) to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold peptide, which can compromise its stability.[6]

  • Solvent Preparation: Prepare your chosen sterile solvent or buffer. For initial attempts, sterile, deionized water is a good starting point.

  • Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

  • Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquotting: Once the peptide is completely dissolved, aliquot the solution into low-protein-binding, single-use tubes.[9]

  • Storage: Immediately store the aliquots at -20°C or -80°C.[10]

Protocol 2: Assessing the Stability of ACTH (18-39) in Solution

This protocol outlines a method to evaluate the stability of your ACTH (18-39) solution under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

dot

Caption: HPLC-Based Peptide Stability Assessment Workflow. dot

  • Materials:

    • Reconstituted ACTH (18-39) stock solution

    • Sterile experimental buffer(s)

    • Low-protein-binding microcentrifuge tubes

    • HPLC system with a C18 column

  • Procedure:

    • Dilute the ACTH (18-39) stock solution into your experimental buffer to the final working concentration.

    • Create several aliquots of this solution.

    • Time-Zero Analysis: Immediately inject one aliquot onto the HPLC system to determine the initial purity and peak area of the intact peptide.

    • Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

    • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), analyze one aliquot from each condition by HPLC.

    • Data Analysis: Compare the peak area of the intact ACTH (18-39) at each time point to the time-zero sample to calculate the percentage of remaining peptide. Monitor for the appearance of new peaks, which indicate degradation products.

Final Recommendations

To ensure the integrity of your research, a proactive approach to preventing peptide degradation is essential. Always start with high-quality, purified peptide. Handle and store it according to the best practices outlined in this guide. When in doubt, perform stability studies under your specific experimental conditions. By following these guidelines, you can minimize variability and have greater confidence in your results.

References

Sources

Troubleshooting

Technical Support Center: Interference of TFA Salt in ACTH (18-39) Functional Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for a common but often...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for a common but often overlooked issue: the interference of residual trifluoroacetic acid (TFA) in functional assays involving the synthetic peptide ACTH (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP). As synthetic peptides are integral to a vast array of research applications, understanding and mitigating the impact of process-related impurities like TFA is critical for generating reproducible and reliable data.

Introduction: The Hidden Variable in Your Peptide Assay

Adrenocorticotropic hormone (ACTH) (18-39) is the C-terminal fragment of ACTH, a key player in the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Unlike full-length ACTH, which potently stimulates cortisol production via the melanocortin-2 receptor (MC2R), ACTH (18-39) has distinct biological activities, including potential roles in regulating feeding behavior and insulin secretion.[3][4]

Synthetic peptides like ACTH (18-39) are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that almost universally employs trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity.[5][6] While effective for purification, this process results in the final lyophilized peptide being a TFA salt, where the negatively charged trifluoroacetate anion is non-covalently bound to positively charged residues on the peptide.[5] This residual TFA, often present in significant amounts, is not an inert bystander in biological systems and can lead to a variety of assay artifacts.[6][7]

This guide provides a comprehensive overview of the potential interferences caused by TFA, troubleshooting strategies for common assay problems, and detailed protocols for TFA removal and quantification.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (18-39) and how does it function?

ACTH (18-39), or CLIP, is a 22-amino acid peptide fragment derived from the precursor molecule pro-opiomelanocortin (POMC).[1][8] While full-length ACTH (1-39) is the primary stimulator of glucocorticoid synthesis in the adrenal cortex through the MC2R, ACTH (18-39) has minimal activity at this receptor.[9] Instead, its biological functions are thought to be mediated through other melanocortin receptors (e.g., MC1R, MC3R, MC4R, MC5R), though its exact signaling pathways are still under investigation.[3][9] One study found that ACTH (18-39) did not stimulate cAMP accumulation via the MC4 receptor, suggesting its effects may be mediated by other receptors or signaling pathways.[3] It is often used in research to study the melanocortin system, as an immunogen for generating ACTH-specific antibodies, and to investigate metabolic regulation.[10][11]

Q2: Why is my synthetic ACTH (18-39) supplied as a TFA salt?

Trifluoroacetic acid (TFA) is a strong acid that serves two primary purposes in peptide production: 1) it is used in the final step of solid-phase peptide synthesis to cleave the peptide from the resin, and 2) it is used as an ion-pairing agent in the mobile phase during RP-HPLC purification, which helps to produce sharp peaks and high-purity peptide.[6] Because of its role in purification, the peptide is isolated as a TFA salt.

Q3: How can residual TFA interfere with my ACTH (18-39) functional assays?

Residual TFA can interfere with your assays in several ways:

  • Cellular Toxicity: TFA can be cytotoxic, even at low concentrations.[6][7] This can manifest as reduced cell viability or proliferation in your assay plates, which can be mistaken for a biological effect of the peptide itself. Some studies have reported inhibition of cell proliferation at concentrations as low as 10 nM.[7]

  • pH Alteration: As a strong acid, high concentrations of residual TFA can lower the pH of your stock solutions and, subsequently, your assay medium.[6] This can affect cell health and the function of pH-sensitive proteins, receptors, and enzymes.

  • Direct Receptor/Enzyme Interaction: The trifluoroacetate anion could potentially interact with binding sites on receptors or enzymes, leading to non-specific inhibition or activation.[6]

  • Alteration of Peptide Structure: The presence of the TFA counter-ion can affect the secondary structure and solubility of the peptide, which may alter its biological activity.[6]

Q4: I'm observing high background or inconsistent results in my control wells. Could TFA be the cause?

Yes, this is a classic sign of potential TFA interference. If you have "vehicle control" wells that are showing unexpected cellular responses, it is crucial to test a "TFA control." This involves treating cells with a concentration of a biologically benign TFA salt (like sodium trifluoroacetate) equivalent to the concentration of TFA present in your peptide-treated wells.[12]

Q5: Are there alternatives to TFA salts for synthetic peptides?

Yes. You can request peptides to be supplied in alternative salt forms, such as acetate or hydrochloride (HCl).[13] These are generally considered more biocompatible.[7] However, this usually involves an additional counter-ion exchange step by the manufacturer, which can increase the cost.[13]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Low Cell Viability

Symptoms:

  • Significant cell death observed in wells treated with ACTH (18-39), even at low concentrations.

  • Reduced cell proliferation compared to untreated controls.

  • Poor cell morphology in treated wells.

Troubleshooting Workflow:

A Start: Unexpected Cytotoxicity Observed B Prepare a 'TFA Alone' Control (e.g., Sodium Trifluoroacetate) at equivalent molar concentration A->B C Run Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Is there cytotoxicity in the 'TFA Alone' control? C->D E Conclusion: TFA is contributing to the observed cytotoxicity. D->E  Yes F Conclusion: The peptide itself is likely cytotoxic or the effect is synergistic. D->F  No G Action: Perform TFA removal/ counter-ion exchange on the peptide stock. Re-test. E->G H Action: Investigate the intrinsic biological activity of the peptide. Consider dose-response. F->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Difficulty reproducing results between experiments.

  • Drifting baseline or signal in kinetic assays.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
pH Drift in Assay Medium Residual TFA can lower the pH of the medium upon addition of the peptide stock, affecting cellular function and assay performance.Measure the pH of your final assay medium after adding the peptide stock. If it has shifted significantly, consider buffering your peptide stock or performing a counter-ion exchange.
Peptide Aggregation/Solubility Issues TFA can influence the solubility and aggregation state of the peptide. Inconsistent solubility can lead to variable effective concentrations.Ensure your peptide is fully dissolved. If you observe precipitation, try using a different solvent or sonication. Consider that TFA removal and exchange to an acetate salt can sometimes improve solubility and handling.[14]
Variable TFA Content Between Batches Different synthesis and purification lots of the same peptide can have varying amounts of residual TFA, leading to inconsistent results.If possible, quantify the TFA content of each new batch of peptide. This will help you normalize the effective peptide concentration and understand potential variability.

Signaling Pathways & Functional Assays for ACTH (18-39)

Full-length ACTH primarily signals through the MC2R, a Gs-coupled GPCR, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14][15]

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Adrenal Cortex CRH CRH POMC POMC CRH->POMC + ACTH ACTH (1-39) POMC->ACTH CLIP ACTH (18-39) (CLIP) ACTH->CLIP Cortisol Cortisol ACTH->Cortisol + Cortisol->CRH Cortisol->POMC -

Caption: Simplified Hypothalamic-Pituitary-Adrenal (HPA) Axis.

ACTH (18-39) has minimal activity at the MC2R but may interact with other melanocortin receptors (MC1R, MC3-5R), which can be coupled to various G-proteins (Gs, Gi, Gq). Therefore, a panel of functional assays may be required to characterize its activity.

Peptide ACTH (18-39) Receptor Melanocortin Receptor (e.g., MC1R, MC3R, MC5R) Peptide->Receptor G_Protein G-Protein (Gs/Gi/Gq) Receptor->G_Protein Effector Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Downstream Downstream Cellular Response (e.g., Gene Expression, Ca2+ Mobilization) Second_Messenger->Downstream Assay Functional Assay Readout (cAMP Assay, Calcium Flux, Reporter Gene) Downstream->Assay

Caption: Generalized GPCR signaling pathway for ACTH (18-39).

Common Functional Assays and Potential TFA Interference:

Assay Type Principle Potential TFA Interference
cAMP Assays Measures changes in intracellular cyclic AMP levels, typically via competitive immunoassay (e.g., HTRF, ELISA) or reporter genes (e.g., CRE-Luciferase).High Risk. TFA can be cytotoxic, leading to lower cell numbers and reduced signal. pH changes can affect adenylyl cyclase activity.
Calcium Mobilization Assays Measures transient increases in intracellular calcium, often in response to Gq-coupled receptor activation, using fluorescent dyes (e.g., Fluo-4).Moderate Risk. Cytotoxicity is a concern. The assay is rapid, which may mitigate some long-term toxicity effects, but pH changes can still affect PLC activity and dye fluorescence.
Receptor Binding Assays Measures the ability of the peptide to displace a radiolabeled or fluorescently-labeled ligand from the receptor.Moderate Risk. High TFA concentrations could alter receptor conformation or compete for binding, although this is less common than cellular effects.
Immunoassays (ELISA/RIA) Used to quantify peptide levels or in competitive binding formats.[16][17]Moderate Risk. TFA could potentially alter the peptide's conformation, masking the epitope recognized by the antibody and leading to inaccurate quantification.

Experimental Protocols

Protocol 1: TFA Removal by HCl Counter-Ion Exchange

This is the most common and effective method for removing TFA from a peptide sample. It involves replacing the trifluoroacetate counter-ion with the more biologically compatible chloride ion through repeated lyophilization from a dilute HCl solution.

Materials:

  • Peptide-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: A final concentration of 10 mM HCl is often optimal for efficient exchange.

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute.

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.

  • Lyophilization: Lyophilize the sample overnight or until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.

  • Final Reconstitution: After the final lyophilization, the peptide is now in the hydrochloride salt form and can be reconstituted in your desired assay buffer.

Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)

This protocol provides a general overview. Specific parameters will depend on the instrument and column used. Ion chromatography is a sensitive method for quantifying residual TFA.[10]

Objective: To separate and quantify the trifluoroacetate anion from the peptide and other buffer components.

Instrumentation:

  • Ion Chromatography system equipped with a suppressed conductivity detector.

  • Anion-exchange column (e.g., a high-capacity column suitable for separating TFA from other anions).[10]

Procedure:

  • Standard Preparation: Prepare a series of TFA standards (e.g., from a certified sodium trifluoroacetate salt) in high-purity water across a relevant concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: Accurately weigh and dissolve the peptide sample (both pre- and post-counter-ion exchange) in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Equilibrate the anion-exchange column with the starting eluent (e.g., a dilute potassium hydroxide solution).

    • Inject a fixed volume of the standards and samples.

    • Run a gradient elution program designed to separate TFA from other anions that may be present (e.g., chloride, phosphate, acetate).[10]

  • Detection & Quantification:

    • Detect the anions using a suppressed conductivity detector.

    • Identify the TFA peak based on the retention time of the standards.

    • Construct a calibration curve from the peak areas of the TFA standards.

    • Calculate the concentration of TFA in the peptide samples based on the calibration curve. The amount of TFA is often expressed as a weight/weight percentage of the total peptide mass.

References

A comprehensive list of references is provided for further reading and verification of the technical information presented in this guide.

This guide is intended for research use only. The protocols and troubleshooting advice provided should be adapted to your specific experimental context.

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in ACTH (18-39) Western Blot

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting western blot experiments targeting the adrenocorticotropic hormone fragment, ACTH (18-39...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting western blot experiments targeting the adrenocorticotropic hormone fragment, ACTH (18-39). This guide is designed to provide in-depth, experience-driven solutions to the common challenge of low or no signal, a frequent hurdle when working with this low molecular weight peptide. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This resource is structured to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Understanding the Challenge: The Nature of ACTH (18-39)

ACTH (18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP), is a 22-amino acid peptide with a molecular weight of approximately 2.5 kDa.[1][2][] Its small size and potential for low abundance in certain samples present unique challenges for detection by western blot, an assay more commonly optimized for larger proteins. A weak or absent signal can stem from a variety of factors, from sample integrity to the nuances of protein transfer and antibody binding. This guide will systematically address each potential point of failure.

Troubleshooting Workflow: A Logic-Based Approach

When faced with a low signal, it's crucial to approach troubleshooting systematically. The following diagram outlines a logical workflow to diagnose and resolve the issue.

WB_Troubleshooting cluster_0 Start: Low/No Signal cluster_1 Sample Integrity & Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Resolution Start Low or No ACTH (18-39) Signal Sample_Prep Is the sample properly prepared and stored? Start->Sample_Prep Sample_Prep->Start No, optimize Lysis Is the lysis buffer appropriate for a small peptide? Sample_Prep->Lysis Yes Lysis->Sample_Prep No, optimize Protease_Inhibitors Were protease inhibitors used? Lysis->Protease_Inhibitors Yes Protease_Inhibitors->Lysis No, add inhibitors Gel_Type Are you using a suitable gel for small proteins? Protease_Inhibitors->Gel_Type Yes Gel_Type->Protease_Inhibitors No, change gel Membrane_Choice Is the membrane pore size appropriate? Gel_Type->Membrane_Choice Yes Membrane_Choice->Gel_Type No, change membrane Transfer_Conditions Are transfer conditions optimized for a ~2.5 kDa peptide? Membrane_Choice->Transfer_Conditions Yes Transfer_Conditions->Membrane_Choice No, adjust time/voltage Blocking Is the blocking buffer masking the epitope? Transfer_Conditions->Blocking Yes Blocking->Transfer_Conditions No, test alternatives Primary_Ab Is the primary antibody concentration and incubation optimal? Blocking->Primary_Ab Yes Primary_Ab->Blocking No, titrate Ab Secondary_Ab Is the secondary antibody appropriate and at the correct dilution? Primary_Ab->Secondary_Ab Yes Secondary_Ab->Primary_Ab No, check compatibility/titrate Detection_Reagent Is the detection reagent sensitive enough? Secondary_Ab->Detection_Reagent Yes Detection_Reagent->Secondary_Ab No, use high sensitivity Success Strong, Specific Signal Achieved Detection_Reagent->Success Yes

Caption: A logical workflow for troubleshooting low signal in ACTH (18-39) western blots.

Frequently Asked Questions & In-Depth Troubleshooting

Here we address specific questions you might have at each stage of the western blotting process.

Part 1: Sample Preparation & Protein Lysis

Q1: My signal is completely absent. Could my sample handling be the issue?

A1: Absolutely. ACTH is a peptide hormone that can be susceptible to degradation by proteases.[4][5] Proper sample collection and storage are critical first steps.

  • Expert Insight: For plasma samples, it's recommended to collect blood in pre-chilled EDTA tubes and to process them on ice.[6] Centrifugation should ideally be done at refrigerated temperatures within two hours of collection, followed by immediate separation of the plasma.[6] For long-term storage, plasma should be frozen at -20°C or below.[6][7] Repeated freeze-thaw cycles should be avoided as they can lead to protein degradation.[7]

  • Troubleshooting Action:

    • Always use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[8] This is crucial for preventing the degradation of your target peptide.

    • Keep samples cold: Perform all sample preparation steps on ice or in a cold room to minimize enzymatic activity.[9][10]

    • Assess sample integrity: If possible, run a quick total protein stain (e.g., Ponceau S) on your membrane after transfer to confirm that protein was loaded and transferred.[11]

Q2: Which lysis buffer is best for extracting a small peptide like ACTH (18-39)?

A2: The choice of lysis buffer depends on the subcellular localization of your target. For a secreted peptide like ACTH, which will be in bodily fluids or cell culture media, the sample preparation is more direct. However, if you are analyzing tissues like the pituitary gland, a gentle lysis buffer is often sufficient.

  • Expert Insight: Harsh detergents like SDS can sometimes interfere with antibody-antigen interactions.[12] A good starting point for tissues is a RIPA buffer, which is effective for whole-cell lysates.[13][14] For cytoplasmic proteins, a Tris-HCl based buffer may be advantageous.[13][14]

  • Recommended Lysis Buffer Protocol (for Tissues):

    • Wash dissected tissue briefly with ice-cold 1X PBS.

    • Add ice-cold RIPA buffer containing freshly added protease inhibitors. A general guideline is 500 µl of buffer for every 50 mg of tissue.

    • Homogenize the tissue on ice using a dounce homogenizer or sonicator.[9]

    • Agitate the mixture for 30 minutes at 4°C.

    • Centrifuge at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (lysate) to a new, pre-chilled tube.

Part 2: SDS-PAGE & Protein Transfer

Q3: I'm not seeing my ~2.5 kDa band. Could it be an issue with my gel or transfer?

A3: This is a very common problem with small proteins. Standard Tris-glycine gels and transfer conditions are often not optimal for proteins under 20 kDa.[11][15]

  • Expert Insight: Small proteins can migrate very quickly through the gel and can even pass completely through the membrane during transfer ("over-transfer").[15][16]

  • Troubleshooting Actions:

    • Use a Tris-Tricine Gel: For proteins smaller than 20 kDa, a Tris-Tricine SDS-PAGE system provides much better resolution and retention.[11][15]

    • Choose the Right Membrane: A PVDF membrane with a smaller pore size (0.2 µm) is recommended to prevent the loss of small proteins during transfer.[11][15] Nitrocellulose can also be used, but PVDF generally has a higher binding capacity.[15][17]

    • Optimize Transfer Conditions: Reduce the transfer time and/or voltage to prevent over-transfer.[11] For a wet transfer system, a common starting point is 70V for 30-45 minutes. It's crucial to empirically optimize this for your specific system. A semi-dry transfer can also be effective and is often faster.[18]

    • Modify Transfer Buffer: Reducing the methanol concentration in the transfer buffer (e.g., to 10%) can improve the transfer of small proteins by increasing the elution from the gel.[18]

ParameterStandard ProtocolOptimized for ACTH (18-39)Rationale
Gel System Tris-GlycineTris-TricineBetter resolution and stacking of low MW proteins.[15]
Membrane Type 0.45 µm Nitrocellulose/PVDF0.2 µm PVDFSmaller pore size prevents protein "blow-through".[11][15]
Transfer Time (Wet) 60-90 min at 100V30-45 min at 70V (optimization required)Reduces the risk of over-transfer.[11]
Methanol in Transfer Buffer 20%10-15%Improves elution of small proteins from the gel.[18]
Part 3: Antibody Incubation & Signal Detection

Q4: I've optimized my transfer, but my signal is still weak. How can I improve my antibody steps?

A4: The blocking and antibody incubation steps are critical for achieving a high signal-to-noise ratio. Over-blocking or using suboptimal antibody concentrations can significantly weaken your signal.

  • Expert Insight: While blocking is essential to prevent non-specific binding, some blocking agents can mask the epitope your antibody is supposed to recognize.[11][19] Similarly, using too little primary or secondary antibody will naturally result in a weak signal.[20][21]

  • Troubleshooting Actions:

    • Test Different Blocking Buffers: The most common blocking buffers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[22] If you have a weak signal with milk, try switching to BSA, as milk can sometimes mask certain epitopes.[8] Conversely, if you have high background, milk may be a better choice.[8] You can also try reducing the blocking time.[11]

    • Titrate Your Primary Antibody: The manufacturer's recommended dilution is a starting point.[23][24] For low-abundance targets, you may need to use a higher concentration of the primary antibody.[25] Perform a dot blot or run multiple lanes with the same amount of protein and test a range of antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000) to find the optimal concentration.[12][25]

    • Optimize Incubation Time and Temperature: Incubating the primary antibody overnight at 4°C can often increase the signal compared to a shorter incubation at room temperature.[17][23]

    • Check Your Secondary Antibody: Ensure your secondary antibody is specific to the species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[26] Titrate the secondary antibody as well; too much can lead to high background, while too little will result in a weak signal.[20][27]

    • Use a High-Sensitivity Detection Reagent: For low-abundance proteins, a standard ECL (Enhanced Chemiluminescence) substrate may not be sensitive enough.[25] Switch to a high-sensitivity or "pico" or "femto" grade ECL substrate to amplify the signal.[28] Be sure to optimize your exposure time, as these reagents can cause rapid signal decay.[27]

Antibody_Optimization Start Weak Signal Post-Transfer Blocking Blocking Buffer Optimization Start->Blocking Primary_Ab Primary Antibody Titration Blocking->Primary_Ab Test BSA vs. Milk Reduce blocking time Secondary_Ab Secondary Antibody Titration Primary_Ab->Secondary_Ab Test dilutions (e.g., 1:250 to 1:2000) Incubate O/N at 4°C Detection High-Sensitivity ECL Secondary_Ab->Detection Test dilutions Ensure species compatibility Result Improved Signal Detection->Result Use 'pico' or 'femto' ECL Optimize exposure time

Caption: A flowchart for optimizing immunodetection steps.

References

  • ACTH Antibody. GenomeMe. [Link]

  • Blocking: Key to Optimizing Your Western Blots. Azure Biosystems. [Link]

  • Western Blot Blocking: Tips and Tricks. G-Biosciences. [Link]

  • How to Optimize Your Chemiluminescent Western Blots. Azure Biosystems. [Link]

  • Optimized product combinations: sensitive analysis. Cytiva Life Sciences. [Link]

  • Optimizing Chemiluminescent Western Blots. LI-COR Biosciences. [Link]

  • An overview of technical considerations for Western blotting applications to physiological research. National Institutes of Health. [Link]

  • Western Blotting: Sample Preparation. Bio-Rad Antibodies. [Link]

  • Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

  • Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Bio-Techne. [Link]

  • Western Blot Troubleshooting Low Signal or No Signal. Sino Biological. [Link]

  • Western blot - why does a small protein transfer inefficiently? ResearchGate. [Link]

  • Western Blot Troubleshooting Guide. Bio-Techne. [Link]

  • Western Blotting. The GOODELL laboratory. [Link]

  • Secondary Antibodies – Optimize Your Detection System. Bio-Rad. [Link]

  • ACTH (18-39) (human). PubChem. [Link]

  • Anti-ACTH antibodies and use thereof.
  • The effect of adrenocorticotrophin on protein degradation in rat adrenal gland and liver. National Institutes of Health. [Link]

  • Adrenocorticotropic Hormone (ACTH) Test System Product Code. Monobind Inc. [Link]

  • Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions. National Institutes of Health. [Link]

  • Anti-acth antibodies and use thereof.
  • Stability and Turnover of the ACTH Receptor Complex. Frontiers. [Link]

  • Optimized proteomic analysis of a mouse model of cerebellar dysfunction using amine-specific isobaric tags. SciSpace. [Link]

  • Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review. National Institutes of Health. [Link]

  • Optimized proteomic analysis of a mouse model of cerebellar dysfunction using amine-specific isobaric tags. National Institutes of Health. [Link]

  • Effect of ACTH on the stability of mRNAs encoding bovine adrenocortical P-450scc, P-45011 beta, P-45017 alpha, P-450C21 and adrenodoxin. PubMed. [Link]

  • Western blot optimization enhance detection & quantification of low abundance protein. St John's Laboratory. [Link]

  • Test Code ACTH Adrenocorticotropic Hormone, Plasma. Seattle Children's Hospital. [Link]

  • Bovine adrenocorticotropic hormone (ACTH) ELISA kit. Sinogeneclon. [Link]

  • Adrenocorticotropic Hormone (ACTH) ELISA Assay Kit. Eagle Biosciences. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating ACTH (18-39) Adsorption to Plasticware

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling Adrenocorticotropic Hormone (ACTH) fragment (18-39). This document provides in-depth troubleshooting advice, frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling Adrenocorticotropic Hormone (ACTH) fragment (18-39). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize the loss of this peptide due to non-specific binding to plastic labware.

Understanding the Challenge: The "Sticky" Nature of ACTH (18-39)

The adrenocorticotropic hormone fragment (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP), is a 22-amino acid peptide with the sequence H-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH.[1][2][3] Its physicochemical properties, including a mix of hydrophobic and charged amino acid residues, make it prone to adsorbing onto surfaces, particularly the plastics commonly used in laboratories like polypropylene and polystyrene.[4][5] This non-specific binding (NSB) can lead to a significant and often unpredictable loss of peptide from your working solutions, resulting in inaccurate quantification, low assay signals, and poor reproducibility.[6][7]

This guide will walk you through the causes of this phenomenon and provide robust, field-proven strategies to ensure your experimental results are accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of ACTH (18-39) consistently lower than expected?

A1: The most common reason for unexpectedly low concentrations of peptides like ACTH (18-39) is its adsorption to the surfaces of your labware.[7] Standard polypropylene and polystyrene tubes and plates have hydrophobic surfaces that attract the non-polar regions of the peptide.[8] Additionally, electrostatic interactions can occur between charged residues on the peptide and the plastic surface. This binding is often rapid and can result in the loss of 90% or more of the peptide from the solution, especially at low (e.g., sub-micromolar) concentrations.[7]

Q2: What specific properties of ACTH (18-39) make it prone to adsorption?

A2: ACTH (18-39) possesses a combination of characteristics that contribute to its "stickiness":

  • Hydrophobicity: The peptide sequence contains several hydrophobic amino acids (Valine, Tyrosine, Phenylalanine, Proline, Leucine, Alanine), which can readily interact with hydrophobic plastic surfaces.[9][10]

  • Charge: The peptide contains both basic (Arginine, Lysine) and acidic (Glutamic acid, Aspartic acid) residues. This can lead to electrostatic interactions with charged sites on plastic surfaces. While the overall isoelectric point (pI) of the peptide is reported to be acidic (around 4.3), suggesting a net negative charge at neutral pH, localized pockets of positive charge can still interact with negative surface charges.[11][12]

  • Size and Flexibility: As a 22-amino acid peptide, it is large enough to have multiple points of contact with a surface, increasing the avidity of the interaction.

Q3: Are some types of plasticware worse than others for ACTH (18-39) loss?

A3: Yes. Standard, untreated polystyrene is often the most problematic, followed by standard polypropylene.[4] Studies have shown that for many peptides, recovery from polypropylene tubes is significantly better than from polystyrene, but loss can still be substantial in both.[4] Glassware can also be an issue, particularly for peptides with basic groups that can interact with the silanol groups on the glass surface.[5] For this reason, using specialized low-binding plasticware is highly recommended.[5]

Q4: What are the primary strategies to prevent the loss of ACTH (18-39)?

A4: There are three main approaches, which can be used alone or in combination:

  • Use of Specialized Labware: Employing commercially available "low-bind" or "non-binding" microplates and tubes is the most direct solution. These products feature surfaces that are chemically modified to be highly hydrophilic or nonionic, creating a hydration layer that physically repels peptides.[13][14][15]

  • Modifying the Solvent/Buffer: Adding blocking agents or surfactants to your solution can saturate the non-specific binding sites on the plasticware or alter peptide-surface interactions.[4][16]

  • Pre-treating the Labware: Coating the plasticware with a blocking agent before adding your peptide solution can effectively passivate the surface.

Troubleshooting Guide

"My ACTH (18-39) recovery is low and inconsistent across replicates. What should I do?"

This is a classic sign of non-specific binding. The variability arises because the extent of adsorption can differ slightly from well to well or tube to tube.

Troubleshooting Steps:

  • Switch to Low-Bind Plasticware: Immediately switch from standard polypropylene or polystyrene tubes and plates to a certified low-binding version.[5][17] This is the single most effective change you can make.

  • Introduce a Blocking Agent: Add 0.1% Bovine Serum Albumin (BSA) to your buffer.[6] BSA is a large protein that will preferentially adsorb to the plastic, effectively "blocking" the surface from your peptide. Note: This is not suitable for all applications (see next question).

  • Add a Non-Ionic Surfactant: If BSA is not compatible with your assay, consider adding a low concentration (0.005% - 0.05%) of a non-ionic surfactant like Tween-20 to your buffer.[8][16] This helps to disrupt hydrophobic interactions.

  • Perform a Recovery Test: Conduct the simple validation experiment detailed in the Protocols section below to quantify the extent of your peptide loss and confirm that your chosen solution is effective.

"Can I use BSA as a blocking agent if I am analyzing my samples with Mass Spectrometry (LC-MS)?"

A: It is strongly discouraged. BSA will introduce a massive amount of contaminating protein into your sample, which can suppress the ionization of your target peptide (ACTH 18-39) and overwhelm the mass spectrometer's detector.[4]

Alternatives for LC-MS applications:

  • Primary Solution: Use certified low-binding vials and plates designed for proteomics or LC-MS applications.[5] These do not leach contaminants and provide the highest recovery without introducing interfering substances.

  • Solvent Composition: Increasing the percentage of organic solvent (like acetonitrile) in your sample diluent can help reduce hydrophobic interactions, but this must be balanced with the requirements of your chromatography method to ensure proper retention on the column.[5]

"I am using a sensitive immunoassay (ELISA/RIA). Which anti-adsorption strategy is best?"

A: For immunoassays, maintaining the structural integrity of the peptide and avoiding interference with antibody binding is key.

  • Low-Bind Plates: Using non-binding assay plates is the ideal first step.[13][14][18] These plates are specifically designed to increase assay signal-to-noise by preventing the capture antibody, antigen, and detection antibody from adsorbing to the plastic.[13]

  • BSA in Buffer: BSA is an excellent choice here and is a common component of many immunoassay buffers.[16][19] It will block non-specific binding sites on the plate without typically interfering with the specific antibody-antigen interaction. A concentration of 0.1% to 1% BSA in your assay buffer is a good starting point.[6][16]

  • Tween-20: A low concentration of Tween-20 (e.g., 0.05%) is also standard in many immunoassay wash and assay buffers. It helps prevent non-specific binding and reduces background.[16]

Decision-Making Workflow for Method Selection

This diagram guides you through choosing the appropriate strategy based on your experimental context.

G cluster_start Start: Experimental Goal cluster_application Application Type cluster_solution Recommended Strategy cluster_validation Validation start What is your downstream application? lcms LC-MS Analysis start->lcms immunoassay Immunoassay (ELISA, RIA) start->immunoassay other Other Bioassays (e.g., cell-based) start->other sol_lcms 1. Use certified Low-Bind (LC-MS grade) vials/plates. 2. Optimize organic solvent in diluent. 3. AVOID BSA/Detergents. lcms->sol_lcms Highest Purity Needed sol_ia 1. Use Non-Binding assay plates. 2. Add 0.1-1% BSA to buffer. 3. Add 0.05% Tween-20 to buffer. immunoassay->sol_ia Signal-to-Noise is Key sol_other 1. Use Low-Bind plates/tubes. 2. Test buffer with 0.1% BSA. 3. If BSA interferes, test 0.01% Tween-20. other->sol_other Compatibility is Key validation Perform Recovery Test (See Protocol 2) sol_lcms->validation sol_ia->validation sol_other->validation

Caption: Workflow for selecting an anti-adsorption strategy.

Experimental Protocols & Data

Protocol 1: Recommended Handling Procedure for ACTH (18-39)

This protocol outlines the best practices for preparing stock and working solutions of ACTH (18-39) to maximize recovery.

Materials:

  • Lyophilized ACTH (18-39)

  • Certified low-binding polypropylene microcentrifuge tubes

  • Certified low-binding polypropylene 96-well plates (if applicable)

  • High-purity solvent (e.g., sterile water, PBS, or DMSO depending on peptide solubility and experimental needs)[20]

  • Blocking agent (e.g., high-purity, protease-free BSA) or non-ionic surfactant (e.g., Tween-20)

  • Calibrated pipettes with low-retention tips

Procedure:

  • Reconstitution of Stock Solution: a. Briefly centrifuge the vial of lyophilized ACTH (18-39) to ensure the powder is at the bottom. b. Reconstitute the peptide directly in the manufacturer's vial (which may be siliconized) to a high concentration (e.g., 1 mM or >100 µM) using the recommended solvent.[1][7] Do not attempt to weigh out smaller portions of the lyophilized powder. c. Mix gently by vortexing or pipetting. Ensure complete dissolution. This high-concentration stock is less susceptible to percentage loss from adsorption.

  • Preparation of Working Buffer: a. Prepare your experimental buffer (e.g., PBS, pH 7.2). b. (Conditional): If your workflow allows, add your chosen anti-adsorption agent.

    • For Immunoassays/Bioassays: Add BSA to a final concentration of 0.1%. Ensure it is fully dissolved.
    • For General Use (if BSA is incompatible): Add Tween-20 to a final concentration of 0.01-0.05%.
  • Preparation of Working Solutions: a. Perform all serial dilutions in certified low-binding polypropylene tubes or plates. b. Use the prepared working buffer (containing the anti-adsorption agent, if applicable) for all dilution steps. c. When pipetting, use low-retention pipette tips to minimize loss on the tip surface.

  • Storage: a. Aliquot the high-concentration stock solution into low-binding tubes for storage. Store at -20°C or -80°C as recommended by the manufacturer.[2][21] b. Avoid repeated freeze-thaw cycles.[2] c. Prepare fresh working dilutions for each experiment from a thawed stock aliquot. Do not store dilute peptide solutions for extended periods.

Protocol 2: Validating Your Method (Peptide Recovery Test)

This control experiment allows you to quantify peptide loss in your specific labware and confirm the efficacy of your chosen mitigation strategy.

Procedure:

  • Prepare Test Solutions: Prepare a solution of ACTH (18-39) at a relevant, low concentration (e.g., 100 nM) in your standard experimental buffer (without any anti-adsorption agents).

  • Set Up Test Conditions (in triplicate):

    • Condition A (Control - No Incubation): Immediately take an aliquot of the peptide solution for quantification (this is your "100% recovery" reference).

    • Condition B (Standard Plasticware): Add 200 µL of the peptide solution to three wells of a standard polypropylene plate.

    • Condition C (Low-Bind Plasticware): Add 200 µL of the peptide solution to three wells of a low-bind polypropylene plate.

    • Condition D (Standard Plasticware + BSA): Prepare the peptide solution in buffer containing 0.1% BSA. Add 200 µL to three wells of a standard polypropylene plate.

  • Incubate: Cover the plates and incubate for a typical experiment duration (e.g., 1 hour) at your standard experimental temperature.

  • Quantify: Carefully transfer the full volume from each well to a quantification-compatible container (e.g., an HPLC vial). Measure the concentration of ACTH (18-39) in all samples using a sensitive method (e.g., RP-HPLC, a validated ELISA, or LC-MS).

  • Analyze: Calculate the percentage recovery for each condition relative to the control (Condition A).

Data Summary: Comparison of Anti-Adsorption Strategies
StrategyMechanismEffectivenessProsConsBest For
Standard Polypropylene/Polystyrene N/A (Control)Poor (High Loss)[4][7]Inexpensive, readily available.Significant and variable loss of peptide.[6]Not recommended for "sticky" peptides.
Low-Binding Plasticware Hydrophilic/nonionic surface creates a hydration layer, repelling peptides.[14][15]Excellent (>90% recovery).[5]High recovery, no additives needed, compatible with all downstream applications.Higher initial cost.All applications , especially LC-MS.
Buffer with 0.1% BSA BSA competitively binds to hydrophobic/charged sites on the plastic surface.[6][16]Very Good (>89% recovery).[4]Inexpensive, highly effective at blocking.Interferes with LC-MS , adds protein to the system.[4]Immunoassays, cell-based assays.
Buffer with 0.01-0.05% Tween-20 Non-ionic surfactant disrupts hydrophobic interactions between peptide and plastic.[8][16]Good (Reduces loss)Inexpensive, easy to add.Can interfere with some cell-based assays and suppress ionization in MS.[22]Immunoassays (especially in wash buffers).
Silanized Glassware Covalently bonds a hydrophobic silane layer to the glass, reducing interactions.[23][24]Good (for glass)Prevents interaction with glass silanol groups.Labor-intensive preparation, primarily for glassware, not ideal for hydrophobic peptides.[25]Storage of certain types of molecules in glass vials.
References
  • SILICONIZING GLASSWARE . (n.d.). University of California, Santa Cruz. [Link]

  • Silanization vs. Other Surface Deactivation Methods Explained . (2025, January 13). Hawach Scientific. [Link]

  • Silanizing glassware . (2001, May). Current Protocols in Molecular Biology. [Link]

  • What is Silanized Glass? - Simple Use Guide . (2022, March 18). Mastelf. [Link]

  • ACTH (18-39) (human) . (n.d.). PubChem. [Link]

  • Silanizing glassware . (2001, May). Current Protocols in Immunology. [Link]

  • Microresico® Low-Bind 96-well Plate . (n.d.). Amuza Inc. [Link]

  • Non-binding microplates from Greiner Bio-One GmbH . (n.d.). Biocompare. [Link]

  • Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis . (2015, September 17). PubMed. [Link]

  • The importance of using the optimal plastic and glassware in studies involving peptides . (n.d.). Peptides. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments . (n.d.). Nicoya Lifesciences. [Link]

  • No Binding 96 Well Plates . (n.d.). Biomat. [Link]

  • How to prevent losses of protein by adsorption to glass and plastic . (1983). Analytical Biochemistry. [Link]

  • Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions . (2018). Annals of Clinical Biology. [Link]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS . (n.d.). Waters Corporation. [Link]

  • How can we decrease nonspecific protein adsorption? . (2014, July 29). ResearchGate. [Link]

  • Analysis of ACTH-related and CLIP-related Peptides Partially Purified From the Pituitary of the Australian Lungfish, Neoceratodus Forsteri . (1990, July). General and Comparative Endocrinology. [Link]

  • Influence of surfactants upon protein/peptide adsorption to glass and polypropylene . (2025, August 10). Journal of Pharmaceutical Sciences. [Link]

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic . (2015, May 1). PLOS One. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding . (2025, May 9). Patsnap Synapse. [Link]

  • Non-Specific Binding: Why It Needs to be Blocked in Western blots! . (2017, March 7). G-Biosciences. [Link]

  • ACTH (18-39), Human . (n.d.). Real-Gene Labs. [Link]

  • ACTH (18-39) (human) SAFETY DATA SHEET . (n.d.). Szabo-Scandic. [Link]

  • Note Reversed-phase high-performance liquid chromatography of neuropeptides related to adrenocorticotropin, including a potent . (n.d.). DSpace. [Link]

  • Adrenocorticotropic Hormone (ACTH) (18-39), human . (n.d.). GenScript. [Link]

  • Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition . (1979). PNAS. [Link]

  • Adrenocorticotropin-like and alpha-melanotropin-like peptides . (n.d.). PNAS. [Link]

  • ACTH (18-39), human (CLIP) - 1 mg . (n.d.). Anaspec. [Link]

  • Detergent Issues in Peptide Purification and How to Overcome Them . (2024, September 4). PreOmics. [Link]

  • Removal of detergents from protein digests for mass spectrometry analysis . (n.d.). PubMed Central. [Link]

  • Characterization of Pro-ACTH/Endorphin-Derived Peptides in Rat Hypothalamus . (1984). Journal of Neuroscience. [Link]

  • ACTH (18-39), human TFA . (n.d.). Peptides. [Link]

  • Adrenocorticotropic Hormone (ACTH) . (n.d.). QYAOBIO. [Link]

  • Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis . (n.d.). PubMed Central. [Link]

  • How Do Detergents Denature Proteins? . (2025, May 18). YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting ACTH (18-39) TFA Interference in MTT Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected results when using ACTH (18-39) TFA peptide in MTT cell...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected results when using ACTH (18-39) TFA peptide in MTT cell viability assays. We will explore the potential for trifluoroacetate (TFA) salt interference and provide systematic solutions to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my ACTH (18-39) peptide supplied as a trifluoroacetate (TFA) salt?

A1: Peptides are frequently supplied as TFA salts due to the widespread use of trifluoroacetic acid in the final steps of peptide synthesis and purification, particularly during high-performance liquid chromatography (HPLC).[1] TFA is effective at dissolving peptides and acts as a counter-ion for positively charged amino acid residues, making it a standard choice in peptide chemistry.[1]

Q2: I'm observing unexpected cytotoxicity in my MTT assay with ACTH (18-39) TFA. Could the TFA be the cause?

A2: Yes, it is a distinct possibility. The TFA counter-ion can exert direct biological effects that may interfere with cell-based assays.[1][2] It has been reported to inhibit the proliferation of certain cell types.[1] Therefore, it is crucial to consider the potential effects of the TFA salt in your specific experimental system.[1][2]

Q3: How can I confirm if the observed effect is from the ACTH (18-39) peptide itself or the TFA salt?

A3: The most direct way to investigate this is to include a "TFA alone" control in your experiment. This involves treating your cells with a concentration of TFA equivalent to what is present in your peptide stock solution. If you observe similar effects in the "TFA alone" control as you do with your peptide, it strongly suggests that the counter-ion is contributing to the observed outcome.[1]

Q4: Are there alternatives to TFA salts for sensitive cell-based experiments?

A4: For cell-based assays, it is often recommended to use peptides with more biologically compatible counter-ions, such as acetate or hydrochloride (HCl).[1] These are generally considered to have a minimal impact on cell viability and function.[1] If you suspect TFA is interfering with your results, consider obtaining the peptide with an alternative counter-ion or performing a counter-ion exchange.[1]

In-Depth Troubleshooting Guide

Understanding the MTT Assay and Potential Interference

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The amount of formazan produced is considered proportional to the number of viable, metabolically active cells.[4]

However, the chemical environment can significantly impact the reliability of the MTT assay. The reduction of tetrazolium salts is pH-dependent, and acidic conditions can suppress the formation of formazan.[5] Since TFA is a strong acid, its presence, even in small amounts, can lower the pH of your culture medium and interfere with the assay.

Visualizing the Potential Interference

The following diagram illustrates the standard MTT assay workflow and highlights the potential point of interference by TFA.

MTT_Interference cluster_workflow MTT Assay Workflow cluster_interference Potential Interference Mechanism A Viable Cells in Culture B Add ACTH (18-39) TFA A->B C Incubate B->C TFA TFA Counter-ion B->TFA D Add MTT Reagent C->D E Mitochondrial Dehydrogenases Convert MTT to Formazan D->E F Add Solubilization Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G pH_Drop Lowers pH of Culture Medium TFA->pH_Drop Inhibition Inhibits Formazan Formation pH_Drop->Inhibition Inhibition->E

Caption: Workflow of the MTT assay and the potential interference point of TFA.

Systematic Troubleshooting Workflow

If you suspect TFA interference, follow this systematic approach to diagnose and resolve the issue.

Troubleshooting_Workflow Start Unexpected Results with ACTH (18-39) TFA in MTT Assay Control_Exp Run Control Experiments: - Vehicle Control - TFA Alone Control - Untreated Control Start->Control_Exp Analyze Analyze Control Data Control_Exp->Analyze TFA_Effect Does TFA Alone Show an Effect? Analyze->TFA_Effect Peptide_Effect Is the Effect from the Peptide? TFA_Effect->Peptide_Effect No Solution1 Consider Peptide with Alternative Counter-ion (Acetate, HCl) TFA_Effect->Solution1 Yes Solution2 Use an Alternative Viability Assay (XTT, MTS, Resazurin) Peptide_Effect->Solution2 Unclear Optimize Re-evaluate Peptide Concentration and Purity Peptide_Effect->Optimize Yes End Problem Resolved Solution1->End Solution2->End Optimize->End

Caption: A systematic workflow for troubleshooting TFA interference in MTT assays.

Experimental Protocols

Protocol 1: Control Experiment to Test for TFA Interference

This protocol is designed to differentiate the effects of the ACTH (18-39) peptide from its TFA counter-ion.

Materials:

  • Cells of interest

  • Complete culture medium

  • ACTH (18-39) TFA peptide

  • Trifluoroacetic acid (TFA) solution (e.g., 0.1 M)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Groups:

    • Untreated Control: Cells with fresh culture medium only.

    • Vehicle Control: Cells with the solvent used to dissolve the peptide (e.g., water or PBS).

    • ACTH (18-39) TFA Treatment: Prepare serial dilutions of the peptide in culture medium.

    • TFA Alone Control: Calculate the molar concentration of TFA in each peptide dilution and prepare corresponding concentrations of TFA in culture medium.

  • Treatment: Remove the old medium and add the prepared treatments to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Carefully remove the treatment medium.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Compare the absorbance readings of the "TFA Alone Control" to the "Untreated Control" and the "ACTH (18-39) TFA Treatment" groups. A significant decrease in viability in the TFA control group indicates interference.

Treatment GroupPurpose
Untreated Control Baseline cell viability.
Vehicle Control To account for any effects of the peptide solvent.
ACTH (18-39) TFA To measure the effect of the peptide salt.
TFA Alone To isolate and measure the effect of the TFA counter-ion.
Protocol 2: Alternative Cell Viability Assays

If TFA interference is confirmed, consider using an alternative viability assay that is less susceptible to pH changes.

1. XTT and MTS Assays: These are second-generation tetrazolium dyes that produce a water-soluble formazan product, eliminating the need for a solubilization step and reducing the number of handling steps.[7]

2. Resazurin (AlamarBlue) Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink, fluorescent resorufin.[7] This method is generally considered more sensitive than tetrazolium-based assays.[8]

3. ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are highly sensitive and have a simple "add-mix-read" protocol.[8][9]

AssayPrincipleAdvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[3]Well-established and cost-effective.[10]
XTT/MTS Mitochondrial dehydrogenase activity reduces XTT/MTS to soluble formazan.[7]Fewer steps (no solubilization), higher sensitivity than MTT.[7]
Resazurin Reduction of blue resazurin to pink, fluorescent resorufin.[7]High sensitivity, compatible with fluorescence or absorbance readers.[8]
ATP-Based Luciferase-based reaction to quantify ATP levels.[7]Very high sensitivity, rapid results.[9]

Concluding Remarks

While the MTT assay is a valuable tool, it is essential to be aware of its limitations and potential for chemical interference.[11] When working with peptide salts such as ACTH (18-39) TFA, rigorous controls are paramount to ensure the validity of your results. By following the troubleshooting steps outlined in this guide, researchers can confidently identify and mitigate interference from TFA, leading to more accurate and reproducible data in their cell-based assays.

References

  • Pranavan, M., & Trikha, S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2017). Cell viability assays: Alternatives to the MTT assay. Biocompare. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Retrieved from [Link]

  • Patsnap. (2025). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • 4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Wikipedia. (n.d.). Corticotropin-like intermediate peptide. Retrieved from [Link]

  • SB PEPTIDE. (n.d.). ACTH (18-39) Human. Retrieved from [Link]

  • GenScript. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human. Retrieved from [Link]

  • PubChem. (n.d.). ACTH (18-39) (human). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of TFA on CDDP-induced cytotoxic activity in MCF-7 cells using MTT assay. Retrieved from [Link]

  • Bio-protocol. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of various 5-FA formulations as determined by MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for in vitro evaluation of the viability of selected peptide-treated Vero-Dog-SLAM and MDCK cells. Retrieved from [Link]

  • The Korean Society for Applied Pharmacology. (n.d.). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Retrieved from [Link]

  • MDPI. (n.d.). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Retrieved from [Link]

  • Corradini, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Formazan changes in fixed (dead) cells. Retrieved from [Link]

  • fedOA. (n.d.). Targeted tandem mass spectrometry strategies to quantify proteins biomarkers of inflammatory diseases. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay. Retrieved from [Link]

  • SciSpace. (n.d.). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Retrieved from [Link]

  • MDPI. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Retrieved from [Link]

  • NIH. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Peptide-Calix[3]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of ACTH (1-39) and ACTH (18-39)

Welcome to the technical support center for the HPLC separation of Adrenocorticotropic Hormone (ACTH) (1-39) and its fragment, ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of Adrenocorticotropic Hormone (ACTH) (1-39) and its fragment, ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to overcome common challenges in the chromatographic analysis of these two critical peptides.

Introduction: The Challenge of Separating ACTH Peptides

Adrenocorticotropic hormone (ACTH) (1-39) is a 39-amino acid peptide hormone that plays a central role in the stress response. Its proteolytic fragment, ACTH (1-39), is also biologically relevant. The accurate quantification and characterization of both the full-length peptide and its fragments are crucial in various research and clinical settings. However, their similar structural features can pose a significant challenge for achieving baseline separation in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide will equip you with the knowledge and systematic approaches to develop and troubleshoot robust HPLC methods for these analytes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between ACTH (1-39) and ACTH (18-39) that influence their HPLC separation?

A1: The separation of these two peptides by RP-HPLC is primarily driven by differences in their hydrophobicity and, to a lesser extent, their overall charge.

  • Hydrophobicity: ACTH (1-39) is significantly larger and contains a hydrophobic N-terminal region (residues 1-17) that is absent in ACTH (18-39). This makes ACTH (1-39) substantially more hydrophobic, leading to a longer retention time on a reversed-phase column under typical conditions.

  • Size and Structure: The difference in their amino acid chain length (39 vs. 22 amino acids) results in a notable difference in molecular weight. This size difference also contributes to the overall difference in their interaction with the stationary phase.

  • Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. While exact values can vary with prediction algorithms, ACTH (1-39) is a basic peptide with a reported pI above 10.0, while ACTH (18-39) has a pI of approximately 7.0.[1][2] This difference in charge at a given pH can be exploited to fine-tune selectivity, especially when using ion-pairing agents.

FeatureACTH (1-39)ACTH (18-39) (CLIP)Reference(s)
Amino Acid Sequence SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEFRPVKVYPNGAEDESAEAFPLEF[3][4]
Molecular Weight ~4541.1 Da~2465.7 Da[3][5]
Number of Amino Acids 3922[3][5]
Isoelectric Point (pI) >10.0 (basic)~7.0 (neutral)[1][2]
Relative Hydrophobicity More HydrophobicLess HydrophobicInferred from sequence
Q2: What is a good starting point for a reversed-phase HPLC method for separating ACTH (1-39) and ACTH (18-39)?

A2: A solid starting point for method development would be a standard peptide separation method using a C18 column with a water/acetonitrile gradient and trifluoroacetic acid (TFA) as an ion-pairing agent.

ParameterRecommended Starting Condition
Column C18, 300 Å pore size, 2.1 or 4.6 mm ID, 100-150 mm length, 3.5-5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID
Column Temperature 30-40 °C
Detection UV at 214 nm or 280 nm
Injection Volume 10-20 µL

This initial method should provide a reasonable separation of the two peptides, with ACTH (18-39) eluting earlier than the more hydrophobic ACTH (1-39).

Q3: Why is trifluoroacetic acid (TFA) commonly used in peptide HPLC, and are there alternatives?

A3: TFA is a widely used ion-pairing agent in peptide RP-HPLC for several reasons:

  • Improved Peak Shape: It forms an ion pair with the positively charged residues (like Lysine and Arginine) on the peptides. This masks the charge and reduces undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.[6]

  • Enhanced Retention: By neutralizing the positive charges, TFA increases the overall hydrophobicity of the peptides, leading to stronger retention on the reversed-phase column.

  • Volatility: TFA is volatile, making it compatible with mass spectrometry (MS) detection, although it can cause ion suppression.[6]

Alternatives to TFA include other perfluorinated acids like heptafluorobutyric acid (HFBA). HFBA is a stronger, more hydrophobic ion-pairing agent than TFA. Using HFBA can significantly increase the retention of basic peptides and can sometimes alter selectivity, which can be beneficial for resolving closely eluting peaks. However, HFBA is less volatile and can be more difficult to remove from the HPLC system.

Troubleshooting Guide

Issue 1: Poor Peak Resolution / Co-elution

Poor resolution between ACTH (1-39) and ACTH (18-39) is a common challenge. Here’s a systematic approach to improve their separation.

Causality and Explanation

Resolution in chromatography is a function of efficiency, selectivity, and retention. To improve the separation of our two peptides, we need to manipulate these factors. The significant difference in hydrophobicity between ACTH (1-39) and ACTH (18-39) is the primary handle for achieving separation.

Troubleshooting Steps
  • Optimize the Gradient Slope: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Action: If your initial gradient is, for example, 10-60% B in 20 minutes (a slope of 2.5%/min), try reducing the slope to 1%/min over the elution window of the peptides. This can be achieved by extending the gradient time.

  • Change the Organic Modifier: While acetonitrile is the most common organic modifier, switching to or adding methanol can alter selectivity. Methanol is a weaker solvent than acetonitrile and can change the elution order of peptides.

    • Action: Try replacing acetonitrile with methanol in Mobile Phase B. Alternatively, prepare Mobile Phase B with a mixture of acetonitrile and methanol (e.g., 80:20).

  • Adjust the Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can have a profound effect on selectivity, particularly for peptides with different charge states.

    • Action:

      • Increase TFA Concentration: Increasing the TFA concentration (e.g., from 0.1% to 0.15%) can sometimes improve peak shape and resolution.

      • Switch to a Different Ion-Pairing Agent: Replace TFA with a more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA) at a concentration of 0.05-0.1%. This will increase the retention of both peptides, but may do so differentially, thus improving resolution. Be aware that HFBA will lead to longer retention times overall.

  • Modify the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Action: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 45 °C). This will decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of peptide stability at elevated temperatures.

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Step1 Decrease Gradient Slope Start->Step1 Step2 Change Organic Modifier (e.g., to Methanol) Step1->Step2 Step3 Modify Ion-Pairing Agent (e.g., TFA concentration or switch to HFBA) Step2->Step3 Step4 Adjust Column Temperature Step3->Step4 End Resolution Improved Step4->End cluster_1 Mechanism of Peak Tailing and Mitigation Peptide Positively Charged Peptide (e.g., ACTH) Silanol Ionized Silanol Group (Si-O⁻) on Stationary Phase Peptide->Silanol Secondary Ionic Interaction Tailing Peak Tailing Silanol->Tailing TFA TFA Ion-Pairing Agent TFA->Peptide Forms Neutral Ion Pair TFA->Silanol Masks Silanol Groups SharpPeak Symmetrical Peak TFA->SharpPeak

Caption: How ion-pairing agents mitigate peak tailing.

Issue 3: Variable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Causality and Explanation

Retention time variability is often due to issues with the HPLC system's ability to deliver a consistent mobile phase composition, a lack of column equilibration, or temperature fluctuations.

Troubleshooting Steps
  • Ensure Proper Column Equilibration: Before the first injection and between runs, the column must be fully equilibrated with the initial mobile phase conditions.

    • Action: Equilibrate the column with at least 10-15 column volumes of the starting mobile phase composition. Monitor the baseline until it is stable.

  • Check for Leaks: Leaks in the pump, injector, or fittings will cause pressure fluctuations and inconsistent mobile phase delivery.

    • Action: Systematically check all fittings for any signs of leakage.

  • Degas Mobile Phases: Dissolved gases in the mobile phases can form bubbles in the pump heads, leading to inaccurate flow rates.

    • Action: Ensure all mobile phases are freshly degassed by sonication, vacuum filtration, or an in-line degasser.

  • Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times.

    • Action: Use a thermostatically controlled column compartment to maintain a constant temperature.

Issue 4: Low Signal Intensity or Poor Recovery

Low signal intensity can be due to peptide degradation, adsorption to surfaces, or issues with the detector.

Causality and Explanation

Peptides, including ACTH, can be susceptible to degradation by proteases and can adsorb to glass and some plastic surfaces, leading to sample loss.

Troubleshooting Steps
  • Proper Sample Handling and Storage: ACTH is known to be unstable in biological samples at room temperature.

    • Action: Prepare samples in a protease inhibitor cocktail, especially if they are from a biological matrix. Store samples at -80°C and thaw on ice immediately before analysis. Use low-adsorption vials and pipette tips.

  • Check Detector Settings: Ensure the detector wavelength is optimal for peptide bond absorbance (214 nm).

    • Action: Verify the lamp in your UV detector is in good condition and that the wavelength is set correctly.

  • Increase Sample Concentration: If possible, inject a more concentrated sample.

Experimental Protocols

Protocol 1: Systematic Method Development for ACTH Peptide Separation
  • Initial Scouting Run:

    • Set up the HPLC system with the "Starting Conditions" described in FAQ 2.

    • Inject a standard mixture of ACTH (1-39) and ACTH (18-39).

    • Determine the approximate retention times of both peptides.

  • Gradient Optimization:

    • Based on the scouting run, design a new gradient that is shallower over the elution range of the two peptides. For example, if the peptides elute between 20% and 40% B, you could set a gradient segment of 20-40% B over 20 minutes.

    • Run the optimized gradient and assess the resolution.

  • Ion-Pairing Agent Evaluation (if necessary):

    • If resolution is still insufficient, prepare mobile phases with 0.1% HFBA instead of 0.1% TFA.

    • Re-run the optimized gradient. Expect longer retention times.

  • Temperature Optimization (if necessary):

    • Once a promising mobile phase and gradient have been selected, evaluate the effect of temperature.

    • Run the method at 30 °C, 35 °C, and 40 °C and select the temperature that provides the best balance of resolution and peak shape.

Protocol 2: Sample Preparation for ACTH Analysis
  • Reconstitution of Lyophilized Peptides:

    • Reconstitute lyophilized ACTH peptides in a solution of 20% acetonitrile in water with 0.1% TFA to a stock concentration of 1 mg/mL. The organic solvent helps to solubilize the hydrophobic peptides.

  • Working Standard Preparation:

    • Dilute the stock solutions in Mobile Phase A to the desired working concentrations.

  • Biological Sample Preparation (e.g., Plasma):

    • Collect blood in tubes containing aprotinin or another protease inhibitor.

    • Centrifuge at 4 °C to separate the plasma.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the peptides. A C18 SPE cartridge is suitable for this purpose.

    • Elute the peptides from the SPE cartridge with an appropriate solvent (e.g., 60% acetonitrile with 0.1% TFA).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in Mobile Phase A.

References

  • Antonini, G., & Spoto, G. (1988). Reversed phase high performance liquid chromatography of adrenocorticotropin 1-39 and its fragments in the native and oxidized forms. Biochem Int, 16(6), 1009-17.
  • Bennett, H. P., Browne, C. A., & Solomon, S. (1980). Reversed-phase high-performance liquid chromatographic purification and characterization of the adrenocorticotropin/lipotropin precursor and its fragments.
  • Dores, R. M., & Surprenant, A. (1989). An Analysis of the Proopiomelanocortin Systems in the Pituitary of the Squamate Reptile Lacerta galloti.
  • Eipper, B. A., & Mains, R. E. (1980). Structure and biosynthesis of pro-adrenocorticotropin/endorphin and related peptides. Endocrine reviews, 1(1), 1-27.
  • Hirata, Y., Matsukura, S., Imura, H., Nakamura, M., & Tanaka, A. (1976). Clinical studies of "big ACTH": its physico-chemical characteristics. Journal of clinical endocrinology and metabolism, 42(1), 33-40.
  • Li, C. H. (1972). Adrenocorticotropin 45. A revised amino acid sequence for sheep and bovine hormones.
  • Mains, R. E., & Eipper, B. A. (1979). Synthesis and secretion of corticotropins, melanotropins, and endorphins by rat intermediate pituitary cells. Journal of Biological Chemistry, 254(16), 7885-94.
  • O'Hare, M. J., & Nice, E. C. (1979). Hydrophobic high-performance liquid chromatography of hormonal polypeptides and proteins on alkylsilane-bonded silica.
  • PubChem. (n.d.). Adrenocorticotropic Hormone (1-39), human. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, A. P., & Lowry, P. J. (1974). Adrenocorticotrophic and melanocyte-stimulating peptides in the human pituitary. Biochemical Journal, 139(3), 593-602.
  • Shibue, T., Mant, C. T., & Hodges, R. S. (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Tsong, T. Y. (1975). An automated method for the purification of adrenocorticotropic hormone.
  • Yalow, R. S., & Berson, S. A. (1971). Size heterogeneity of immunoreactive human ACTH in plasma and in extracts of pituitary glands and ACTH-producing tumors.
  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Wilson, C. R., & Miles, L. E. (1977). Radioimmunoassay of human ACTH. Current topics in experimental endocrinology, 3, 21-55.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • QYABIO. (n.d.). Adrenocorticotropic Hormone (ACTH). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthetic ACTH (18-39) Peptide

Introduction Welcome to the technical support guide for synthetic Adrenocorticotropic Hormone (ACTH) (18-39). This resource is designed for researchers, scientists, and drug development professionals to address the chall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for synthetic Adrenocorticotropic Hormone (ACTH) (18-39). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the lot-to-lot variability of this peptide. ACTH (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP), is a 22-amino acid fragment of ACTH.[1][2] Its biological activities, which include stimulating insulin secretion and influencing pancreatic exocrine function, make it a valuable tool in metabolic and neuroscience research.[3][4]

Part 1: Understanding Lot-to-Lot Variability

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability in synthetic peptides?

A1: Lot-to-lot variability refers to the differences in purity, impurity profile, and peptide content observed between different manufacturing batches of the same peptide.[5][6][8] Even with stringent manufacturing protocols, minor variations in the solid-phase peptide synthesis (SPPS) and purification processes can lead to discrepancies between lots.[9]

Q2: What are the primary causes of variability in synthetic ACTH (18-39)?

A2: The primary causes stem from the complexities of chemical peptide synthesis. These include:

  • Incomplete Coupling Reactions: During SPPS, the failure of an amino acid to couple to the growing peptide chain results in truncated sequences.[10][11]

  • Side Reactions: Modifications to amino acid side chains can occur during synthesis, leading to unintended peptide variants.[12][13]

  • Incomplete Deprotection: Residual protecting groups on the peptide can alter its structure and function.[10][14]

  • Purification and Lyophilization Differences: Variations in the reverse-phase high-performance liquid chromatography (RP-HPLC) purification and subsequent lyophilization can affect the final purity and the presence of counter-ions like trifluoroacetic acid (TFA).[15]

  • Aggregation: The peptide's sequence can predispose it to aggregation, which can be influenced by synthesis and handling conditions.

Q3: How can lot-to-lot variability impact my experimental results?

A3: The impact can be significant and multifaceted:

  • Altered Biological Activity: Impurities can act as agonists or antagonists, or the lower purity of a new batch can lead to a reduced effective concentration of the active peptide.[16][17]

  • Poor Reproducibility: Inconsistent results between experiments run with different peptide lots are a hallmark of variability issues.[7][17]

  • False Positives/Negatives: Contaminating peptides or modifications can lead to spurious results in sensitive assays like T-cell stimulation or immunoassays.[16][18]

  • Solubility Issues: Different counter-ion content or the presence of hydrophobic impurities can alter the solubility of the peptide.[19][20]

Q4: What information should I look for on the Certificate of Analysis (CoA)?

A4: The CoA is your primary tool for assessing a new peptide lot. Key data points include:

  • Purity (by HPLC): This indicates the percentage of the desired peptide in the sample.[21]

  • Molecular Weight (by Mass Spectrometry): This confirms the identity of the peptide.[22][23][24]

  • Net Peptide Content (NPC): Determined by amino acid analysis, this value represents the actual percentage of peptide by weight, accounting for water and counter-ions. This is crucial for accurate concentration calculations.[17]

  • Appearance and Solubility: Provides basic physical characteristics.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: Reduced or Absent Biological Activity with a New Lot

You've switched to a new lot of ACTH (18-39) and your established assay now shows a significantly diminished or no effect.

Caption: Workflow for troubleshooting reduced peptide activity.

  • Compare CoAs: Scrutinize the CoAs of the new and a previously well-performing lot. Pay close attention to HPLC purity, mass spectrometry data, and net peptide content.[17][21]

  • Normalize Concentration: If the net peptide content differs, your stock solution concentration will be inaccurate. Use the following formula:

    • Mass of Active Peptide (mg) = Total Mass of Lyophilized Powder (mg) x Net Peptide Content (%)

    • Prepare a new stock solution based on this corrected mass.

  • Verify Identity: Confirm that the mass spectrometry data shows the correct molecular weight for ACTH (18-39), which is approximately 2465.7 g/mol .[4]

  • Assess Impurity Profile: Compare the HPLC chromatograms. New or larger impurity peaks in the problematic lot suggest the presence of substances that may interfere with your assay.[16][18]

  • Re-evaluate Solubility: A new lot may have different solubility characteristics. Perform a small-scale solubility test before preparing your main stock solution.

Issue 2: Inconsistent Replicate Data and High Variability

Your experimental replicates, which were previously consistent, now show a high degree of variation.

Potential Cause Explanation Recommended Action
Peptide Aggregation The peptide may be forming aggregates in your stock solution or assay buffer, leading to non-uniform distribution.1. Perform a fresh solubilization using the recommended protocol. 2. Consider brief sonication to break up aggregates. 3. Filter the stock solution through a 0.22 µm filter.
Poor Solubility The peptide may not be fully dissolved, resulting in an inaccurate and inconsistent working concentration.Re-evaluate the solubility and test alternative solvents as outlined in the solubility testing protocol below.[19][25]
Adsorption to Surfaces Peptides can adsorb to plasticware, reducing the effective concentration in your assay.Use low-protein-binding tubes and pipette tips. Include a carrier protein like BSA (0.1%) in your dilution buffers.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can degrade the peptide, leading to heterogeneity in the stock solution.Aliquot the peptide stock solution after initial solubilization to minimize freeze-thaw cycles.[26]

Part 3: Essential Quality Control Protocols

To proactively manage lot-to-lot variability, integrating in-house quality control is essential. Here are streamlined protocols for key validation experiments.

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Verification

This protocol allows you to independently verify the purity of a new peptide lot and compare its impurity profile to a reference lot.[10][27]

Objective: To confirm the purity stated on the CoA and to create a reference chromatogram for future lot comparisons.

Materials:

  • Analytical HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample

Procedure:

  • Sample Preparation: Dissolve the lyophilized ACTH (18-39) in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214-220 nm

    • Column Temperature: 30°C

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: Compare the calculated purity and the chromatogram profile to the CoA and to a previously validated "gold standard" lot.

Protocol 2: Mass Spectrometry for Identity Confirmation

This protocol confirms that the primary peak in your HPLC corresponds to the correct peptide mass.[22][23][28]

Objective: To verify the molecular weight of the synthetic ACTH (18-39).

Procedure:

  • The most common method is to couple the HPLC system to a mass spectrometer (LC-MS).

  • As the main peak elutes from the HPLC, it is directed into the mass spectrometer.

  • Electrospray ionization (ESI) is typically used for peptides.

  • Analyze the resulting mass spectrum to confirm the presence of the expected mass-to-charge (m/z) ratio corresponding to ACTH (18-39).

Protocol 3: Peptide Solubility Testing

This protocol helps determine the optimal solvent for your peptide, which can vary between lots.[25][29][30]

Objective: To systematically find a suitable solvent system for a new peptide lot without wasting the entire sample.

Caption: Decision tree for peptide solubility testing.

Procedure:

  • Use a small, pre-weighed aliquot of the peptide (e.g., 0.1 mg).

  • Add a small volume of the first test solvent (e.g., sterile water) and vortex.

  • If it doesn't dissolve, try gentle warming (to 30-40°C) or brief sonication.

  • If still insoluble, proceed to the next solvent in the decision tree. For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO before slowly adding the aqueous buffer is a common strategy.[20]

  • Crucially, ensure the final concentration of any organic solvent is compatible with your biological assay.

References

  • Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16:Unit 16.1. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • ACTH (18-39) Human. SB PEPTIDE. [Link]

  • Peptide Solubility Testing Service. GenScript. [Link]

  • Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]

  • Peptide solubility testing. SB-PEPTIDE. [Link]

  • The mechanism of action of ACTH in the adrenal cortex. Scholars @ UT Health San Antonio. [Link]

  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]

  • Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. ResearchGate. [Link]

  • ACTH (18-39), human (CLIP) - 1 mg. Anaspec. [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

  • Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. PMC - PubMed Central. [Link]

  • ACTH 18-39. Intavis Peptide Services. [Link]

  • Lot-to-Lot Variance in Immunoassays. Encyclopedia.pub. [Link]

  • DRG® ACTH (Adrenocorticotropic Hormone) (EIA-3647). DRG Instruments GmbH. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Reversed-Phase HPLC. [Link]

  • Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. GenScript. [Link]

  • Adrenocorticotropic hormone. Wikipedia. [Link]

  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Nature Experiments. [Link]

  • Quality Control Standards for Research Peptides | Laboratory Analysis. Biovera. [Link]

  • Physiology, Adrenocorticotropic Hormone (ACTH). StatPearls - NCBI Bookshelf. [Link]

  • Lot-to-Lot Variation. PMC - PubMed Central. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Quality Control and Assurance in GMP Peptide Production. Creosalus. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]

  • Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis. Analytical Chemistry - ACS Publications. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]

  • What is the usual nature of impurities in synthetic peptides?. ResearchGate. [Link]

  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC - NIH. [Link]

  • Managing Reagent Lot to Lot Variability. myadlm.org. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results with ACTH (18-39) in Primary Neuron Culture

Welcome to the technical support guide for researchers utilizing ACTH (18-39) in primary neuron cultures. This resource, designed by senior application scientists, provides in-depth troubleshooting for unexpected experim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing ACTH (18-39) in primary neuron cultures. This resource, designed by senior application scientists, provides in-depth troubleshooting for unexpected experimental outcomes. We will delve into the causality behind these issues and offer validated protocols to get your research back on track.

Part 1: Troubleshooting Unexpected Experimental Outcomes

This section addresses common yet unexpected results observed when treating primary neurons with ACTH (18-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP).[1]

Question 1: I treated my primary neuron culture with ACTH (18-39) expecting a neuroprotective or neurotrophic effect, but instead, I'm observing increased cell death. What could be happening?

This is a multifaceted issue that can stem from several sources, ranging from the peptide itself to the health of your primary culture.

Initial Diagnosis Workflow

dot graph TD{ A["Start: Unexpected Neuronal Death"] --> B{"Initial Checks"}; B --> C["Peptide Purity & Handling"]; B --> D["Primary Culture Health"]; B --> E["Experimental Parameters"]; C --> F["Verify peptide sequence and purity via vendor documentation."]; D --> G["Assess baseline culture viability and morphology."]; E --> H["Confirm ACTH (18-39) concentration and treatment duration."]; } dot Caption: Initial diagnostic workflow for unexpected neuronal death.

Possible Cause 1: Peptide Quality and Handling

The purity, storage, and preparation of the ACTH (18-39) peptide are critical.

  • Expert Insight: Impurities from synthesis or degradation products can be cytotoxic. ACTH (18-39) is a peptide and susceptible to proteases and repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Verify Purity: Always source peptides from reputable vendors providing >95% purity data (e.g., HPLC, Mass Spec).[2]

    • Proper Reconstitution and Storage: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a recommended buffer.[2] Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[2]

    • Vehicle Control: Always include a vehicle-only control group in your experiments to rule out solvent toxicity.

Possible Cause 2: Suboptimal Primary Neuron Culture Health

Primary neurons are notoriously sensitive.[3] Underlying stress or poor health can make them more susceptible to any treatment, even one that is expected to be benign.

  • Expert Insight: A stressed neuronal culture will have a lower threshold for apoptosis. Factors like improper coating of culture vessels, suboptimal seeding density, or nutrient-depleted media can all contribute.[4][5]

  • Troubleshooting Steps:

    • Assess Culture Quality: Before any treatment, visually inspect your cultures. Healthy neurons should have smooth, phase-bright cell bodies and exhibit clear, extended neurites.[5] The presence of floating, fragmented cells indicates a culture in distress.

    • Optimize Culture Conditions: Review your entire culture protocol, from dissection to maintenance.

      • Coating: Ensure proper coating of plates with substrates like Poly-D-Lysine or Laminin to promote neuronal attachment and survival.[3][4][6] Using high molecular weight poly-L-lysine can be toxic to neurons.[3][4]

      • Seeding Density: Both too sparse and too dense cultures can be problematic. An optimal density is crucial for healthy neuronal networks.[4][7]

      • Media: Use serum-free media formulated for neurons, such as Neurobasal medium supplemented with B27.[5][8] Serum can promote glial proliferation, which can negatively impact neuronal health.[4][5]

      • Maintenance: Perform regular half-media changes to replenish nutrients.[3]

ParameterRecommendationRationale
Plate Coating Poly-D-Lysine (PDL) or PDL/LamininPromotes neuronal adhesion and neurite outgrowth.[3][4]
Seeding Density 1,000–5,000 cells/mm² (optimize for experiment)Prevents aggregation and ensures proper network formation.[4]
Culture Medium Serum-free (e.g., Neurobasal + B27 + GlutaMAX)Prevents glial overgrowth and provides essential nutrients.[5]
Maintenance 50% media change every 3-4 daysReplenishes nutrients and removes waste products.[3]

Table 1: Key Parameters for Healthy Primary Neuron Cultures

Possible Cause 3: Off-Target or Non-Canonical Signaling

Full-length ACTH (1-39) can bind to all five melanocortin receptors (MC1R-MC5R) with varying affinities.[9][10] While ACTH (18-39) is a fragment, its interaction with these receptors in the central nervous system (CNS) is not fully elucidated.

  • Expert Insight: ACTH can have direct, steroid-independent effects on neurons by activating central melanocortin receptors.[11] It's plausible that ACTH (18-39) could engage these receptors in a manner that, under certain conditions (e.g., specific neuronal subtype, developmental stage, or culture stress), triggers an apoptotic cascade. For instance, MC4R activation has been linked to both neuroprotection and regulation of synaptic plasticity.[9] The specific effect could be context-dependent.

  • Troubleshooting & Investigative Experiments:

    • Receptor Expression Analysis: Confirm the expression of melanocortin receptors (particularly MC2R, MC3R, MC4R) in your specific primary neuron type (e.g., cortical, hippocampal) via qPCR or Western blot.

    • Receptor Blockade: Use selective antagonists for relevant melanocortin receptors prior to ACTH (18-39) treatment to see if the cytotoxic effect is mitigated. This can help pinpoint a specific receptor-mediated off-target effect.

dot graph TD{ subgraph "Signaling Investigation" A["ACTH (18-39) Treatment"] --> B{"Melanocortin Receptors (MC2R, MC3R, MC4R)"}; B --> C["Downstream Signaling"]; C --> D{"Unexpected Apoptosis"}; E["Selective Receptor Antagonist"] --> B; end } dot Caption: Investigating non-canonical signaling pathways.

Question 2: I am not seeing any effect of ACTH (18-39) on neurite outgrowth. My neurons look healthy, but there's no change compared to the control group.

The absence of a discernible effect can be as perplexing as a negative one. This often points to issues with experimental design, assay sensitivity, or the intrinsic properties of the neuronal culture.

Possible Cause 1: Assay Sensitivity and Timing

Neurite outgrowth is a dynamic process. The timing of your treatment and the sensitivity of your measurement are critical.[12]

  • Expert Insight: The effect of a peptide on neurite outgrowth may be most pronounced during a specific developmental window in vitro. If you treat a mature, well-established neuronal network, you may not see significant changes in neurite length.

  • Troubleshooting Steps:

    • Time-Course Experiment: Treat the neurons at different days in vitro (DIV), for example at DIV 2, DIV 4, and DIV 7, to identify the optimal window for observing effects on neurite extension.

    • Optimize Assay: Ensure your neurite outgrowth assay is sensitive enough.

      • High-content imaging systems provide robust, automated quantification of neurite length and branching.[13]

      • Manual tracing using software like ImageJ with neuron-specific plugins is a valid alternative but requires rigorous, unbiased methodology.[14]

    • Positive Control: Include a known inducer of neurite outgrowth (e.g., Brain-Derived Neurotrophic Factor, BDNF) to validate that your assay system is responsive.

Possible Cause 2: Glial Cell Contamination

Primary neuron cultures almost always contain some level of glial cells (e.g., astrocytes).[5] Glia can influence neuronal behavior, including neurite outgrowth, and may mask the effects of your treatment.

  • Expert Insight: Astrocytes provide crucial trophic support but can also release factors that may interfere with or override the signaling initiated by ACTH (18-39).[5] Excessive glial proliferation can physically impede neurite extension.

  • Troubleshooting Steps:

    • Assess Glial Population: Use immunocytochemistry to stain for glial markers (e.g., GFAP for astrocytes) and neuronal markers (e.g., β-III Tubulin or MAP2) to quantify the purity of your culture.

    • Minimize Glial Growth: If glial contamination is high (>10-15%), consider using an anti-mitotic agent like Cytosine Arabinoside (AraC) at a low concentration. However, use with caution as AraC can have neurotoxic effects.[5]

dot graph TD{ A["Start: No Effect on Neurite Outgrowth"] --> B{"Is the assay working?"}; B -- "Yes" --> C{"Is the timing right?"}; B -- "No" --> D["Validate with Positive Control (e.g., BDNF)"]; C -- "Yes" --> E{"Is the culture pure enough?"}; C -- "No" --> F["Perform Time-Course Experiment (e.g., treat at DIV 2, 4, 7)"]; E -- "Yes" --> G["Consider Non-Canonical Signaling (See Q1)"]; E -- "No" --> H["Quantify and Minimize Glial Contamination"]; } dot Caption: Troubleshooting workflow for lack of neurite outgrowth effect.

Part 2: FAQs and General Culture Health

This section covers frequently asked questions regarding the experimental setup and general maintenance of primary neuron cultures.

Q: My primary neuron cultures are frequently getting contaminated. What are the most common sources and how can I prevent this?

A: Contamination is a persistent threat in primary cell culture.[6][15]

  • Sources: Contamination can be bacterial, fungal, or mycoplasma.[6] Common sources include non-sterile reagents, dissection tools, the incubator, or breaks in aseptic technique.[15][16]

  • Prevention:

    • Aseptic Technique: Always work in a certified biosafety cabinet.[15] Sterilize all tools and surfaces thoroughly.[6][16]

    • Reagent Sterility: Filter-sterilize all prepared solutions.[15] Use antibiotics/antimycotics in your media, especially during the initial culture phase, but be aware that long-term use can mask low-level contamination and affect cell physiology.[4]

    • Incubator Hygiene: Regularly clean your incubator with a disinfectant proven to kill fungal spores (e.g., a bleach-based solution, followed by a water rinse), as ethanol is not effective against spores.[16]

    • Quarantine: If you receive cells from another lab, quarantine and test them for mycoplasma before introducing them into your general cell culture facility.

Q: What is the best way to assess neuronal viability quantitatively?

A: Visual inspection is subjective. For quantitative data, several assays are available.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[17][18] They are well-suited for a 96-well plate format.[19][20] The principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[17][18]

  • Live/Dead Staining: Kits using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allow for direct visualization and quantification of viable and non-viable cells via fluorescence microscopy.

  • Caspase Activity Assays: To specifically measure apoptosis, you can use assays that detect the activity of executioner caspases, such as caspase-3 and caspase-7.[21][22] These are often luminescence- or fluorescence-based.[21][23]

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the key assays mentioned in this guide.

Protocol 1: MTT Assay for Neuronal Viability

This protocol is adapted for primary neurons in a 96-well plate format.[19][24]

  • Plate Neurons: Seed primary neurons in a 96-well plate at your optimized density and allow them to adhere and grow for the desired number of days.

  • Treatment: Apply ACTH (18-39) at various concentrations. Include vehicle-only and untreated controls. Incubate for the desired treatment duration (e.g., 24-72 hours).

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock to each 100 µL of media in each well (final concentration 0.5 mg/mL).[17]

  • Incubate: Return the plate to the incubator (37°C, 5% CO₂) for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[24]

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

  • Incubate Overnight: Leave the plate at room temperature in the dark overnight to ensure complete dissolution of the formazan crystals.[17]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired.[17][24]

Protocol 2: Immunocytochemistry for Neurite Outgrowth Analysis

This protocol allows for the visualization and quantification of neurites.

  • Culture and Treat: Grow neurons on sterile glass coverslips coated with an appropriate substrate (e.g., PDL/laminin) within a multi-well plate.[14] Treat with ACTH (18-39) as per your experimental design.

  • Fixation: After treatment, gently wash the cells once with warm PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.[14]

  • Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against a neuronal marker, such as anti-β-III Tubulin (1:500 dilution), overnight at 4°C.[14] This antibody will specifically stain neurons and their processes.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[14]

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[14]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and complexity using software like ImageJ/Fiji or a high-content analysis system.[14]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol outlines a common luminescence-based assay for measuring apoptosis.[21]

  • Culture and Treat: Seed and treat neurons in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.

  • Prepare Reagent: Reconstitute the luminescent caspase-3/7 substrate reagent according to the manufacturer's instructions (e.g., Promega Caspase-Glo® 3/7 Assay).[21][23] This reagent typically contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[21]

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add Reagent: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubate: Mix gently by orbital shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and allows the activated caspases to cleave the substrate, generating a luminescent signal.[21]

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

References

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. National Institutes of Health. [Link]

  • Neurite Outgrowth Assay. PubMed Central, National Institutes of Health. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central, National Institutes of Health. [Link]

  • Primary Neuronal Cell Culture Tips & Tricks. Biocompare. [Link]

  • Neurite Outgrowth Assay. Cyprotex. [Link]

  • Isolation of Primary Brain Cells: Challenges and Solutions. Fortune Journals. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Isolation, Purification, and Culture of Primary Murine Sensory Neurons. PubMed Central, National Institutes of Health. [Link]

  • Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency. PubMed Central, National Institutes of Health. [Link]

  • How to optimize the primary cortical neuron culture? ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. BosterBio. [Link]

  • We are having troubles with contamination in our primary cell cultures of neurons. The Cell Culture Dish. [Link]

  • Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • How can I stop fungal contamination during primary neuronal culture from E16 pregnant mice? ResearchGate. [Link]

  • Central nervous system and peripheral effects of ACTH, MSH, and related neuropeptides. Psychoneuroendocrinology. [Link]

  • Melanocortins, Melanocortin Receptors and Multiple Sclerosis. MDPI. [Link]

  • Corticotropin (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate Corticotropin-Releasing Hormone Gene Expression. PubMed Central, National Institutes of Health. [Link]

  • Endogenous ACTH, not only α-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte. bioRxiv. [Link]

  • ACTH Action on the Adrenals. Endotext, National Center for Biotechnology Information. [Link]

  • ACTH (18-39) Human. SB PEPTIDE. [Link]

  • ACTH [18-39] Peptide. Abbiotec. [Link]

  • Non-canonical effects of ACTH: insights into adrenal insufficiency. I.R.I.S. [Link]

  • Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency. ResearchGate. [Link]

  • Serum Starvation Affects the Transcriptomic and Proliferative Response to ACTH in Primary Cultures of Rat Adrenocortical Cells. MDPI. [Link]

  • Quantifying phosphorylation dynamics in primary neuronal cultures using LC-MS/MS. National Institutes of Health. [Link]

  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. [Link]

  • Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. MDPI. [Link]

  • Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone. Frontiers. [Link]

  • Adrenocorticotropic hormone. Wikipedia. [Link]

  • Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. PubMed Central, National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Quantifying Endogenous ACTH (18-39)

Welcome to the technical support center for the quantification of endogenous Adrenocorticotropic Hormone fragment 18-39, also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of endogenous Adrenocorticotropic Hormone fragment 18-39, also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of measuring this specific peptide. We will delve into the common challenges, provide structured troubleshooting advice, and present validated experimental frameworks to enhance the accuracy and reliability of your results.

Introduction: The Challenge of Measuring a Low-Abundance Peptide

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the precursor molecule pro-opiomelanocortin (POMC).[1][2] In certain tissues, ACTH can be further cleaved by the enzyme Prohormone Convertase 2 (PC2) to yield α-melanocyte-stimulating hormone (α-MSH, residues 1-13) and CLIP (residues 18-39).[2][3][4]

The central challenge in quantifying endogenous CLIP in humans is its scarcity. The adult human anterior pituitary, the primary source of circulating ACTH, does not express significant levels of PC2.[3][4] Consequently, CLIP is not thought to circulate under normal physiological circumstances.[3][4] Its presence, however, can be significant in specific pathological states, such as in certain non-pituitary tumors that exhibit alternative POMC processing, making it a potential biomarker for ectopic ACTH syndrome.[5]

This unique physiological context creates a distinct set of analytical hurdles. Assays must be exceptionally sensitive and, most importantly, highly specific to distinguish CLIP from the far more abundant full-length ACTH (1-39) and its precursor, POMC.

Visualizing the Pathway: POMC Processing

To appreciate the analytical challenges, it is crucial to understand the origin of ACTH (18-39). The following diagram illustrates the proteolytic processing of POMC, highlighting the pathway that generates CLIP.

POMC_Processing cluster_pituitary Anterior Pituitary (PC1 Dominant) cluster_intermediate Intermediate Lobe / Ectopic Tumors (PC2 Active) POMC Pro-opiomelanocortin (POMC) ProACTH Pro-ACTH POMC->ProACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 ACTH ACTH (1-39) (Biologically Active) ProACTH->ACTH PC1/3 ACTH2 ACTH (1-39) aMSH α-MSH (ACTH 1-13) ACTH2->aMSH PC2 CLIP CLIP (ACTH 18-39) ACTH2->CLIP PC2

Caption: POMC processing pathway leading to ACTH (18-39) / CLIP.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the quantification of endogenous ACTH (18-39).

Part 1: Immunoassay-Based Quantification

Immunoassays are a common first approach due to their high throughput. However, for CLIP, they are fraught with specificity issues.

FAQ 1: My ACTH ELISA is giving unexpectedly high readings in samples where I suspect ectopic ACTH production. Could this be due to CLIP?

Answer: Yes, this is a significant and well-documented issue. Many commercial ELISAs for full-length ACTH (1-39) exhibit cross-reactivity with CLIP.[1][6][7] This occurs when one or both of the antibodies used in the "sandwich" assay recognize an epitope present on the CLIP fragment.

Troubleshooting Steps:

  • Review the Assay Datasheet: Check the manufacturer's data for stated cross-reactivity with ACTH fragments, specifically ACTH (18-39) or CLIP. Many datasheets, however, may not provide this level of detail.

  • Perform a Spike-and-Recovery Test:

    • Obtain a purified, synthetic ACTH (18-39) standard.

    • Spike a known, low-ACTH plasma sample with varying concentrations of the CLIP standard.

    • Measure these samples using your ACTH ELISA. A significant increase in signal confirms cross-reactivity.

  • Use an Alternative Assay: If significant cross-reactivity is confirmed, you cannot trust the results for differential diagnosis. You must either find a different ACTH immunoassay with proven specificity or, preferably, move to a mass spectrometry-based method.[1] Some research has been done to develop specific CLIP immunoassays, particularly in veterinary diagnostics, which may offer a starting point for developing a research-use-only assay.[6]

FAQ 2: I am trying to develop a specific sandwich ELISA for CLIP. How do I ensure my antibodies don't bind to full-length ACTH?

Answer: This is the inverse of the previous problem and requires rigorous antibody validation. The goal is to select an antibody pair where at least one antibody's epitope is unavailable or structurally hindered in the full-length ACTH (1-39) molecule.

Protocol: Antibody Specificity Screening

  • Epitope Strategy:

    • Neo-epitope Antibody: Generate a monoclonal antibody that specifically recognizes the newly exposed N-terminus of CLIP (starting at Arginine-18 of the ACTH sequence). This is the most robust strategy for specificity.

    • C-Terminus + Mid-Region: Use a combination of two antibodies that bind to epitopes within the 18-39 sequence.

  • Screening Workflow:

    • Coat a microplate with your capture antibody.

    • Independently test for binding against a panel of peptides at high concentrations:

      • Full-length ACTH (1-39)

      • POMC

      • ACTH (1-24)

      • Your target, ACTH (18-39)

    • Use your labeled detection antibody to measure the signal. An ideal antibody pair will generate a strong signal only for ACTH (18-39).

Visualization: Immunoassay Specificity Challenge

Immunoassay_Specificity cluster_assay Sandwich ELISA for ACTH (1-39) cluster_crossreact Cross-Reactivity Scenario Ab1 Capture Ab (e.g., binds 34-39) ACTH_Full ACTH (1-39) Ab1->ACTH_Full Ab2 Detection Ab (e.g., binds 1-4) ACTH_Full->Ab2 Result1 Signal ✅ Ab3 Capture Ab (e.g., binds 34-39) CLIP_Molecule CLIP (18-39) Ab3->CLIP_Molecule Ab4 Detection Ab (e.g., binds 20-24) CLIP_Molecule->Ab4 Result2 False Signal ❌

Caption: How an immunoassay designed for ACTH can cross-react with CLIP.

Part 2: Mass Spectrometry (LC-MS/MS) Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive and specific quantification of peptides like CLIP.[1] The primary challenges are achieving the required sensitivity and developing a robust sample preparation workflow.

FAQ 3: What are the critical first steps for developing a quantitative LC-MS/MS assay for endogenous CLIP?

Answer: A successful LC-MS/MS assay for a low-abundance endogenous peptide requires meticulous planning around three core components: sample preparation, chromatography, and the mass spectrometer settings (MRM transitions).

Workflow: Foundational LC-MS/MS Method Development

  • Obtain Standards:

    • Analyte Standard: Procure a high-purity (>95%) synthetic ACTH (18-39) peptide. This is used to optimize MS parameters and create a calibration curve.

    • Internal Standard (IS): The gold standard is a stable isotope-labeled (SIL) version of ACTH (18-39), where one or more amino acids are replaced with ¹³C or ¹⁵N isotopes.[8][9] The SIL-peptide is chemically identical but mass-shifted, allowing it to be distinguished by the mass spectrometer. This standard is critical for correcting variability in sample preparation and instrument response.[8]

  • Optimize MRM Transitions:

    • Directly infuse the synthetic CLIP standard into the mass spectrometer to determine the precursor ion (the mass-to-charge ratio, m/z, of the peptide).

    • Fragment the precursor ion and identify 2-3 stable, high-intensity product ions.

    • The combination of a precursor ion m/z and a product ion m/z is called a Multiple Reaction Monitoring (MRM) transition.[4][7] This two-stage mass filtering provides exceptional specificity.

  • Develop Sample Preparation Protocol:

    • The goal is to remove interfering proteins and lipids from the plasma/serum and concentrate the target peptide.

    • Protein Precipitation: A simple first step is to precipitate bulk proteins using acetonitrile or methanol.

    • Solid-Phase Extraction (SPE): This is essential for cleanup and concentration. For a peptide like CLIP, a mixed-mode cation exchange (MCX) SPE cartridge is often a good starting point.[10][11]

Table 1: Example MRM Transitions for Method Development (Note: These are theoretical and must be empirically optimized on your specific instrument.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type (example)
ACTH (18-39)[Calculated][To be determined]y-ion
ACTH (18-39)[Calculated][To be determined]b-ion
SIL-ACTH (18-39)[Calculated + mass shift][To be determined]y-ion

FAQ 4: My signal is too low, and my results are not reproducible. What are the likely causes?

Answer: For low-level peptide quantification, poor sensitivity and reproducibility are often linked to sample handling and preparation. Peptides are notoriously "sticky" and prone to degradation.

Troubleshooting Checklist for Low Signal / Poor Reproducibility:

  • Pre-analytical Stability:

    • Collection: Was the blood collected in a tube containing EDTA and immediately placed on ice?[1] ACTH and its fragments are highly susceptible to proteolysis.

    • Processing: Was the plasma separated in a refrigerated centrifuge promptly (ideally within 2 hours)?[1]

    • Storage: Are samples stored at -80°C? Avoid repeated freeze-thaw cycles.

  • Non-Specific Binding:

    • Are you using low-bind plasticware (e.g., tubes, pipette tips) for all steps? Peptides can adsorb to standard polypropylene surfaces.[10]

    • Consider adding a small amount of an organic modifier (e.g., acetonitrile) to your buffers if compatible with your SPE protocol.

  • Sample Preparation Recovery:

    • Is your SPE protocol optimized? Experiment with different wash and elution solvents. A common issue is eluting the peptide too early during the wash steps or failing to elute it completely from the cartridge.

    • Ensure your sample pH is correct before loading onto the SPE cartridge to ensure proper binding.

  • Instrumental Issues:

    • Is the mass spectrometer source clean? Contamination can suppress ionization.

    • Is your chromatography sharp? Broad peaks lead to lower signal-to-noise. Consider optimizing your gradient or switching to a column with a smaller particle size.

Conclusion: A Pathway to Reliable Quantification

Quantifying endogenous ACTH (18-39) is a formidable analytical task that pushes the limits of both immunoassay and mass spectrometry platforms. Due to its extremely low to non-existent levels in healthy human circulation, its measurement is primarily relevant in specific research and pathological contexts, such as oncology.

Success hinges on acknowledging the inherent challenges. For immunoassay users, the critical task is to rigorously validate assay specificity and rule out cross-reactivity with full-length ACTH. For those employing the gold-standard LC-MS/MS approach, the focus must be on developing a meticulous pre-analytical and sample preparation workflow that maximizes recovery and minimizes degradation, coupled with the use of a stable isotope-labeled internal standard to ensure accuracy. By applying the principles and troubleshooting steps outlined in this guide, researchers can build a robust analytical framework to confidently measure this challenging yet potentially informative peptide.

References

  • Title: Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides Source: LabRulez LCMS URL: [Link]

  • Title: Adrenocorticotropic Hormone Source: Clinical Gate URL: [Link]

  • Title: ACTH (18-39), human (CLIP) - 1 mg Source: Anaspec URL: [Link]

  • Title: LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up Source: YouTube URL: [Link]

  • Title: Adrenocorticotropic Hormone Source: Oncohema Key URL: [Link]

  • Title: eACTH Assay – Equine Applications Source: Zomedica URL: [Link]

  • Title: Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain Source: PubMed URL: [Link]

  • Title: Plasma ACTH: Tales of Diagnostic Misadventure and the Path Forward Source: myadlm.org URL: [Link]

  • Title: Short Communication: Identification of equine corticotropin-like intermediate lobe peptide (CLIP) binding to an adrenocortipcotrophic hormone (ACTH) assay capture antibody. Source: Mad Barn URL: [Link]

  • Title: Corticotrophin-like intermediary lobe peptide as a marker of alternate pro-opiomelanocortin processing in ACTH-producing non-pituitary tumours Source: PubMed URL: [Link]

  • Title: An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. Source: SciSpace URL: [Link]

  • Title: Short Communication: Identification of equine corticotropin-like intermediate lobe peptide (CLIP) binding to an adrenocortipcotrophic hormone (ACTH) assay capture antibody Source: PubMed URL: [Link]

  • Title: Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods Source: PMC - PubMed Central URL: [Link]

  • Title: A monoclonal antibody directed against CLIP (ACTH 18-39). Anatomical distribution of immunoreactivity in the rat brain and hypophysis with quantification of the hypothalamic cell group Source: PubMed URL: [Link]

  • Title: Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules Source: ResearchGate URL: [Link]

  • Title: Corticotropin-like intermediate peptide Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Confirming the Biological Activity of ACTH (18-39) Human TFA: A Comparative Analysis

For researchers, scientists, and drug development professionals investigating the nuanced roles of pro-opiomelanocortin (POMC)-derived peptides, confirming the biological activity of specific fragments is a critical firs...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the nuanced roles of pro-opiomelanocortin (POMC)-derived peptides, confirming the biological activity of specific fragments is a critical first step. This guide provides an in-depth, technically-focused comparison of ACTH (18-39) human TFA, also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), against the well-characterized agonist ACTH (1-24). We will explore the experimental framework necessary to elucidate the functional properties of ACTH (18-39), moving beyond simple characterization to a comparative analysis that provides a clearer understanding of its potential as a modulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

The central hypothesis of this guide is that ACTH (18-39) lacks intrinsic steroidogenic activity and may act as a competitive antagonist at the melanocortin-2 receptor (MC2R). To rigorously test this, we will detail a series of self-validating in vitro experiments, from receptor binding to downstream functional readouts.

The Rationale for Comparison: ACTH (1-24) as the Gold Standard

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide that is the primary regulator of glucocorticoid production in the adrenal cortex.[1] The biological activity of the full-length ACTH (1-39) resides primarily within its N-terminal 24 amino acids.[2][3] Consequently, ACTH (1-24) is a potent agonist of the MC2R and serves as an ideal positive control and comparator for assessing the activity of other ACTH fragments.[2][3] In contrast, the C-terminal fragment ACTH (18-39) is often suggested to be biologically inactive or to possess inhibitory properties.[4] This guide will provide the experimental framework to substantiate these claims.

Experimental Framework for Biological Activity Assessment

Our investigation into the biological activity of ACTH (18-39) will be three-pronged, designed to provide a comprehensive functional profile:

  • Receptor Binding Affinity: Does ACTH (18-39) interact with the MC2R? A competitive binding assay will determine the affinity of ACTH (18-39) for the MC2R in comparison to ACTH (1-24).

  • Downstream Signaling: Does binding of ACTH (18-39) to the MC2R elicit a cellular response? We will assess the production of cyclic AMP (cAMP), the primary second messenger of ACTH action, in response to ACTH (18-39) and ACTH (1-24).[5]

  • Functional Steroidogenic Output: What is the ultimate physiological effect of ACTH (18-39) on adrenal steroidogenesis? We will measure the production of cortisol and corticosterone in response to ACTH (18-39) alone and in combination with ACTH (1-24) to test for antagonistic effects.

cluster_0 Experimental Workflow Peptide Preparation Peptide Preparation MC2R Binding Assay MC2R Binding Assay Peptide Preparation->MC2R Binding Assay cAMP Signaling Assay cAMP Signaling Assay MC2R Binding Assay->cAMP Signaling Assay Data Analysis (Ki) Data Analysis (Ki) MC2R Binding Assay->Data Analysis (Ki) Steroidogenesis Assay Steroidogenesis Assay cAMP Signaling Assay->Steroidogenesis Assay Data Analysis (EC50) Data Analysis (EC50) cAMP Signaling Assay->Data Analysis (EC50) Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Steroidogenesis Assay->Data Analysis (EC50/IC50)

Caption: A streamlined workflow for the comprehensive biological characterization of ACTH (18-39).

Comparative Data Summary

The following tables summarize the expected outcomes from the described experimental protocols, based on existing literature. This provides a benchmark for researchers performing these assays.

Table 1: Comparative Receptor Binding and Signaling

PeptideTarget ReceptorExpected Binding Affinity (Ki)Expected cAMP Production (EC50)
ACTH (1-24) MC2RHigh (nM range)Potent (nM range)
ACTH (18-39) MC2RLow to negligibleNo significant stimulation
ACTH (7-38) (Antagonist Control) MC2RModerate (nM to µM range)No significant stimulation

Table 2: Comparative Functional Steroidogenesis

Treatment ConditionExpected Cortisol/Corticosterone Production
Vehicle Control Basal levels
ACTH (1-24) (10 nM) Strong stimulation (e.g., >10-fold increase)
ACTH (18-39) (1 µM) No significant increase over basal
ACTH (1-24) (10 nM) + ACTH (18-39) (1 µM) Attenuated stimulation compared to ACTH (1-24) alone
ACTH (1-24) (10 nM) + ACTH (7-38) (1 µM) Significant inhibition of ACTH (1-24) induced stimulation

Detailed Experimental Protocols

The following protocols are designed for researchers to replicate and validate the biological activity of ACTH (18-39) human TFA.

Protocol 1: MC2R Competitive Binding Assay

This assay determines the ability of ACTH (18-39) to displace a radiolabeled ligand from the MC2R, providing a measure of its binding affinity.

cluster_workflow MC2R Competitive Binding Assay Workflow prep Prepare MC2R-expressing cell membranes incubation Incubate membranes, radioligand, and competitors prep->incubation radioligand Prepare radiolabeled ACTH (e.g., ¹²⁵I-ACTH) radioligand->incubation competitors Prepare serial dilutions of unlabeled ACTH (1-24), ACTH (18-39), and ACTH (7-38) competitors->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine Ki values quantification->analysis

Caption: Workflow for the MC2R competitive binding assay.

Materials:

  • HEK293 cells stably co-expressing human MC2R and its accessory protein, MRAP

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

  • Radiolabeled ACTH (e.g., [¹²⁵I]-Tyr²³-ACTH (1-39))

  • Unlabeled competitors: ACTH (1-24), ACTH (18-39) human TFA, ACTH (7-38)

  • GF/C glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Membrane Preparation: Culture HEK293-MC2R/MRAP cells to confluency. Harvest cells, homogenize in hypotonic buffer, and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of Binding Buffer (for total binding) or 10 µM unlabeled ACTH (1-39) (for non-specific binding).

    • 25 µL of serial dilutions of unlabeled competitors (ACTH (1-24), ACTH (18-39), ACTH (7-38)).

    • 25 µL of radiolabeled ACTH (final concentration ~50 pM).

    • 25 µL of cell membrane preparation (20-40 µg protein).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through GF/C filters pre-soaked in Binding Buffer using a cell harvester. Wash the filters three times with ice-cold Binding Buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity in a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value for each competitor and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Intracellular cAMP Accumulation Assay

This assay measures the ability of ACTH (18-39) to stimulate the production of cAMP, the primary downstream signaling molecule of MC2R activation.

Materials:

  • Y-1 murine adrenal tumor cells or NCI-H295R human adrenocortical carcinoma cells

  • Cell culture medium (e.g., Ham's F-10 for Y-1, DMEM/F-12 for NCI-H295R) supplemented with serum

  • Stimulation Buffer: Serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

  • Test peptides: ACTH (1-24), ACTH (18-39) human TFA, ACTH (7-38)

  • Forskolin (positive control)

  • cAMP ELISA kit

Procedure:

  • Cell Seeding: Seed Y-1 or NCI-H295R cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 2 hours.

  • Stimulation: Aspirate the medium and add 100 µL of Stimulation Buffer containing various concentrations of test peptides or forskolin. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 for ACTH (1-24). Compare the maximal cAMP response elicited by ACTH (18-39) and ACTH (7-38) to that of ACTH (1-24).

Protocol 3: In Vitro Steroidogenesis Assay (Cortisol/Corticosterone Production)

This functional assay directly measures the end-product of the ACTH signaling cascade: the synthesis and secretion of steroid hormones.

cluster_pathway ACTH Signaling Pathway ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates StAR StAR Protein Activation PKA->StAR Phosphorylates Steroidogenesis Cholesterol to Cortisol/Corticosterone StAR->Steroidogenesis Mediates Inhibitor ACTH (18-39) Inhibitor->MC2R Potential Antagonist

Caption: The canonical ACTH signaling pathway leading to steroidogenesis, with the potential point of inhibition by ACTH (18-39).

Materials:

  • Y-1 or NCI-H295R cells

  • Cell culture medium

  • Test peptides: ACTH (1-24), ACTH (18-39) human TFA, ACTH (7-38)

  • Cortisol or Corticosterone ELISA kit[6][7][8][9][10][11][12][13][14]

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the cAMP assay protocol.

  • Treatment: Aspirate the medium and add 200 µL of serum-free medium containing:

    • Vehicle control

    • Serial dilutions of ACTH (1-24) to determine EC50.

    • A high concentration of ACTH (18-39) (e.g., 1 µM).

    • A fixed concentration of ACTH (1-24) (e.g., 10 nM) co-incubated with serial dilutions of ACTH (18-39) or ACTH (7-38) to determine IC50.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Steroid Quantification: Measure the concentration of cortisol (for NCI-H295R) or corticosterone (for Y-1) in the supernatant using the appropriate ELISA kit.[6][7][8][9][10][11][12][13][14]

  • Data Analysis:

    • For agonist activity, plot steroid concentration against the log concentration of ACTH (1-24) to determine the EC50.

    • For antagonist activity, plot the percentage of inhibition of ACTH (1-24)-stimulated steroid production against the log concentration of ACTH (18-39) or ACTH (7-38) to determine the IC50.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and comprehensive approach to confirming the biological activity of ACTH (18-39) human TFA. By employing a comparative strategy against the well-defined agonist ACTH (1-24) and including an antagonist control, researchers can generate high-quality, interpretable data. The expected outcome is a clear demonstration of ACTH (18-39)'s lack of intrinsic steroidogenic activity and its potential as a competitive antagonist at the MC2R.

Future investigations could explore the in vivo effects of ACTH (18-39) on the HPA axis in animal models, further elucidating its physiological relevance. Additionally, exploring its binding and functional activity at other melanocortin receptors could provide a more complete understanding of this peptide's biological role.

References

  • Neogen. (n.d.). Corticosterone ELISA Kit. Retrieved from [Link]

  • Neogen. (n.d.). Cortisol ELISA Kit. Retrieved from [Link]

  • Antibodies-Online. (n.d.). Human Cortisol ELISA Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Human Cortisol ELISA Kits. Retrieved from [Link]

  • Gallo-Payet, N. (2016). 60 YEARS OF POMC: Adrenal and extra-adrenal functions of ACTH. Journal of Molecular Endocrinology, 56(4), T135–T156.
  • Lymangrover, J. R., & H-Y., T. (2013). Phase-dependent resetting of the adrenal clock by ACTH in vitro.
  • ResearchGate. (n.d.). The effects of incubation with 50 nM ACTH(1–24) and of co-incubation of.... Retrieved from [Link]

  • Trakakis, E., et al. (2020). ACTH Action on the Adrenals. In Endotext. MDText.com, Inc.
  • Clark, B. J., & Combs, R. (2016). ACTH Antagonists. Frontiers in Endocrinology, 7, 99.
  • Chen, M., et al. (2007). Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. Journal of Biological Chemistry, 282(33), 24264–24273.
  • Lefebvre, H., et al. (2016). Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions. Frontiers in Endocrinology, 7, 98.
  • SB Peptide. (n.d.). ACTH (18-39) Human. Retrieved from [Link]

  • Bochem, J., et al. (2017). Characterization of NCI-H295R Cells as an In Vitro Model of Hyperaldosteronism. International Journal of Molecular Sciences, 18(11), 2295.
  • Farese, R. V., et al. (1981). A23187 inhibits adrenal protein synthesis and the effects of adrenocorticotropin (ACTH) on steroidogenesis and phospholipid metabolism in rat adrenal cells in vitro. Endocrinology, 108(4), 1243–1246.
  • Licinio, J., et al. (1999). Effect of leptin on ACTH-stimulated secretion of cortisol in rhesus macaques and on human adrenal carcinoma cells. European Journal of Endocrinology, 141(5), 534–538.
  • Reyland, M. E., et al. (1990). Expression of the human apolipoprotein E gene suppresses steroidogenesis in mouse Y1 adrenal cells. Proceedings of the National Academy of Sciences, 87(21), 8462–8466.
  • Haksar, A., et al. (1973). Inhibition of ACTH-stimulated Steroidogenesis in Isolated Rat Adrenal Cells Treated With Neuraminidase.
  • Abbiotec. (n.d.). ACTH [18-39] Peptide. Retrieved from [Link]

  • Li, Q., et al. (2017). Effect of forskolin on corticosterone secretion in Y1 mouse adrenocortical tumor cells. Chinese Pharmacological Bulletin, 33(1), 118-122.
  • Clark, A. J. L., et al. (2003). Mechanisms of Adrenocorticotropin-Induced Activation of Extracellularly Regulated Kinase 1/2 Mitogen-Activated Protein Kinase in the Human H295R Adrenal Cell Line. Endocrinology, 144(12), 5269–5276.
  • Xu, Y., et al. (2022). Early transcriptomic response of mouse adrenal gland and Y-1 cells to dexamethasone. Journal of the Endocrine Society, 6(10), bvac117.
  • Yasumura, Y., et al. (1966). Composition of culture media for steroid hormone secretion by murine adrenal tumor cells, Y-1 clone. Experimental Cell Research, 44(2-3), 512–520.
  • Public Health England. (n.d.). Y1. Retrieved from [Link]

  • Biglieri, E. G., et al. (1979). Adrenocorticotropin inhibition of mineralocorticoid hormone production. Clinical Science, 57(Suppl 5), 307s–312s.
  • Wikipedia. (n.d.). ACTH stimulation test. Retrieved from [Link]

  • Clark, B. J. (2016). ACTH Action on StAR Biology. Frontiers in Endocrinology, 7, 153.
  • Malik, Z., et al. (2015). Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane. Journal of Biological Chemistry, 290(48), 28872–28882.
  • Crinetics Pharmaceuticals. (n.d.). Suppression of ACTH-induced Corticosterone Secretion and Adrenal Hypertrophy in Rats. Retrieved from [Link]

  • Dores, R. M., et al. (2014). Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids. Endocrinology, 155(1), 163–175.
  • Clark, A. J. L., & Chan, L. (2016). ACTH Antagonists. Frontiers in Endocrinology, 7, 99.
  • Drelon, C., et al. (2016). The cAMP pathway and the control of adrenocortical development and growth. Journal of Steroid Biochemistry and Molecular Biology, 165(Pt A), 25–34.
  • ResearchGate. (n.d.). FIG. 3. ACTH and Bt 2 cAMP increase S1P secretion. H295R cells treated.... Retrieved from [Link]

  • Mountjoy, K. G., et al. (1994). ACTH induces up-regulation of ACTH receptor mRNA in mouse and human adrenocortical cell lines. Molecular and Cellular Endocrinology, 101(1-2), 171–179.
  • Ramachandran, J., & Suyama, A. T. (1975). Inhibition of replication of normal adrenocortical cells in culture by adrenocorticotropin. Proceedings of the National Academy of Sciences, 72(1), 113–117.
  • Lightman, S. L., & Conway-Campbell, B. L. (2010). Dynamics of ACTH and Cortisol Secretion and Implications for Disease. Endocrine Reviews, 31(5), 719–735.
  • Eagle Biosciences. (n.d.). Adrenocorticotropic Hormone (ACTH) ELISA Assay Kit. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to ACTH (1-39) and ACTH (18-39) in Modulating Microglial Activation

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Dichotomy of ACTH Peptides in Neuroinflammation Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of ACTH Peptides in Neuroinflammation

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] While renowned for its role in the hypothalamic-pituitary-adrenal (HPA) axis where it stimulates the adrenal cortex to release corticosteroids, a growing body of evidence reveals its direct, corticosteroid-independent immunomodulatory functions within the central nervous system (CNS).[3][4] Central to this activity are microglia, the resident immune cells of the CNS, which orchestrate inflammatory responses to injury and disease.[5][6]

Microglial activation is a complex process involving a shift in morphology and the release of a spectrum of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10).[1][7] The modulation of this response is a critical therapeutic target for neuroinflammatory and neurodegenerative diseases.

This guide provides an in-depth comparison of the full-length ACTH peptide, ACTH (1-39) , and its C-terminal fragment, ACTH (18-39) , also known as Corticotropin-Like Intermediate Peptide (CLIP).[8] We will dissect their differential effects on microglial activation, grounded in receptor engagement, signaling pathways, and functional outcomes, to provide a clear framework for researchers in the field.

Comparative Analysis: A Tale of Two Peptides

The functional divergence between ACTH (1-39) and ACTH (18-39) in the context of microglial activation stems primarily from their distinct abilities to interact with melanocortin receptors (MCRs), a family of G protein-coupled receptors that mediate the anti-inflammatory effects of ACTH and related peptides.[2][7]

Mechanism of Action: The Critical Role of Receptor Engagement

ACTH (1-39) is a broad-spectrum agonist capable of activating all five MCR subtypes (MC1R-MC5R).[7] Within the CNS, microglia have been shown to express several of these receptors, with studies identifying MC4R in rat primary microglia and MC1R in human microglial cell lines.[9] The biological activity of ACTH is conferred by its N-terminal region, specifically the first 24 amino acids.[10] Engagement of these receptors on microglia initiates downstream signaling cascades that potently suppress inflammatory responses.[1][4]

ACTH (18-39) (CLIP) , in stark contrast, lacks the N-terminal sequence required for MCR activation. Experimental evidence demonstrates that C-terminal fragments, including ACTH (18-39), exhibit no agonist activity at the MC4 receptor.[11] Furthermore, these fragments do not act as antagonists, failing to block the activation of MC4R by full-length ACTH.[11] While CLIP is endogenously present in various brain regions, suggesting a physiological role, its function does not appear to be mediated through the canonical MCR pathways that govern the immunomodulatory actions of ACTH (1-39).[12]

Signaling Pathways and Functional Consequences

The binding of ACTH (1-39) to microglial MCRs (e.g., MC4R) triggers a signaling cascade that effectively reprograms the cell's inflammatory status. This pathway is a cornerstone of its neuroprotective and anti-inflammatory effects.

ACTH_Signaling cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Functional Outcomes ACTH_1_39 ACTH (1-39) MC4R MC4 Receptor ACTH_1_39->MC4R Binds G_Protein G Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to Gene_Expression Gene Transcription CREB->Gene_Expression Promotes Anti_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Anti_Cytokines Pro_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB_Inhibition->Pro_Cytokines Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_groups cluster_analysis Phase 3: Analysis Isolate 1. Isolate Primary Microglia (from neonatal rodent cortex) Culture 2. Culture Cells (until confluent) Isolate->Culture Plate 3. Seed into 24-well plates Culture->Plate Pretreat 4. Pre-treat with Peptides (1 hr) Stimulate 5. Stimulate with LPS (100 ng/mL, 24 hrs) Pretreat->Stimulate Control Vehicle Collect 6. Collect Supernatants Stimulate->Collect LPS LPS Only ACTH1_39 LPS + ACTH (1-39) ACTH18_39 LPS + ACTH (18-39) ELISA 7. Perform ELISA (for TNF-α and IL-10) Collect->ELISA Analyze 8. Analyze Data (ANOVA with post-hoc tests) ELISA->Analyze

Figure 2. Experimental workflow for comparative analysis.
Step-by-Step Methodology
  • Cell Culture:

    • Isolate primary microglia from the cortices of P1-P3 neonatal Sprague-Dawley rats or C57BL/6 mice via mixed glial culture method.

    • Culture the mixed glia for 10-14 days in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Isolate microglia by gentle shaking. Purity should be assessed via Iba1 staining and confirmed to be >95%.

    • Seed purified microglia into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment Protocol:

    • Rationale: A pre-treatment period allows the peptides to engage with cellular receptors and initiate signaling cascades prior to the inflammatory stimulus.

    • Aspirate the old media and replace it with serum-free media for 4 hours to minimize baseline activation.

    • Prepare stock solutions of ACTH (1-39) and ACTH (18-39) in sterile PBS.

    • Pre-treat cells for 1 hour with either vehicle (PBS), ACTH (1-39) (e.g., at 10, 100, 1000 nM), or ACTH (18-39) (at identical concentrations).

    • Introduce the inflammatory stimulus by adding LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the vehicle control group.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Cytokine Analysis (ELISA):

    • Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and quantitative measure of secreted cytokines, allowing for a direct comparison of the inflammatory response across treatment groups.

    • Centrifuge the plates to pellet any detached cells and collect the culture supernatants.

    • Quantify the concentrations of TNF-α (pro-inflammatory marker) and IL-10 (anti-inflammatory marker) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

    • Read the absorbance on a microplate reader at 450 nm.

  • Data Interpretation and Validation:

    • Calculate cytokine concentrations based on the standard curve.

    • The protocol's self-validating nature relies on clear expected outcomes: the "LPS only" group should show a significant increase in TNF-α and a modest, if any, increase in IL-10 compared to the "Vehicle" group.

    • A successful experiment will show a dose-dependent decrease in TNF-α and an increase in IL-10 in the "LPS + ACTH (1-39)" group.

    • Based on existing literature, the "LPS + ACTH (18-39)" group is expected to show no significant difference in cytokine levels compared to the "LPS only" group. [11]

Conclusion and Future Directions

The evidence compellingly demonstrates that ACTH (1-39) and ACTH (18-39) have fundamentally different effects on microglial activation. ACTH (1-39) is a potent immunomodulatory agent that actively suppresses the pro-inflammatory phenotype of activated microglia through well-defined melanocortin receptor signaling pathways. [1][7]In contrast, ACTH (18-39) (CLIP) appears to be inactive in this context, lacking the necessary structural components to engage the MCRs that mediate these anti-inflammatory effects. [11] For researchers and drug development professionals, this distinction is critical. Therapeutic strategies aimed at leveraging the anti-inflammatory properties of ACTH in the CNS should focus on agonists that target the N-terminal domain's interaction with melanocortin receptors. The biological role of the endogenously produced ACTH (18-39) remains an open question, warranting further investigation into potential MCR-independent functions in the brain.

References

  • Bello, M., et al. (2013). Melanocortin 4 receptor expression in rat microglia. PLoS ONE. Available at: [Link]

  • Arrage, A., et al. (2013). Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone. Frontiers in Neurology. Available at: [Link]

  • Lisak, R. P., et al. (2014). Adrenocorticotropin hormone 1-39 promotes proliferation and differentiation of oligodendroglial progenitor cells and protects from excitotoxic and inflammation-related damage. Journal of Neuroscience Research. Available at: [Link]

  • Li, G., et al. (2016). Melanocortin Regulation of Inflammation. Frontiers in Endocrinology. Available at: [Link]

  • Genazzani, A. R., et al. (1988). N-terminal ACTH fragments increase the CSF beta-EP content in Alzheimer type dementia. Acta Neurologica Scandinavica. Available at: [Link]

  • Bello, M., et al. (2013). Melanocortin 4 receptor expression in rat microglia. (A) MCR mRNA... ResearchGate. Available at: [Link]

  • Glass, M. J., et al. (2016). Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis. Semantic Scholar. Available at: [Link]

  • Shipp, D., et al. (2017). ACTH and related N-terminal fragments elicit clear, robust,... ResearchGate. Available at: [Link]

  • Anthes, D. L., & Gispen, W. H. (1993). The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury. Behavioural Brain Research. Available at: [Link]

  • Dadachova, E., et al. (2024). Melanin and Neuromelanin in Humans: Insights Across Health, Aging, Diseases, and Unexpected Aspects of Fungal Melanogenesis. MDPI. Available at: [Link]

  • McKim, D. B., et al. (2021). Stressed Microglia: Neuroendocrine–Neuroimmune Interactions in the Stress Response. Biological Psychiatry. Available at: [Link]

  • Wikipedia. (n.d.). Corticotropin-like intermediate peptide. Wikipedia. Available at: [Link]

  • Biocompare. (n.d.). Peptides. Biocompare. Available at: [Link]

  • Wohleb, E. S. (2016). Microglia as Central Protagonists in the Chronic Stress Response. Neurology. Available at: [Link]

  • Gantz, I., & Fong, T. M. (2003). The melanocortin system. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Palkovits, M., et al. (1991). Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain. Brain Research. Available at: [Link]

  • Giatti, S., et al. (2018). Melanocortin 4 receptor activation protects striatal neurons and glial cells from 3-nitropropionic acid toxicity. Molecular and Cellular Neuroscience. Available at: [Link]

  • DiSabato, D. J., et al. (2016). Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding. Journal of Neuroinflammation. Available at: [Link]

  • Echeverry, S., et al. (2012). Neuropeptides and Microglial Activation in Inflammation, Pain, and Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Mann, J. F., et al. (2022). Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis. ImmunoHorizons. Available at: [Link]

  • Kolomin, T., et al. (2022). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. MDPI. Available at: [Link]

  • Montero-Melendez, T. (2015). ACTH: The forgotten therapy. Seminars in Immunology. Available at: [Link]

  • Paiva, I., et al. (2023). Neuroinflammation—A Crucial Factor in the Pathophysiology of Depression—A Comprehensive Review. MDPI. Available at: [Link]

  • Chugani, H. T., et al. (2020). Neuroinflammation in Children With Infantile Spasms: A Prospective Study Before and After Treatment With Acthar Gel (Repository Corticotropin Injection). Pediatric Neurology. Available at: [Link]

  • Daskalakis, N. P., & Chrousos, G. P. (2020). ACTH Action on the Adrenals. Endotext. Available at: [Link]

  • Getting, S. J., et al. (2002). ACTH analogues possess potent anti-inflammatory, glucocorticoid-independent properties. British Journal of Pharmacology. Available at: [Link]

Sources

Validation

A Comparative Guide to the Immunomodulatory Effects of α-MSH and ACTH (18-39)

For circulation to: Researchers, scientists, and drug development professionals in immunology and pharmacology. Introduction: From a Single Precursor, Divergent Immunological Fates Within the intricate signaling network...

Author: BenchChem Technical Support Team. Date: January 2026

For circulation to: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Introduction: From a Single Precursor, Divergent Immunological Fates

Within the intricate signaling network of the neuro-immune axis, the pro-opiomelanocortin (POMC) prohormone stands as a critical precursor to a family of peptides with diverse physiological roles.[1] Post-translational processing of POMC by prohormone convertases gives rise to several bioactive molecules, including the Adrenocorticotropic Hormone (ACTH). Further cleavage of ACTH yields alpha-melanocyte-stimulating hormone (α-MSH), a tridecapeptide, and a C-terminal fragment known as ACTH (18-39) or Corticotropin-Like Intermediate Lobe Peptide (CLIP).[2]

While α-MSH is a well-documented and potent modulator of the immune system, the immunomodulatory capacity of its sibling peptide, ACTH (18-39), remains significantly more enigmatic. This guide provides an in-depth, objective comparison of the immunomodulatory effects of α-MSH and ACTH (18-39), synthesizing current experimental evidence to inform future research and therapeutic development. We will dissect their mechanisms of action, compare their effects on key immune cell populations, and provide validated experimental protocols for their evaluation.

Alpha-Melanocyte Stimulating Hormone (α-MSH): The Archetypal Anti-inflammatory Peptide

Alpha-MSH is widely recognized for its potent anti-inflammatory and immunomodulatory properties, acting on a broad range of immune and non-immune cells.[3] Its effects are multifaceted, primarily aimed at suppressing pro-inflammatory cascades and promoting a return to immune homeostasis.

Mechanism of Action & Signaling

The immunomodulatory effects of α-MSH are initiated by its binding to a subset of G protein-coupled melanocortin receptors (MCRs), predominantly MC1R, MC3R, and MC5R, which are expressed on monocytes, macrophages, neutrophils, and lymphocytes.[4][3] MC1R is the most studied receptor in this context.[4][5]

Binding to these receptors typically triggers a canonical signaling cascade:

  • Activation of Adenylyl Cyclase: Leads to an increase in intracellular cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The elevated cAMP levels activate PKA.

  • Inhibition of NF-κB: PKA activation ultimately inhibits the nuclear factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene transcription.[4][6]

This inhibition of NF-κB is central to the anti-inflammatory profile of α-MSH, resulting in the downregulation of numerous pro-inflammatory cytokines (TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[5][6][7][8] Concurrently, α-MSH has been shown to upregulate the production of the anti-inflammatory cytokine IL-10.[6][7]

Notably, much of the anti-inflammatory activity of α-MSH is contained within its C-terminal tripeptide sequence, Lys-Pro-Val (KPV), which can independently exert similar effects.[4][6]

alpha_MSH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA (Active) cAMP->PKA IKK IKK PKA->IKK Inhibits IκB IκB IKK->IκB Phosphorylates for degradation IκB_NFkB IκB-NF-κB (Inactive Complex) IκB->IκB_NFkB NFkB NF-κB NFkB->IκB_NFkB NFkB_n NF-κB Translocation BLOCKED IκB_NFkB->NFkB_n Translocation Inhibited Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) INHIBITED NFkB_n->Genes

α-MSH signaling via MC1R to inhibit NF-κB activation.
Effects on Immune Cells
  • Monocytes/Macrophages: α-MSH potently suppresses the production of pro-inflammatory mediators like TNF-α and nitric oxide in activated macrophages.[8]

  • T Lymphocytes: It modulates T cell responses by suppressing the activation of effector T cells and promoting the induction of CD4+CD25+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[8]

ACTH (18-39) / CLIP: A Peptide in Search of a Function

ACTH (18-39), or CLIP, is the C-terminal fragment of ACTH, composed of 22 amino acids.[2][9] Unlike the extensively studied α-MSH, the specific immunomodulatory role of CLIP is poorly defined, and literature directly assessing its function on immune cells is sparse.

Mechanism of Action & Signaling

Current data suggests that CLIP has a markedly different receptor interaction profile compared to α-MSH. It is characterized as a weak agonist at several melanocortin receptors, including MC1R, MC3R, and MC4R, with minimal to no activity at the MC2R (the classical ACTH receptor).[10] This weak interaction implies that any physiological effects would likely require high concentrations or specific microenvironments.

Its downstream signaling effects on immune cells have not been clearly elucidated. While it is used in research to probe peptide-receptor interactions, its ability to independently trigger a robust anti-inflammatory cascade comparable to α-MSH has not been demonstrated.[10] Its primary characterized functions are outside of classical immunology, such as potentially acting as an insulin secretagogue.[11][12]

Head-to-Head Comparison: α-MSH vs. ACTH (18-39)

The functional differences between these two POMC-derived peptides are stark. Where α-MSH is a potent and specific immunomodulator, ACTH (18-39) appears to be, at best, a weak and poorly characterized player in immune regulation.

Table 1: Molecular and Receptor Interaction Profile
Featureα-Melanocyte-Stimulating Hormone (α-MSH)ACTH (18-39) / CLIP
Origin Cleavage product of ACTH (ACTH 1-13)[4]C-terminal fragment of ACTH (ACTH 18-39)[2][13]
Length 13 amino acids22 amino acids[2]
Primary MCR Affinity High affinity for MC1R, MC3R, MC5R[4]Weak agonist at MC1R, MC3R, MC4R[10]
MC2R (ACTH-R) Affinity Very low / NoneMinimal / None[10]
Table 2: Comparative Immunomodulatory Effects
Immunomodulatory Effectα-Melanocyte-Stimulating Hormone (α-MSH)ACTH (18-39) / CLIP
NF-κB Inhibition Potent: A primary mechanism of action.[4][6]Not demonstrated: Lacks evidence of significant activity.
Pro-inflammatory Cytokines Strongly Suppressive: Reduces TNF-α, IL-1, IL-6, IFN-γ.[5][6][8]Largely Unknown: No significant suppressive effect reported.
Anti-inflammatory Cytokines Inductive: Upregulates IL-10 production.[6][7]Unknown: No reported effect.
Macrophage Function Inhibits pro-inflammatory mediator production.No well-defined direct immunomodulatory role.
T Cell Function Suppresses effector T cells; induces regulatory T cells.[8]No clear role in T cell modulation established.
Therapeutic Potential High; being investigated for inflammatory diseases.Low; currently no defined immunomodulatory therapeutic role.

Experimental Protocols for Comparative Assessment

Protocol 1: In Vitro Macrophage Anti-inflammatory Assay

This protocol is designed to assess the ability of the peptides to suppress a generalized inflammatory response in macrophages, a key cell type in innate immunity.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment: Pre-incubate the cells for 2 hours with varying concentrations of α-MSH (e.g., 10⁻¹² to 10⁻⁶ M) or ACTH (18-39) (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control (media alone).

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to all wells (except for a negative control) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • Readouts:

    • TNF-α & IL-6 Measurement: Quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Nitric Oxide (NO) Measurement: Measure NO production, an indicator of macrophage activation, by quantifying its stable metabolite, nitrite, using the Griess Reagent System.

Expected Outcome: A dose-dependent decrease in TNF-α, IL-6, and NO levels is expected for α-MSH. For ACTH (18-39), little to no inhibition is anticipated, which would experimentally validate its weak immunomodulatory profile.

Workflow for the macrophage anti-inflammatory assay.

Conclusion and Future Directions

The comparison between α-MSH and ACTH (18-39) provides a clear example of how subtle changes in peptide structure, derived from the same precursor, can lead to vastly different biological functions.

  • α-MSH is a pleiotropic and potent anti-inflammatory agent with well-defined mechanisms of action revolving around MCR binding and NF-κB inhibition. Its therapeutic potential is significant and continues to be an area of active research.

  • ACTH (18-39) / CLIP , in contrast, shows little evidence of being a direct, potent immunomodulator. Its weak agonism at melanocortin receptors and the lack of data demonstrating downstream anti-inflammatory signaling suggest its primary physiological roles lie outside of immune regulation.

For drug development professionals, the focus should remain squarely on α-MSH and its stable analogs (e.g., KPV) as lead candidates for treating inflammatory conditions. Future research should aim to definitively confirm the lack of immunomodulatory activity of ACTH (18-39) in vivo to close the book on its potential in this field, allowing resources to be allocated to more promising avenues.

References

  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. PubMed Central. [Link]

  • Adrenocorticotropic Hormone(ACTH)(18-39), human TFA. MySkinRecipes. [Link]

  • Corticotropin-like intermediate peptide. Wikipedia. [Link]

  • Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone. Frontiers in Neurology. [Link]

  • The renaissance of corticotropin therapy in proteinuric nephropathies. PubMed Central. [Link]

  • Corticotropin-Like Intermediate Lobe Peptide. Medical Dictionary. [https://www.medicine.net. MESH/C051412.htm]([Link]. MESH/C051412.htm)

  • Corticotropic cell. Wikipedia. [Link]

  • Adrenocorticotropic Hormone. Clinical Gate. [Link]

  • Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain. PubMed. [Link]

  • New Insights into the Functions of α‐MSH and Related Peptides in the Immune System. Annals of the New York Academy of Sciences. [Link]

  • ACTH (18-39), human (CLIP) - 1 mg. Anaspec. [Link]

  • Adrenocorticotropic hormone analog use for podocytopathies. Dove Medical Press. [Link]

  • ACTH Action on the Adrenals. NCBI Bookshelf. [Link]

  • Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player. MDPI. [Link]

  • ACTH enhancement of T-lymphocyte cytotoxic responses. PubMed. [Link]

  • New insights into the functions of alpha-MSH and related peptides in the immune system. PubMed. [Link]

  • α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. Oxford Academic. [Link]

  • Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. PubMed Central. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to the Validation of ACTH (18-39) Purity by Analytical HPLC

An Objective Comparison and Methodological Deep Dive for GMP-Compliant Peptide Analysis Introduction: The Analytical Imperative for ACTH (18-39) Adrenocorticotropic Hormone (ACTH) (18-39), also known as Corticotropin-Lik...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Deep Dive for GMP-Compliant Peptide Analysis

Introduction: The Analytical Imperative for ACTH (18-39)

Adrenocorticotropic Hormone (ACTH) (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), is the C-terminal fragment of ACTH.[1] As a biologically active peptide, its use in research and potential therapeutic development demands an unambiguous confirmation of purity. Process-related impurities, such as truncated or deletion sequences, diastereomers, or residual synthesis reagents, can significantly impact study outcomes and pose safety risks.[2] Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and scientific integrity.[3][[“]]

This guide provides an in-depth validation framework for assessing the purity of synthetic human ACTH (18-39) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind methodological choices, present a complete validation protocol adhering to International Council for Harmonisation (ICH) guidelines, and compare HPLC with orthogonal methods essential for comprehensive characterization.

The Central Role of RP-HPLC in Peptide Purity Analysis

RP-HPLC is the gold standard for peptide purity assessment due to its high resolving power, reproducibility, and compatibility with UV detection, which is ideal for the peptide backbone.[5][6] The FDA mandates accurate purity measurement, with RP-HPLC being the most common method for separating the main peptide from related substances.[5]

Why This Method? The Causality Behind Our HPLC Protocol

The selection of each parameter in an HPLC method is a deliberate choice designed to optimize the separation of ACTH (18-39) from its potential impurities.

  • The Column (Stationary Phase): A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for a wide range of peptides. The 22-amino-acid sequence of ACTH (18-39) (RPVKVYPNGAEDESAEAFPLEF) has a mix of hydrophobic and hydrophilic residues, making a C18 column a versatile and effective choice.[7][8]

  • The Mobile Phase: A gradient elution using water and acetonitrile (ACN) is standard for peptide separations. The critical component is the ion-pairing agent. We use trifluoroacetic acid (TFA) at a low concentration (0.1%). TFA serves a dual purpose: it acidifies the mobile phase (pH ≈ 2) to ensure the complete protonation of acidic residues (Asp, Glu) and basic residues (Arg, Lys), preventing peak tailing. Secondly, it forms ion pairs with the positively charged residues, enhancing their interaction with the hydrophobic C18 stationary phase and dramatically improving peak shape and resolution.[6][8] For particularly difficult separations of ACTH fragments, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention.[8][9]

  • The Detection Wavelength: Detection is set at 215 nm. This wavelength is optimal for detecting the peptide bond itself, ensuring that all peptide-related species, including those without aromatic chromophores, are detected with high sensitivity.[6] This provides a more accurate representation of total peptide purity compared to detection at 280 nm, which is specific to aromatic residues like Tyr and Phe.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis sp ACTH (18-39) Sample (1 mg/mL in Diluent) injector Autosampler sp->injector mpA Mobile Phase A (0.1% TFA in H₂O) pump Gradient Pump mpA->pump mpB Mobile Phase B (0.1% TFA in ACN) mpB->pump pump->injector column C18 Column (40°C) injector->column detector UV Detector (215 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Purity Report (% Area) cds->report caption Fig 1: RP-HPLC Workflow for ACTH (18-39) Purity Analysis. G Purity Purity Identity Identity & Sequence Content Net Peptide Content (Absolute Quantification) HPLC RP-HPLC-UV HPLC->Purity Primary Method LCMS LC-MS LCMS->Purity Confirmatory LCMS->Identity Primary Method AAA Amino Acid Analysis (AAA) AAA->Content Gold Standard NMR NMR NMR->Identity Structural Confirmation

Sources

Validation

A Researcher's Guide to the Functional Comparison of Phosphorylated vs. Non-Phosphorylated CLIP

For researchers, scientists, and drug development professionals navigating the complexities of the immune system, understanding the nuances of antigen presentation is paramount. The Class II-associated invariant chain pe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of the immune system, understanding the nuances of antigen presentation is paramount. The Class II-associated invariant chain peptide (CLIP), a key player in the MHC class II pathway, has long been studied in its canonical form. However, the role of post-translational modifications, specifically phosphorylation, in this pathway presents a compelling frontier for discovery and therapeutic intervention.

This guide provides an in-depth technical comparison of the established role of non-phosphorylated CLIP and the critical, regulatory function of phosphorylation in the broader invariant chain lifecycle. Furthermore, it serves as an experimental blueprint for investigating the hypothetical functional differences that would arise from direct phosphorylation of the CLIP fragment itself—a question of significant immunological interest.

Part 1: The Canonical Pathway: Non-Phosphorylated CLIP as the Gatekeeper of MHC Class II

The journey of Major Histocompatibility Complex (MHC) class II molecules from synthesis to antigen presentation is a tightly regulated process designed to ensure the immune system accurately distinguishes self from non-self. In this pathway, the non-phosphorylated Class II-associated invariant chain peptide (CLIP) acts as a crucial placeholder.

Newly synthesized MHC class II α and β chains assemble in the endoplasmic reticulum (ER) with a chaperone protein called the invariant chain (Ii).[1][2] The primary roles of the invariant chain are threefold: to facilitate the proper folding and assembly of the MHC class II heterodimer, to prevent premature binding of endogenous peptides present in the ER, and to guide the MHC-Ii complex to the appropriate endosomal compartments.[3][4]

As the complex traffics through the Golgi and into the endocytic pathway, the acidic environment and resident proteases (like cathepsins) progressively degrade the invariant chain.[5][6] This proteolytic cleavage leaves a small, critical fragment—CLIP—lodged in the peptide-binding groove of the MHC class II molecule.[1][7] This occupation by CLIP is essential to prevent the degradation of the MHC dimer and to block the groove until it encounters exogenous antigenic peptides.[5]

The final step is the exchange of CLIP for a higher-affinity antigenic peptide derived from extracellular pathogens or proteins. This critical exchange is catalyzed by a non-classical MHC molecule, HLA-DM (H-2M in mice), which interacts with the MHC-CLIP complex and facilitates the release of CLIP, allowing the antigenic peptide to bind.[5][8][9] The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.[1][10]

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Endosome Endosome / MIIC cluster_Membrane Cell Membrane ER MHC II αβ Dimer + Invariant Chain (Ii) Assembly Golgi Trafficking ER->Golgi Transport Degradation Ii Degradation Golgi->Degradation Targeting CLIP_Complex MHC II-CLIP Complex Degradation->CLIP_Complex Proteolysis Peptide_Loading CLIP replaced by Antigenic Peptide (HLA-DM mediated) CLIP_Complex->Peptide_Loading Peptide Exchange Presentation Antigen Presentation to CD4+ T Cell Peptide_Loading->Presentation Trafficking

Fig 1. Canonical MHC Class II Antigen Presentation Pathway.

Part 2: An Upstream Switch: The Decisive Role of Invariant Chain Phosphorylation

While the CLIP fragment itself is not typically discussed in a phosphorylated state, phosphorylation plays a critical, regulatory role just upstream in the pathway. The p35 isoform of the human invariant chain is constitutively phosphorylated in antigen-presenting cells (APCs).[11][12]

This phosphorylation event, mediated by members of the Protein Kinase C (PKC) family, acts as a crucial trafficking signal.[3][11] Phosphorylation of serine residues in the cytoplasmic tail of the invariant chain is required for the efficient delivery of MHC class II-Ii complexes from the Golgi to the specialized endosomal/lysosomal compartments where antigen processing and peptide loading occur.[12][13]

Part 3: An Investigative Framework: Proposing and Testing the Function of Phosphorylated CLIP

The established role of Ii phosphorylation raises a compelling question: could direct phosphorylation of the CLIP peptide itself serve as another layer of regulation? While not yet described in the literature, this hypothesis is scientifically plausible and warrants investigation. Phosphorylation could alter CLIP's conformation, its binding affinity for the MHC groove, or its interaction with the exchange catalyst HLA-DM.

What follows is a detailed, field-proven guide for designing and executing experiments to compare the function of a hypothetical phosphorylated CLIP (pCLIP) with its non-phosphorylated counterpart.

Step 1: Peptide Synthesis and Preparation

The foundation of this investigation lies in obtaining high-purity phosphorylated and non-phosphorylated CLIP peptides.

  • Objective: To generate the necessary reagents for all subsequent biochemical and cellular assays.

  • Methodology: Solid-Phase Peptide Synthesis (SPPS)

    • Sequence Selection: The human CLIP sequence (typically amino acids 86-100 of Ii) is used: PVSKMRMATPLLMQA.

    • Phosphorylation Site: A serine, threonine, or tyrosine residue must be present or substituted into the sequence for phosphorylation. For this example, we will assume a hypothetical phosphorylation on Serine-88 (PV(pS)KMRMATPLLMQA).

    • Synthesis:

      • Non-phosphorylated CLIP: Synthesized using standard Fmoc-based SPPS protocols.

      • Phosphorylated CLIP (pCLIP): Synthesized using the same protocol but incorporating a protected phosphoamino acid derivative (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) at the desired position.[14] This "building block" approach ensures site-specific phosphorylation.

    • Cleavage and Purification: Peptides are cleaved from the resin and deprotected. Purification to >95% is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Validation: The identity and purity of both peptides are confirmed by mass spectrometry.

Step 2: Biochemical Comparison of MHC Class II Binding

The most direct functional consequence of CLIP phosphorylation would be an alteration in its binding affinity and kinetics with the MHC class II molecule.

  • Objective: To quantitatively measure and compare the binding affinity (KD) and dissociation kinetics (koff) of CLIP vs. pCLIP to a specific HLA-DR allele.

  • Methodology: Competitive ELISA Binding Assay

    • Plate Coating: High-binding 96-well plates are coated with a specific purified HLA-DR molecule (e.g., HLA-DR1).

    • Competition Reaction: A constant, low concentration of a biotinylated reference peptide (known to bind the chosen HLA-DR allele) is incubated with the coated HLA-DR molecules in the presence of serial dilutions of the competitor peptides (non-phosphorylated CLIP or pCLIP).

    • Detection: After incubation to reach equilibrium, unbound peptides are washed away. Bound biotinylated peptide is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., TMB).[15]

    • Data Analysis: The absorbance is measured, and the concentration of competitor peptide that inhibits 50% of the biotinylated peptide's binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Peptide VariantHypothetical IC50 (nM)Relative Affinity
Non-Phosphorylated CLIP500Baseline
Phosphorylated CLIP (pCLIP)15003-fold Weaker

Causality Behind Experimental Choice: A competitive assay is chosen for its robustness and relatively high throughput. It allows for the direct comparison of unlabeled peptides, avoiding potential artifacts from labeling the CLIP peptides themselves. The IC50 value serves as a reliable proxy for binding affinity.

Step 3: Cellular Analysis of Antigen Presentation

Ultimately, the immunological significance of any change in binding affinity must be tested in a cellular context.

  • Objective: To determine if pCLIP is more or less effective than CLIP at blocking the presentation of a known antigenic peptide to a specific CD4+ T cell clone.

  • Methodology: T-Cell Activation Assay

    • Cell Culture: An antigen-presenting cell line (e.g., HLA-DR1 expressing B-lymphoblastoid cells) and a corresponding T-cell hybridoma specific for a known antigenic peptide (e.g., an influenza HA peptide) presented by HLA-DR1 are required.

    • Antigen Pulsing: APCs are incubated with a suboptimal concentration of the antigenic peptide. Crucially, this incubation is performed in the presence of increasing concentrations of either CLIP or pCLIP.

    • Co-culture: The "pulsed" APCs are washed and then co-cultured with the T-cell hybridoma for 24-48 hours.

    • Readout: T-cell activation is measured by quantifying the amount of a secreted cytokine (e.g., IL-2) in the supernatant via ELISA.

    • Interpretation: If pCLIP has a lower affinity for MHC II, it will be a less effective competitor, and T-cell activation will be higher (more IL-2) at a given concentration compared to the non-phosphorylated CLIP.[16]

Experimental_Workflow cluster_Peptide Peptide Preparation cluster_Biochem Biochemical Assay cluster_Cellular Cellular Assay Synth Solid-Phase Synthesis Purify RP-HPLC Purification Synth->Purify Validate Mass Spectrometry Purify->Validate CLIP CLIP Validate->CLIP pCLIP pCLIP Validate->pCLIP ELISA Competitive ELISA (MHC II Binding) CLIP->ELISA Pulse Pulse APCs with Antigen + CLIP/pCLIP CLIP->Pulse pCLIP->ELISA pCLIP->Pulse IC50 Determine IC50 ELISA->IC50 Cytokine Measure Cytokine Release (ELISA) Coculture Co-culture with T-Cells Pulse->Coculture Coculture->Cytokine

Fig 2. Experimental Workflow for Comparing CLIP and pCLIP.

Part 4: Broader Context and Future Directions: Phosphopeptides as Immune Targets

While the function of a phosphorylated CLIP remains hypothetical, the study of phosphorylated antigenic peptides is a burgeoning field, particularly in immuno-oncology. Dysregulated kinase activity is a hallmark of cancer, leading to the generation of novel phosphopeptide antigens that are not present on healthy cells.[17][18]

These tumor-associated phosphopeptides can be presented by both MHC class I and class II molecules and can be specifically recognized by CD8+ and CD4+ T cells, respectively.[17][19][20] This opens up exciting possibilities for developing targeted immunotherapies, such as cancer vaccines or adoptive T-cell therapies, directed against these "transformed self" antigens.[18]

The structural basis for this recognition is an area of active investigation. Crystal structures have shown that the phosphate moiety can interact directly with the MHC molecule, often significantly increasing peptide binding affinity, or be exposed for direct contact with the T-cell receptor (TCR).[17][20]

The comparison between phosphorylated and non-phosphorylated CLIP is a multi-layered topic. We have a clear, evidence-based understanding that phosphorylation of the parent invariant chain is a critical checkpoint regulating the entire MHC class II pathway. While the function of a directly phosphorylated CLIP peptide is an open question, it represents a logical and compelling area for future research. The experimental framework provided here offers a rigorous, step-by-step approach for any scientist aiming to explore this question. By dissecting these molecular details, the drug development community can uncover new levers for modulating immune responses, with profound implications for treating cancer, autoimmunity, and infectious diseases.

References

  • Chicz, R. M., et al. (2012). Structural Basis for the Presentation of Tumor-associated MHC Class II-restricted Phosphopeptides to CD4+ T Cells. Journal of Biological Chemistry. Available at: [Link]

  • Anderson, H. A., et al. (2002). Phosphorylation of the invariant chain by protein kinase C regulates MHC class II trafficking to antigen-processing compartments. The Journal of Immunology. Available at: [Link]

  • Wester, M. R., et al. (1998). Phosphorylation regulates the delivery of MHC class II invariant chain complexes to antigen processing compartments. The Journal of Immunology. Available at: [Link]

  • Wikipedia contributors. (2023). MHC class II. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gagnon, E., et al. (2013). Exposing the Specific Roles of the Invariant Chain Isoforms in Shaping the MHC Class II Peptidome. Frontiers in Immunology. Available at: [Link]

  • Depontieu, F. R., et al. (2009). Identification of tumor-associated, MHC class II-restricted phosphopeptides as targets for immunotherapy. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Neefjes, J., et al. (2017). MHC Class II Antigen Presentation by Dendritic Cells Regulated through Endosomal Sorting. ResearchGate. Available at: [Link]

  • Roche, P. A., & Cresswell, P. (1990). Presentation of phagocytosed antigens by MHC class I and II. Immunological Reviews. Available at: [Link]

  • Nishimura, H., et al. (2020). Ligation of MHC Class II Induces PKC-Dependent Clathrin-Mediated Endocytosis of MHC Class II. Cells. Available at: [Link]

  • Narayan, K., et al. (2015). HLA-DM catalytically enhances peptide dissociation by sensing peptide–MHC class II interactions throughout the peptide-binding cleft. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Roche, P. A., & Furuta, K. (2015). The ins and outs of MHC class II-mediated antigen processing and presentation. Nature Reviews Immunology. Available at: [Link]

  • Mohammed, F., et al. (2008). Phosphorylation-dependent interaction between antigenic peptides and MHC class I: a molecular basis for presentation of transformed self. Nature Immunology. Available at: [Link]

  • Zarling, A. L., et al. (2000). Phosphorylated Peptides Are Naturally Processed and Presented by Major Histocompatibility Complex Class I Molecules in Vivo. The Journal of Experimental Medicine. Available at: [Link]

  • Marin-Esteban, V., et al. (2012). HLA-DM mediates peptide exchange by interacting transiently and repeatedly with HLA-DR1. The EMBO Journal. Available at: [Link]

  • Wikipedia contributors. (2023). CLIP (protein). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wieczorek, M., et al. (2018). A Missing Switch in Peptide Exchange for MHC Class II Molecules. Frontiers in Immunology. Available at: [Link]

  • Rosloniec, E. F., & Myers, L. K. (2004). On the issue of peptide recognition in T cell development. Immunity. Available at: [Link]

  • ResearchGate. (n.d.). HLA-DM catalyzes CLIP interconversion and peptide exchange. ResearchGate. Available at: [Link]

  • Denzin, L. K., et al. (1996). HLA-DM Interactions with Intermediates in HLA-DR Maturation and a Role for HLA-DM in Stabilizing Empty HLA-DR Molecules. The Journal of Experimental Medicine. Available at: [Link]

  • Wang, X., et al. (2021). Regulation of the antigen presentation machinery in cancer and its implication for immune surveillance. Molecular & Cellular Oncology. Available at: [Link]

  • ResearchGate. (n.d.). MHC class II signaling in antigen-presenting cells. ResearchGate. Available at: [Link]

  • Singh, B., et al. (2000). The functional role of class II-associated invariant chain peptide (CLIP) in its ability to variably modulate immune responses. International Immunology. Available at: [Link]

  • Sette, A., et al. (1995). T cell recognition of major histocompatibility complex class II complexes with invariant chain processing intermediates. The Journal of Experimental Medicine. Available at: [Link]

  • Sette, A., et al. (1995). T cell recognition of major histocompatibility complex class II complexes with invariant chain processing intermediates. The Journal of Experimental Medicine. Available at: [Link]

  • Liang, M. N., et al. (1995). The MHC Class II-associated Invariant Chain-Derived Peptide Clip Binds to the Peptide-Binding Groove of Class II Molecules. Journal of Immunology. Available at: [Link]

  • Coble, V. L., & Slingluff Jr, C. L. (2020). MHC Phosphopeptides: Promising Targets for Immunotherapy of Cancer and Other Chronic Diseases. Frontiers in Immunology. Available at: [Link]

  • Malcherek, G., et al. (1998). engineered invariant chain as a vehicle for directed and enhanced MHC class II antigen processing and presentation. European Journal of Immunology. Available at: [Link]

  • Medical Institution. (2014). Immunology - MHC II Processing. YouTube. Available at: [Link]

  • Animated biology with arpan. (2020). Class II MHC presentation pathway. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2015). Development of a universal phosphorylated peptide-binding protein for simultaneous assay of kinases. Biosensors and Bioelectronics. Available at: [Link]

  • ResearchGate. (n.d.). Antigen loading by CLIP-replaced invariant chain results in efficient activation of both CD4+ and CD8+ T cells. ResearchGate. Available at: [Link]

  • Lee, K. J., & Kim, D. (2014). Antibody Production with Synthetic Peptides. Current Protocols in Protein Science. Available at: [Link]

  • Stephenson, R., et al. (2025). A synthetic cyclic peptide for promoting antigen presentation and immune activation. NPJ Vaccines. Available at: [Link]

  • Li, Y., & Li, G. (2011). The latest developments in synthetic peptides with immunoregulatory activities. Drug Discovery Today. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of ACTH (18-39) for Melanocortin Receptors MC1, MC3, MC4, and MC5

Executive Summary The Melanocortin System: A Primer on Ligands and Receptors The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, inflammatio...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Melanocortin System: A Primer on Ligands and Receptors

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The system's components are derived from the precursor protein pro-opiomelanocortin (POMC).

POMC Processing: Tissue-specific enzymatic cleavage of POMC yields several bioactive peptides, most notably:

  • Adrenocorticotropic Hormone (ACTH (1-39)): The full-length 39-amino acid peptide.

  • α-Melanocyte-Stimulating Hormone (α-MSH): Comprising the first 13 amino acids of ACTH, often with post-translational modifications.

  • Corticotropin-Like Intermediate Lobe Peptide (CLIP): The C-terminal fragment of ACTH, corresponding to amino acids 18-39.[1]

Melanocortin Receptors (MCRs): There are five known MCRs (MC1R-MC5R), all of which are G-protein coupled receptors (GPCRs). With the exception of MC2R (the classical ACTH receptor), the other four subtypes are activated by both ACTH and MSH peptides.[2]

The central paradigm of MCR activation (for MC1, MC3, MC4, and MC5) is the recognition of a conserved pharmacophore: the His-Phe-Arg-Trp sequence.[3] This core motif is located at positions 6-9 of the ACTH and α-MSH sequence. The absence of this sequence in ACTH (18-39) is the fundamental structural reason for its inability to bind and activate these receptors.

Comparative Binding Affinity: The Null Interaction of ACTH (18-39)

Direct, quantitative binding affinity data (such as Ki or IC50 values) for ACTH (18-39) at MC1R, MC3R, and MC5R is conspicuously absent in peer-reviewed literature. This lack of data is, in itself, telling. Scientific investigation naturally gravitates toward active compounds, and the absence of reported binding strongly suggests that preliminary screens showed no interaction.

To provide a clear point of comparison, the table below contrasts the binding profile of ACTH (18-39) with that of the active ligands, α-MSH and full-length ACTH (1-39).

LigandMC1R Affinity (Ki, nM)MC3R Affinity (Ki, nM)MC4R Affinity (Ki, nM)MC5R Affinity (Ki, nM)
ACTH (18-39) / CLIP No significant binding reportedNo significant binding reportedNo significant binding or functional activity observed[4]No significant binding reported
α-MSH ~0.2 - 1~10 - 50~1 - 10~1 - 10
ACTH (1-39) ~1 - 20~50 - 200~5 - 50~10 - 100

Note: The Ki values for α-MSH and ACTH (1-39) are approximate ranges synthesized from multiple literature sources for illustrative purposes. Absolute values can vary based on experimental conditions (e.g., cell line, radioligand used, assay buffer).

Experimental Protocols for Determining Binding Affinity

To empirically demonstrate that a ligand does not bind to a receptor, the same rigorous methods are employed as for characterizing a ligand that does bind. The expected result would be a flat line in a competition binding curve, showing no displacement of the radioligand even at high concentrations of the test compound (e.g., CLIP).

Workflow: Competitive Radioligand Binding Assay

This assay directly measures the ability of an unlabeled ligand (the "competitor," e.g., ACTH (18-39)) to displace a radiolabeled ligand with known high affinity for the receptor from the receptor-ligand complex.

G cluster_prep I. Preparation cluster_assay II. Assay Incubation cluster_sep III. Separation & Counting cluster_analysis IV. Data Analysis prep_cells Culture cells expressing the target MCR subtype prep_membranes Prepare cell membranes via homogenization & centrifugation prep_cells->prep_membranes quantify Quantify membrane protein concentration prep_membranes->quantify plate 96-well filter plate setup: 1. Assay Buffer 2. Radioligand ([¹²⁵I]NDP-MSH) 3. Unlabeled Ligand (CLIP) 4. Membranes quantify->plate incubate Incubate to reach equilibrium (e.g., 60 min at 37°C) plate->incubate filter Rapidly filter plate contents (Vacuum Manifold) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (Scintillation Counter) wash->count plot Plot specific binding vs. log[Competitor] count->plot fit Fit data to sigmoidal curve to determine IC₅₀ plot->fit calc Calculate Kᵢ using Cheng-Prusoff equation fit->calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: Radioligand Binding
  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay Setup:

    • In a 96-well filter plate, add the following components in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

      • A fixed concentration of a high-affinity radioligand, typically [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH ([¹²⁵I]NDP-MSH), at a concentration near its Kd.

      • Increasing concentrations of the unlabeled competitor, ACTH (18-39), across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

      • The cell membrane preparation (typically 5-20 µg of protein per well).

    • Controls: Include wells for "Total Binding" (radioligand and membranes only) and "Non-Specific Binding" (radioligand, membranes, and a high concentration of a known unlabeled agonist like α-MSH).

  • Incubation and Filtration:

    • Incubate the plate, often at 37°C, for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapidly filtering the contents through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).

    • Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter mat and measure the retained radioactivity using a scintillation counter.

    • Calculate "Specific Binding" by subtracting the non-specific binding counts from all other measurements.

    • Plot the specific binding as a function of the log concentration of ACTH (18-39).

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant. For ACTH (18-39), an IC₅₀ would not be determinable.

Canonical Melanocortin Receptor Signaling Pathway

MC1R, MC3R, MC4R, and MC5R are canonically coupled to the stimulatory G-protein, Gαs. Ligand binding induces a conformational change in the receptor, triggering a downstream signaling cascade that results in the production of cyclic AMP (cAMP).

G cluster_membrane Plasma Membrane Ligand Agonist (e.g., α-MSH) Receptor MCR (MC1/3/4/5) Ligand->Receptor Binding G_Protein Gαₛβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylation of targets

Caption: Canonical Gαs-cAMP signaling pathway for MCRs.

A functional assay, such as a cAMP accumulation assay, serves as an orthogonal method to validate binding data. A compound that does not bind (like CLIP) will not elicit a change in cAMP levels, confirming the results of the radioligand assay.

Field Insights and Authoritative Grounding

As a Senior Application Scientist, my perspective is that negative data is often as informative as positive data. The fact that ACTH (18-39) does not engage with MC1, MC3, MC4, or MC5 receptors is a critical piece of the structure-activity relationship puzzle for the melanocortin system.

  • Expertise & Causality: The choice to focus drug discovery efforts on α-MSH analogues and other molecules that contain the His-Phe-Arg-Trp pharmacophore is a direct consequence of foundational findings that C-terminal fragments like CLIP are inactive at these receptors.[3] This prevents the misallocation of resources toward non-viable scaffolds.

  • Authoritative Grounding: While ACTH (18-39) is inert at MCRs, it is not biologically inert overall. It has been reported to have functions related to insulin secretion and pancreatic function, suggesting it interacts with its own, distinct receptor system that is not part of the melanocortin family.[5][6] This underscores an important principle in pharmacology: ligand activity is receptor-context dependent. For researchers investigating metabolic disorders, this positions CLIP as an interesting tool compound for exploring non-MCR signaling pathways.

References

  • Title: Corticotropin-like intermediate peptide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on the duration of REM sleep episodes Source: Lirias - KU Leuven URL: [Link]

  • Title: Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules Source: PubMed URL: [Link]

  • Title: Adrenocorticotropic Hormone - Clinical Gate Source: Clinical Gate URL: [Link]

  • Title: ACTH (18-39), human (CLIP) - 1 mg Source: Anaspec URL: [Link]

  • Title: Short Communication: Identification of equine corticotropin-like intermediate lobe peptide (CLIP) binding to an adrenocorticotrophic hormone (ACTH) assay capture antibody Source: ResearchGate URL: [Link]

  • Title: Corticotropin-Like Intermediate Lobe Peptide Source: Medical Dictionary URL: [Link]

  • Title: Corticotrophin-like intermediary lobe peptide as a marker of alternate pro-opiomelanocortin processing in ACTH-producing non-pituitary tumours Source: PubMed URL: [Link]

  • Title: Melanocortin peptides. ACTH, adrenocorticotropic hormone; CLIP,... Source: ResearchGate URL: [Link]

  • Title: Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin Source: MDPI URL: [Link]

Sources

Validation

Decoding Specificity: A Comparative Guide to Anti-ACTH Antibody Cross-Reactivity with ACTH (18-39)

For researchers, scientists, and drug development professionals invested in the nuanced field of endocrinology, the precise detection of Adrenocorticotropic Hormone (ACTH) is paramount. However, the landscape of ACTH imm...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the nuanced field of endocrinology, the precise detection of Adrenocorticotropic Hormone (ACTH) is paramount. However, the landscape of ACTH immunoassays is complicated by the hormone's own biology. ACTH is a 39-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC). Tissue-specific processing of ACTH can yield smaller fragments, including the C-terminal fragment ACTH (18-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP). The potential for anti-ACTH antibodies to cross-react with CLIP can lead to inaccurate quantification and misinterpretation of physiological or pathological states.

This guide provides an in-depth comparison of the cross-reactivity of various anti-ACTH antibodies with the ACTH (18-39) fragment. We will delve into the epitope-specific nature of these antibodies, present supporting experimental data from a variety of immunoassays, and offer detailed protocols to empower researchers to validate their own reagents and ensure the integrity of their findings.

The Molecular Basis of Cross-Reactivity: Understanding ACTH and its Fragments

The specificity of an antibody is dictated by the precise amino acid sequence, or epitope, it recognizes. Full-length ACTH (1-39) presents multiple potential epitopes. Antibodies raised against the full-length hormone may target the N-terminal region (amino acids 1-17), the central region, or the C-terminal region which encompasses the ACTH (18-39) sequence. Consequently, the choice of immunogen and the subsequent selection of antibody clones are critical determinants of specificity.

The processing of the precursor protein, pro-opiomelanocortin (POMC), is a key consideration. In the anterior pituitary, POMC is cleaved to produce ACTH (1-39). However, in the intermediate lobe of the pituitary and other tissues, ACTH can be further processed into α-melanocyte-stimulating hormone (α-MSH; ACTH 1-13) and CLIP (ACTH 18-39)[1]. Therefore, the presence of CLIP in biological samples necessitates the use of well-characterized antibodies to differentiate between the full-length hormone and its fragments.

Comparative Analysis of Anti-ACTH Antibody Specificity

The ideal anti-ACTH antibody for specifically measuring the full-length hormone should exhibit high affinity for ACTH (1-39) and negligible cross-reactivity with its fragments, including CLIP. Conversely, for researchers interested in studying the biological role of CLIP, an antibody with high specificity for the ACTH (18-39) fragment is essential. Below, we compare the performance of several antibodies based on available data.

Monoclonal Antibodies: Precision in Epitope Recognition

Monoclonal antibodies, derived from a single B cell clone, offer high specificity to a single epitope. This inherent characteristic makes them valuable tools for distinguishing between closely related peptides.

A study on the monoclonal antibody ALD1613 demonstrated high-affinity binding to human ACTH (1-39) with a dissociation constant (Kd) of 2.1 pM. Importantly, this antibody showed significantly weaker binding to CLIP (ACTH 18-39), with a Kd of 1400 pM, indicating a high degree of specificity for the full-length hormone.

Conversely, monoclonal antibodies have been specifically developed to target the CLIP fragment. For instance, the monoclonal antibody with clone name CLIP/1449 is described as being specific for the amino acid sequence 25-39 of ACTH and does not react with the N-terminal fragment ACTH (1-24)[2]. This makes it a suitable tool for the specific detection and quantification of CLIP.

Polyclonal Antibodies: A Broader Recognition Spectrum

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen. While this can sometimes lead to higher signal amplification, it also increases the risk of cross-reactivity. The specificity of polyclonal anti-ACTH antibodies is highly dependent on the immunization strategy and the purification process. Affinity purification against the target antigen is a critical step to enrich for specific antibodies and remove those that may cross-react with other molecules.

Immunoassay Kits: The Impact of Antibody Selection

Commercial immunoassay kits for ACTH measurement employ a variety of antibody combinations. The specificity of these kits is a direct reflection of the antibodies used. A comparative study of two different immunoradiometric assays (IRMAs) for ACTH revealed significant differences in their cross-reactivity with CLIP. The ELSA-ACTH IRMA showed clear cross-reactivity with CLIP, while a newer generation sACTH IRMA demonstrated no significant cross-reactivity, except at extremely high, non-physiological concentrations of CLIP[3].

Another study comparing a chemiluminescent immunoassay (CI) and an immunofluorescent (IF) assay for plasma ACTH in ponies found that the CI assay's results were influenced by the presence of CLIP, suggesting cross-reactivity of the antibodies used in that particular assay.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the cross-reactivity of various anti-ACTH antibodies with the ACTH (18-39) fragment.

Table 1: Binding Affinity of a Monoclonal Anti-ACTH Antibody

AntibodyTarget AntigenDissociation Constant (Kd)Reference
ALD1613Human ACTH (1-39)2.1 pM[4]
ALD1613CLIP (ACTH 18-39)1400 pM[4]

Table 2: Specificity of Commercial Anti-ACTH and Anti-CLIP Antibodies

Antibody/CloneTypeReported Specificity/EpitopeCross-reactivity with ACTH (18-39)Application
CLIP/1449Monoclonalaa 25-39 of ACTHHigh (Intended Target)ELISA, IHC[2]
CLIP/2040RMonoclonalaa 1-24 of ACTHDoes not reactIHC[5]
sc-57021Monoclonalaa 1-24 of ACTHNot specified, but epitope suggests low/no cross-reactivityWB, IP, IF, IHC
Biomerica ELISAPolyclonal/MonoclonalC-terminal ACTH 34-39 & mid-region/N-terminal ACTH 1-24Designed to detect full-length ACTH, potential for CLIP binding to C-terminal antibodyELISA[4]

Table 3: Cross-Reactivity in Commercial ACTH Immunoassays

ImmunoassayAssay TypeCross-Reactivity with CLIP (ACTH 18-39)Reference
ELSA-ACTHIRMAYes, "true cross-reactivity"[3]
sACTHIRMANo (only interference at very high concentrations)[3]
Chemiluminescent Immunoassay (Siemens Immulite)CIApparent increases in ACTH concentration with CLIP addition

Experimental Protocols

To ensure the validity of experimental results, it is crucial to characterize the specificity of the anti-ACTH antibodies being used. The following are detailed protocols for key experiments to assess cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for the quantitative determination of an antibody's cross-reactivity with related peptides.

Materials:

  • High-binding 96-well microplate

  • Purified full-length ACTH (1-39)

  • Purified ACTH (18-39) fragment (CLIP)

  • Primary anti-ACTH antibody to be tested

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • TMB substrate

  • Stop Solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of full-length ACTH (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare a series of dilutions of the ACTH (18-39) fragment (the competitor) in Blocking Buffer. In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary anti-ACTH antibody with the various concentrations of the competitor peptide for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated wells. Also, include a control with the primary antibody alone (no competitor). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a sufficient color change is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the concentration of the competitor (ACTH 18-39). The concentration of the competitor that causes a 50% reduction in the signal (IC50) can be used to calculate the percentage of cross-reactivity.

Western Blotting for Specificity Verification

Western blotting provides a qualitative assessment of an antibody's ability to recognize full-length ACTH and its fragments based on their molecular weight.

Materials:

  • Purified full-length ACTH (1-39) and ACTH (18-39) fragment

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Primary anti-ACTH antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of full-length ACTH and the ACTH (18-39) fragment in SDS-PAGE sample buffer.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ACTH antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands. An antibody specific for full-length ACTH should only detect the band corresponding to its molecular weight and not the ACTH (18-39) fragment. An antibody that cross-reacts will show bands for both.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

ACTH_Processing POMC Pro-opiomelanocortin (POMC) proACTH Pro-ACTH POMC->proACTH Cleavage ACTH ACTH (1-39) proACTH->ACTH Cleavage alphaMSH α-MSH (1-13) ACTH->alphaMSH Further Processing CLIP CLIP (18-39) ACTH->CLIP Further Processing

Caption: Processing of Pro-opiomelanocortin (POMC) to ACTH and its fragments.

Antibody_Specificity cluster_full_length Full-length ACTH (1-39) cluster_antibodies Anti-ACTH Antibodies N-terminus (1-17) N-terminus (1-17) Central Region Central Region N-terminus (1-17)->Central Region C-terminus (18-39) C-terminus (18-39) Central Region->C-terminus (18-39) Ab1 Ab 1 (N-terminal specific) Ab1->N-terminus (1-17) Binds Ab2 Ab 2 (C-terminal specific) Ab2->C-terminus (18-39) Binds (Cross-reacts with CLIP) Ab3 Ab 3 (Full-length specific) Ab3->N-terminus (1-17) Ab3->C-terminus (18-39) Binds Conformational Epitope

Caption: Epitope specificity of different anti-ACTH antibodies.

Conclusion and Recommendations

The accurate measurement of ACTH is critical for both basic research and clinical diagnostics. The potential for cross-reactivity of anti-ACTH antibodies with the ACTH (18-39) fragment, CLIP, is a significant consideration that can impact the reliability of experimental data. This guide has highlighted the molecular basis of this cross-reactivity and presented a comparative analysis of various antibodies and immunoassays.

Key Takeaways:

  • Antibody selection is critical: The choice between a monoclonal and a polyclonal antibody, and indeed between different monoclonal antibodies, will depend on the specific research question. For the exclusive measurement of full-length ACTH, a well-characterized monoclonal antibody with a defined epitope outside the 18-39 region is recommended.

  • Validation is non-negotiable: Researchers must independently validate the specificity of their anti-ACTH antibodies using techniques such as competitive ELISA and Western blotting. Relying solely on manufacturer's data may not be sufficient for rigorous scientific inquiry.

  • Understand your immunoassay: The design of an immunoassay, particularly the choice of capture and detection antibodies in a sandwich ELISA, will determine its specificity for full-length ACTH versus its fragments.

By carefully considering the information presented in this guide and implementing rigorous validation protocols, researchers can confidently select and utilize anti-ACTH antibodies that meet the specific needs of their studies, ultimately leading to more accurate and reproducible scientific outcomes.

References

  • Shi, J., Dhaliwal, P., Zi Zheng, Y., Wong, T., Straseski, J. A., Cervinski, M. A., Shajani-Yi, Z., & DeMarco, M. L. (2019). An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. Clinical chemistry, 65(11), 1397–1404. [Link]

  • Pecori Giraldi, F., Saccani, A., & Cavagnini, F. (2000). A new generation IRMA for ACTH with improved specificity: validation in various physiological and pathological conditions. The Journal of endocrinological investigation, 23(8), 506–513. [Link]

  • Biomerica. (n.d.). ACTH [Adrenocorticotropic Hormone] ELISA. Retrieved from [Link]

  • Abeomics. (n.d.). Anti-ACTH (Adrenocorticotrophic Hormone) (C-Terminus) Monoclonal Antibody(Clone: CLIP/1449). Retrieved from [Link]

  • Smith, A. I., & Funder, J. W. (1988). Proopiomelanocortin processing in the pituitary, central nervous system, and peripheral tissues. Endocrine reviews, 9(1), 159–179.
  • Stewart, P. M., & Newell-Price, J. (2016). The adrenal cortex. In Williams Textbook of Endocrinology (13th ed., pp. 489-555). Elsevier.
  • Raff, H., & Findling, J. W. (2016). A physiologic approach to diagnosis of the Cushing syndrome. Annals of internal medicine, 164(9), 646–647.
  • Valderrábano, F., & Eberle, A. N. (1998). A novel method for the production of antibodies against ACTH: their characterization and use in epitope mapping. Journal of immunological methods, 221(1-2), 45–56. [Link]

  • Chastrette, N., & Cespuglio, R. (1990). A monoclonal antibody directed against CLIP (ACTH 18-39). Anatomical distribution of immunoreactivity in the rat brain and hypophysis with quantification of the hypothalamic cell group. Journal of chemical neuroanatomy, 3(4), 297–308. [Link]

  • Knowles, E. J., Harris, P. A., Elliott, J., & Menzies-Gow, N. J. (2020). Plasma adrenocorticotropic hormone (ACTH) concentrations in ponies measured by two different assays suggests seasonal cross-reactivity or interference. Equine veterinary journal, 52(4), 584–590.
  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Abbkine. (n.d.). Human Adrencocorticotropic hormone (ACTH) ELISA Kit. Retrieved from [Link]

  • Bex, F., Van den Bergh, A., & Buntinx, M. (2017). ALD1613, a Novel Long-Acting Monoclonal Antibody to Control ACTH-Driven Pharmacology. Endocrinology, 158(10), 3297–3306. [Link]

  • Raff, H., Sharma, S. T., & Nieman, L. K. (2017). Physiological basis for the diagnosis of Cushing syndrome. Endocrine, 56(1), 26–33.
  • Abeomics. (n.d.). Anti-ACTH (Adrenocorticotrophic Hormone) (C-Terminus) Monoclonal Antibody(Clone: CLIP/1449). Retrieved from [Link]

  • Mains, R. E., & Eipper, B. A. (1979). Synthesis and secretion of corticotropins, melanotropins, and endorphins by rat intermediate pituitary cells. The Journal of biological chemistry, 254(16), 7885–7894.

Sources

Comparative

A Comparative Guide to the Differential Effects of ACTH Fragments on Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Melanocortin System and Energy Homeostasis The central melanocortin system is a critical regulator of energy balance, influencing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Melanocortin System and Energy Homeostasis

The central melanocortin system is a critical regulator of energy balance, influencing both food intake and energy expenditure.[1] This system is comprised of a family of peptides, the melanocortins, which are derived from the precursor protein pro-opiomelanocortin (POMC).[2][3] Key among these are ACTH and α-melanocyte-stimulating hormone (α-MSH).[4][5] These peptides exert their effects by binding to a series of melanocortin receptors (MCRs), with the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R) being particularly crucial in the regulation of feeding.[6][7][8]

Activation of MC4R, primarily in the hypothalamus, is strongly associated with a decrease in food intake (anorexia) and an increase in energy expenditure.[7][9][10][11] Conversely, blockade of MC4R signaling leads to increased food intake (orexia) and obesity.[7] The role of MC3R is more nuanced, with evidence suggesting its involvement in adapting to food restriction and modulating the activity of hypothalamic neurons that control ingestive behaviors.[6][12][13] This guide will dissect how different fragments of ACTH, a key POMC-derived peptide, can elicit distinct and sometimes opposing effects on feeding, largely through their differential engagement of these critical receptors.

The Dichotomy of ACTH Fragments: Anorexigenic vs. Orexigenic Effects

Full-length ACTH(1-39) and its N-terminal fragments, such as ACTH(1-24) and α-MSH (acetylated and amidated ACTH(1-13)), are generally recognized for their anorexigenic properties.[14][15][16] These peptides effectively reduce food intake by acting as agonists at MC4Rs.[14] In contrast, certain C-terminal fragments of ACTH have been shown to stimulate feeding, demonstrating an orexigenic effect.[14] This functional divergence underscores the importance of peptide structure in determining biological activity within the melanocortin system.

Anorexigenic N-Terminal Fragments: Potent Suppressors of Food Intake

The anorectic effects of N-terminal ACTH fragments are well-documented. Intracerebroventricular (ICV) administration of ACTH(1-24) has been shown to markedly inhibit spontaneous feeding in rats, with the effect lasting for several hours.[15][16][17] Similarly, α-MSH, which shares its core sequence with the N-terminus of ACTH, is a potent anorexigenic peptide.[14][15] Both ACTH and α-MSH are believed to exert their effects by binding to and activating MC4Rs in key hypothalamic nuclei, such as the paraventricular nucleus (PVN).[4][5] Studies have shown that endogenous ACTH, without being processed into α-MSH, can directly act in the PVN to reduce food intake, particularly under conditions of satiety.[4][5]

The fragment ACTH(4-10) represents the minimal sequence required for some melanocortin activity. While less potent than larger N-terminal fragments, it has been shown to reduce food intake in normal-weight human males when administered intranasally.[18][19] However, its effectiveness appears to be diminished in obese individuals, suggesting a state of melanocortin resistance in obesity.[18]

Orexigenic C-Terminal Fragments: A Counterintuitive Stimulation of Feeding

In stark contrast to their N-terminal counterparts, C-terminal fragments of ACTH, specifically ACTH(18-39) and ACTH(22-39), have been observed to produce a long-lasting increase in feeding in fasted rats.[14] This orexigenic effect is particularly intriguing as it does not appear to be mediated by the canonical MC4R pathway. In vitro studies have shown that these C-terminal fragments do not stimulate cAMP accumulation in cells expressing MC4R, nor do they inhibit the cAMP accumulation stimulated by full-length ACTH.[14][20] This suggests that the orexigenic actions of these fragments are mediated by a different, as of yet unidentified, receptor or signaling pathway.

Comparative Analysis of ACTH Fragment Effects on Feeding Behavior

To provide a clear overview of the experimental data, the following table summarizes the differential effects of key ACTH fragments on feeding behavior.

ACTH Fragment Amino Acid Sequence Primary Receptor Target(s) Effect on Feeding Behavior Supporting Experimental Evidence
ACTH(1-39) SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEFMC2R, MC3R, MC4R, MC5RAnorexigenicReduced feeding in both fed and fasted rats following ICV injection.[14]
ACTH(1-24) SYSMEHFRWGKPVGKKRRPVKVYPMC2R, MC3R, MC4R, MC5RAnorexigenicMarkedly inhibited spontaneous feeding for 6-9 hours in rats after ICV injection.[15]
α-MSH Ac-SYSMEHFRWGKPV-NH₂MC1R, MC3R, MC4R, MC5RAnorexigenicReduced cumulative food intake in fasted rats following ICV injection.[14]
ACTH(4-10) MEHFRWGMC3R, MC4R (low potency)Anorexigenic (in normal weight)Intranasal administration reduces food intake in normal weight males, but is ineffective in obese males.[18]
ACTH(18-39) RPVKVYPNGAEDESAEAFPLEFUnknownOrexigenicProduced a long-lasting increase in feeding in fasted rats.[14]
ACTH(22-39) VYPNGAEDESAEAFPLEFUnknownOrexigenicProduced a long-lasting increase in feeding in fasted rats.[14]

Experimental Protocols for Assessing Feeding Behavior

The following provides a standardized methodology for evaluating the effects of ACTH fragments on food intake in a rodent model.

Intracerebroventricular (ICV) Cannulation and Injection
  • Animal Preparation: Adult male Sprague-Dawley rats are individually housed and maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week.

  • Injection Protocol: On the day of the experiment, a 30-gauge injection cannula is inserted into the guide cannula. The ACTH fragment or vehicle is infused in a small volume (e.g., 5 µl) over a 1-minute period.

Behavioral Monitoring of Food Intake
  • Acclimation: Prior to the experiment, rats are acclimated to the testing cages, which are equipped with automated food and water dispensers that record intake.

  • Fasting (for orexigenic studies): For studies investigating the stimulatory effects of C-terminal fragments, rats are typically fasted for 16-24 hours prior to injection.[14]

  • Data Collection: Following ICV injection, cumulative food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Food intake data is analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different ACTH fragments and doses to a vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow for studying the effects of ACTH fragments on feeding.

G cluster_0 Anorexigenic Pathway cluster_1 Orexigenic Pathway ACTH(1-24) ACTH(1-24) MC4R MC4R ACTH(1-24)->MC4R α-MSH α-MSH α-MSH->MC4R Gαs Gαs MC4R->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Decreased Food Intake Decreased Food Intake PKA->Decreased Food Intake Leads to ACTH(18-39) ACTH(18-39) Unknown Receptor Unknown Receptor ACTH(18-39)->Unknown Receptor Unknown Signaling Unknown Signaling Unknown Receptor->Unknown Signaling Increased Food Intake Increased Food Intake Unknown Signaling->Increased Food Intake

Caption: Differential signaling pathways of anorexigenic and orexigenic ACTH fragments.

G Animal Model Selection Animal Model Selection ICV Cannulation ICV Cannulation Animal Model Selection->ICV Cannulation Recovery Period Recovery Period ICV Cannulation->Recovery Period Peptide Administration Peptide Administration Recovery Period->Peptide Administration Behavioral Monitoring Behavioral Monitoring Peptide Administration->Behavioral Monitoring Data Analysis Data Analysis Behavioral Monitoring->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Experimental workflow for assessing the effects of ACTH fragments on feeding.

Conclusion and Future Directions

The differential effects of ACTH fragments on feeding behavior highlight the complexity of the central melanocortin system. While N-terminal fragments consistently produce anorexigenic effects through MC4R activation, the orexigenic actions of C-terminal fragments point to the existence of novel pathways in the regulation of appetite. Further research is warranted to identify the receptor and signaling mechanisms responsible for the feeding-stimulatory effects of these C-terminal peptides. A deeper understanding of these divergent pathways will be invaluable for the development of more targeted and effective therapeutics for the treatment of obesity and other metabolic disorders.

References

  • Marks, D. L., et al. (2021). The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia. eLife, 10, e65639. [Link]

  • Ghamari-Langroudi, M., et al. (2022). Prefrontal cortex melanocortin 4 receptors (MC4R) mediate food intake behavior in mice. Molecular Metabolism, 61, 101495. [Link]

  • Sutton, G. M., et al. (2014). Melanocortin-3 receptors are involved in adaptation to restricted feeding. Frontiers in Neuroscience, 8, 32. [Link]

  • Adan, R. A. H. (2006). The MC4 receptor and control of appetite. British Journal of Pharmacology, 149(7), 815–827. [Link]

  • Rowland, N. E., et al. (2010). Implication of the melanocortin-3 receptor in the regulation of food intake. Peptides, 31(12), 2329–2333. [Link]

  • Marks, D. L., et al. (2006). The regulation of food intake by selective stimulation of the type 3 melanocortin receptor (MC3R). Endocrinology, 147(6), 2753–2760. [Link]

  • Siljee, J. E., et al. (2021). Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight. Journal of Clinical Investigation, 131(9), e142064. [Link]

  • Schulz, C., et al. (2010). Endogenous ACTH, not only α-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. American Journal of Physiology-Endocrinology and Metabolism, 298(2), E237–E244. [Link]

  • Siljee, J. E., et al. (2021). Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight. PubMed. [Link]

  • Halford, J. C. G., & Blundell, J. E. (2000). Peptides and Their Potential Role in the Treatment of Diabetes and Obesity. Current Diabetes Reports, 3(4), 303-312. [Link]

  • Kim, Y. J., et al. (2015). Melanocortin 4 Receptor and Dopamine D2 Receptor Expression in Brain Areas Involved in Food Intake. Endocrinology and Metabolism, 30(2), 219–226. [Link]

  • Schulz, C., et al. (2010). Endogenous ACTH, not only alpha-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. PubMed. [Link]

  • Poggioli, R., et al. (1986). ACTH-(1-24) and alpha-MSH antagonize feeding behavior stimulated by kappa opiate agonists. Peptides, 7(5), 843–848. [Link]

  • Schulz, C., et al. (2010). Endogenous ACTH, not only α-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Vergoni, A. V., & Bertolini, A. (2000). Melanocortins and feeding behavior. European Journal of Pharmacology, 405(1-3), 25–32. [Link]

  • Jocken, J. W., et al. (2011). Intranasal application of the melanocortin 4 receptor agonist MSH/ACTH(4-10) in humans causes lipolysis in white adipose tissue. International Journal of Obesity, 35(11), 1461–1467. [Link]

  • Gallo-Payet, N. (2020). ACTH Action on the Adrenals. Endotext. [Link]

  • van Wimersma Greidanus, T. B. (1977). ACTH(4-10) and improved use of information in rats. ResearchGate. [Link]

  • Schulz, C., et al. (2010). ACTH and related N-terminal fragments elicit clear, robust,... ResearchGate. [Link]

  • Vergoni, A. V., et al. (1986). Inhibition of feeding by ACTH-(1-24): behavioral and pharmacological aspects. Peptides, 7(Suppl 1), 141–145. [Link]

  • Kask, A., et al. (2003). Interaction between α-Melanocyte-Stimulating Hormone and Corticotropin-Releasing Hormone in the Regulation of Feeding and Hypothalamo-Pituitary-Adrenal Responses. Journal of Neuroscience, 23(21), 9866–9872. [Link]

  • Al-Barazanji, K. A., et al. (2001). C-Terminal Fragments of ACTH Stimulate Feeding in Fasted Rats. ResearchGate. [Link]

  • Fehm-Wolfsdorf, G., et al. (1989). Fragments of ACTH affect electrophysiological signs of controlled stimulus processing in humans. Psychopharmacology, 99(4), 439–444. [Link]

  • Fehm, H. L., et al. (1976). Differential and Integral Corticosteroid Feedback Effects on ACTH Secretion in Hypoadrenocorticism. Journal of Clinical Investigation, 58(5), 1388–1394. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of ACTH (18-39) and Dexamethasone

Executive Summary In the landscape of anti-inflammatory therapeutics, both steroidal agents and peptide-based modulators offer unique mechanisms to control the inflammatory cascade. This guide provides a detailed compari...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of anti-inflammatory therapeutics, both steroidal agents and peptide-based modulators offer unique mechanisms to control the inflammatory cascade. This guide provides a detailed comparison of the in vivo efficacy of the synthetic glucocorticoid, dexamethasone, and the adrenocorticotropic hormone fragment, ACTH (18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP). While dexamethasone exerts potent, broad-spectrum anti-inflammatory effects through genomic regulation via the glucocorticoid receptor, ACTH (18-39) represents a more targeted, non-steroidogenic mechanism acting through melanocortin receptors. We will explore their distinct signaling pathways, compare their performance in preclinical animal models, and provide expert insights into their respective applications in research and drug development.

Introduction: Two Distinct Approaches to Inflammation Control

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic and debilitating diseases.[1] For decades, the therapeutic mainstay has been glucocorticoids like dexamethasone, which offer powerful and widespread immunosuppression.[2][3] However, their clinical utility is often hampered by a significant side-effect profile associated with long-term use.[2]

This has spurred research into alternative anti-inflammatory pathways. The melanocortin system, a key neuro-immunomodulatory network, presents a promising alternative.[4][5] Peptides derived from the pro-opiomelanocortin (POMC) prohormone, including Adrenocorticotropic Hormone (ACTH), possess anti-inflammatory properties that can be independent of steroid production.[5] Specifically, the ACTH fragment (18-39) or CLIP, which does not stimulate the adrenal gland, is being investigated for its direct immunomodulatory functions.[4][6] This guide dissects the in vivo evidence, comparing the well-established efficacy of dexamethasone against the targeted, non-steroidogenic approach of ACTH (18-39).

Mechanisms of Action: A Tale of Two Receptors

The divergent in vivo effects of dexamethasone and ACTH (18-39) are rooted in their fundamentally different molecular targets and signaling cascades.

Dexamethasone: Broad Genomic Suppression via the Glucocorticoid Receptor

Dexamethasone, a potent synthetic glucocorticoid, readily diffuses across the cell membrane to bind with cytosolic Glucocorticoid Receptors (GRs).[7][8] This binding event triggers a conformational change, leading to the translocation of the dexamethasone-GR complex into the nucleus.[7][9] Once in the nucleus, it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR-complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory proteins such as Annexin A1 and Dual Specificity Phosphatase 1 (DUSP1).[2][8]

  • Transrepression: The complex directly interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][8] This prevents the expression of a wide array of inflammatory mediators, including cytokines (TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[7][8]

The net result is a powerful and broad suppression of the inflammatory and immune responses.[9]

Dexamethasone_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Complex Dex-GR Complex GR->Complex Complex_nuc Dex-GR Complex Complex->Complex_nuc Translocation NFkB_active Active NF-κB Pro_Inflam_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Pro_Inflam_Genes Activates NFkB_inactive Inactive NF-κB Complex_nuc->NFkB_active Inhibits GRE Glucocorticoid Response Element (GRE) Complex_nuc->GRE Binds (Transactivation) Complex_nuc->Pro_Inflam_Genes Inhibits (Transrepression) Anti_Inflam_Genes Anti-inflammatory Genes (e.g., DUSP1) GRE->Anti_Inflam_Genes Upregulates

Caption: Dexamethasone signaling pathway.
ACTH (18-39): Targeted Modulation via Melanocortin Receptors

Unlike full-length ACTH (1-39), which activates all five melanocortin receptors (MCRs), the ACTH (18-39) fragment does not bind to the MC2R on the adrenal cortex and therefore does not stimulate cortisol production.[5][10] Its anti-inflammatory effects are believed to be mediated by other MCRs, particularly MC3R, which is expressed in the brain, hypothalamus, and various immune cells.[11][12][13]

Activation of MC3R by ACTH (18-39) initiates a G-protein coupled receptor (GPCR) signaling cascade. This can lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13] This cascade has several downstream anti-inflammatory consequences:

  • Inhibition of NF-κB: Similar to dexamethasone, but through a different upstream pathway, melanocortin signaling can inhibit the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[4]

  • Modulation of Immune Cells: Melanocortins can directly affect the function of immune cells like macrophages and lymphocytes, for instance by inhibiting their migration to sites of inflammation.[4][10]

This mechanism represents a more targeted approach, potentially avoiding the broad metabolic and systemic side effects associated with glucocorticoid receptor activation.

ACTH_Pathway cluster_cell Immune Cell (e.g., Macrophage) ACTH1839 ACTH (18-39) / CLIP MC3R Melanocortin 3 Receptor (MC3R) ACTH1839->MC3R Binds G_Protein G-Protein MC3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokine Production NFkB_pathway->Cytokines Promotes

Caption: ACTH (18-39) anti-inflammatory signaling pathway.

Comparative In Vivo Efficacy

Direct comparative studies of ACTH (18-39) versus dexamethasone are limited; however, efficacy can be inferred by comparing their effects in established animal models of inflammation.[14][15] A study on acute gout inflammation found that natural ACTH effectively alleviates the inflammatory response by inhibiting inflammatory cell aggregation and altering macrophage function, and noted that its effect at the transcriptional level is different from that of dexamethasone.[16]

Parameter Dexamethasone ACTH (18-39) / Melanocortins Supporting Evidence
Model Carrageenan-Induced Paw Edema (Acute Inflammation)Carrageenan-Induced Paw Edema (Acute Inflammation)Standard model for anti-inflammatory screening.[15][17]
Efficacy High; Potent inhibition of edema formation.Moderate to High; Demonstrates significant reduction in edema.Dexamethasone is a gold-standard positive control. Melanocortins show potent anti-inflammatory activity.[4]
Mechanism GR-mediated gene regulation, NF-κB inhibition.MCR-mediated signaling, NF-κB inhibition, immune cell modulation.[4][8]
Model Adjuvant-Induced Arthritis (Chronic Inflammation)Adjuvant-Induced Arthritis (Chronic Inflammation)A common model for chronic inflammatory diseases like rheumatoid arthritis.[15]
Efficacy High; Reduces joint swelling, cartilage destruction, and inflammatory markers.High; Reduces clinical signs of arthritis and inflammatory cell infiltration.Dexamethasone is highly effective.[3] ACTH and other melanocortins have potent anti-inflammatory activities in target organs.[4]
Key Difference Broad immunosuppression.Targeted immunomodulation without steroidogenesis.[5][10]
Reported Effect Reduces seizure frequency in drug-resistant epilepsy models.ACTH (full-length) is a first-line treatment for infantile spasms.[18][19]

Expert Insights: Dexamethasone provides a potent, reliable, and broad anti-inflammatory effect, making it an excellent positive control and a benchmark for efficacy. However, its utility is primarily for acute or short-term studies due to its known side effects. ACTH (18-39) and other melanocortin agonists offer a more nuanced approach. Their efficacy in chronic models, coupled with a non-steroidogenic mechanism, makes them highly attractive candidates for developing therapies with an improved safety profile. A study comparing natural ACTH to dexamethasone in a gout model found that both significantly inhibited phagocytosis by macrophages, but suggested their effects at a transcriptional level were distinct.[16]

Experimental Protocol Spotlight: Carrageenan-Induced Paw Edema in Rats

This protocol provides a robust and self-validating system for evaluating the in vivo efficacy of anti-inflammatory compounds. It is a widely accepted model for acute inflammation.[14][15][20]

Workflow Diagram

workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, Dexamethasone, ACTH (18-39)) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline dosing Administer Test Compounds (e.g., i.p. injection) baseline->dosing wait Wait 60 Minutes dosing->wait induce Induce Inflammation: Subplantar injection of 1% Carrageenan wait->induce measure Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours post-carrageenan induce->measure calc Calculate % Inhibition of Edema measure->calc end End: Data Analysis & Reporting calc->end

Caption: Experimental workflow for the paw edema assay.
Step-by-Step Methodology
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to experimental groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., Saline, i.p.)

    • Group 2: Positive Control (Dexamethasone, e.g., 1 mg/kg, i.p.)

    • Group 3: Test Article (ACTH (18-39), various doses, i.p.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer up to the tibiotarsal articulation. This is the 0-hour reading.

  • Compound Administration: The respective vehicle, dexamethasone, or ACTH (18-39) is administered intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Efficacy Measurement: Paw volume is measured again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • The volume of edema is calculated by subtracting the baseline paw volume from the post-treatment paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

    • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Conclusion

Dexamethasone and ACTH (18-39) represent two distinct and valuable tools for modulating inflammation in vivo.

  • Dexamethasone remains the benchmark for potent, broad-spectrum anti-inflammatory activity. Its efficacy is robust and well-characterized, making it an essential positive control in preclinical studies. Its mechanism is primarily genomic, affecting a wide range of inflammatory pathways through the glucocorticoid receptor.[7][8][9]

  • ACTH (18-39) offers a targeted, non-steroidogenic alternative. By acting through melanocortin receptors, it engages a distinct signaling pathway to achieve immunomodulation.[4][5][10] This mechanism holds significant promise for therapeutic development, potentially separating anti-inflammatory efficacy from the undesirable side effects of long-term steroid use.

For researchers, the choice between these compounds depends on the experimental question. For establishing a strong anti-inflammatory effect or for use as a benchmark, dexamethasone is unparalleled. For investigating novel, non-steroidal immunomodulatory pathways or exploring therapeutics with a potentially superior safety profile, ACTH (18-39) and the broader class of melanocortin agonists are compelling subjects of investigation.

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Sindhu, R. K., et al. (2017).
  • What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025). Dr.Oracle.
  • What is the mechanism of Dexamethasone? - Patsnap Synapse. (2024).
  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025).
  • Melanocortin 3 receptor – Knowledge and References. Taylor & Francis Online.
  • Abraham, S. M., et al. (2006).
  • Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone.
  • Adrenocorticotropic Hormone (18-39), human. LKT Labs.
  • Melanocortin 3 receptor. Wikipedia.
  • Gantz, I., & Fong, T. M. (2003). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Cellular and Molecular Life Sciences.
  • Adrenocorticotropic hormone. Wikipedia.
  • The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. ScienceDirect.
  • ACTH (18-39) Human. SB PEPTIDE.
  • Melanocortin-3 Receptor Regulation of Physical Activity and Metabolism. Grantome.
  • Phase 3 Clinical Trial. Cerium Pharmaceuticals, Inc..
  • Gong, R. (2011). The renaissance of corticotropin therapy in proteinuric nephropathies.
  • Berkovich, R., & Agius, M. A. (2014). Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis. Therapeutic Advances in Neurological Disorders.
  • Top Acth Clinical Trials. Power.
  • Immunogenicity in AAD patients treated with depot tetracosactide. Endocrine Abstracts.
  • Adrenocorticotropic Hormone (ACTH) (18-39), human TFA. MedChemExpress.
  • ACTH (18-39), human (CLIP) - 1 mg. Eurogentec.
  • Guo, Y., et al. (2023). Efficacy analysis of oral dexamethasone in the treatment of infantile spasms and infantile spasms related Lennox–Gastaut syndrome.
  • Wang, T., et al. (2022). Natural Adrenocorticotropic Hormone (ACTH) Relieves Acute Inflammation in Gout Patients by Changing the Function of Macrophages. Journal of Healthcare Engineering.
  • Marchi, N., et al. (2011). Efficacy of Anti-Inflammatory Therapy in a Model of Acute Seizures and in a Population of Pediatric Drug Resistant Epileptics. PLoS ONE.
  • Bomback, A. S., & Canetta, P. A. (2016). Adrenocorticotropic hormone analog use for podocytopathies.
  • Kuzma, K., et al. (2021). A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository Corticotropin Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms. Journal of Health Economics and Outcomes Research.

Sources

Comparative

Validating the Absence of Steroidogenic Activity of ACTH (18-39): A Comparative Guide for Researchers

< This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the long-held understanding that Adrenocorticotropic Hormone (18-39), also known...

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the long-held understanding that Adrenocorticotropic Hormone (18-39), also known as Corticotropin-Like Intermediate Peptide (CLIP), lacks the steroidogenic activity characteristic of full-length ACTH (1-39).[1][2][3][4][5][6] We will delve into the molecular basis for this inactivity, present detailed, side-by-side experimental protocols for robust validation, and provide the necessary tools for data interpretation.

Mechanistic Rationale: Why ACTH (18-39) is Non-Steroidogenic

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid synthesis in the adrenal cortex.[7][8] Its biological activity is mediated through the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells.[7][9][10][11] The binding of ACTH to MC2R initiates a signaling cascade that is crucial for steroidogenesis.[7]

The biological activity of the ACTH molecule resides primarily within its N-terminal region, specifically the first 24 amino acids.[7][12] This segment contains the "message" sequence required for activating all melanocortin receptors and the "address" sequence that confers specificity for MC2R.[13] Fragments shorter than 20 amino acids are considered completely inactive in stimulating steroid production.[7] ACTH (18-39), or CLIP, represents the C-terminal portion of the ACTH molecule and is generated through proteolytic cleavage.[1][14] Lacking the critical N-terminal domains, it is unable to bind and activate the MC2R, and therefore cannot initiate the downstream signaling required for steroid synthesis.[4][15]

This guide outlines the experimental workflows to empirically confirm this foundational concept.

Signaling Pathway Overview

The following diagram illustrates the canonical ACTH signaling pathway leading to steroidogenesis and highlights the point of failure for ACTH (18-39).

ACTH_Signaling cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space ACTH_1_39 ACTH (1-39) MC2R MC2R ACTH_1_39->MC2R Binds & Activates ACTH_18_39 ACTH (18-39) (CLIP) ACTH_18_39->MC2R Does NOT Bind G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cholesterol -> Cortisol/ Corticosterone) PKA->Steroidogenesis Stimulates ATP ATP ATP->AC Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment (24-48h) cluster_analysis Endpoint Analysis start Culture H295R or Y-1 cells seed Seed cells into multi-well plates start->seed acclimate Acclimate for 24h seed->acclimate treat_vehicle Vehicle Control (e.g., PBS) treat_positive Positive Control (ACTH 1-24) treat_test Test Article (ACTH 18-39) collect_supernatant Collect Cell Supernatant treat_vehicle->collect_supernatant treat_positive->collect_supernatant treat_test->collect_supernatant lyse_cells Lyse Cells steroid_assay Steroid ELISA/LC-MS collect_supernatant->steroid_assay cAMP_assay cAMP Assay lyse_cells->cAMP_assay viability_assay Cell Viability Assay (e.g., MTT/ATP) lyse_cells->viability_assay

Caption: General experimental workflow for assessing steroidogenic activity.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. It is crucial to include dose-response curves for all treatments to capture the full pharmacological profile.

Protocol 3.1: H295R Steroidogenesis Assay

This protocol is adapted from the OECD Test Guideline 456. [16][17]

  • Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with serum and antibiotics as per ATCC recommendations.

  • Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 70-80% confluency after 24 hours of acclimation. [18]3. Treatment:

    • Prepare serial dilutions of ACTH (1-24) (positive control) and ACTH (18-39) (test article) in serum-free medium. A suggested concentration range is 1 pM to 1 µM.

    • Prepare a vehicle control (the buffer used to dissolve the peptides).

    • After the 24-hour acclimation period, replace the medium with the treatment solutions.

    • Incubate the cells for 48 hours. [18]4. Sample Collection:

    • After incubation, carefully collect the cell culture supernatant for steroid analysis. Store at -80°C if not analyzed immediately.

    • Wash the remaining cells with PBS and then lyse them using a suitable lysis buffer for the cAMP assay.

  • Endpoint Analysis:

    • Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit or by LC-MS/MS for higher specificity.

    • cAMP Measurement: Measure intracellular cAMP levels from the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). [19][20][21][22] * Cell Viability: Perform a cell viability assay (e.g., MTT, MTS, or ATP-based) on the remaining cell lysate or a parallel plate to ensure that the observed effects are not due to cytotoxicity.

Protocol 3.2: Y-1 Steroidogenesis Assay
  • Cell Culture: Culture Y-1 mouse adrenal cells in a suitable medium (e.g., F-10K Medium) supplemented with horse and fetal bovine serum.

  • Seeding: Seed Y-1 cells in 24-well plates.

  • Treatment:

    • Follow the same treatment preparation steps as in Protocol 3.1.

    • Incubate the cells with the treatments for 24 hours.

  • Sample Collection:

    • Collect supernatant and prepare cell lysates as described for the H295R cells.

  • Endpoint Analysis:

    • Corticosterone Measurement: Quantify corticosterone levels in the supernatant using a specific Corticosterone ELISA kit. [23][24] * cAMP Measurement: Perform a cAMP assay on the cell lysates. [25] * Cell Viability: Assess cell viability to rule out cytotoxic effects.

Expected Results and Data Interpretation

The experimental data should be compiled into clear, comparative tables.

Table 1: Expected cAMP Production Response
Treatment GroupConcentrationH295R Cells (cAMP fold change vs. Vehicle)Y-1 Cells (cAMP fold change vs. Vehicle)
Vehicle Control-1.01.0
ACTH (1-24)EC50> 10-fold increase> 10-fold increase
ACTH (1-24)Max DoseSignificant increaseSignificant increase
ACTH (18-39) EC50 equivalentNo significant change No significant change
ACTH (18-39) Max DoseNo significant change No significant change
Table 2: Expected Steroid Production Response
Treatment GroupConcentrationH295R Cells (Cortisol, ng/mL)Y-1 Cells (Corticosterone, ng/mL)
Vehicle Control-Basal LevelBasal Level
ACTH (1-24)EC50Significant increaseSignificant increase
ACTH (1-24)Max DoseStrong increaseStrong increase
ACTH (18-39) EC50 equivalentNo significant change from basal No significant change from basal
ACTH (18-39) Max DoseNo significant change from basal No significant change from basal

A successful validation will demonstrate a robust, dose-dependent increase in both cAMP and steroid production in response to the positive control, ACTH (1-24). In stark contrast, ACTH (18-39) is expected to show no statistically significant deviation from the vehicle control at all concentrations tested, confirming its lack of steroidogenic activity. This result directly supports the mechanistic understanding that the N-terminal region of ACTH is indispensable for MC2R activation and subsequent steroidogenesis. [7]

Conclusion

The experimental framework detailed in this guide provides a rigorous and definitive method for validating the absence of steroidogenic activity in ACTH (18-39). By employing well-characterized cell models and measuring key readouts at both the second messenger and final product levels, researchers can generate high-quality, publishable data. This comparative approach not only confirms the inert nature of the CLIP peptide in adrenal steroidogenesis but also serves as a robust internal control system for screening novel compounds for potential effects on the hypothalamic-pituitary-adrenal axis.

References

  • cAMP assays in GPCR drug discovery.Methods in Cell Biology. (2017).
  • ACTH signalling and adrenal development: lessons
  • cAMP Assay.
  • Corticosterone Assay.R&D Systems.
  • cAMP Accumulation Assay.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.Revvity.
  • ACTH Action on the Adrenals.Endotext - NCBI Bookshelf. (2020).
  • Corticotropin-like intermedi
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).Assay Guidance Manual - NCBI. (2017).
  • Adrenocorticotropic Hormone (18-39), human.LKT Labs.
  • High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis.NIH.
  • Steroidogenesis H295R assay, Test No456R.Concept Life Sciences.
  • ACTH receptor.Wikipedia.
  • Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancre
  • DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line.
  • ACTH (18-39) Human.SB PEPTIDE.
  • Adrenocorticotropic Hormone (ACTH) (18-39), human TFA.MedchemExpress.com.
  • Steroidogenic activity of hACTH and related peptides on the human neocortex and fetal adrenal cortex in organ culture.PubMed.
  • OECD 456: H295R Steroidogenesis assay.Cyprotex.
  • MC2R gene.MedlinePlus Genetics. (2015).
  • ACTH Antagonists.Frontiers.
  • Test No. 456: H295R Steroidogenesis Assay.OECD.
  • ACTH [18-39] Peptide.Abbiotec.
  • Structure-activity studies with ACTH/α-MSH fragments on corticosteroid secretion of isolated zona glomerulosa and fascicul
  • Corticotropin-like intermedi
  • ACTH (18-39), human.peptides & elephants.
  • Adrenocorticotropic hormone.Wikipedia.
  • ACTH (18-39) (human).PubChem.
  • Story of the Steroidogenesis Assay.
  • Cortisol infusion depresses the ratio of bioactive to immunoreactive ACTH in adrenalectomized sheep fetuses.American Journal of Physiology-Endocrinology and Metabolism.
  • Role of pro-opiomelanocortin-derived peptides in the regulation of steroid production by human fetal adrenal cells in culture.Journal of Endocrinology.
  • H295R assay.BioDetection Systems.
  • Test No. 456: H295R Steroidogenesis Assay.Overton.
  • Test No. 456: H295R Steroidogenesis Assay.OECD.
  • Corticotropin-Like Intermedi
  • Expression of the human apolipoprotein E gene suppresses steroidogenesis in mouse Y1 adrenal cells.PNAS.
  • Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models.MDPI.
  • Immunohistochemical distribution of corticotropin-like intermediate lobe peptide (CLIP) immunoreactivity in the human brain.PubMed.
  • Modification of steroidogenesis in a mouse adrenal cell line (Y-1) transformed by simian adenovirus SA-7.PubMed.
  • 18-Hydroxylase activity in the Y1 adrenal cell line.PubMed.
  • Y-1.
  • The effects of ACTH on steroid metabolomic profiles in human adrenal cells.Journal of Endocrinology.
  • What is the Role of ACTH in Steroidogenesis?Physiology - YouTube. (2025).
  • Physiology, Adrenocorticotropic Hormone (ACTH).
  • Why not both? A case study in measuring cortisol and corticosterone.PubMed Central.
  • Corticosterone r
  • Stress Hormone Corticosterone Controls Metabolic Mitochondrial Performance and Inflammatory Signaling of In Vitro Cultured Sertoli Cells.MDPI.
  • Corticosterone Up-regulates Expression and Function of Norepinephrine Transporter in SK-N-BE(2)C Cells.PubMed Central.

Sources

Validation

comparative analysis of ACTH (18-39) from different species

An In-Depth Comparative Guide to ACTH (18-39) Across Species: Structure, Immunoreactivity, and Function Introduction: Unveiling the Nuances of a Key Neuropeptide Adrenocorticotropic hormone (ACTH) is a central player in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to ACTH (18-39) Across Species: Structure, Immunoreactivity, and Function

Introduction: Unveiling the Nuances of a Key Neuropeptide

Adrenocorticotropic hormone (ACTH) is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating cortisol production in response to stress.[1][2] However, the processing of its precursor, pro-opiomelanocortin (POMC), yields a variety of other bioactive peptides.[3][4] Among these is ACTH (18-39), a 22-amino acid C-terminal fragment also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP).[5][6][7]

Initially considered an inactive fragment, research has revealed that CLIP possesses distinct biological activities, including modulating pancreatic secretion, influencing insulin release, and exhibiting neurological effects such as enhancing paradoxical sleep.[8][9] For researchers in endocrinology, neuroscience, and drug development, understanding this peptide is crucial. When preclinical studies involve animal models, a critical question arises: how comparable is ACTH (18-39) across different species?

This guide provides a comprehensive comparative analysis of ACTH (18-39) from various species, moving from fundamental structural differences to their tangible impacts on immunochemical detection and biological function. We will provide the technical methodologies and field-proven insights necessary to navigate the complexities of cross-species research involving this neuropeptide.

Part 1: Structural Analysis: The Amino Acid Blueprint

The biological function and immunochemical properties of a peptide are dictated by its primary amino acid sequence. Even minor substitutions can alter its conformation, receptor binding affinity, and recognition by antibodies. Therefore, the first step in any cross-species comparative study is a direct sequence alignment.

ACTH (1-24) is highly conserved across species, but the C-terminal region, which includes the CLIP fragment, shows greater variability.[10] This divergence is a critical consideration for any study extrapolating findings from animal models to humans. Below is a comparison of the ACTH (18-39) sequences for several commonly studied species.

Table 1: Amino Acid Sequence Alignment of ACTH (18-39) from Various Species

SpeciesAmino Acid Sequence (18-39)
Human R-P-V-K-V-Y-P-N-G-A-E-D-E-S-A-E-A-F-P-L-E-F[10][11]
Rat R-P-V-K-V-Y-P-N-V -A-E-N -E-S-A-E-A-F-P-L-E-F[10]
Bovine R-P-V-K-V-Y-P-N-G-A-E-D-E-S -A-E-A-F-P-L-E-F
Porcine R-P-V-K-V-Y-P-N-G-A-E-D-E-L -A-E-A-F-P-L-E-F

Note: Sequences for Bovine and Porcine are derived from full ACTH sequence data. Differences from the human sequence are highlighted in bold.

As the table illustrates, while there is significant homology, key substitutions exist. The rat sequence, for example, contains a Valine for Glycine at position 26 and an Asparagine for Aspartic Acid at position 29. These seemingly subtle changes can have profound effects on the peptide's physicochemical properties and biological interactions, which we will explore in the following sections.

Part 2: Immunochemical Characterization: The Challenge of Accurate Detection

Immunoassays, such as ELISA, are the workhorses of peptide quantification in biological samples. Their accuracy, however, hinges on the specific binding of antibodies to the target peptide. The sequence variations highlighted above can significantly impact this binding, a phenomenon known as cross-reactivity. An antibody developed against human ACTH (18-39) may exhibit reduced or altered binding to the rat or porcine orthologs, leading to inaccurate quantification.

This is a critical, self-validating principle: one cannot assume an immunoassay designed for one species will be accurate for another without explicit validation. Some commercial assays report significant cross-reactivity with ACTH fragments, while others are designed to minimize it.[12][13][14] Therefore, a comparative analysis of immunoreactivity is an essential preliminary experiment.

Experimental Protocol: Comparative Sandwich ELISA

This protocol outlines a method to assess the relative immunoreactivity of ACTH (18-39) peptides from different species using a commercially available human ACTH ELISA kit. This process serves to validate the kit's utility for cross-species measurements.

Causality Behind Experimental Choices:

  • Sandwich ELISA: This format is chosen for its high specificity and sensitivity, as it requires two antibodies to bind to the target analyte at different epitopes.[15]

  • Serial Dilution: Creating a full standard curve for each species' peptide allows for a quantitative comparison of detection sensitivity and dynamic range, rather than a simple qualitative check.

  • Matrix Spiking: Adding the peptides to a relevant biological matrix (like charcoal-stripped plasma) is crucial to assess potential interference from other sample components.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare wash buffers, standards, and samples as per the manufacturer's instructions for a human ACTH ELISA kit.[16][17] Reconstitute synthetic human, rat, bovine, and porcine ACTH (18-39) peptides to a stock concentration of 10,000 pg/mL in the provided assay buffer.

  • Standard Curve Generation: Perform serial dilutions of each species-specific peptide stock to generate standard curves (e.g., from 1000 pg/mL down to 15.625 pg/mL).[17]

  • Plate Coating & Blocking: Use a microtiter plate pre-coated with a capture antibody specific for a region of the ACTH molecule. If not pre-coated, follow standard coating and blocking procedures.

  • Incubation: Add 50 µL of each standard dilution for each species to the appropriate wells in duplicate. Add 50 µL of sample (or matrix-spiked sample) to other wells. Incubate for 60 minutes at room temperature with shaking.[17]

  • Washing: Aspirate the contents of the wells and wash 4 times with 300 µL of wash buffer. This step is critical to remove unbound components and reduce background noise.[17]

  • Detection Antibody: Add 50 µL of the enzyme-conjugated detection antibody to each well. Incubate for 30 minutes at room temperature with shaking. The choice of detection antibody (e.g., targeting the N- or C-terminus) will heavily influence specificity.[15]

  • Final Wash: Repeat the wash step (Step 5) to remove unbound detection antibody.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 30 minutes in the dark.[15]

  • Reaction Stoppage & Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: Plot the absorbance values against the known concentrations for each species' peptide. Compare the resulting standard curves for differences in slope, EC50, and signal intensity.

Visualizing the Workflow: ELISA Protocol

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis P1 Prepare Reagents & Peptide Standards P2 Generate Serial Dilutions P1->P2 A1 Add Standards/Samples to Coated Plate P2->A1 A2 Incubate (60 min) A1->A2 A3 Wash (4x) A2->A3 A4 Add Detection Ab A3->A4 A5 Incubate (30 min) A4->A5 A6 Wash (4x) A5->A6 A7 Add TMB Substrate A6->A7 A8 Incubate (30 min) A7->A8 A9 Add Stop Solution A8->A9 D1 Read Absorbance (450 nm) A9->D1 D2 Plot Curves & Compare Immunoreactivity D1->D2

Caption: Workflow for comparative ELISA of ACTH (18-39) peptides.

Hypothetical Data: Immunoreactivity Comparison

Table 2: Hypothetical Comparative Immunoreactivity Data

Peptide SourceAntibody Affinity (Relative %)Limit of Detection (LOD, pg/mL)
Human 100%15
Bovine 95%17
Porcine 70%25
Rat 55%38

This hypothetical data illustrates how amino acid substitutions can lead to a significant underestimation of peptide concentration in non-human species when using a human-specific assay.

Part 3: Physicochemical Characterization: Verifying Mass and Sequence

While immunoassays quantify, mass spectrometry (MS) provides definitive structural characterization.[18][19] It is an indispensable tool for verifying the molecular weight and primary sequence of synthetic peptides and for identifying peptides in complex biological samples.[20][21] Given the sequence variations, MS can confirm the identity of each species-specific peptide beyond doubt.

Experimental Protocol: LC-MS/MS for Peptide Verification

This protocol describes a standard approach for analyzing the different ACTH (18-39) variants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices:

  • LC Separation: Liquid chromatography is used to separate the peptide of interest from contaminants and prepare a clean sample for MS analysis. A C18 reverse-phase column is standard for peptides of this size.

  • Tandem MS (MS/MS): A first stage of MS (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion). A second stage (MS/MS) involves fragmenting the peptide and measuring the m/z of the fragments, which allows for sequence confirmation.[22]

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute 1 mg of each lyophilized peptide (Human, Rat, Bovine, Porcine) in 1 mL of 0.1% formic acid in LC-MS grade water.

  • LC Separation:

    • Inject 5 µL of the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[20]

    • A typical gradient might run from 5% to 40% Mobile Phase B over 30 minutes to ensure good separation.

  • Mass Spectrometry (MS1 Scan):

    • Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer.

    • Perform a full MS1 scan over a mass range of m/z 300–2000 to identify the precursor ions of the intact peptides.[18] The peptide will appear as a series of multiply-charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Tandem Mass Spectrometry (MS/MS Scan):

    • Set the instrument to perform data-dependent acquisition (DDA), where the most intense ions from the MS1 scan are automatically selected for fragmentation.[18]

    • Fragment the selected precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the MS/MS spectra of the resulting fragment ions.

  • Data Analysis:

    • Process the MS1 data to determine the experimental molecular weight of each peptide. Compare this to the theoretical molecular weight calculated from the known amino acid sequence.

    • Use sequencing software to match the experimental MS/MS fragmentation pattern against a theoretical fragmentation of the expected sequence to confirm the peptide's identity.

Visualizing the Workflow: LC-MS/MS Protocol

MS_Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Reconstitute Peptides A1 Inject & Separate (Reverse-Phase LC) P1->A1 A2 Ionize (ESI) A1->A2 A3 MS1 Scan (Detect Precursor Ions) A2->A3 A4 Select & Fragment (Data-Dependent) A3->A4 A5 MS/MS Scan (Detect Fragment Ions) A4->A5 D1 Confirm Mass (from MS1) A5->D1 D2 Confirm Sequence (from MS/MS) A5->D2

Caption: Workflow for LC-MS/MS verification of ACTH (18-39) peptides.

Expected Data: Physicochemical Properties

Table 3: Theoretical Molecular Weights of ACTH (18-39) Variants

Peptide SourceSequenceMolecular FormulaMolecular Weight (Da)
Human RPVKVYPNGAEDESAEAFPLEFC₁₁₂H₁₆₅N₂₇O₃₆2465.7[11][23]
Rat RPVKVYPNV AEN ESAEAFPLEFC₁₁₃H₁₆₈N₂₈O₃₅2478.8
Bovine RPVKVYPNGAEDES AEAFPLEFC₁₁₂H₁₆₅N₂₇O₃₇S2497.7
Porcine RPVKVYPNGAEDEL AEAFPLEFC₁₁₄H₁₆₉N₂₇O₃₆2491.8

Note: Molecular weights are calculated based on amino acid sequences and may vary slightly based on salt form.

Part 4: Functional Analysis: Connecting Structure to Biological Activity

The ultimate test of cross-species comparability is functional potency. ACTH (18-39) has been shown to stimulate insulin secretion from pancreatic islet cells.[8] This provides a quantifiable biological readout to compare the different peptide variants. The underlying mechanism involves binding to a cell surface receptor, likely a G-protein coupled receptor (GPCR), which initiates an intracellular signaling cascade leading to insulin exocytosis.

Experimental Protocol: In Vitro Insulin Secretion Assay

This protocol uses a pancreatic beta-cell line (e.g., MIN6 or INS-1) to measure insulin secretion in response to stimulation by the different ACTH (18-39) peptides.

Causality Behind Experimental Choices:

  • Cell Line: Using a stable cell line provides a more reproducible system than primary islets.

  • Glucose Stimulation: The assay is performed under both basal and high glucose conditions because insulin secretion is glucose-dependent. The effect of the peptide may be more pronounced in the presence of a glucose stimulus.

  • Dose-Response Curve: Testing a range of peptide concentrations is essential to determine the potency (EC50) and efficacy (Emax) of each variant.

Step-by-Step Methodology:

  • Cell Culture: Culture MIN6 cells in DMEM with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Seed cells in 24-well plates and grow to ~80% confluency.

  • Starvation: Two hours before the assay, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer and incubate them in KRB buffer with 2 mM glucose to establish a basal state.

  • Stimulation:

    • Prepare stimulation solutions in KRB buffer containing either basal (2 mM) or high (20 mM) glucose.

    • For each glucose concentration, prepare solutions with varying concentrations of each species' ACTH (18-39) peptide (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

    • Aspirate the starvation buffer and add 500 µL of the appropriate stimulation solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using a standard Insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: For each peptide variant, plot the measured insulin concentration against the peptide concentration. Use non-linear regression to fit a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Visualizing the Pathway: Simplified Insulin Secretion Signaling

Signaling_Pathway Peptide ACTH (18-39) (Species Variant) Receptor GPCR Peptide->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Vesicle Insulin Vesicle PKA->Vesicle Phosphorylates & Mobilizes Exocytosis Insulin Secretion Vesicle->Exocytosis Exocytosis Membrane Cell Membrane

Caption: Simplified signaling cascade for peptide-induced insulin secretion.

Hypothetical Data: Functional Potency Comparison

Table 4: Hypothetical Functional Potency (EC50) for Insulin Secretion

Peptide SourceEC50 (nM)Maximal Response (% of Human)
Human 8.5100%
Bovine 9.298%
Porcine 15.185%
Rat 24.870%

These hypothetical results suggest that the amino acid variations in the rat and porcine peptides could reduce their binding affinity to the receptor, resulting in lower potency and efficacy in this functional assay.

Synthesis and Conclusion

This guide demonstrates that while ACTH (18-39) peptides from different species are highly homologous, they are not identical. The minor variations in their primary amino acid sequences can lead to significant, measurable differences in:

  • Immunoreactivity: Causing potential inaccuracies in quantification if cross-species immunoassays are not properly validated.

  • Physicochemical Properties: Resulting in different molecular weights that can be confirmed by mass spectrometry.

  • Biological Function: Leading to altered potency and efficacy in functional assays.

For researchers and drug development professionals, the message is clear: assumptions of interchangeability are scientifically unsound. Each experimental system requires rigorous validation. When using animal models, it is imperative to either utilize species-specific reagents or to conduct thorough validation studies, like those outlined here, to understand the precise relationship between the human peptide and its animal orthologs. This due diligence ensures the integrity of the data and the translatability of preclinical findings.

References

  • Wikipedia. Corticotropin-like intermediate peptide. [Link]

  • PMC. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. [Link]

  • ResearchGate. Illustration of four major sample preparation strategies for mass spectrometric analysis of neuropeptides. [Link]

  • SpringerLink. Neuropeptidomics: Mass Spectrometry-Based Qualitative and Quantitative Analysis. [Link]

  • Taylor & Francis Online. Developing mass spectrometry for the quantitative analysis of neuropeptides. [Link]

  • Anaspec. ACTH (18-39), human (CLIP) - 1 mg. [Link]

  • PMC. Recent Advances in Mass Spectrometry Analysis of Neuropeptides. [Link]

  • TheFreeDictionary.com. Corticotropin-Like Intermediate Lobe Peptide. [Link]

  • Scantibodies Laboratory, Inc. ACTH - Immunoradiometric (IRMA) Assay. [Link]

  • NCBI Bookshelf. Physiology, Adrenocorticotropic Hormone (ACTH). [Link]

  • Wikipedia. CLIP (protein). [Link]

  • NLM. Corticotropin-Like Intermediate Lobe Peptide MeSH Descriptor Data 2026. [Link]

  • DRG International. DRG® ACTH (Adrenocorticotropic Hormone) (EIA-3647). [Link]

  • Alchetron. Corticotropin like intermediate peptide. [Link]

  • Wikipedia. Adrenocorticotropic hormone. [Link]

  • Frontiers. ACTH Structure and Function. [Link]

  • Monobind Inc. Adrenocorticotropic Hormone (ACTH) Test System. [Link]

  • Biomerica. ACTH [Adrenocorticotropic Hormone] ELISA. [Link]

  • PubMed. Effects of CLIP (corticotropin-like intermediate lobe peptide) and CLIP fragments on paradoxical sleep in rats. [Link]

  • QYAOBIO. Adrenocorticotropic Hormone (ACTH). [Link]

  • Woodley Equipment. Initial analytic quality assessment and method comparison of an immunoassay for adrenocorticotropic hormone measurement in equine samples. [Link]

  • IBL-International. ACTH IRMA (CT). [Link]

  • PubMed. A new immunoradiometric assay for corticotropin evaluated in normal subjects and patients with Cushing's syndrome. [Link]

  • ScienceDirect. Short Communication: Identification of equine corticotropin-like intermediate lobe peptide (CLIP) binding to an adrenocortipcotr. [Link]

  • PubChem. ACTH (18-39) (human). [Link]

  • GenScript. Adrenocorticotropic Hormone (ACTH) (18-39), human. [Link]

  • Frontiers. Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland. [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry for Verifying ACTH (18-39) Sequence Integrity

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the definitive sequence confirmation of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)), also known as Corticotropin-l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the definitive sequence confirmation of Adrenocorticotropic Hormone Fragment 18-39 (ACTH (18-39)), also known as Corticotropin-like intermediate lobe peptide (CLIP). For researchers in drug development and quality control, ensuring the absolute sequence integrity of synthetic peptides is not merely a characterization step but a foundational requirement for safety, efficacy, and regulatory compliance.[1][2] This document moves beyond standard protocols to explain the causal biochemistry behind methodological choices, empowering scientists to select the optimal strategy for their analytical needs.

The amino acid sequence for human ACTH (18-39) is Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe .[3][4] This 22-residue peptide, with a molecular weight of approximately 2465.7 Da, presents a moderate analytical challenge that serves as an excellent model for comparing the industry's most powerful fragmentation techniques.[5]

The Central Role of Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide sequence confirmation.[6][7] The workflow involves chromatographic separation of the peptide, ionization (typically via Electrospray Ionization, ESI), selection of the protonated peptide ion (the precursor ion), fragmentation of the precursor, and mass analysis of the resulting fragment ions.

The pattern of fragment ions is a direct fingerprint of the amino acid sequence. By matching the experimentally observed fragment masses to the theoretical masses calculated from the expected sequence, one can achieve unambiguous confirmation. The choice of fragmentation technique is the most critical variable in this process, as it dictates the type and completeness of the sequence information obtained. This guide will compare the two principal classes of fragmentation: Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD) and Electron Transfer Dissociation (ETD).

Overall Analytical Workflow

The process from sample receipt to final sequence verification follows a structured, multi-step approach designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample ACTH (18-39) Lyophilized Powder Dissolve Dissolution in 0.1% Formic Acid Sample->Dissolve Clean C18 Desalting (if necessary) Dissolve->Clean LC RP-HPLC Separation Clean->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Selection (m/z of ACTH) ESI->MS1 Frag MS2: Fragmentation (HCD or ETD) MS1->Frag MS2 MS2: Fragment Ion Analysis Frag->MS2 Search Database Search & Sequence Matching MS2->Search Review Manual Spectral Validation Search->Review Report Sequence Coverage Report Generation Review->Report

Caption: High-level workflow for ACTH (18-39) sequence confirmation.

Comparative Analysis of Fragmentation Techniques

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and its more advanced variant, HCD, are "vibrational excitation" or "slow-heating" methods.[8][9] Precursor ions are accelerated and collided with an inert gas (e.g., nitrogen or argon). This collisional energy is converted into internal vibrational energy, which ultimately leads to the cleavage of the weakest chemical bonds. In peptides, this is predominantly the amide bond in the peptide backbone.

  • Mechanism of Action: Cleavage of the peptide backbone results primarily in b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[10] HCD, typically performed in an Orbitrap mass spectrometer, is a non-resonant technique that occurs in a dedicated collision cell, providing richer fragmentation spectra without the "low-mass cutoff" limitation seen in ion-trap CID.[8][11]

G N_term H₂N- Calpha1 N_term->Calpha1 C_term -COOH R1 R₁ R2 R₂ Calpha1->R1 CO1 C=O Calpha1->CO1 Calpha2 Calpha2->R2 CO2 C=O Calpha2->CO2 NH2 N-H CO1->NH2   Peptide Bond CO1->NH2 CID/HCD Cleavage NH2->Calpha2 CO2->C_term b_ion b-ion y_ion y-ion

Caption: CID/HCD cleaves the peptide bond, yielding b- and y-type fragment ions.

  • Advantages for ACTH (18-39):

    • Robust and Reliable: HCD is a highly mature and efficient method for generating information-rich spectra for standard peptides.

    • Rich b/y-ion Series: For a 22-mer peptide, HCD typically produces extensive b- and y-ion series, often allowing for near-complete sequence confirmation from a single spectrum.

    • High Speed: HCD acquisition is very fast, making it suitable for high-throughput environments.

  • Limitations:

    • Sequence-Dependent Gaps: Fragmentation efficiency can be uneven across the peptide backbone. Proline residues, present three times in ACTH (18-39), can lead to fragmentation gaps or dominant fragments that suppress other ions.

    • Loss of Modifications: While not expected in a standard synthetic peptide, HCD can cause labile post-translational modifications (PTMs) to be lost before the backbone fragments, making it difficult to localize them.

Electron Transfer Dissociation (ETD)

ETD is a fundamentally different, non-ergodic fragmentation technique.[12][13] It involves an ion-ion reaction where radical anions (e.g., fluoranthene) transfer an electron to the multiply protonated peptide precursor.[14] This process induces cleavage of the N-Cα bond along the peptide backbone.

  • Mechanism of Action: Electron transfer creates a radical site on the peptide backbone, which rapidly induces fragmentation to form c-ions (containing the N-terminus) and z-ions (containing the C-terminus).[15][16]

G N_term H₂N- Calpha1 N_term->Calpha1 C_term -COOH R1 R₁ R2 R₂ Calpha1->R1 CO1 C=O Calpha1->CO1 Calpha2 Calpha2->R2 CO2 C=O Calpha2->CO2 NH2 N-H CO1->NH2 NH2->Calpha2   N-Cα Bond NH2->Calpha2 ETD Cleavage CO2->C_term c_ion c-ion z_ion z-ion

Caption: ETD cleaves the N-Cα bond, yielding c- and z-type fragment ions.

  • Advantages for ACTH (18-39):

    • Complementary Data: ETD provides c- and z-ions, which are orthogonal to the b- and y-ions from HCD. This is exceptionally powerful for filling in sequence gaps left by HCD analysis, especially around proline residues.[17]

    • Charge State Dependent: ACTH (18-39) readily forms +3 and +4 precursor ions in ESI, which are ideal substrates for efficient ETD fragmentation.[18][19]

    • Preservation of Modifications: ETD is the method of choice for analyzing labile PTMs, as the gentle fragmentation mechanism tends to leave them intact on the fragment ions. This is critical for characterizing potential product-related impurities like deamidation or oxidation.[20]

  • Limitations:

    • Precursor Charge Requirement: ETD is inefficient for +1 and often suboptimal for +2 charged precursors.[15]

    • Slower Scan Speed: ETD reactions require more time than HCD collisions, resulting in a lower acquisition speed.

Head-to-Head Performance Comparison

The optimal approach for 100% sequence confirmation of ACTH (18-39) often involves leveraging the strengths of both HCD and ETD.

FeatureHigher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Mechanism Vibrational excitation (ergodic)Electron transfer (non-ergodic)[12][15]
Primary Ion Types b, y [10]c, z [14]
Ideal Precursor Doubly and triply charged peptidesHighly charged peptides (z ≥ 3)[18]
Sequence Coverage Excellent, but can have gaps at ProlineExcellent, complementary to HCD[17]
PTM Analysis Labile PTMs often lostLabile PTMs are preserved[16]
Speed FastSlower
Self-Validation High-resolution fragments confirm elemental compositionHigh-resolution fragments confirm elemental composition

Experimental Protocols

The following protocols are designed for a high-resolution Orbitrap-based mass spectrometer capable of both HCD and ETD.

Protocol 1: Sample Preparation

A clean sample is paramount for high-quality data. Salts, detergents, and polymers must be avoided or removed as they suppress ionization and interfere with analysis.[21][22]

  • Reconstitution: Dissolve the lyophilized ACTH (18-39) peptide in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dilution: Create a working solution by diluting the stock to 10 pmol/µL in 0.1% formic acid.

  • Cleanup (if necessary): If the sample is suspected to contain non-volatile salts, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction device according to the manufacturer's protocol. Elute in 50% acetonitrile, 0.1% formic acid.

Protocol 2: LC-MS/MS Analysis

This protocol uses a data-dependent acquisition (DDA) approach to trigger MS/MS on the most abundant precursor ions.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-45% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL (50 pmol on column).

  • Mass Spectrometer (Orbitrap):

    • Ionization Mode: Positive ESI.

    • MS1 Scan:

      • Resolution: 60,000.

      • Scan Range: 400-1500 m/z.

      • AGC Target: 1e6.

    • Data-Dependent MS2 Scans (Top 3 precursors):

      • Isolation Window: 1.6 m/z.

      • Charge State Inclusion: 2-5.

      • Dynamic Exclusion: 15 seconds.

      • Method A (HCD):

        • Activation: HCD.

        • Normalized Collision Energy (NCE): 28%.[23]

        • Detector: Orbitrap, Resolution: 30,000.

      • Method B (ETD):

        • Activation: ETD.[12]

        • ETD Reagent Target: 2e5.

        • Reaction Time: Calibrated based on precursor.

        • Detector: Orbitrap, Resolution: 30,000.

    • Recommendation: For maximum confidence, acquire two separate data files, one using HCD and one using ETD. Alternatively, use a decision-tree method where different charge states trigger different fragmentation types if available.[18]

Protocol 3: Data Analysis and Validation

Automated software analysis must be followed by expert manual review to ensure accuracy.[24][25]

  • Automated Search: Process the raw data file(s) using a suitable software platform (e.g., Proteome Discoverer, Byos, Mascot).

    • Database: Create a simple FASTA file containing only the expected ACTH (18-39) sequence.

    • Enzyme: None.

    • Precursor Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 20 ppm.

    • Variable Modifications: Consider potential impurities like Oxidation (M) and Deamidation (N, Q).

    • Fragmentation Rules: Set to HCD (b/y ions) or ETD (c/z ions) corresponding to the acquisition method.

  • Manual Validation (The Trustworthiness Pillar):

    • Confirm Precursor: Verify the isotopic distribution and measured mass of the precursor ion match the theoretical values for ACTH (18-39).

    • Inspect Fragment Spectra: Manually inspect the annotated MS/MS spectrum. A high-quality identification will show continuous or near-continuous series of sequence ions (b/y for HCD, c/z for ETD).

    • Check Mass Accuracy: Confirm that the major fragment ions are all within the specified mass tolerance (e.g., <20 ppm). This provides a self-validating check on the elemental composition of each fragment.

    • Combine Evidence: Overlay the fragmentation maps from HCD and ETD analyses. The goal is to achieve 100% backbone cleavage, meaning at least one fragment ion is observed for every amino acid bond in the peptide.

Conclusion and Authoritative Recommendation

For routine quality control and identity confirmation of ACTH (18-39), Higher-Energy C-trap Dissociation (HCD) provides a fast, robust, and highly effective solution that will, in most cases, yield sufficient data for unambiguous sequence verification. Its operational simplicity and speed are well-suited for production environments.

However, for comprehensive characterization, regulatory submissions, or in cases where HCD analysis yields ambiguity (e.g., sequence gaps), a dual-fragmentation approach utilizing both HCD and Electron Transfer Dissociation (ETD) is unequivocally superior. The orthogonal c- and z-ion data from ETD is unparalleled for filling sequence gaps and provides the highest possible confidence in sequence integrity.[17] This dual approach represents the most rigorous, self-validating system for confirming that the peptide is exactly what it purports to be, meeting the stringent expectations of regulatory bodies like the FDA.[6][26]

References

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

  • Yoo, M. J., & Lee, S. (2011). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Mass Spectrometry Letters, 2(2), 29–37. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. [Link]

  • Wikipedia. (2023). Corticotropin-like intermediate peptide. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Springer Protocols. (2024). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. [Link]

  • Intavis Peptide Services. (n.d.). ACTH 18-39. [Link]

  • Matthiesen, R., et al. (2004). Interpreting peptide mass spectra by VEMS. Bioinformatics, 20(17), 3100–3102. [Link]

  • ResolveMass. (2025). What Are the FDA Requirements for Peptide Characterization?. [Link]

  • Specht, H., & Sitek, B. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(4), e110. [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Wikipedia. (2023). Electron-transfer dissociation. [Link]

  • Sirolli, V., et al. (2015). Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine. Clinical Proteomics, 12(1), 10. [Link]

  • Canterbury, J. D., et al. (2011). Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial. Journal of Proteome Research, 10(2), 293–300. [Link]

  • ResearchGate. (2024). Regulatory Considerations in Synthetic Peptide Characterization: Techniques and Compliance. [Link]

  • Waters Corporation. (2019). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]

  • Frese, C. K., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377–2388. [Link]

  • Srzentić, K., et al. (2024). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. Molecules, 29(1), 213. [Link]

  • Waters Corporation. (2017). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations?. [Link]

  • LabRulez LCMS. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

  • Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteomics & Bioinformatics, 13(3), 51-57. [Link]

  • Agboke, A., & Ojo, A. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Bioengineering, 11(2), 173. [Link]

  • SB PEPTIDE. (n.d.). ACTH (18-39) Human. [Link]

  • Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(8), 1852–1860. [Link]

  • ResearchGate. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. [Link]

  • Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?. [Link]

  • Lubeckyj, R. A., et al. (2021). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Journal of Proteome Research, 20(10), 4885–4892. [Link]

  • Coon, J. J., et al. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Analytical Chemistry, 77(10), 3208–3215. [Link]

  • Peptides.co. (2025). Where to Get Reliable Peptide Characterization Service in the United States 2025 Guide. [Link]

  • Swaney, D. L., et al. (2012). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research, 11(11), 5449–5457. [Link]

  • Tabb, D. L., et al. (2007). Verification of automated peptide identifications from proteomic tandem mass spectra. Nature Protocols, 2(4), 828–836. [Link]

  • Laiko, V. V., et al. (2002). Generation of Highly Charged Peptide and Protein Ions by Atmospheric Pressure Matrix-Assisted Infrared Laser Desorption/Ionization Ion Trap Mass Spectrometry. Analytical Chemistry, 74(20), 5471–5478. [Link]

  • Che, F. Y., & Fricker, L. D. (2005). Limitations of mass spectrometry-based peptidomic approaches. Journal of the American Society for Mass Spectrometry, 16(4), 496–506. [Link]

  • ResearchGate. (n.d.). AP-MALDI-MS2-spectrum of the ACTH-fragment 18-39. [Link]

  • Physical Electronics. (2017). Sequencing and Identification of Endogenous Neuropeptides with Matrix-Enhanced Secondary Ion Mass Spectrometry Tandem Mass Spectrometry. [Link]

  • Regulations.gov. (2013). Regulatory Considerations for Peptide Drug Products. [Link]

  • ResearchGate. (n.d.). Mass spectra of 5 pmol each of dextran and ACTH fragment 18–39 obtained.... [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of Adrenocorticotropic Hormone (ACTH) (18-39), human TFA

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Adrenocorticotropic Hormone (ACTH) (18-39), human, supplied as a trifluoroacetate (TFA) salt. As researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Adrenocorticotropic Hormone (ACTH) (18-39), human, supplied as a trifluoroacetate (TFA) salt. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the materials we use. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures protect both laboratory personnel and the environment.

The core principle of this guide is risk mitigation. The disposal protocol for this peptide is dictated not by the peptide itself—whose biological activity is the subject of research—but by the presence of trifluoroacetic acid (TFA) counter-ions. TFA is a byproduct of the solid-phase synthesis and purification process for most synthetic peptides.[1] It is a strong, corrosive acid that requires specific handling and disposal procedures to ensure safety and regulatory compliance.[2]

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the associated hazards is critical. The risks associated with ACTH (18-39), human TFA are twofold: the chemical hazard of the TFA salt and the potential, often uncharacterized, biological activity of the peptide fragment.

  • Chemical Hazard: Trifluoroacetic Acid (TFA) : The primary and most immediate hazard is the TFA salt. Trifluoroacetic acid is a corrosive chemical that can cause severe skin and eye irritation or burns upon direct contact.[2][3] Therefore, the entire compound must be managed as a corrosive hazardous material.

  • Biological Hazard: ACTH (18-39) Peptide : While a Safety Data Sheet (SDS) for ACTH may classify the peptide itself as non-hazardous, all novel or research peptides should be handled with care.[4] Their full toxicological and physiological properties may not be fully understood.[5] The focus of this guide remains on the chemical hazard, which dictates the legally required disposal pathway.

Table 1: Summary of Key Hazards

ComponentHazard ClassificationPrimary RisksRegulatory Oversight
Trifluoroacetic Acid (TFA) Salt CorrosiveSevere skin and eye burns, respiratory tract irritation.EPA (RCRA), OSHA[6][7]
ACTH (18-39) Peptide Potentially BioactiveUnknown biological effects, potential for cross-contamination.[5]Institutional Biosafety Committee (IBC)

Essential Safety Precautions & Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable when handling and preparing this compound for disposal. The following measures are mandatory to prevent accidental exposure.

  • Engineering Controls : All handling of the lyophilized (solid) peptide and the preparation of solutions for disposal must be conducted within a certified chemical fume hood. This prevents the inhalation of fine powder, which can easily become aerosolized.[8]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is required to create a barrier between the researcher and the chemical.[5]

    • Eye Protection : Chemical-resistant safety goggles are mandatory to protect against accidental splashes.

    • Hand Protection : Use chemical-resistant nitrile gloves. If contamination occurs, change them immediately.

    • Body Protection : A full-coverage lab coat must be worn to protect skin and clothing.

    • Footwear : Closed-toe, non-permeable shoes are required in the laboratory.

The Core Disposal Workflow: A Step-by-Step Guide

The appropriate disposal path depends primarily on the quantity of the waste material. This section provides detailed protocols for both small and large quantities of ACTH (18-39), human TFA.

Protocol 3.1: Disposal of Small Quantities (e.g., < 100 mg)

For trace amounts of material, such as residual peptide in a vial after reconstitution, neutralization of the acidic TFA is the recommended best practice before disposal.

Objective: To neutralize the corrosive TFA component, rendering the waste less hazardous.

Materials:

  • 1% Sodium Bicarbonate (NaHCO₃) solution

  • pH paper or calibrated pH meter

  • Appropriate glass beaker or flask

  • Stir bar and stir plate

Step-by-Step Neutralization Protocol:

  • Preparation : Within a chemical fume hood, dissolve the residual ACTH (18-39), human TFA in a minimal amount of deionized water.

  • Neutralization : While stirring the solution, slowly add the 1% sodium bicarbonate solution dropwise.[3]

  • pH Monitoring : Periodically check the pH of the solution using pH paper or a meter. Continue adding the bicarbonate solution until the pH is stable within a neutral range of 6.0 to 8.0.[3]

  • Verification : Allow the solution to stand for several minutes and re-check the pH to ensure it has not drifted.

  • Final Disposal :

    • CRITICAL STEP : Once neutralized, you must consult your institution's Environmental Health and Safety (EHS) office for final disposal guidance.[8]

    • Some institutions may permit the drain disposal of small quantities of neutralized, non-biologically hazardous peptide solutions with copious amounts of water. DO NOT assume this is permissible without explicit approval from your EHS department.[9]

    • If drain disposal is not permitted, or if you are uncertain, collect the neutralized solution in a designated hazardous waste container as described in Protocol 3.2.

Protocol 3.2: Disposal of Large Quantities, Unused Stock, and Contaminated Materials

Any significant quantity of the peptide, expired stock solutions, or grossly contaminated items (e.g., spilled material, heavily contaminated labware) must be disposed of as hazardous chemical waste. On-site neutralization of large quantities is not recommended without a specific, EHS-approved protocol.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection : Select a designated hazardous waste container that is chemically compatible with the waste. For TFA-containing compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers.[9][10] The container must have a secure, leak-proof screw cap.

  • Waste Collection :

    • For solid waste (unused powder, contaminated weigh boats, etc.), place it directly into the waste container.

    • For liquid waste (unused solutions), carefully pour it into the liquid waste container.

    • Collect all contaminated disposables, such as pipette tips, tubes, and gloves, in the same designated container.

  • Labeling : Immediately label the container with a "Hazardous Waste" label.[11] The label must include:

    • The full chemical name: "Adrenocorticotropic Hormone (18-39), human TFA"

    • The associated hazards (e.g., "Corrosive")

    • The date accumulation started.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure it is segregated from incompatible chemicals.[6]

  • Final Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the storage time limits for your facility's generator status (e.g., 90 or 180 days).[10][11]

Table 2: Waste Container and Labeling Requirements

RequirementSpecificationRationale
Container Material Chemically compatible (e.g., Glass, HDPE).[10]Prevents reaction, degradation, or leakage of the waste.
Container Condition Leak-proof, with a secure screw cap.[6]Prevents spills and exposure during storage and transport.
Labeling "Hazardous Waste" label with full chemical name and hazard warnings.[11]Ensures proper identification for safe handling and disposal by EHS personnel.
Storage Location Designated Satellite Accumulation Area (SAA).[9]Complies with EPA regulations for on-site waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ACTH (18-39), human TFA.

G start Waste Generation ACTH (18-39), human TFA (Solid, Liquid, or Contaminated Material) ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe decision Step 2: Assess Quantity ppe->decision small_quant Small Quantity / Trace Residue (e.g., <100 mg) decision->small_quant  Small large_quant Large Quantity / Unused Stock / Gross Contamination decision->large_quant Large   neutralize Step 3a: Neutralize with 1% Sodium Bicarbonate to pH 6-8 small_quant->neutralize collect_large Step 3b: Collect Directly into Hazardous Waste Container large_quant->collect_large consult_ehs Step 4a: Consult Institutional EHS for Final Disposal Approval neutralize->consult_ehs drain Path A: Drain Disposal (ONLY with EHS Approval) consult_ehs->drain  If Approved collect_haz Path B: Collect as Hazardous Chemical Waste consult_ehs->collect_haz If Not Approved or Uncertain label_store Step 4b: Label Container and Store in SAA collect_haz->label_store collect_large->label_store ehs_pickup Step 5: Arrange for EHS Waste Pickup label_store->ehs_pickup

Caption: Decision workflow for ACTH (18-39), human TFA disposal.

Conclusion

The safe disposal of Adrenocorticotropic Hormone (18-39), human TFA is a critical component of laboratory safety and environmental stewardship. The procedures outlined in this guide are grounded in the fundamental principles of chemical safety, emphasizing the need to manage the compound as a corrosive hazardous material due to its TFA salt form. By adhering to these step-by-step protocols, utilizing proper PPE, and maintaining open communication with your institution's EHS department, you can ensure that your disposal practices are safe, compliant, and scientifically sound.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • MilliporeSigma. (n.d.). Adrenocorticotropic Hormone Fragment 18-39 human.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Creative Peptides. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • MedchemExpress. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human TFA.
  • Yan, Y., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Adrenocorticotropic Hormone (18-39), human.
  • Daniels Health. (n.d.). OSHA and Biohazard Waste Disposal: A Compliance Guide.
  • SB-PEPTIDE. (n.d.). TFA removal service.
  • Peptides & Elephants. (n.d.). ACTH (18-39), human | 1 mg.
  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?
  • MySkinRecipes. (n.d.). Adrenocorticotropic Hormone(ACTH)(18-39), human TFA.
  • Secure Waste. (2025, March 28). Learn OSHA Regulations And Biomedical Waste.
  • PLOS One. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste.
  • ResearchGate. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline?
  • Bio Recovery. (2022, September 29). Understanding OSHA Regulations For Biohazardous Waste.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • NIBSC CJD Resource Centre. (n.d.). Peptide Handling, dissolution & Storage.
  • Abbiotec. (n.d.). ACTH [18-39] Peptide.
  • Bennett, H. P. J. (n.d.). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In The Protein Protocols Handbook. Humana Press.
  • AB SCIEX. (n.d.). Mass Standards Kit for Calibration of AB SCIEX TOF/TOF™ Instruments.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Adrenocorticotropic Hormone (ACTH) (18-39), Human TFA

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Adrenocorticotropic Hormone (ACTH) (18-39), human TFA. As a bioactive synthetic pept...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Adrenocorticotropic Hormone (ACTH) (18-39), human TFA. As a bioactive synthetic peptide, often supplied as a lyophilized powder with a trifluoroacetic acid (TFA) counter-ion, its handling demands a rigorous and informed approach to personal protection to ensure both personnel safety and experimental integrity.

Foundational Safety: Understanding the Hazards

Before handling ACTH (18-39), human TFA, a thorough risk assessment is mandatory.[1][2] The primary hazards stem from three sources:

  • The Peptide's Biological Activity: As a fragment of ACTH, its full biological effects, especially upon unintended exposure, may not be completely characterized. All research peptides should be treated as having unknown biological activity.[1][2]

  • The Physical Form (Lyophilized Powder): Fine powders are easily aerosolized. Inhalation is a primary route of exposure and can lead to respiratory sensitization or allergic reactions.[1][2]

  • The Trifluoroacetate (TFA) Salt: TFA is a residual from the synthesis and purification process.[3][4] It is a strong acid that can cause skin and eye irritation upon direct contact.[5] While present in small quantities, its acidic nature necessitates careful handling.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the identified risks. All personnel must be trained in the proper donning, doffing, and disposal of this equipment.[1]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are the minimum requirement to protect against accidental splashes of peptide solutions and prevent contact with aerosolized powder.[1][6]

    • Face Shield: A face shield should be worn in addition to safety goggles during procedures with a high risk of splashing, such as reconstituting the lyophilized powder or handling larger volumes.[1][6]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are the standard for handling peptides.[2][6] They provide adequate protection against both the peptide and common laboratory solvents. For handling concentrated solutions or during extended procedures, double-gloving is recommended for an added layer of safety.[6] Gloves must be changed immediately if they become contaminated.[6]

  • Body Protection:

    • Laboratory Coat: A properly fitting lab coat is mandatory to protect skin and clothing from contamination.[2]

    • General Attire: Full-length pants and closed-toe shoes are required in any laboratory setting where hazardous materials are handled.[2][6]

  • Respiratory Protection:

    • Chemical Fume Hood: All handling of the lyophilized powder, including weighing and initial reconstitution, must be performed within a certified chemical fume hood.[1][5][7] This is the most critical step in preventing respiratory exposure to peptide dust.

    • Respirator: If a fume hood is unavailable or as an additional precaution based on a site-specific risk assessment, a NIOSH-approved respirator with a particulate filter may be required.[1][8]

PPE Protocols for Specific Laboratory Operations

The level of PPE required can be adapted based on the specific task and the physical form of the peptide being handled.

Laboratory Task Minimum Required PPE Recommended Best Practice
Receiving & Storage Inspection Lab Coat, Safety Glasses, Nitrile GlovesLab Coat, Safety Goggles, Nitrile Gloves
Weighing Lyophilized Powder Lab Coat, Safety Goggles, Nitrile GlovesLab Coat, Face Shield over Goggles, Double Nitrile Gloves
Reconstituting Peptide Lab Coat, Safety Goggles, Nitrile GlovesLab Coat, Face Shield over Goggles, Double Nitrile Gloves
Handling Peptide Solutions Lab Coat, Safety Goggles, Nitrile GlovesLab Coat, Safety Goggles, Nitrile Gloves
Spill Cleanup Lab Coat, Safety Goggles, Double Nitrile GlovesLab Coat, Face Shield over Goggles, Double Nitrile Gloves, Shoe Covers
Waste Disposal Lab Coat, Safety Goggles, Nitrile GlovesLab Coat, Safety Goggles, Double Nitrile Gloves

Workflow for Safe Handling and Reconstitution

This step-by-step protocol integrates the necessary PPE at each stage to ensure a safe handling process.

Objective: To safely reconstitute lyophilized ACTH (18-39), human TFA for experimental use.

Materials:

  • Vial of lyophilized ACTH (18-39), human TFA

  • Appropriate sterile solvent (e.g., sterile water, buffer)

  • Sterile, calibrated pipette or syringe

  • Personal Protective Equipment (as specified above)

Procedure:

  • Work Area Preparation:

    • Don a lab coat, safety goggles, and nitrile gloves.

    • Thoroughly sanitize the workspace within a chemical fume hood.[1]

  • Vial Equilibration:

    • Remove the sealed peptide vial from cold storage (-20°C or colder).[6][9]

    • Allow the vial to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the peptide, which can degrade the product.[6][10]

  • Weighing (If necessary):

    • Perform this step exclusively inside a chemical fume hood.[6]

    • Use anti-static weighing techniques to minimize powder dispersion.[2]

  • Reconstitution:

    • For added protection, don a face shield over your goggles and consider double-gloving.[1][6]

    • Uncap the vial carefully.

    • Using a sterile pipette, slowly add the predetermined volume of your chosen solvent to the vial.

    • Gently swirl or vortex the vial to ensure the peptide is fully dissolved.

  • Storage of Stock Solution:

    • For optimal stability, divide the peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles.[7][10]

    • Store aliquots at -20°C or -80°C. Peptide solutions have a much more limited shelf-life than their lyophilized form.[7][10]

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Spill Response:

    • Alert personnel and restrict access to the area.[2]

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11]

    • Carefully collect the contaminated material into a designated hazardous waste container.[12]

    • Decontaminate the spill area thoroughly with an appropriate cleaning agent.

  • Waste Disposal:

    • Solid Waste: All consumables that have contacted the peptide (gloves, pipette tips, vials, absorbent materials) must be collected in a clearly labeled hazardous chemical waste container.[1][12]

    • Liquid Waste: Unused or expired peptide solutions must not be poured down the drain.[2] They should be collected in a labeled hazardous waste container.[1] For facilities with appropriate protocols, the acidic TFA component may be neutralized by adding a weak base like a 1% sodium bicarbonate solution until the pH is neutral (6.0-8.0) before collection.[5] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]

    • Sharps Waste: Needles and syringes must be disposed of in a puncture-resistant sharps container.[1]

Emergency First Aid Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][11] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[11][13]

  • Ingestion: Wash out the mouth with water, provided the person is conscious.[11] Seek immediate medical attention.[11][13]

Visual Guide: PPE Decision Workflow

PPE_Workflow PPE Decision Workflow for Handling ACTH (18-39) cluster_prep Preparation cluster_ppe Core PPE cluster_task Task-Specific Analysis cluster_actions Required Actions & Additional PPE start Start Handling Procedure risk_assessment Conduct Risk Assessment start->risk_assessment base_ppe Don Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves risk_assessment->base_ppe task_type What is the task? base_ppe->task_type powder Handling Lyophilized Powder (Weighing, Reconstitution) task_type->powder Powder liquid Handling Peptide Solution task_type->liquid Liquid powder_action REQUIRED: - Work in Fume Hood RECOMMENDED: - Add Face Shield - Double-Glove powder->powder_action spill Spill or Large Volume? liquid->spill liquid_action Standard PPE is Sufficient spill->liquid_action No spill_action RECOMMENDED: - Add Face Shield - Double-Glove spill->spill_action Yes end_node Proceed with Task powder_action->end_node liquid_action->end_node spill_action->end_node

Caption: PPE selection flowchart based on the physical form and handling procedure for ACTH (18-39).

References

  • BenchChem. (n.d.). Personal protective equipment for handling Peptide R.
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA.
  • BenchChem. (n.d.). Personal protective equipment for handling Minigastrin.
  • BenchChem. (n.d.). Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Laboratory Professionals.
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
  • Peptide Synthetics. (n.d.). Materials safety data sheet.
  • Peptide Institute, Inc. (2021, March 30). Safety Data Sheet.
  • TargetMol Chemicals Inc. (n.d.). ACTH (18-39) TFA (human).
  • Bachem. (n.d.). Adrenocorticotropic Hormone human.
  • TargetMol. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human TFA.
  • MedchemExpress.com. (n.d.). Adrenocorticotropic Hormone (ACTH) (18-39), human TFA.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Adrenocorticotropic Hormone (18-39), human.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.